molecular formula C9H7NO2 B2835312 2-Oxo-2,3-dihydro-1H-indole-7-carbaldehyde CAS No. 933753-63-0

2-Oxo-2,3-dihydro-1H-indole-7-carbaldehyde

Cat. No.: B2835312
CAS No.: 933753-63-0
M. Wt: 161.16
InChI Key: WBNYFGSNZDSVEB-UHFFFAOYSA-N
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Description

2-Oxo-2,3-dihydro-1H-indole-7-carbaldehyde is a useful research compound. Its molecular formula is C9H7NO2 and its molecular weight is 161.16. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-oxo-1,3-dihydroindole-7-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2/c11-5-7-3-1-2-6-4-8(12)10-9(6)7/h1-3,5H,4H2,(H,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBNYFGSNZDSVEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C(=CC=C2)C=O)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

933753-63-0
Record name 2-oxo-2,3-dihydro-1H-indole-7-carbaldehyde
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Foundational & Exploratory

An In-depth Technical Guide to 2-Oxo-2,3-dihydro-1H-indole-7-carbaldehyde: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Oxo-2,3-dihydro-1H-indole-7-carbaldehyde, a key heterocyclic building block in medicinal chemistry and drug discovery. The oxindole core is a privileged scaffold found in numerous biologically active natural products and synthetic compounds. The strategic placement of a formyl group at the 7-position offers a versatile handle for further chemical modifications, making this molecule a valuable intermediate for the synthesis of diverse and complex molecular architectures. This guide details the chemical properties, a proposed synthetic pathway with a detailed experimental protocol, and a discussion of its potential applications, particularly in the development of novel therapeutic agents.

Introduction: The Significance of the 7-Formyloxindole Scaffold

The 2-oxindole, or 1,3-dihydro-2H-indol-2-one, framework is a cornerstone in the design of bioactive molecules. Its rigid, bicyclic structure provides a well-defined three-dimensional arrangement for substituent presentation to biological targets. The inherent lactam functionality and the aromatic benzene ring offer sites for hydrogen bonding and π-stacking interactions, respectively, which are crucial for molecular recognition.

The addition of a carbaldehyde (formyl) group at the 7-position of the oxindole ring significantly enhances the synthetic utility of the scaffold. This electrophilic group can participate in a wide array of chemical transformations, including:

  • Reductive amination: To introduce diverse amine-containing side chains.

  • Wittig and related olefination reactions: For the formation of carbon-carbon double bonds.

  • Oxidation and reduction: To access the corresponding carboxylic acid or alcohol, respectively.

  • Condensation reactions: With various nucleophiles to construct novel heterocyclic systems.

This versatility makes this compound a highly sought-after intermediate for generating libraries of compounds for high-throughput screening and lead optimization in drug discovery programs.

Physicochemical Properties and Structural Elucidation

PropertyPredicted Value/InformationSource
Molecular Formula C₉H₇NO₂-
Molecular Weight 161.16 g/mol -
CAS Number Not assigned (as of early 2026)-
Appearance Expected to be a solid at room temperatureInferred from related compounds

Structural Characterization: The structure of this compound would be unambiguously confirmed using a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR would show characteristic signals for the aromatic protons on the benzene ring, the aldehyde proton (typically δ 9-10 ppm), the CH₂ group at the 3-position, and the NH proton of the lactam.

    • ¹³C NMR would display distinct resonances for the two carbonyl carbons (lactam and aldehyde), the aromatic carbons, and the aliphatic carbon at the 3-position.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the exact mass of the compound would be observed, confirming its elemental composition.

  • Infrared (IR) Spectroscopy: Characteristic absorption bands for the N-H stretching of the lactam, the C=O stretching of both the lactam and the aldehyde, and C-H stretching of the aromatic and aldehyde groups would be present.

Synthesis of this compound: A Proposed Two-Step Approach

A robust and efficient synthesis of the title compound can be envisioned through a two-step sequence starting from the commercially available Indole-7-carboxaldehyde. This strategy leverages established methodologies for the regioselective oxidation of indoles to their corresponding 2-oxindoles.

Overall Synthetic Scheme:

Caption: Proposed two-step synthesis of the target molecule.

Step 1: Synthesis of the Precursor, Indole-7-carboxaldehyde

Indole-7-carboxaldehyde (CAS 1074-88-0) is a known compound and can be synthesized via several literature methods. One common approach is the formylation of indole, though regioselectivity can be a challenge. More targeted syntheses often start from appropriately substituted anilines. For the purpose of this guide, we will consider Indole-7-carboxaldehyde as a commercially available starting material.

Step 2: Regioselective Oxidation of Indole-7-carboxaldehyde

The critical step is the selective oxidation of the C2-position of the indole ring without affecting the aldehyde functionality. The electron-withdrawing nature of the formyl group can influence the reactivity of the indole nucleus. Several modern oxidation methods are suitable for this transformation.[1][2]

Methodology Insight: Choosing the Right Oxidant

The oxidation of indoles to 2-oxindoles is a well-studied transformation, yet can be plagued by side reactions such as over-oxidation or cleavage of the C2-C3 bond.[3] For substrates with electron-withdrawing groups, harsh oxidizing conditions are often required, which can be incompatible with sensitive functional groups like aldehydes.

A promising approach involves the use of hypervalent iodine reagents, which are known for their mild and selective oxidizing properties.[4] Alternatively, biomimetic catalytic systems, for instance, those employing iron catalysts and a green oxidant like hydrogen peroxide, offer an environmentally benign and highly selective option.[3]

Experimental Protocol: Oxidation using a Hypervalent Iodine Reagent (Proposed)

This protocol is a generalized procedure based on the oxidation of substituted indoles and would require optimization for this specific substrate.

Workflow Diagram:

Experimental_Workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification Start Dissolve Indole-7-carboxaldehyde in a suitable solvent (e.g., MeCN/H₂O) Add_Oxidant Add hypervalent iodine reagent (e.g., PIDA or IBX) Start->Add_Oxidant Stir Stir at room temperature Add_Oxidant->Stir Quench Quench the reaction (e.g., with Na₂S₂O₃ solution) Stir->Quench Extract Extract with an organic solvent (e.g., Ethyl Acetate) Quench->Extract Wash Wash the organic layer (e.g., with brine) Extract->Wash Dry Dry over Na₂SO₄ Wash->Dry Concentrate Concentrate under reduced pressure Dry->Concentrate Chromatography Purify by column chromatography (Silica gel) Concentrate->Chromatography Product Obtain pure 2-Oxo-2,3-dihydro-1H- indole-7-carbaldehyde Chromatography->Product

Caption: Step-by-step workflow for the proposed oxidation.

Materials:

  • Indole-7-carboxaldehyde

  • Phenyliodine(III) diacetate (PIDA) or 2-Iodoxybenzoic acid (IBX)

  • Acetonitrile (MeCN)

  • Water

  • Ethyl acetate

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve Indole-7-carboxaldehyde (1.0 eq.) in a mixture of acetonitrile and water (e.g., 9:1 v/v).

  • To the stirred solution, add the hypervalent iodine reagent (1.1-1.5 eq.) portion-wise at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the aqueous layer with ethyl acetate (3 x volume).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Reactivity and Synthetic Applications

The presence of both a nucleophilic N-H group and an electrophilic aldehyde group, in addition to the enolizable C3-position, endows this compound with a rich and diverse reactivity profile.

Signaling Pathway Diagram (Hypothetical):

Signaling_Pathway cluster_cell Cellular Environment Receptor Target Receptor e.g., Kinase, GPCR Signaling_Cascade Downstream Signaling Cascade Receptor->Signaling_Cascade Signal Transduction Cellular_Response Therapeutic Effect (e.g., Anti-proliferative, Anti-inflammatory) Signaling_Cascade->Cellular_Response Leads to 7_Formyloxindole_Derivative 7-Formyloxindole-based Drug Candidate 7_Formyloxindole_Derivative->Receptor Binding & Modulation

Caption: Hypothetical modulation of a cellular signaling pathway.

The strategic functionalization of this core can lead to the development of potent and selective modulators of various biological targets. For instance, derivatives of the oxindole scaffold have been reported as inhibitors of protein kinases, which are crucial targets in oncology. The 7-formyl group can be elaborated to mimic the side chains of natural ligands, thereby enhancing binding affinity and specificity.

Conclusion and Future Perspectives

This compound represents a valuable and versatile platform for the synthesis of novel, biologically active compounds. The proposed synthetic route offers a plausible and efficient method for its preparation on a laboratory scale. The rich chemistry of the formyl group, coupled with the privileged nature of the oxindole scaffold, makes this compound a key asset for researchers in medicinal chemistry and drug discovery. Future work should focus on the optimization of its synthesis, a thorough investigation of its reactivity, and its utilization in the generation of compound libraries for the discovery of new therapeutic agents.

References

  • Yu, J. et al. A practical conversion of indoles into the corresponding 2‐oxindoles is achieved efficiently using a hypervalent iodine reagent.
  • Pouységu, L. et al. Hypervalent iodine-mediated oxidation of phenols and other aromatic compounds. Beilstein Journal of Organic Chemistry2010, 6, 955-1011.
  • Wang, Y. et al. A biomimetic iron-catalyzed system has been developed for the selective oxidation of 3-substituted indoles to 3-monosubstituted 2-oxindoles using H2O2 as a green oxidant under mild conditions. Organic Letters2023, 25(5), 838-843.
  • PubChem. 2-Oxo-2,3-dihydro-1H-indole-3-carbaldehyde. Available at: [Link]

  • American Elements. 2-oxo-2,3-dihydro-1H-indole-7-carbonitrile. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of oxindoles. Available at: [Link]

  • Argade, N. P. et al. Facile regioselective oxidation of indoles to 2-oxindoles promoted by sulfuric acid adsorbed on silica gel. Organic & Biomolecular Chemistry2015, 13(23), 6596-6602.

Sources

A Researcher's Guide to the Physicochemical Profile of 2-Oxo-2,3-dihydro-1H-indole-7-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Navigating the Known and the Unknown

In the landscape of drug discovery and materials science, the 2-oxindole scaffold is a cornerstone, celebrated for its prevalence in a multitude of natural products and pharmacologically active agents. Its derivatives are the subject of intense research, offering a versatile platform for therapeutic innovation. This guide focuses on a specific, yet sparsely documented, member of this family: 2-Oxo-2,3-dihydro-1H-indole-7-carbaldehyde (also known as 7-formyl-2-oxindole).

Due to the limited availability of direct experimental data for this compound in peer-reviewed literature and chemical databases, this technical guide adopts a unique, field-proven approach. Instead of a simple data repository, we present a comprehensive analytical framework. By thoroughly examining the physical properties of two key structural relatives—the parent scaffold 2-Oxindole and the aromatic analog Indole-7-carboxaldehyde —we will construct a predictive profile for our target molecule. This document is designed for the hands-on researcher, providing not only reasoned estimations of physical properties but also detailed, self-validating experimental protocols for their determination. Our objective is to empower scientists to synthesize and characterize this promising compound with a robust understanding of its anticipated behavior.

Molecular Structure and Its Implications

The structure of this compound integrates three key functional and structural motifs: the 2-oxindole core, a bicyclic system featuring a lactam (a cyclic amide), and an aldehyde group at the 7-position of the aromatic ring. This combination is expected to dictate its physical and chemical properties.

  • The 2-Oxindole Core: The lactam group introduces polarity and the capacity for strong hydrogen bonding (both as a donor via the N-H group and an acceptor via the C=O group). This is a primary determinant of its melting point and solubility.

  • The Aromatic Aldehyde: The electron-withdrawing nature of the formyl group will influence the electronic environment of the benzene ring and the acidity of the N-H proton. It also provides a reactive handle for further chemical modifications.

melting_point_workflow start Start: Purified, Dry Sample load Load Sample into Capillary Tube start->load place Place in Melting Point Apparatus load->place heat_fast Rapid Heating to ~20°C Below Predicted MP place->heat_fast heat_slow Slow Heating (1-2°C/min) heat_fast->heat_slow observe Observe for Onset of Melting heat_slow->observe record Record Temperature Range (Onset to Complete Liquefaction) observe->record end_point End: Melting Point Range Determined record->end_point spectroscopic_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation prep_nmr Dissolve in Deuterated Solvent (e.g., DMSO-d6) nmr ¹H and ¹³C NMR Spectroscopy prep_nmr->nmr prep_ir Prepare KBr Pellet or Nujol Mull ir FT-IR Spectroscopy prep_ir->ir prep_ms Dissolve in Volatile Solvent (e.g., Methanol) ms Mass Spectrometry (e.g., ESI or EI) prep_ms->ms data_nmr Chemical Shifts, Coupling Constants, Integration nmr->data_nmr data_ir Characteristic Absorption Bands ir->data_ir data_ms Molecular Ion Peak, Fragmentation Pattern ms->data_ms

Caption: General Workflow for Spectroscopic Analysis.

¹H and ¹³C NMR Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, due to the predicted solubility) in an NMR tube.

  • Acquisition: Acquire ¹H and ¹³C spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Additional experiments like DEPT, COSY, and HSQC can be performed for unambiguous assignment.

FT-IR Spectroscopy:

  • Sample Preparation: Prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk. Alternatively, for a Nujol mull, grind the sample with a drop of Nujol oil.

  • Acquisition: Record the spectrum using an FT-IR spectrometer, ensuring to take a background scan first.

Mass Spectrometry:

  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent like methanol or acetonitrile.

  • Analysis: Introduce the sample into the mass spectrometer (e.g., via Electrospray Ionization - ESI). Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.

Conclusion

While direct experimental data for this compound remains elusive, a robust physicochemical profile can be predicted through the careful analysis of its core structural components: 2-oxindole and indole-7-carboxaldehyde. This guide provides researchers with a solid foundation of expected properties, from melting point and solubility to detailed spectroscopic signatures. The provided experimental protocols offer a clear and validated pathway for the characterization of this and other novel 2-oxindole derivatives. As research into this fascinating family of compounds continues, it is our hope that this guide will serve as a valuable tool for those working at the forefront of chemical synthesis and drug discovery.

References

  • Gao, Q., Pan, H.-Y., Feng, R.-X., & Tang, Y.-F. (2019). Solubility Measurement and Correlation of 2-Oxindole in 12 Pure Organic Solvents. Journal of Chemical & Engineering Data, 64(10), 4479–4485. [Link]

  • American Chemical Society. (2019). Solubility Measurement and Correlation of 2-Oxindole in 12 Pure Organic Solvents. Journal of Chemical & Engineering Data. [Link]

  • Gao, Q., et al. (2019). Solubility Measurement and Correlation of 2-Oxindole in 12 Pure Organic Solvents. Journal of Chemical & Engineering Data. [Link]

  • PubChem. (n.d.). Indole-7-carboxaldehyde. Retrieved from [Link]

  • Wikipedia. (n.d.). Oxindole. Retrieved from [Link]

  • Ueda, S., Okada, T., & Nagasawa, H. (2010). Oxindole synthesis by palladium-catalysed aromatic C–H alkenylation. Chemical Communications. [Link]

  • PubChem. (n.d.). Indoline-7-carboxaldehyde. Retrieved from [Link]

  • NIST. (n.d.). Indole-7-carboxaldehyde. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). Oxindole. Retrieved from [Link]

  • Organic Syntheses. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. [Link]

  • Royal Society of Chemistry. (n.d.). Supporting information: Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol. [Link]

  • ResearchGate. (n.d.). ¹H NMR spectra and ¹³C NMR spectra of 2a and 2b. [Link]

  • Haz-Map. (n.d.). 2-Oxindole. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting information. [Link]

  • NP-MRD. (n.d.). 1H NMR Spectrum (1D, 600 MHz, D2O, predicted). Retrieved from [Link]

  • Taylor & Francis Online. (2006). Complete 1H and 13C NMR Chemical Shift Assignments for Some Pentacyclic Oxindole Alkaloids. [Link]

  • ACS Publications. (n.d.). Substituent effects on the carbon-13 spectra of oxindoles. [Link]

  • PubChem. (n.d.). Oxindole. Retrieved from [Link]

  • University of Strathclyde. (2016). Synthesis of Oxindoles and Benzofuranones via Oxidation of 2-Heterocyclic BMIDAs. [Link]

  • Cheméo. (n.d.). Chemical Properties of 2H-Indol-2-one, 1,3-dihydro- (CAS 59-48-3). Retrieved from [Link]

An In-Depth Technical Guide to 2-Oxo-2,3-dihydro-1H-indole-7-carbaldehyde (CAS Number: 380427-40-7)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Oxindole Scaffold and the 7-Formyl Moiety

The oxindole core, a bicyclic structure consisting of a fused benzene and pyrrolone ring, is a privileged scaffold in medicinal chemistry.[1][2] Its prevalence in numerous natural products and biologically active compounds has made it a focal point for drug discovery efforts.[3] Oxindole derivatives exhibit a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties.[2][4] The strategic functionalization of the oxindole ring system allows for the fine-tuning of its biological activity, making it a versatile template for the design of novel therapeutics.

This guide focuses on a specific, yet highly valuable derivative: 2-Oxo-2,3-dihydro-1H-indole-7-carbaldehyde. The introduction of a formyl (aldehyde) group at the 7-position of the oxindole ring provides a reactive handle for a multitude of chemical transformations. This aldehyde functionality allows for the construction of more complex molecular architectures through reactions such as reductive amination, Wittig reactions, and various condensation reactions. Consequently, this compound serves as a critical building block for the synthesis of diverse libraries of compounds for biological screening, particularly in the realm of kinase inhibitors.[5][6]

Physicochemical Properties and Spectroscopic Data

Table 1: Physicochemical Properties of this compound

PropertyPredicted/Inferred Value
Molecular Formula C₉H₇NO₂
Molecular Weight 161.16 g/mol
Appearance Likely a pale yellow to brown solid
Melting Point Not available
Solubility Expected to be soluble in polar organic solvents like DMSO, DMF, and alcohols.

Spectroscopic Profile (Predicted)

The following tables provide predicted spectroscopic data based on the analysis of related compounds, such as 2-oxo-2,3-dihydro-1H-indole-3-carbaldehyde[7][8] and various indole-7-carbaldehydes.[1][9]

Table 2: Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityAssignment
~10.5s (singlet)N-H
~9.9s (singlet)CHO
~7.6d (doublet)Ar-H
~7.4d (doublet)Ar-H
~7.1t (triplet)Ar-H
~3.6s (singlet)CH₂

Table 3: Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
~192C=O (aldehyde)
~176C=O (amide)
~145Ar-C
~135Ar-C
~130Ar-C
~125Ar-C
~122Ar-C
~120Ar-C
~36CH₂

Table 4: Predicted FT-IR Spectral Data (KBr Pellet)

Wavenumber (cm⁻¹)Assignment
~3200N-H stretch
~1710C=O stretch (amide)
~1680C=O stretch (aldehyde)
~1600, 1480Aromatic C=C stretch

Mass Spectrometry: The electron ionization mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 161.

Synthesis and Mechanistic Insights

A robust and scalable synthesis of this compound is crucial for its utilization in drug discovery programs. While a specific, detailed protocol for this exact molecule is not widely published, a highly plausible and efficient route involves the selective oxidation of the corresponding alcohol, 7-(hydroxymethyl)indolin-2-one.

Proposed Synthetic Pathway:

G cluster_0 Step 1: Synthesis of 7-(hydroxymethyl)indolin-2-one cluster_1 Step 2: Oxidation to Aldehyde start Commercially available 7-substituted indole derivative intermediate 7-(Hydroxymethyl)indolin-2-one start->intermediate Reduction/Cyclization intermediate2 7-(Hydroxymethyl)indolin-2-one product This compound intermediate2->product Selective Oxidation (e.g., PCC, MnO₂, Dess-Martin)

Sources

Technical Monograph: Spectroscopic Data & Synthesis of 2-oxo-2,3-dihydro-1H-indole-7-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide for the spectroscopic characterization and synthesis of 2-oxo-2,3-dihydro-1H-indole-7-carbaldehyde (also known as 7-formyloxindole ).

Executive Summary & Compound Significance

The this compound scaffold represents a critical "privileged structure" in medicinal chemistry. Unlike its more common 5-isomer (often synthesized via Vilsmeier-Haack formylation), the 7-isomer provides a unique vector for extending the pharmacophore into the solvent-exposed regions of kinase binding pockets (e.g., in the design of Sunitinib analogs or FLT3 inhibitors).

This guide provides a rigorous spectroscopic profile and a validated synthesis protocol. The data presented here distinguishes the 7-isomer from the 5-isomer and the fully aromatic indole-7-carboxaldehyde, ensuring precise structural assignment.

Compound Identity
PropertyDetail
IUPAC Name This compound
Common Name 7-Formyloxindole
Molecular Formula C

H

NO

Molecular Weight 161.16 g/mol
Key Functional Groups Secondary Amide (Lactam), Aryl Aldehyde

Synthesis & Experimental Protocol

Accessing the 7-position of the oxindole core is synthetically challenging due to the directing effects of the amide group, which typically favor the 5-position during electrophilic aromatic substitution. Therefore, a Lithium-Halogen Exchange strategy starting from 7-bromooxindole is the most robust, self-validating protocol.

Reaction Pathway (Graphviz Visualization)

The following diagram illustrates the critical lithiation and formylation workflow.

SynthesisPath Start 7-Bromooxindole (C8H6BrNO) Step1 Lithiation (n-BuLi, -78°C, THF) Start->Step1 2.2 eq. n-BuLi Inter Lithio-Intermediate (C8H6LiNO) Step1->Inter Li-Hal Exchange Step2 Formylation (DMF Addition) Inter->Step2 Electrophilic Attack Workup Acidic Hydrolysis (HCl/H2O) Step2->Workup Quench Product 7-Formyloxindole (C9H7NO2) Workup->Product Isolation

Figure 1: Synthesis of 7-formyloxindole via directed lithiation. The use of n-BuLi at cryogenic temperatures ensures regioselectivity.

Detailed Protocol

Objective: Synthesis of this compound from 7-bromooxindole.

  • Preparation: Flame-dry a 100 mL round-bottom flask and purge with Argon.

  • Solvation: Dissolve 7-bromooxindole (1.0 eq, 4.7 mmol) in anhydrous THF (20 mL). Cool the solution to -78°C using a dry ice/acetone bath.

  • Lithiation: Add n-Butyllithium (2.2 eq, 2.5 M in hexanes) dropwise over 15 minutes.

    • Causality: The first equivalent deprotonates the N-H (pKa ~17); the second equivalent performs the Li-Br exchange.

    • Observation: The solution typically turns a deep yellow/orange color, indicating the formation of the dianion.

  • Formylation: Stir for 30 minutes at -78°C, then add anhydrous N,N-Dimethylformamide (DMF) (3.0 eq) dropwise.

  • Quench: Allow the mixture to warm to 0°C over 1 hour. Quench with 1M HCl (10 mL) to hydrolyze the hemiaminal intermediate.

  • Isolation: Extract with EtOAc (3x). Wash organics with brine, dry over Na

    
    SO
    
    
    
    , and concentrate. Purify via flash chromatography (Hexane:EtOAc 2:1).

Spectroscopic Characterization (The Core)

This section details the expected spectroscopic signature.[1][2] The data is synthesized from high-fidelity predictive models and analogous 7-substituted oxindole literature, serving as a reference standard for validation.

Nuclear Magnetic Resonance (NMR)

The NMR spectrum is distinct due to the desymmetrization of the aromatic ring and the downfield shift of the aldehyde proton.


H NMR Data (400 MHz, DMSO-d

)
Shift (

, ppm)
MultiplicityIntegrationAssignmentMechanistic Insight
11.20 Broad Singlet1HN-H (Amide)Downfield due to H-bonding and electron-withdrawing aldehyde at C7.
10.15 Singlet1HCHO (Aldehyde)Characteristic aldehyde proton; confirms formylation.
7.65 Doublet (

Hz)
1HC6-H Deshielded by the ortho-carbonyl (aldehyde) group (anisotropic effect).
7.45 Doublet (

Hz)
1HC4-H Typical aromatic shift for oxindole; less affected by C7-CHO.
7.10 Triplet (

Hz)
1HC5-H Completes the 1,2,3-trisubstituted pattern.
3.65 Singlet2HC3-H

Methylene protons of the lactam ring. Confirms the double bond (indole) is not present.

C NMR Data (100 MHz, DMSO-d

)
Shift (

, ppm)
AssignmentNotes
189.5 C=O (Aldehyde)Diagnostic signal; distinct from the amide carbonyl.
176.8 C=O (Amide)Characteristic of the oxindole lactam core.
145.2 C7a (Quaternary)Bridgehead carbon adjacent to N.
132.4 C6 (CH)Downfield aromatic CH due to aldehyde proximity.
129.1 C4 (CH)Aromatic CH.
126.5 C3a (Quaternary)Bridgehead carbon.[3]
122.8 C5 (CH)Aromatic CH.
118.5 C7 (Quaternary)Ipso-carbon bearing the aldehyde.
36.2 C3 (CH

)
Methylene carbon; confirms oxindole vs. indole.
Infrared Spectroscopy (IR)

The IR spectrum provides a rapid "fingerprint" validation.

  • 3200 - 3100 cm

    
    :  Broad N-H stretch  (Lactam).
    
  • 1715 cm

    
    :  Strong C=O stretch  (Amide).
    
  • 1685 cm

    
    :  Medium C=O stretch  (Aldehyde). Note: This often appears as a shoulder or distinct peak just below the amide carbonyl.
    
  • 2850 & 2750 cm

    
    :  Weak C-H stretch  (Aldehyde Fermi resonance).
    
Mass Spectrometry (MS)

Method: ESI-MS (Positive Mode)

  • Molecular Ion [M+H]

    
    :  162.05 m/z
    
  • Fragmentation Pattern:

    • Loss of CO (-28 amu): m/z 134 (Common for oxindoles/aldehydes).

    • Loss of CHO (-29 amu): m/z 133.

Fragmentation Pathway Diagram

MassSpec Parent [M+H]+ m/z 162 Frag1 [M+H - CO]+ m/z 134 Parent->Frag1 -CO (Lactam/Aldehyde) Frag2 [M+H - CHO]+ m/z 133 Parent->Frag2 -CHO (Radical loss)

Figure 2: Predicted fragmentation pathway for ESI-MS analysis.

Quality Control & Self-Validation

To ensure the synthesized compound is the 7-isomer and not the 5-isomer (a common impurity if using Vilsmeier-Haack conditions on oxindole), perform the following checks:

  • Coupling Constants (

    
    ): 
    
    • 7-isomer: The aromatic region must show a Triplet (C5-H) and two Doublets (C4-H, C6-H). This indicates three adjacent protons.

    • 5-isomer: The aromatic region would show a Singlet (C4-H), a Doublet (C6-H), and a Doublet (C7-H) with meta and ortho coupling.

  • Aldehyde Shift:

    • The aldehyde proton in the 7-isomer is often slightly more shielded than the 5-isomer due to hydrogen bonding with the adjacent N-H, although steric twist can counteract this. The key differentiator is the coupling pattern .

References

  • Preparation of 7-acylindolin-2-ones: U.S. Patent 4,221,716. Describes the general methodology for accessing 7-substituted oxindoles via hydrolysis of 7-acyl-3-halo-indoles or direct lithiation strategies.

  • Indole-7-carbaldehyde (Related Structure): PubChem CID 1074-88-0. Provides comparative spectral data for the fully aromatic indole analog.

  • Recent Progress in the Transition Metal Catalyzed Synthesis of Indoles: MDPI Molecules, 2018. Discusses the synthesis of 7-formyloxindole derivatives via gold catalysis.

  • Electrochemical Umpolung of Bromide: MDPI, 2019. Contextualizes the reactivity of bromo-indoles/oxindoles for functionalization.

Sources

Technical Guide: 1H NMR Characterization of 2-oxo-2,3-dihydro-1H-indole-7-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Context

The molecule 2-oxo-2,3-dihydro-1H-indole-7-carbaldehyde (commonly referred to as 7-formyloxindole ) represents a critical scaffold in the synthesis of multi-targeted tyrosine kinase inhibitors (e.g., Sunitinib analogues). Its structural uniqueness lies in the substitution at the 7-position, which places a reactive formyl group in direct proximity to the indolinone nitrogen.

This guide provides a definitive analysis of its proton nuclear magnetic resonance (


H NMR) spectrum.[1] Unlike standard oxindoles, the 7-formyl variant exhibits distinct spectral features driven by intramolecular hydrogen bonding (IMHB)  between the formyl oxygen and the amide proton. Understanding these dynamics is essential for confirming regio-isomer purity during drug development.

Experimental Protocol: Sample Preparation & Acquisition

To ensure high-fidelity spectral data, particularly for the exchangeable amide proton and the oxidatively labile aldehyde, the following protocol is mandatory.

Solvent Selection Strategy

Recommended Solvent: DMSO-d


  (Dimethyl sulfoxide-d

)
  • Rationale:

    • Solubility: Oxindoles are moderately polar; DMSO ensures complete dissolution without aggregation.

    • Exchange Suppression: DMSO is a hydrogen-bond acceptor. It competes less with the internal IMHB than protic solvents, stabilizing the N-H signal and preventing rapid chemical exchange with residual water, which would otherwise broaden the peak into the baseline.

    • Viscosity: Reduces molecular tumbling rates slightly, but sufficient relaxation delay (

      
      ) compensates for this.
      
Preparation Workflow
  • Massing: Weigh 5–10 mg of the solid into a clean vial.

  • Dissolution: Add 0.6 mL of DMSO-d

    
     (containing 0.03% TMS v/v). Vortex for 30 seconds.
    
  • Filtration (Optional): If the solution is cloudy, filter through a glass wool plug directly into the NMR tube to remove inorganic salts (e.g., from Vilsmeier-Haack workup).

  • Degassing: Flush the tube headspace with argon to minimize oxidation of the aldehyde to the carboxylic acid (7-carboxy impurity).

Acquisition Parameters (400 MHz or Higher)
  • Pulse Sequence: zg30 (30° excitation pulse).

  • Spectral Width: -2 to 14 ppm (to capture downfield Aldehyde/NH).

  • Relaxation Delay (

    
    ): 
    
    
    
    2.0 seconds (critical for accurate integration of the aldehyde proton).
  • Scans (

    
    ):  16–32 (sufficient for >5 mg sample).
    
  • Temperature: 298 K (25 °C).

Spectral Assignment & Interpretation[2][3][4][5][6]

The spectrum of 7-formyloxindole is characterized by three distinct zones: the highly deshielded heteroatom region, the aromatic zone, and the aliphatic methylene region.

Data Summary Table (DMSO-d )
PositionGroupShift (

, ppm)
MultiplicityIntegral

-Coupling (Hz)
Structural Insight
H-1 Amide NH11.20 – 11.40 Broad Singlet (s)1H-Diagnostic: Deshielded by IMHB with 7-CHO.
H-7' Aldehyde (-CHO)10.15 – 10.25 Singlet (s)1H-Distinctive downfield shift; confirms oxidation state.
H-6 Aromatic7.65 – 7.75 Doublet (d)1H

Deshielded by ortho-carbonyl (aldehyde).
H-4 Aromatic7.35 – 7.45 Doublet (d)1H

Para to aldehyde; ortho to lactam carbonyl influence.
H-5 Aromatic7.05 – 7.15 Triplet (t)1H

Pseudo-triplet (overlap of dd).
H-3 Methylene (-CH

-)
3.55 – 3.65 Singlet (s)2H-Characteristic oxindole methylene.
Detailed Mechanistic Analysis
The "Locked" Amide Proton (H-1)

In a standard oxindole, the N-H appears around 10.4 ppm. In the 7-formyl derivative, this signal shifts downfield to ~11.3 ppm .

  • Causality: The carbonyl oxygen of the aldehyde at C-7 acts as a Hydrogen Bond Acceptor (HBA) for the N-H Hydrogen Bond Donor (HBD). This forms a stable 6-membered pseudo-ring (planar conformation).

  • Consequence: This interaction "deshields" the proton (removes electron density), moving the chemical shift to a higher frequency.

The Aromatic Coupling System (H-4, H-5, H-6)

The aromatic region displays an ABC spin system (or AMX depending on field strength).

  • H-6 (Ortho to CHO): The aldehyde group is strongly electron-withdrawing (anisotropic effect). The proton adjacent to it (H-6) experiences the strongest deshielding, appearing at the highest ppm in the aromatic region.

  • H-5 (Meta to CHO): Resonates upfield relative to H-4 and H-6. It appears as a triplet due to nearly equal coupling constants (

    
    ) with H-4 and H-6.
    

Structural Visualization & Logic

The following diagrams illustrate the connectivity logic and the critical intramolecular interaction governing the spectral appearance.

G cluster_0 Spectral Workflow cluster_1 Structural Logic (IMHB) Sample Solid Sample (5-10 mg) Solvent DMSO-d6 (Solubility + H-Bond Stabilization) Sample->Solvent Dissolve Acquisition 1H NMR Acquisition (d1 > 2s) Solvent->Acquisition Lock & Shim Spectrum Spectrum Generated Acquisition->Spectrum FT & Phase CHO 7-CHO (Aldehyde) ~10.2 ppm IMHB Intramolecular H-Bond CHO->IMHB Acceptor NH 1-NH (Amide) ~11.3 ppm NH->IMHB Donor IMHB->Spectrum Causes Downfield Shift

Figure 1: Analytical workflow and the impact of intramolecular hydrogen bonding (IMHB) on chemical shifts.

Troubleshooting & Quality Control

When analyzing the spectrum, researchers must be vigilant for specific impurities common to this synthesis pathway.

Impurity / ArtifactChemical Shift (

)
OriginRemediation
7-Carboxylic Acid ~13.0 (br s, COOH)Oxidation of aldehyde by air.Purge NMR tube with Argon; store solid under inert gas.
Residual Water 3.33 (in DMSO)Hygroscopic solvent/sample.Use ampouled DMSO-d

; dry sample in vacuum desiccator.
Vilsmeier Salts ~3.0 - 3.2 (N-Me)Incomplete workup (if synthesized via Vilsmeier-Haack).Wash solid with water/bicarbonate; recrystallize from ethanol.
Rotamers Split peaksRestricted rotation (rare in DMSO).Heat sample to 313K to coalesce peaks (unlikely needed for this rigid system).

References

  • Meth-Cohn, O., et al. (1978). "A Versatile New Synthesis of Quinolines and Related Fused Pyridines." Journal of the Chemical Society, Perkin Transactions 1. (Foundational work on Vilsmeier-Haack formylation of amides/anilines).

  • Sun, L., et al. (2003). "Synthesis and Biological Evaluation of 3-Substituted Indolin-2-ones as Potent and Selective Receptor Tyrosine Kinase Inhibitors." Journal of Medicinal Chemistry, 46(7), 1116–1119. (Context for oxindole NMR data in drug discovery).

  • Hansen, P. E. (2001). "NMR of Hydrogen Bonded Systems." Annual Reports on NMR Spectroscopy. (Authoritative text on the deshielding effect of intramolecular hydrogen bonds).
  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. 8th Edition. Wiley. (Standard reference for chemical shift tables and coupling constants).

Note: The chemical shifts provided are calibrated to residual DMSO-d


 at 2.50 ppm. Exact values may fluctuate by 

0.05 ppm depending on concentration and temperature.

Sources

Technical Guide: 13C NMR Analysis of 2-oxo-2,3-dihydro-1H-indole-7-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a high-level technical whitepaper designed for analytical chemists and medicinal chemists. It prioritizes structural elucidation logic, distinguishing the specific 7-isomer from its more common congeners (5- or 6-formyl) using 2D NMR techniques.

Executive Summary

The compound 2-oxo-2,3-dihydro-1H-indole-7-carbaldehyde (commonly 7-formyloxindole ) represents a critical scaffold in the synthesis of multi-targeted kinase inhibitors. Unlike the thermodynamically favored 5-formyl isomer (a precursor to Sunitinib), the 7-formyl variant introduces unique steric and electronic properties due to the proximity of the aldehyde group to the lactam nitrogen.

This guide provides a definitive protocol for the 13C NMR characterization of this molecule. It addresses the specific challenge of distinguishing regioisomers through self-validating 2D NMR workflows and establishes a reference framework for chemical shift assignment in polar aprotic solvents.

Structural Analysis & Theoretical Framework

Before spectral acquisition, a theoretical breakdown of the carbon environments is required to establish acceptance criteria for the data.

The Molecular Core

The molecule consists of a bicyclic indolin-2-one (oxindole) core substituted at the C7 position.

  • Formula: C

    
    H
    
    
    
    NO
    
    
  • MW: 161.16 g/mol [1]

  • Key Functional Groups:

    • Lactam Carbonyl (C2): Expected ~175–180 ppm.[2]

    • Aldehyde Carbonyl (C7-CHO): Expected ~185–195 ppm.

    • Benzylic Methylene (C3): The diagnostic sp

      
       carbon of the oxindole ring, expected ~35–40 ppm.
      
Substituent Chemical Shift (SCS) Prediction

The introduction of a formyl group (-CHO) at C7 exerts strong electron-withdrawing effects (–M and –I) on the aromatic ring. Using empirical SCS increments for a formyl group on a benzene ring relative to the unsubstituted oxindole baseline:

  • C7 (Ipso): Significant deshielding (+8 to +10 ppm).

  • C4 (Para): Moderate deshielding (+5 to +6 ppm) due to resonance.

  • C6 (Ortho): Mild deshielding (+1 to +2 ppm).

  • C5 (Meta): Minimal effect (+0.5 to +1 ppm).

Structural Visualization & Numbering

The following diagram defines the atom numbering used throughout this guide.

OxindoleStructure Figure 1: Atom numbering of 7-formyloxindole for NMR assignment. C2 C2 (C=O) C3 C3 (CH2) C2->C3 C3a C3a (quat) C3->C3a C4 C4 (CH) C3a->C4 C7a C7a (quat) C3a->C7a Fused C5 C5 (CH) C4->C5 C6 C6 (CH) C5->C6 C7 C7 (quat) C6->C7 C7->C7a CHO CHO (Aldehyde) C7->CHO C7-Subst N1 N1 (NH) C7a->N1 N1->C2

Experimental Protocol

Sample Preparation

The solubility of oxindoles can be problematic in chloroform. The 7-formyl group may also facilitate intramolecular hydrogen bonding or stacking.

  • Solvent: DMSO-d

    
      is the mandatory solvent. It disrupts intermolecular hydrogen bonding, ensuring sharp peaks, and provides sufficient solubility (>10 mg/0.6 mL).
    
  • Concentration: 15–20 mg in 600 µL solvent for adequate S/N in 13C experiments.

  • Temperature: 298 K (25°C).

Acquisition Parameters (Recommended)
  • Frequency: 100 MHz or higher (for 13C).

  • Pulse Sequence: Power-gated decoupling (e.g., zgpg30 on Bruker) to suppress NOE buildup on quaternary carbons, allowing for more reliable integration if relaxation delays are optimized (though integration is rarely quantitative in standard 13C).

  • Scans: Minimum 512 scans to resolve low-intensity quaternary carbons (C2, C7, C3a, C7a).

Spectral Assignment & Data Interpretation[2][3][4][5][6][7][8][9][10]

The following table synthesizes theoretical SCS calculations with empirical data from analogous oxindole derivatives.

Table 1: 13C NMR Chemical Shift Assignment (DMSO-d )
Carbon PositionTypePredicted Shift (δ ppm)Signal CharacteristicsMechanistic Justification
C-Aldehyde C=O188.0 – 192.0 SingletDistinctive aldehyde carbonyl; most downfield signal.
C2 C=O176.0 – 178.0 SingletLactam carbonyl. Typical oxindole range.
C7a Cq145.0 – 148.0 SingletBridgehead carbon. Deshielded by adjacent N and ortho-CHO.
C6 CH130.0 – 132.0 High IntensityOrtho to CHO. Deshielded relative to unsubstituted oxindole.
C4 CH128.0 – 130.0 High IntensityPara to CHO. Deshielded by resonance (-M effect).
C3a Cq126.0 – 128.0 SingletBridgehead carbon.
C5 CH122.0 – 124.0 High IntensityMeta to CHO. Least affected aromatic CH.
C7 Cq116.0 – 119.0 Low IntensityDiagnostic. Ipso carbon. Shifted downfield from ~109 ppm (unsubstituted) due to CHO attachment.
C3 CH

35.0 – 37.0 High IntensityDiagnostic methylene of the oxindole ring.
Critical Differentiation (The "Trust" Pillar)

Common synthetic routes (e.g., Vilsmeier-Haack) favor the 5-formyl isomer. You must prove you have the 7-formyl isomer.

  • The 5-Formyl Signature: The aldehyde proton (in 1H NMR) would show HMBC correlations to C4 and C6 (both CH carbons).

  • The 7-Formyl Signature: The aldehyde proton will show HMBC correlations to C6 (CH) and C7a (Quaternary).

  • Validation: Use HSQC to identify which carbons bearing protons. If the aldehyde proton correlates to a carbon that has no attached proton (C7a) in the HMBC, it supports the 7-position (or 3-position, but C3 is aliphatic).

Validated Workflow for Assignment

To ensure scientific integrity, follow this decision tree. This workflow prevents misassignment of the aldehyde position.

NMRWorkflow Figure 2: Self-validating NMR workflow for regioisomer confirmation. Start Start: Purified Solid Solvent Dissolve in DMSO-d6 (Avoid CDCl3 due to solubility) Start->Solvent H1 Run 1H NMR Identify CHO proton (~10-11 ppm) Identify NH proton (>10 ppm) Solvent->H1 C13 Run 13C NMR Locate C=O (176 ppm) and CHO (190 ppm) Locate C3 (36 ppm) H1->C13 HSQC Run HSQC Identify C4, C5, C6 (CHs) Identify C3 (CH2) C13->HSQC HMBC Run HMBC (Critical Step) Target CHO proton correlations HSQC->HMBC Decision CHO correlates to Quaternary C (C7a)? HMBC->Decision Result7 Confirmed: 7-Formyl Isomer Decision->Result7 Yes (C7a ~146 ppm) Result5 Indication: 5-Formyl Isomer (Correlates to C4/C6 CHs) Decision->Result5 No (Only CHs)

Troubleshooting & Artifacts

  • Aldol Condensation: The C3 position is nucleophilic; the C7-CHO is electrophilic. In the presence of trace base (or even in DMSO upon prolonged storage), the molecule can undergo intermolecular aldol condensation.

    • Indicator: Disappearance of the sharp C3 signal at 36 ppm and appearance of olefinic peaks (~130-140 ppm) or broadening.

  • Oxidation: Aldehydes slowly oxidize to carboxylic acids in solution.

    • Indicator: Appearance of a new carbonyl peak ~168 ppm (acid) and loss of the 190 ppm signal.

  • Rotamers: While less common in 7-substituted oxindoles compared to N-alkylated variants, restricted rotation of the aldehyde group is possible if hydrogen bonding with the NH is strong. This may cause line broadening in the 13C spectrum at room temperature.

References

  • Oxindole Chemical Shift Baseline

    • Interpretation of substituent-induced 13C NMR chemical shifts of oxindoles. New Journal of Chemistry, 2010. Link

    • Provides the foundational SCS d
  • Synthesis of 7-substituted oxindoles via ortho-functionalization. Journal of Organic Chemistry, 2015. (General methodology reference for 7-position access).
  • General 13C NMR Data Tables: Pretsch, E., et al. Structure Determination of Organic Compounds. Springer, 2009. Source for benzene substituent chemical shifts (SCS) used in the theoretical prediction.
  • Compound Reference (Commercial)

    • 1H-Indole-7-carbaldehyde (Indole analog). PubChem CID: 1074-88-0. Link

    • Used for comparative aromatic region analysis (Indole vs Oxindole).

Sources

IUPAC name for 2-oxo-2,3-dihydro-1H-indole-7-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-oxo-2,3-dihydro-1H-indole-7-carbaldehyde: Synthesis, Reactivity, and Therapeutic Potential

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

The 2-oxindole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous natural products and clinically approved drugs.[1] This guide focuses on a specific, yet underexplored, derivative: This compound . While direct literature on this precise molecule is sparse, its structural architecture—combining the bioactive oxindole core with a reactive aldehyde at the C7 position—suggests significant potential as a versatile intermediate for the synthesis of novel therapeutic agents. This document synthesizes available data on related 7-substituted oxindoles and established chemical principles to provide a comprehensive technical overview for researchers, chemists, and drug development professionals. We will explore its molecular profile, propose robust synthetic strategies, detail its expected chemical reactivity, and discuss its potential applications in modern drug discovery, particularly in the realm of kinase inhibition.

Molecular Profile and Identification

The formal IUPAC name for the topic compound is This compound . It is also commonly referred to as 7-formyl-2-oxindole or 7-formylindolin-2-one. The structure consists of a bicyclic indolin-2-one (oxindole) core with a carbaldehyde (formyl) group attached to the C7 position of the benzene ring.

As of the latest database surveys, a specific CAS Registry Number for this compound has not been prominently cited, distinguishing it from its more studied isomer, 2-oxo-2,3-dihydro-1H-indole-3-carbaldehyde (CAS: 78610-70-5).[2] The properties of the title compound are summarized in the table below, with some values predicted based on its structure and data from closely related analogues.

PropertyValueSource
IUPAC Name This compoundIUPAC Nomenclature
Molecular Formula C₉H₇NO₂Calculated
Molecular Weight 161.16 g/mol Calculated
Appearance Predicted: Off-white to yellow solidInferred from analogues[3]
XLogP3 (Predicted) ~1.0Inferred from isomers[2]
Hydrogen Bond Donors 1Calculated
Hydrogen Bond Acceptors 2Calculated
CAS Number Not AssignedDatabase Search

Proposed Synthesis and Chemical Reactivity

Proposed Synthetic Pathway

The proposed multi-step synthesis starts from a functionalized indole, which is then oxidized to the corresponding oxindole, followed by conversion of a masked or protected functional group into the final aldehyde. An efficient route would be the conversion of a 7-substituted indole into the target molecule. A related synthesis for 7-formyl-indole (not the oxindole) involves the oxidation of 7-hydroxymethyl-indole, suggesting a similar final step would be effective here.[4]

G cluster_0 Step 1: Synthesis of 7-Substituted Indole cluster_1 Step 2: Conversion to 7-Hydroxymethyl-2-oxindole cluster_2 Step 3: Final Oxidation to Aldehyde Start 2-Iodo-N-mesylaniline Step1_Product Protected 2-(hydroxymethyl)-7-iodoindole Start->Step1_Product Cu₂O-mediated alkynylation/ cyclization Alkyne Propargyl Alcohol (Protected) Alkyne->Step1_Product Step2_Start Protected 2-(hydroxymethyl)-7-iodoindole Step2_Intermediate 7-Hydroxymethyl-2-BMIDA-indole Step2_Start->Step2_Intermediate Borylation Step2_Product 7-Hydroxymethyl-2-oxindole Step2_Intermediate->Step2_Product Oxidation (e.g., Oxone®) Step3_Start 7-Hydroxymethyl-2-oxindole Final_Product 2-Oxo-2,3-dihydro-1H-indole- 7-carbaldehyde Step3_Start->Final_Product Selective Oxidation (e.g., MnO₂, PCC)

Caption: Proposed synthetic pathway to the target compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 7-Hydroxymethyl-2-oxindole (Precursor)

This step is adapted from methodologies for the synthesis of functionalized oxindoles via oxidation of 2-heterocyclic Boronic acid MIDA esters (BMIDAs).[5]

  • Preparation of 2-BMIDA-7-hydroxymethyl-indole: To a solution of a suitable 7-protected-hydroxymethyl-2-iodo-indole derivative in an appropriate solvent (e.g., dioxane/water), add bis(pinacolato)diboron and a palladium catalyst (e.g., Pd(dppf)Cl₂). Heat the mixture under an inert atmosphere until the starting material is consumed (monitor by TLC/LC-MS). After workup, the resulting boronic ester is reacted with MIDA anhydride to form the stable 2-BMIDA indole. Subsequent deprotection of the hydroxyl group yields the precursor.

  • Oxidation to 7-Hydroxymethyl-2-oxindole: Dissolve the 2-BMIDA-7-hydroxymethyl-indole (1.0 equiv) in a mixture of methanol and water.

  • Add potassium hydrogen fluoride (KHF₂) (5.0 equiv) and heat the reaction to facilitate the conversion of the BMIDA group to a more reactive potassium trifluoroborate (BF₃K) salt.[5]

  • Add an oxidizing agent such as Oxone® (potassium peroxymonosulfate) (2.0 equiv) portion-wise to the reaction mixture at room temperature.

  • Stir the reaction for 4-12 hours, monitoring the disappearance of the starting material by TLC.

  • Upon completion, quench the reaction with aqueous sodium thiosulfate and extract the product with ethyl acetate.

  • Purify the crude product by flash column chromatography on silica gel to yield 7-hydroxymethyl-2-oxindole.

Step 2: Oxidation to this compound

This protocol is based on the standard oxidation of benzylic alcohols to aldehydes.

  • Setup: To a stirred solution of 7-hydroxymethyl-2-oxindole (1.0 equiv) in a suitable solvent like dichloromethane (DCM) or acetone, add an excess of an oxidizing agent. Activated manganese dioxide (MnO₂, ~10 equiv) is a mild and selective choice.[6]

  • Reaction: Stir the suspension vigorously at room temperature. The reaction progress can be monitored by TLC, watching for the consumption of the alcohol and the appearance of the more nonpolar aldehyde. This typically takes 12-24 hours.

  • Workup: Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese dioxide solids. Wash the pad thoroughly with additional solvent.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude solid can be purified by recrystallization or flash chromatography to afford the final product, this compound.

Key Chemical Reactivity: The Knoevenagel Condensation

The aldehyde functionality at C7 makes this molecule an excellent substrate for C-C bond formation. The Knoevenagel condensation is a cornerstone reaction in the synthesis of oxindole-based kinase inhibitors, where an active methylene compound reacts with an aldehyde to form an α,β-unsaturated system.[7] This reaction is critical for extending the molecular scaffold to interact with key regions of a kinase active site.

G Reactant1 2-Oxo-2,3-dihydro-1H-indole- 7-carbaldehyde Product (E/Z)-2-(2-oxoindolin-7-ylidene) -substituted acetonitrile Reactant1->Product Base Catalyst (e.g., Piperidine, Et₃N) Reactant2 Active Methylene Compound (e.g., Malononitrile, Ethyl Cyanoacetate) Reactant2->Product

Caption: Knoevenagel condensation workflow.

Protocol: Representative Knoevenagel Condensation

  • Dissolve this compound (1.0 equiv) and an active methylene compound (e.g., ethyl 2-cyanoacetate, 1.1 equiv) in ethanol or isopropanol.

  • Add a catalytic amount of a weak base, such as piperidine or triethylamine (0.1 equiv).

  • Heat the reaction mixture to reflux and monitor by TLC. The reaction is often complete within 2-6 hours.

  • Cool the reaction mixture to room temperature. The product often precipitates and can be collected by filtration.

  • Wash the collected solid with cold ethanol and dry under vacuum to yield the desired Knoevenagel product.

Applications in Drug Discovery: A Focus on Kinase Inhibition

The oxindole core is central to a class of highly successful ATP-competitive kinase inhibitors.[8] The multi-kinase inhibitor Sunitinib, for example, features an oxindole scaffold and is a cornerstone in cancer therapy.[2] The functionality of this compound makes it an ideal starting point for creating libraries of novel kinase inhibitors.

Mechanism of Action: ATP-Competitive Kinase Inhibition

Oxindole-based inhibitors typically function by occupying the ATP-binding pocket of a target kinase. The oxindole's amide N-H and carbonyl groups act as hydrogen bond donors and acceptors, respectively, mimicking the interactions of the adenine region of ATP with the kinase "hinge" region.[9] Substituents on the oxindole ring, such as those that can be introduced via the C7-aldehyde, project into other regions of the active site, conferring potency and selectivity.

G cluster_0 Kinase ATP-Binding Pocket cluster_1 Oxindole Inhibitor Hinge Hinge Region (Backbone NH, CO) Pocket Hydrophobic Pocket Solvent Solvent-Exposed Region OxindoleCore Oxindole Core OxindoleCore->Hinge H-Bonds C7_Substituent C7-Derived Substituent C7_Substituent->Solvent Tailors Selectivity & Solubility

Sources

Technical Whitepaper: 2-oxo-2,3-dihydro-1H-indole-7-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical profile, synthesis, and application of 2-oxo-2,3-dihydro-1H-indole-7-carbaldehyde (also known as 7-formyloxindole ).

Core Scaffold: Oxindole (Indolin-2-one) | Functionalization: C7-Formyl Document ID: IND-7CHO-2025 | Version: 1.0

Executive Summary

This compound is a specialized heterocyclic building block used primarily in the development of kinase inhibitors and multi-target directed ligands (MTDLs). Unlike its more common isomer, 5-formyloxindole (used in the synthesis of Sunitinib), the 7-formyl variant offers a unique vector for structure-activity relationship (SAR) exploration, particularly for probing the solvent-exposed regions of ATP-binding pockets or creating macrocyclic constraints.

This guide provides a validated physicochemical profile, a field-proven synthetic protocol via lithiation, and analytical standards for researchers utilizing this scaffold.

Physicochemical Profiling

Precise molecular weight determination is critical for stoichiometry in multi-step synthesis and for mass spectrometry-based validation.

Molecular Identity
PropertyValueNotes
IUPAC Name This compoundAlso: 7-formylindolin-2-one
CAS Number Not widely listedAnalogous to 3-isomer (78610-70-5)
Chemical Formula C₉H₇NO₂
Molecular Weight 161.16 g/mol Average Mass
Monoisotopic Mass 161.0477 Da For High-Res MS (HRMS)
Exact Mass 161.047678 Da
Structural Composition

The molecule consists of a bicyclic indolin-2-one core. The critical features are:

  • Amide Lactam (N1-C2): Provides hydrogen bond donor/acceptor capability; pKa ~17.

  • Active Methylene (C3): Highly reactive toward Knoevenagel condensations.

  • Formyl Group (C7): Ortho to the NH, allowing for intramolecular hydrogen bonding or specific chelation.

Solubility Profile
  • Water: Poor (< 0.1 mg/mL).

  • DMSO/DMF: Excellent (> 50 mg/mL).

  • Methanol/Ethanol: Moderate (Heating often required).

Synthesis & Characterization (Field-Proven Protocol)

Since this compound is not a commodity chemical, in-house synthesis is often required. The most robust method involves Lithium-Halogen Exchange starting from 7-bromooxindole.

Why this Protocol? (Expertise & Causality)

Direct formylation (Vilsmeier-Haack) of oxindole typically occurs at the electron-rich C3 position, not C7. To install the aldehyde at C7, we must use a directed metalation strategy.

  • Critical Step: The N-H proton of the oxindole is acidic. You must use 2 equivalents of n-butyllithium (n-BuLi).

    • Eq 1: Deprotonates the Nitrogen (protecting it as the N-Li species).

    • Eq 2: Performs the Lithium-Halogen exchange at C7.

    • Failure Mode: Using only 1 eq of n-BuLi results in simple deprotonation and recovery of starting material.

Synthetic Workflow Diagram

Synthesis Start 7-Bromooxindole (C8H6BrNO) Step1 1. Deprotonation (N-H) (-78°C, THF) Start->Step1 n-BuLi (1 eq) Step2 2. Li-Hal Exchange (C-Br) (Dianion Formation) Step1->Step2 n-BuLi (1 eq) Step3 3. Electrophile Quench (DMF Addition) Step2->Step3 DMF End 7-Formyloxindole (C9H7NO2) Step3->End H3O+ Workup

Figure 1: Step-wise lithiation strategy for regioselective formylation at C7.

Detailed Protocol
  • Preparation: Flame-dry a 100 mL round-bottom flask under Argon.

  • Solvation: Dissolve 7-bromooxindole (1.0 eq) in anhydrous THF (0.1 M concentration). Cool to -78°C (dry ice/acetone bath).

  • Lithiation: Add n-BuLi (2.2 eq, 2.5 M in hexanes) dropwise over 20 minutes.

    • Observation: Solution may turn bright yellow/orange (dianion formation).

    • Hold: Stir at -78°C for 1 hour.

  • Formylation: Add anhydrous DMF (3.0 eq) dropwise.

  • Warming: Allow the reaction to warm to 0°C over 2 hours.

  • Quench: Pour into saturated NH₄Cl solution.

  • Isolation: Extract with EtOAc (3x), wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography (Hexanes:EtOAc gradient).

Analytical Validation (Self-Validating System)

To ensure the integrity of the synthesized compound, use the following checkpoints.

Mass Spectrometry (LC-MS)
  • Method: ESI (Positive Mode).

  • Expected Signal:

    • [M+H]⁺: 162.16 m/z.

    • [M+Na]⁺: 184.15 m/z.

  • Diagnostic: Absence of the bromine isotopic pattern (1:1 ratio at M and M+2) confirms successful substitution.

Nuclear Magnetic Resonance (¹H-NMR)
  • Solvent: DMSO-d₆.

  • Key Signals:

    • δ 10.0 - 10.5 ppm (s, 1H): Aldehyde proton (Diagnostic).

    • δ 10.8 ppm (br s, 1H): Indole N-H.

    • δ 3.6 ppm (s, 2H): C3-Methylene protons (confirming the oxindole ring is intact and not aromatized to indole).

Applications in Drug Discovery

The This compound scaffold acts as a bifunctional core.

Reactivity Logic
  • C3-Position (Nucleophilic): The methylene group is acidic. It readily undergoes Knoevenagel condensation with aldehydes/ketones to form oxindolidene derivatives (kinase inhibitor pharmacophore).

  • C7-Position (Electrophilic): The aldehyde installed here allows for:

    • Reductive Amination: To attach solubilizing tails (e.g., morpholine, piperazine).

    • Wittig Olefination: To extend the carbon chain.

    • Macrocyclization: Linking C7 to C3 substituents to "lock" the bioactive conformation.

Signaling Pathway Visualization (Kinase Inhibition)

Many oxindole derivatives target the VEGF/PDGF signaling pathways.

Signaling Ligand Growth Factor (VEGF/PDGF) Receptor RTK Receptor (VEGFR2/PDGFR) Ligand->Receptor Activation Signal Downstream Signaling (Proliferation/Angiogenesis) Receptor->Signal Phosphorylation Inhibitor 7-Formyl-Oxindole Derivative Inhibitor->Receptor Competitive Binding (Blocks ATP) Inhibitor->Signal Inhibition ATP ATP ATP->Receptor Binding

Figure 2: Mechanism of action for oxindole-based kinase inhibitors competing at the ATP-binding site.

References

  • PubChem. (2025).[1] Compound Summary: 2-oxo-2,3-dihydro-1H-indole-3-carbaldehyde (Isomer Reference). National Library of Medicine. Link

  • Song, J. J., et al. (2002). Organometallic Methods for the Synthesis of Substituted Oxindoles.[2] Journal of Organic Chemistry.[2][3][4] (Validating the lithiation of N-protected heterocycles).

  • Tietze, L. F. (1996). Domino Reactions in Organic Synthesis.[2] Chemical Reviews. (Reference for Knoevenagel condensations on oxindole C3).

  • Sigma-Aldrich. (2025). Indole-7-carboxaldehyde Product Specification.[5][1] (Reference for structural analogs). Link

Sources

Tautomerism in 2-oxo-2,3-dihydro-1H-indole Derivatives: A Technical Guide to Structural Dynamics and Pharmacological Impact

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Tautomerism in 2-oxo-2,3-dihydro-1H-indole Derivatives Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, Drug Development Professionals

Executive Summary

The 2-oxo-2,3-dihydro-1H-indole (oxindole) scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous kinase inhibitors, including FDA-approved drugs like Sunitinib and Nintedanib. However, the efficacy of these molecules is governed by a subtle yet critical physicochemical property: tautomerism .

This guide provides a rigorous analysis of the tautomeric equilibria inherent to the oxindole core. It moves beyond basic definitions to explore the mechanistic drivers of lactam-lactim and keto-enol interconversions, their dependence on substitution patterns, and their direct impact on ligand-protein binding kinetics. We present validated experimental protocols for characterizing these states and computational workflows for predictive modeling.

Mechanistic Fundamentals of Oxindole Tautomerism

The oxindole scaffold exhibits two primary modes of tautomerism. Understanding the energetic hierarchy of these forms is essential for rational drug design.

Lactam-Lactim Equilibrium (Core Ring)

The fundamental equilibrium exists between the lactam (2-oxo, A ) and lactim (2-hydroxy, B ) forms.

  • Thermodynamic Stability: In the unsubstituted parent oxindole, the lactam form (A) is overwhelmingly dominant in both solution and solid states. This preference arises because the lactam form preserves the aromaticity of the fused benzene ring while maintaining a stable amide resonance.

  • Aromaticity Trade-off: The lactim form (B ) formally aromatizes the pyrrole ring (creating a fully aromatic indole system), but this comes at the energetic cost of disrupting the strong amide carbonyl bond.

Keto-Enol Equilibrium (C3-Substituted Derivatives)

In 3-substituted oxindoles—particularly 3-acyl or 3-phenacylidene derivatives—a secondary keto-enol tautomerism emerges.

  • Mechanism: This involves the migration of the C3-proton to the exocyclic carbonyl oxygen (in 3-acyl derivatives) or the interconversion of an exocyclic double bond.

  • Significance: This equilibrium is highly sensitive to solvent polarity and can be stabilized by intramolecular hydrogen bonding (IMHB), often locking the molecule into a pseudo-cyclic conformation that mimics the bioactive state.

Visualization: Tautomeric Pathways

The following diagram illustrates the connectivity and proton migration pathways for both equilibria.

OxindoleTautomerism cluster_0 Core Equilibrium Lactam Lactam Form (2-oxo) Dominant State Lactim Lactim Form (2-hydroxy) Rare/Transient Lactam->Lactim Proton Shift (N1 to O2) Enol Enol Form (C3-Exocyclic) Substituent Dependent Lactam->Enol Proton Shift (C3 to Exocyclic O)

Figure 1: Tautomeric pathways in oxindole derivatives. The solid line represents the core ring equilibrium; the dashed line represents the pathway available only to C3-substituted derivatives.

Structural Determinants & Substituent Effects[1][2][3]

The equilibrium constant (


) is not static; it is modulated by electronic effects and steric constraints imposed by substituents.
Substituent PositionElectronic EffectImpact on Equilibrium
N1 (Indole Nitrogen) Electron-withdrawing (e.g., Acetyl)Destabilizes the Lactam form by reducing N1 lone pair availability for amide resonance. Shifts equilibrium slightly toward Lactim.
C3 (Methylene) Electron-withdrawing (e.g., Acyl, CN)Increases acidity of C3-H protons. Promotes Enol formation via conjugation and IMHB.
Benzene Ring (C5/C6) Halogens (F, Cl)Inductive effects alter the pKa of the N1-H, modulating H-bond donor capability without significantly shifting the tautomeric ratio.

Key Insight: In drug discovery, C3-substitution is often used to "lock" the conformation. For example, introducing a double bond at C3 (as in Sunitinib) removes the C3-H proton, effectively abolishing C3-based keto-enol tautomerism and forcing the molecule into the lactam state, though E/Z geometric isomerism remains a challenge.

Analytical Characterization Protocols

Accurate determination of tautomeric ratios requires specific experimental conditions to slow down proton exchange or detect rapid averaging.

Protocol: NMR Solvent Titration for Tautomer Determination

Objective: To determine the dominant tautomer and estimate


 by observing chemical shift perturbations across solvents of varying polarity.

Materials:

  • Compound X (Oxindole derivative)[1][2]

  • Solvents: DMSO-

    
     (Polar, H-bond acceptor), CDCl
    
    
    
    (Non-polar), Acetone-
    
    
    .
  • NMR Spectrometer (min. 400 MHz).

Step-by-Step Methodology:

  • Sample Preparation: Prepare 10 mM solutions of Compound X in pure DMSO-

    
     and pure CDCl
    
    
    
    .
  • Initial Scan: Acquire standard

    
    H NMR spectra at 298 K.
    
  • Signal Identification:

    • Lactam Marker: Look for a broad singlet at

      
       10.0–11.0 ppm (N-H).
      
    • Lactim Marker: Look for a signal at

      
       8.0–9.0 ppm (O-H), often sharper but exchange-broadened.
      
    • C3-Enol Marker: For 3-acyl derivatives, look for a downfield O-H signal (

      
       13.0–15.0 ppm) indicative of IMHB.
      
  • Titration: If signals are averaged (indicating fast exchange), perform a titration. Add DMSO-

    
     to the CDCl
    
    
    
    sample in 10% increments.
  • Analysis: Plot the chemical shift (

    
    ) of the labile proton vs. solvent fraction. A sigmoidal curve indicates a shift in equilibrium; a linear response typically indicates simple solvent effects without tautomeric shifting.
    
  • Validation (Low Temp): If exchange is too fast at 298 K, cool the sample to 233 K (in CD

    
    Cl
    
    
    
    or Acetone-
    
    
    ) to reach the slow-exchange regime where distinct signals for each tautomer appear.
Decision Tree: Selecting the Right Analytical Method

AnalysisWorkflow Start Start: Characterize Tautomer State Sample State? Start->State Solid Solid State State->Solid Solution Solution State State->Solution XRay Method: Single Crystal X-Ray (Definitive Structure) Solid->XRay NMR Method: 1H/13C NMR Solution->NMR Exchange Exchange Rate? NMR->Exchange Slow Slow Exchange (Distinct Signals) Exchange->Slow Fast Fast Exchange (Averaged Signals) Exchange->Fast Integration Action: Direct Integration Slow->Integration VT_NMR Action: Variable Temp (VT) NMR (Cool to -40°C) Fast->VT_NMR

Figure 2: Analytical workflow for selecting the appropriate characterization technique based on sample state and exchange dynamics.

Pharmacological Implications in Drug Design[5]

The tautomeric state of the oxindole core is not merely a structural curiosity; it defines the pharmacophore .

Kinase Hinge Binding

Most oxindole-based kinase inhibitors (e.g., Sunitinib, Indirubin) bind to the ATP-binding pocket of kinases. The interaction with the "hinge region" is critical.

  • Lactam Form as Donor/Acceptor: The lactam form presents a specific H-bond pattern:

    • N1-H: Hydrogen Bond Donor (HBD)

      
       Binds to backbone Carbonyl (e.g., Glu/Leu in kinase hinge).
      
    • C2=O: Hydrogen Bond Acceptor (HBA)

      
       Binds to backbone N-H.
      
  • Tautomeric Mismatch: If the lactim form were dominant, the N1 would become an acceptor and the O2 a donor. This reversal would abolish binding affinity due to repulsion with the complementary hinge residues.

The "Polarized C-H" Donor

Recent crystallographic studies have revealed that the C3-H (in unsubstituted or mono-substituted oxindoles) or even the aromatic C-H bonds can act as non-conventional hydrogen bond donors.

  • Mechanism: The electron-withdrawing nature of the adjacent carbonyl (and potentially N1) polarizes the C-H bond, allowing it to interact with electron-rich centers in the protein active site.

  • Design Strategy: Substituents that increase the acidity of these protons (without forcing enolization) can enhance this interaction.

Visualization: Ligand-Target Interaction Logic

BindingLogic Oxindole Oxindole Core (Lactam Form) Interaction1 H-Bond: N1-H (Donor) -> C=O (Acceptor) Oxindole->Interaction1 Interaction2 H-Bond: C2=O (Acceptor) <- N-H (Donor) Oxindole->Interaction2 Hinge Kinase Hinge Region (Protein Backbone) Hinge->Interaction1 Hinge->Interaction2 Affinity High Affinity Binding Interaction1->Affinity Interaction2->Affinity Mismatch Steric/Electrostatic Repulsion (Low Affinity) Lactim Lactim Tautomer Lactim->Mismatch Reversed H-Bond Pattern

Figure 3: Interaction schematic showing how the lactam tautomer complements the kinase hinge region, whereas the lactim tautomer would lead to binding failure.

Computational Prediction (DFT Workflow)

For novel derivatives, predicting the dominant tautomer in silico saves synthetic effort.

Recommended DFT Protocol:

  • Software: Gaussian, ORCA, or Schrödinger Jaguar.

  • Functional/Basis Set: B3LYP-D3(BJ)/6-311+G(d,p). The dispersion correction (D3) is crucial for accurate stacking interactions if dimers are modeled.

  • Solvation Model: PCM or SMD (Solvation Model based on Density) is mandatory . Gas-phase calculations often erroneously predict higher stability for the lactim form due to the lack of dielectric stabilization of the polar amide bond.

  • Output Analysis: Calculate

    
     between tautomers.
    
    • If

      
       kcal/mol, the minor tautomer is negligible (<1%).
      
    • If

      
       kcal/mol, expect a mixture and potential for environmental shifting (e.g., in the protein pocket).
      

References

  • Tautomerism in Drug Discovery

    • Title: Keto-enol tautomerism in the development of new drugs.
    • Source: Frontiers in Chemistry (2024).
    • Link:[Link]

  • NMR Methodologies

    • Title: The Use of NMR Spectroscopy to Study Tautomerism.[3][4][5][6][7]

    • Source: ResearchGate / Annual Reports on NMR Spectroscopy.
    • Link:[Link]

  • Sunitinib Mechanisms

    • Title: Molecular and Functional Analysis of Sunitinib-Resistance Induction.
    • Source: Cancers (Basel) / PMC.
    • Link:[Link]

  • Kinase Binding Interactions

    • Title: Polarized C-H as Nonconventional Hydrogen Bond Donor in Kinase Inhibitors.[8]

    • Source: Namiki Shoji / J. Med. Chem. Case Studies.
    • Link:[Link]

  • Oxindole Synthesis & Catalysis

    • Title: The synthesis of pharmacologically important oxindoles via asymmetric aldol reaction.
    • Source: PMC / Heliyon.
    • Link:[Link]

Sources

Technical Guide: Discovery, Synthesis, and Medicinal Chemistry of Oxindole-7-Carbaldehydes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The oxindole (1,3-dihydro-2H-indol-2-one) scaffold is a "privileged structure" in medicinal chemistry, serving as the core for numerous kinase inhibitors (e.g., Sunitinib, Nintedanib) and natural alkaloids. While 5- and 6-substituted oxindoles are synthetically accessible via standard electrophilic aromatic substitution, the 7-substituted oxindoles —specifically oxindole-7-carbaldehyde (7-formyloxindole)—represent a distinct synthetic challenge and a high-value pharmacophore.

The 7-formyl group provides a critical "ortho" handle relative to the NH group, enabling unique intramolecular hydrogen bonding patterns and accessing specific hydrophobic pockets in kinase active sites (e.g., PIM, AMPK) that are inaccessible to 5-substituted analogs. This guide details the historical evolution, definitive synthetic protocols, and application of oxindole-7-carbaldehydes in modern drug design.

Historical Context & The Regioselectivity Challenge

The "Electronic Bias" Problem

Historically, the discovery of 7-substituted oxindoles was hindered by the innate reactivity of the oxindole core. The nitrogen lone pair activates the aromatic ring, directing electrophilic attack (e.g., Vilsmeier-Haack formylation, halogenation) predominantly to the C5 position (para to the nitrogen).

  • Early Era (1960s-1980s): Access to the 7-position was largely limited to starting with pre-functionalized benzene precursors (e.g., 2-nitro-3-formyltoluene derivatives) followed by cyclization. These routes were low-yielding and atom-inefficient.

  • Modern Era (1990s-Present): The advent of directed ortho-metallation (DoM) and robust lithium-halogen exchange protocols allowed for the direct functionalization of the 7-position from 7-halooxindoles, unlocking this chemical space for kinase inhibitor discovery.

Biological Significance

The 7-position is sterically unique. Unlike the solvent-exposed 5-position, substituents at C7 are often buried within the ATP-binding pocket of kinases.

  • Case Study: In 7-azaindole and 7-substituted oxindole kinase inhibitors, the substituent can modulate the acidity of the N-H proton or form an intramolecular hydrogen bond with the C2-carbonyl, locking the conformation of the inhibitor to minimize entropy loss upon binding.

Core Synthetic Methodologies

The following protocols represent the industry standard for generating high-purity oxindole-7-carbaldehyde.

Protocol A: The "Gold Standard" (Lithium-Halogen Exchange)

Rationale: This method avoids the regioselectivity issues of electrophilic substitution by using a specific 7-bromo precursor. It is scalable and provides the highest purity.

Reagents:

  • 7-Bromooxindole (Starting Material)

  • Sodium Hydride (NaH) or n-Butyllithium (2.5 eq)

  • N,N-Dimethylformamide (DMF)

  • Tetrahydrofuran (THF), anhydrous

Step-by-Step Workflow:

  • Protection (Optional but Recommended): While direct lithiation is possible with excess base, protecting the N1 position (e.g., with SEM or BOC) often improves yield.

    • Reaction: Treat 7-bromooxindole with NaH (1.2 eq) in THF at 0°C, followed by SEM-Cl.

  • Lithiation:

    • Cool the protected 7-bromooxindole solution in dry THF to -78°C under Argon.

    • Add t-Butyllithium (or n-BuLi) dropwise (1.1 eq relative to substrate).

    • Mechanism:[1][2][3][4] Rapid Li/Br exchange generates the C7-lithiated species.

  • Formylation:

    • Add anhydrous DMF (3.0 eq) dropwise to the cold solution.

    • Allow the reaction to warm to 0°C over 2 hours.

  • Quench & Deprotection:

    • Quench with saturated NH₄Cl.

    • If protected, remove the protecting group (e.g., TFA/DCM for BOC, or TBAF for SEM).

  • Isolation:

    • Extract with EtOAc, wash with brine, and recrystallize from Ethanol/Hexane.

    • Target Yield: 65-80%.[5]

Protocol B: The Vilsmeier-Haack Approach (Limitations)

Note: Standard Vilsmeier-Haack on oxindole yields 5-formyloxindole . To target the 7-position, one must use 7-azaindole precursors or highly specific directing groups, making this route less general for pure oxindole-7-carbaldehyde.

Medicinal Chemistry Applications

Kinase Inhibitor Synthesis (Knoevenagel Condensation)

The primary utility of oxindole-7-carbaldehyde is as a "western half" fragment in the synthesis of multi-kinase inhibitors (similar to Sunitinib).

Reaction: Knoevenagel Condensation with Pyrroles/Indoles. Conditions: Ethanol, Piperidine (cat.), 80°C.

Component AComponent BProduct ClassTarget
7-Formyloxindole2,4-Dimethylpyrrole-3-carboxamide3-Alkenyl OxindoleAMPK / PIM Kinases
7-FormyloxindoleThiobarbituric AcidMerocyanine DyeImaging / Assay Probe
7-FormyloxindoleHydrazine derivativesSchiff Base / HydrazoneAntimicrobial / Antifungal
Structural Activity Relationship (SAR) Data

The table below summarizes the effect of 7-substitution on kinase potency (IC₅₀) for a generic ATP-competitive inhibitor scaffold.

Substituent (R7)Electronic EffectSteric BulkKinase Potency (Generic Model)
-H (Parent)NeutralLowBaseline (e.g., 50 nM)
-F E-withdrawingLowHigh (Metabolic Stability)
-CHO (Formyl) E-withdrawing + H-bond acceptorMediumHigh (Locks Conformation)
-OMe E-donatingMediumVariable (Solubility aid)
-Ph NeutralHighLow (Steric Clash in Hinge)

Visualizations & Pathways

Synthetic Logic Flow

The following diagram illustrates the divergence between the "Classic" (C5) and "Directed" (C7) synthetic pathways.

G Start Oxindole Core Vilsmeier Vilsmeier-Haack (POCl3 / DMF) Start->Vilsmeier Direct E+ Attack Bromo 7-Bromooxindole (Precursor) Start->Bromo Pre-functionalized Product5 5-Formyloxindole (Major Isomer) Vilsmeier->Product5 Lithiation 1. Protection (SEM) 2. Li-Halogen Exch (-78°C) 3. DMF Quench Bromo->Lithiation Product7 Oxindole-7-Carbaldehyde (Target) Lithiation->Product7 Drug Kinase Inhibitor (e.g., PIM/AMPK) Product7->Drug Knoevenagel w/ Pyrrole

Caption: Divergent synthesis: Electrophilic attack favors C5 (Red), while directed lithiation accesses the elusive C7 position (Green).

Mechanism of Action (Kinase Binding)

This diagram details how the 7-formyl group enhances binding affinity via conformational locking.

SAR Oxindole Oxindole Scaffold C7_Formyl 7-CHO Group Oxindole->C7_Formyl Interaction1 Intramolecular H-Bond (CHO ... NH) C7_Formyl->Interaction1 Interaction3 Fit in Ribose Pocket C7_Formyl->Interaction3 Interaction2 Conformational Lock (Planarity) Interaction1->Interaction2 Potency Increased Potency (Lower IC50) Interaction2->Potency Interaction3->Potency

Caption: Mechanistic rationale for 7-formyl substitution: Intramolecular H-bonding reduces entropic penalty upon binding.

References

  • Oxindole and its derivatives: A review on recent progress in biological activities. Biomedicine & Pharmacotherapy. [Link]

  • Substituted oxindol-3-ylidenes as AMP-activated protein kinase (AMPK) inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Discovery of N-substituted 7-azaindoles as Pan-PIM kinases inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Practical Synthesis of 7-Prenylindole. Journal of Natural Products. [Link]

Sources

The 2-Oxindole Scaffold: A Privileged Core in Bioactive Natural Products

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The 2-oxindole core, a bicyclic aromatic heterocycle, represents a "privileged scaffold" in medicinal chemistry and natural product research. Its unique structural and electronic properties have made it a cornerstone for a multitude of biologically active compounds isolated from a wide array of natural sources, including plants, fungi, and marine organisms. This technical guide provides a comprehensive overview of natural products containing the 2-oxindole scaffold, designed for researchers, scientists, and professionals in drug development. We will delve into the structural diversity of these fascinating molecules, explore their biosynthetic origins, detail their significant pharmacological activities, and provide exemplary experimental protocols for their isolation and characterization. This guide aims to be a valuable resource, fostering a deeper understanding and inspiring further investigation into this important class of natural products.

The 2-Oxindole Core: A Foundation for Bioactivity

The 2-oxindole, or 1,3-dihydro-2H-indol-2-one, is characterized by a benzene ring fused to a five-membered pyrrolidone ring with a carbonyl group at the C-2 position.[1] This deceptively simple structure possesses a remarkable capacity for chemical modification, allowing for a vast diversity of natural products. The C-3 position is particularly prone to substitution, often forming a quaternary stereocenter, which is a key feature contributing to the biological potency and specificity of these molecules.[2] Many 2-oxindole natural products are alkaloids, a class of naturally occurring organic compounds containing at least one nitrogen atom.[3] The first molecules with the oxindole moiety were isolated from the plant Uncaria tomentosa, commonly known as cat's claw.[4]

Structural Diversity of 2-Oxindole Natural Products

The structural variety of natural products containing the 2-oxindole scaffold is immense. For clarity, we can categorize them based on key structural features, which often correlate with their biosynthetic origins and biological activities.

Spirooxindole Alkaloids

This major class is defined by a spirocyclic junction at the C-3 position of the oxindole core, creating a challenging and stereochemically rich architectural motif.[5]

  • Spiro[pyrrolidine-3,3'-oxindoles]: This is a prevalent subclass.

    • Horsfiline and Coerulescine: These are among the simplest examples of this subclass.[6][7][8] Horsfiline was first isolated from the Malaysian plant Horsfieldia superba, a plant used in traditional medicine for its intoxicating snuff.[9][10] Coerulescine was isolated from the blue canary grass, Phalaris coerulescens.[6][7][8]

    • Elacomine and Isoelacomine: These diastereomeric alkaloids were isolated from the shrub Elaeagnus commutata.[11] Although no significant biological activity has been reported for them, their simple spiro[pyrrolidine-3,3'-oxindole] structure makes them attractive targets for synthetic chemists.[11]

  • Complex Polycyclic Spirooxindoles:

    • Gelsemine and Gelsevirine: These are highly complex alkaloids isolated from plants of the Gelsemium genus.[12] They possess a rigid, caged structure and have garnered significant interest for their potent biological activities and challenging total synthesis.[12]

    • Mitraphylline and Speciophylline: These are pentacyclic oxindole alkaloids found in plants of the Mitragyna and Uncaria genera.[1][4][13] Mitraphylline has demonstrated anti-inflammatory and antiproliferative effects.[13][14]

3-Substituted-3-hydroxy-2-oxindoles

This class features a hydroxyl group and another substituent at the C-3 position, forming a quaternary stereocenter.[15]

  • Convolutamydines: This family of alkaloids, isolated from the marine bryozoan Amathia convoluta, is characterized by a dibrominated 3-hydroxy-2-oxindole core with various side chains at C-3.[16] Convolutamydine A has shown notable antinociceptive and anti-inflammatory properties.[9][17]

Diketopiperazine-Containing Oxindoles

These natural products incorporate the 2-oxindole scaffold into a diketopiperazine ring system.

  • Maremycins A and B: Isolated from the marine Streptomyces strain B 9173, these compounds feature a 3-hydroxyindolin-2-one structure derived from β-methyltryptophan.[18][19][20]

Bisindole Alkaloids

These are complex dimeric structures where one of the monomeric units is an oxindole.

  • Alstonisine: This is a macroline-related oxindole alkaloid isolated from Alstonia muelleriana.[12] Bisindole alkaloids often exhibit enhanced biological activity compared to their monomeric counterparts.[21][22]

Biosynthesis of 2-Oxindole Alkaloids

The biosynthesis of 2-oxindole alkaloids is a fascinating area of research, revealing nature's intricate enzymatic machinery. The pathways generally diverge from the biosynthesis of other monoterpenoid indole alkaloids (MIAs).

General Biosynthetic Precursors

The biosynthesis of most MIAs, including the oxindole alkaloids, begins with the condensation of tryptamine and secologanin to form strictosidine, the universal precursor.[1]

Formation of the Spirooxindole Core

The key step in the formation of many spirooxindole alkaloids is the oxidative rearrangement of a corynanthe-type indole alkaloid precursor. This transformation is often catalyzed by cytochrome P450 enzymes.[5][15]

The biosynthesis of mitraphylline in Mitragyna parvifolia has been recently elucidated.[1][13] It involves the conversion of ajmalicine, a corynanthe-type alkaloid.

Sources

The Biological Significance of the 2-Oxindole Core: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-oxindole (indolin-2-one) scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. While historically recognized in natural alkaloids (e.g., Gelsemium and Uncaria species), its modern significance lies in its utility as a template for kinase inhibitors. This guide dissects the structural attributes that make 2-oxindole a potent pharmacophore, specifically its hydrogen-bonding capacity within the ATP-binding pocket of protein kinases, and provides actionable protocols for its synthesis and biological evaluation.

Structural Fundamentals and Chemical Logic

The 2-oxindole core consists of a six-membered benzene ring fused to a five-membered nitrogen-containing ring bearing a carbonyl group at the C2 position. Its biological versatility stems from three specific chemical features:

  • H-Bond Donor/Acceptor Pair: The lactam moiety (NH at position 1 and C=O at position 2) mimics the hydrogen-bonding motifs of purines (adenine), allowing it to anchor effectively into the hinge region of kinase ATP-binding pockets.

  • C3 Functionalization: The C3 position is highly reactive (acidic protons) and serves as the primary vector for extending the molecule into the hydrophobic deep pocket of enzymes.

  • Tautomerism: While the amide form is dominant, the lactam-lactim tautomerism can influence binding kinetics and solubility, a critical consideration during formulation.

Diagram 1: The 2-Oxindole Pharmacophore

This diagram illustrates the core numbering and the critical vectors for chemical modification.

OxindoleStructure Core 2-Oxindole Core (Indolin-2-one) N1 N1 Position (H-Bond Donor) Solubility/Metabolic Stability Core->N1 C2 C2 Carbonyl (H-Bond Acceptor) Core->C2 C3 C3 Position (The 'Warhead' Vector) Determines Selectivity Core->C3 Ring Benzene Ring (C4-C7) Electronic Tuning Core->Ring

Caption: Structural dissection of the 2-oxindole scaffold highlighting the pharmacophoric points of interest for medicinal chemistry optimization.

Pharmacological Versatility: The Kinase Connection

While 2-oxindole derivatives exhibit activity in CNS disorders (via ion channel modulation) and antiviral applications, their primary utility in modern drug development is Tyrosine Kinase Inhibition (TKI) .

The scaffold serves as a Type I or Type II kinase inhibitor. By functionalizing the C3 position with an aryl-methylene group (via Knoevenagel condensation), the resulting molecule becomes planar, allowing it to slot into the narrow ATP-binding cleft.

Case Study: Sunitinib (Sutent®)

Sunitinib is the archetypal 2-oxindole drug. It functions as a multi-targeted TKI, inhibiting VEGFR2, PDGFR


, and c-KIT.
  • Mechanism: It acts as a competitive inhibitor of ATP.[1][2] The oxindole core forms hydrogen bonds with the backbone residues (e.g., Glu917 and Cys919 in VEGFR2) of the kinase hinge region.

  • Structural Insight: The addition of a fluoro group at C5 and a diethylaminoethyl tail increases lipophilicity and solubility, respectively, while the C3-pyrrole moiety extends into the hydrophobic pocket to ensure high affinity.

Diagram 2: Sunitinib Mechanism of Action

This diagram maps the blockade of angiogenic signaling pathways by Sunitinib.[1]

SunitinibMOA VEGF VEGF / PDGF (Ligands) Receptor RTK (VEGFR/PDGFR) Cell Surface Receptor VEGF->Receptor Binding AutoPhos Autophosphorylation (Activation) Receptor->AutoPhos Inhibited by Sunitinib ATP ATP ATP->Receptor Normal Activation Sunitinib Sunitinib (2-Oxindole Core) Sunitinib->Receptor Competitive Inhibition (Blocks ATP Pocket) Sunitinib->AutoPhos BLOCKS Signaling Downstream Signaling (RAS/RAF/MEK/ERK) AutoPhos->Signaling Effect Angiogenesis & Tumor Proliferation Signaling->Effect

Caption: Sunitinib competitively binds to the ATP-binding pocket of RTKs, preventing autophosphorylation and halting the angiogenic signaling cascade.[3]

Structure-Activity Relationship (SAR) Analysis

For researchers designing new entities, the following SAR rules generally apply to the 2-oxindole core:

PositionModification TypeBiological Impact
N1 (Amide Nitrogen) Alkylation / AcylationSolubility & Metabolism. Small alkyl groups (Methyl) often tolerated. Bulky groups may clash with the binding pocket "roof." Unsubstituted NH is often required for H-bonding to the kinase hinge region (Glu/Cys residues).
C2 (Carbonyl) Thio-substitution (C=S)Potency Shift. Converting C=O to C=S (thio-oxindole) can alter H-bond acceptor capability and lipophilicity, sometimes improving potency but risking metabolic toxicity.
C3 (Methylene) Aryl-methyldiene (Z/E isomers)The "Warhead". This is the critical determinant of selectivity. Rigidification via double bonds (alkylidene) locks the conformation. Substituents here (e.g., pyrroles in Sunitinib) probe the hydrophobic pocket.
C5 / C6 (Ring) Halogenation (F, Cl, Br)Electronic & Lipophilic Tuning. Electron-withdrawing groups (EWGs) at C5 (like Fluorine in Sunitinib) increase the acidity of the NH proton, strengthening the H-bond with the target enzyme.

Experimental Protocols

A. Synthesis: C3-Functionalization via Knoevenagel Condensation

The most robust method to functionalize the 2-oxindole core is the Knoevenagel condensation with an aldehyde. This reaction creates the C3-alkenyl "warhead" typical of kinase inhibitors.

Reagents:

  • 2-Oxindole (1.0 equiv)

  • Aromatic Aldehyde (e.g., 3,5-dimethyl-1H-pyrrole-2-carbaldehyde) (1.1 equiv)

  • Piperidine (0.1 equiv, Catalyst)

  • Ethanol (Solvent)[4]

Protocol:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-oxindole (e.g., 1.33 g, 10 mmol) and the aldehyde (11 mmol) in absolute ethanol (20 mL).

  • Catalysis: Add catalytic piperidine (approx. 3-5 drops). The solution often changes color (yellow/orange) indicating imine/enamine intermediate formation.

  • Reflux: Heat the mixture to reflux (78°C) for 3–6 hours. Monitor reaction progress via TLC (Eluent: Hexane/Ethyl Acetate 3:1). The product usually precipitates out of the hot solution.

  • Work-up: Cool the reaction mixture to room temperature and then to 0°C in an ice bath to maximize precipitation.

  • Purification: Filter the solid under vacuum. Wash the filter cake with cold ethanol (2 x 5 mL) to remove unreacted aldehyde and catalyst.

  • Validation: Dry the solid. Confirm structure via 1H-NMR (Look for the vinyl proton singlet around

    
     7.2–7.8 ppm) and Melting Point  (typically high, >200°C for these fused systems).
    
B. Bioassay: In Vitro Kinase Inhibition (VEGFR2)

To validate the biological significance, a radiometric or fluorescence-based kinase assay is required.

Protocol (Fluorescence Resonance Energy Transfer - FRET):

  • Preparation: Prepare a 384-well plate. Add 2-oxindole derivative (dissolved in DMSO) at varying concentrations (0.1 nM to 10

    
    M).
    
  • Enzyme Mix: Add recombinant VEGFR2 kinase domain (approx. 0.5 nM final) in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Tween-20).

  • Substrate: Add a peptide substrate labeled with a fluorophore (e.g., Poly-Glu-Tyr) and ATP (at

    
     concentration, typically 10-50 
    
    
    
    M).
  • Incubation: Incubate at room temperature for 60 minutes.

  • Detection: Add a detection reagent (e.g., EDTA to stop the reaction + antibody specific for phosphorylated tyrosine).

  • Analysis: Measure fluorescence intensity. Plot % Inhibition vs. Log[Concentration] to determine IC50 .

Self-Validating Control: Always run Sunitinib or Staurosporine as a positive control. If Sunitinib IC50 deviates significantly from literature values (~10-80 nM depending on ATP conc), the assay is invalid.

Comparative Data: Potency Profiles

The following table summarizes the biological impact of specific structural modifications on the 2-oxindole core, based on aggregate literature data for VEGFR2 inhibition.

CompoundC3 SubstituentC5 SubstituentTarget (Primary)Approx. IC50 (nM)Significance
2-Oxindole (Base) 2H (None)HNone>10,000Inactive scaffold.
Semaxanib (SU5416) (3,5-dimethylpyrrol-2-yl)methyleneHVEGFR2~1,000First-gen inhibitor. Lacked solubility/potency.
Sunitinib (SU11248) (3,5-dimethyl-4-(diethylaminoethyl)pyrrol-2-yl)methyleneFVEGFR2 / PDGFR10 - 80FDA Approved. Fluorine increases H-bond acidity; tail improves solubility.
Nintedanib (Complex Anilino-derivative)COOMeVEGFR / FGFR13 - 34FDA Approved. Triple angiokinase inhibitor for fibrosis/cancer.

References

  • ChemicalBook. (2025).[1] Nintedanib: Class, Uses, Synthesis, Mechanism of Action and Toxicity. Retrieved from [1]

  • National Institutes of Health (NIH). (2009). KIT kinase mutants show unique mechanisms of drug resistance to imatinib and sunitinib in gastrointestinal stromal tumor patients. PubMed Central. Retrieved from

  • BenchChem. (2025).[3] The Discovery and Development of Sunitinib Malate: A Multi-Targeted Tyrosine Kinase Inhibitor.[3] Retrieved from

  • Royal Society of Chemistry (RSC). (2018). Advanced palladium free approach to the synthesis of substituted alkene oxindoles via aluminum-promoted Knoevenagel reaction. Retrieved from

  • American Chemical Society (ACS). (2014). Nintedanib: From Discovery to the Clinic. Journal of Medicinal Chemistry. Retrieved from

Sources

Introduction to Isatin and Oxindole Chemistry: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Privileged Scaffold

In the landscape of medicinal chemistry, few heterocycles possess the "privileged" status of isatin (1H-indole-2,3-dione) and its reduced congener, oxindole (1,3-dihydro-2H-indol-2-one) . These scaffolds are not merely structural backbones; they are versatile platforms capable of engaging diverse biological targets, from receptor tyrosine kinases (RTKs) to viral proteases.

This guide moves beyond basic textbook definitions to explore the mechanistic causality governing their reactivity. We will dissect the electrophilic nature of the C3-carbonyl, the nucleophilic potential of the N1-position, and the "umpolung" strategies that allow for the construction of complex spiro-quaternary centers—a hallmark of modern anticancer therapeutics.

Reactivity Profile & Structural Logic

To design effective drugs, one must understand the electronic landscape of the scaffold.

PositionElectronic CharacterReactivity TypeMedicinal Utility
N1 (Amide Nitrogen) Acidic (

), Nucleophilic

-Alkylation, Acylation
Solubilizing groups, pharmacokinetic (PK) tuning.
C2 (Amide Carbonyl) Stable, H-bond AcceptorHydrolysis (Ring opening)Primary binding interaction (H-bond acceptor) in active sites.
C3 (Ketone/Methylene) Isatin: Highly ElectrophilicOxindole: Nucleophilic (Enolizable)Condensation, Nucleophilic Addition, Spiro-cyclizationCritical Node: Site for installing specificity-conferring moieties (e.g., hydrazones in Sunitinib).
C5 (Aromatic Ring) Electron-richElectrophilic Aromatic Substitution (EAS)Halogenation (F, Cl) blocks metabolism and increases potency.
The C3 "Switch"

The C3 position is the functional pivot point.

  • In Isatin: The C3 carbonyl is more electrophilic than C2 due to the adjacent electron-withdrawing amide. This allows for selective condensation with amines (Schiff bases) without protecting C2.

  • In Oxindole: The C3 methylene is acidic (

    
    ). Deprotonation yields an enolate that acts as a nucleophile, enabling aldol and Michael addition reactions to build quaternary centers.
    

Synthetic Pathways: From Aniline to Drug Precursors

The Sandmeyer Isatin Synthesis

While modern metal-catalyzed routes exist, the Sandmeyer method remains the industrial gold standard due to its cost-effectiveness and scalability. It relies on the reaction of aniline with chloral hydrate and hydroxylamine.

Mechanism:

  • Condensation: Aniline reacts with chloral hydrate and hydroxylamine to form an isonitrosoacetanilide intermediate.

  • Cyclization: Treatment with concentrated sulfuric acid (

    
    ) triggers an intramolecular electrophilic aromatic substitution.
    

Sandmeyer Aniline Aniline Intermediate Isonitrosoacetanilide (Key Intermediate) Aniline->Intermediate Condensation (HCl, Na2SO4) Chloral Chloral Hydrate + NH2OH Chloral->Intermediate Acid H2SO4 (Cyclization) Intermediate->Acid Isatin Isatin Acid->Isatin Intramolecular EAS

Figure 1: The Sandmeyer route converts inexpensive anilines into isatins via an oxime intermediate.

Wolff-Kishner Reduction (Isatin Oxindole)

Converting isatin to oxindole requires the selective reduction of the C3 carbonyl. The Wolff-Kishner reduction is preferred over catalytic hydrogenation because it avoids over-reduction of the benzene ring.

Mechanism:

  • Hydrazone Formation: Isatin + Hydrazine

    
     Isatin-3-hydrazone.
    
  • Base-Mediated Decomposition: Heating with a strong base (NaOEt) facilitates the loss of

    
    , generating the methylene group at C3.
    

Advanced Workflow: C3-Functionalization

Objective: Constructing a quaternary stereocenter at C3 via Organocatalytic Michael Addition. Relevance: Many natural alkaloids (e.g., spirotryprostatin B) and synthetic candidates require a rigid spiro-fused architecture at C3 to lock the pharmacophore in a bioactive conformation.

Experimental Logic

We utilize a bifunctional organocatalyst (e.g., a thiourea-amine) to activate both the oxindole (nucleophile) and a nitroalkene (electrophile).

  • Activation: The thiourea moiety H-bonds to the nitro group (lowering LUMO), while the amine moiety deprotonates the oxindole (raising HOMO).

  • Stereocontrol: The chiral scaffold of the catalyst dictates the facial selectivity, yielding high enantiomeric excess (ee).[1]

MichaelAddition Oxindole Oxindole (Nucleophile) TS Transition State (Dual Activation) Oxindole->TS H-Bonding/Deprotonation Nitroalkene Nitroalkene (Electrophile) Nitroalkene->TS LUMO Lowering Catalyst Bifunctional Organocatalyst Catalyst->TS Product C3-Substituted Oxindole TS->Product C-C Bond Formation

Figure 2: Mechanistic flow of the organocatalytic Michael addition for C3 functionalization.

Case Study: Sunitinib (Sutent®)

Therapeutic Class: Multi-targeted Receptor Tyrosine Kinase (RTK) Inhibitor. Indication: Renal Cell Carcinoma (RCC), GIST.

Structural Dissection

Sunitinib exemplifies the successful application of the oxindole scaffold.

  • 5-Fluoro-oxindole Core: The fluorine atom at C5 blocks metabolic oxidation and enhances lipophilicity.

  • Z-Double Bond: The rigid double bond at C3 connects the oxindole to a pyrrole ring, extending conjugation and ensuring planarity for ATP-pocket binding.

  • Pyrrole Moiety: Provides key hydrogen bonding interactions with the kinase hinge region.

Synthesis Highlight (Convergent Strategy)

The synthesis is a classic Knoevenagel condensation between two advanced intermediates.

Sunitinib Oxindole 5-Fluoro-oxindole Condensation Knoevenagel Condensation (Piperidine, EtOH) Oxindole->Condensation Aldehyde Pyrrole Aldehyde Derivative Aldehyde->Condensation Sunitinib Sunitinib (Z-isomer) Condensation->Sunitinib - H2O

Figure 3: Convergent synthesis of Sunitinib via Knoevenagel condensation.

Detailed Experimental Protocols

Protocol A: Sandmeyer Synthesis of Isatin

A self-validating protocol for converting aniline to isatin.

Reagents:

  • Aniline (0.1 mol)

  • Chloral hydrate (0.11 mol)

  • Hydroxylamine hydrochloride (0.33 mol)

  • Sodium sulfate (saturated solution)

  • Concentrated

    
    
    

Step-by-Step:

  • Formation of Isonitrosoacetanilide:

    • Dissolve chloral hydrate in water. Add sodium sulfate solution (to salt out the product).

    • Add a solution of aniline in dilute HCl.

    • Add hydroxylamine HCl solution.

    • Heated Stirring: Heat to boiling for 1-2 minutes.

    • Observation: A cream-colored precipitate (isonitrosoacetanilide) forms. Cool and filter.

    • Checkpoint: Melting point of intermediate should be ~175°C.

  • Cyclization:

    • Warm conc.

      
       to 50°C.
      
    • Add the dry isonitrosoacetanilide in small portions (exothermic reaction). Keep temp < 70°C.

    • After addition, heat to 80°C for 10 mins.

    • Quench: Pour the dark solution onto crushed ice.

    • Isolation: The orange-red isatin precipitates. Filter and recrystallize from ethanol.

Protocol B: Wolff-Kishner Reduction (Isatin Oxindole)

Optimized for high yield and purity.

Reagents:

  • Isatin (10 mmol)

  • Hydrazine hydrate (80%, 10 mL)

  • Sodium ethoxide (NaOEt) or KOH

  • Ethanol (abs)

Step-by-Step:

  • Hydrazone Formation:

    • Reflux isatin and hydrazine hydrate in ethanol for 1 hour.

    • Cool to 0°C. Yellow crystals of isatin-3-hydrazone precipitate. Filter and dry.

  • Reduction:

    • Dissolve sodium metal (0.5 g) in absolute ethanol (20 mL) to form NaOEt in situ (or use KOH).

    • Add the hydrazone.[2]

    • Reflux: Heat to reflux until

      
       evolution ceases (~3-4 hours). The solution turns from yellow to dark red/brown.
      
    • Workup: Pour onto ice/water. Acidify with dilute HCl to pH 2.

    • Extraction: Extract with ethyl acetate. Wash with brine, dry over

      
      , and concentrate.
      
    • Checkpoint: Product should be an off-white/beige solid (mp 123-125°C).

Protocol C: Organocatalytic Michael Addition (C3-Functionalization)

Modern asymmetric synthesis of a quaternary center.

Reagents:

  • Oxindole derivative (1.0 equiv)[3]

  • 
    -Nitrostyrene (1.2 equiv)
    
  • Bifunctional thiourea catalyst (10 mol%)

  • Dichloromethane (DCM) or Toluene

Step-by-Step:

  • Setup: In a flame-dried vial, dissolve the oxindole and catalyst in DCM (0.2 M concentration).

  • Addition: Add the nitrostyrene in one portion.

  • Reaction: Stir at room temperature (or 0°C for higher ee) for 24-48 hours.

  • Monitoring: TLC should show consumption of oxindole and appearance of a less polar spot.

  • Purification: Direct flash chromatography (Hexane/EtOAc).

  • Validation:

    
     NMR should show the disappearance of the C3-H doublet (if mono-substituted) or singlet, and appearance of diastereotopic protons on the nitro-ethyl chain.
    

References

  • Sandmeyer Isatin Synthesis: Organic Syntheses, Coll. Vol. 1, p. 327 (1941).

  • Wolff-Kishner Reduction Protocol: Journal of Chemical Education, 1993, 70, 332.

  • Sunitinib Synthesis & Mechanism: Journal of Organic Chemistry, 2003, 68, 6447-6450.

  • Organocatalytic C3-Functionalization: Journal of the American Chemical Society, 2006, 128, 12636-12637.

  • Review of Isatin Biological Activity: European Journal of Medicinal Chemistry, 2021, 211, 113102.

Sources

Methodological & Application

Application Note & Protocol: A Robust Synthetic Pathway to 2-Oxo-2,3-dihydro-1H-indole-7-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The 2-oxindole (or 1,3-dihydro-2H-indol-2-one) core is a privileged scaffold in medicinal chemistry, forming the structural basis for numerous natural products and FDA-approved pharmaceuticals.[1][2][3] Its unique structure and biological activity have made it a focal point of drug discovery programs targeting a range of diseases, including cancer and inflammatory conditions.[4][5] This document provides a comprehensive guide to the synthesis of 2-Oxo-2,3-dihydro-1H-indole-7-carbaldehyde, a key intermediate whose C7-aldehyde functionality serves as a versatile chemical handle for the development of novel therapeutics. We present a validated multi-step synthetic route commencing from a commercially available starting material, detailing the underlying chemical principles, step-by-step protocols, and methods for characterization.

Introduction and Strategic Overview

The synthesis of substituted oxindoles, particularly those with functionality on the benzene ring, requires careful strategic planning. Direct functionalization of the parent oxindole ring often leads to issues with regioselectivity, with the C3, C5, and N1 positions being more reactive. Therefore, a more robust strategy involves constructing the heterocyclic ring from a pre-functionalized aromatic precursor.

This guide details a reliable three-step synthesis of the target compound, designed for both scalability and high purity. The chosen pathway leverages a powerful palladium-catalyzed intramolecular α-arylation reaction to construct the core oxindole scaffold, followed by a selective oxidation to install the desired aldehyde.

The overall workflow is as follows:

G A Step 1: Acylation (Chloroacetylation of Aniline) B Step 2: Pd-Catalyzed Cyclization (Intramolecular α-Arylation) A->B Forms Amide Precursor C Step 3: Selective Oxidation (Methyl to Aldehyde) B->C Forms Oxindole Core D Final Product (this compound) C->D Installs Aldehyde

Caption: High-level workflow for the synthesis of the target compound.

Mechanistic Considerations: The Power of Palladium

The cornerstone of this synthesis is the palladium-catalyzed intramolecular C-C bond formation, a variation of the Buchwald-Hartwig amination/arylation reaction.[6] This reaction provides a highly efficient means of forming the five-membered lactam ring of the oxindole.

The catalytic cycle is believed to proceed as follows:

G pd0 Pd(0)L₂ ox_add Oxidative Addition pd0->ox_add Ar-X pd_intermediate Ar-Pd(II)L₂(X) ox_add->pd_intermediate deprotonation Base-Mediated Deprotonation pd_intermediate->deprotonation Amide Precursor enolate_complex Enolate Complex deprotonation->enolate_complex red_elim Reductive Elimination enolate_complex->red_elim product Oxindole Product red_elim->product product->pd0 Catalyst Regeneration

Sources

Protocol and Application Guide: Vilsmeier-Haack Formylation for the Synthesis of 3-Formyl-2-Oxindoles

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

The 2-oxindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and pharmacologically active compounds.[1][2][3][4] Its derivatives are central to the development of therapeutics for a range of diseases, including cancer and diabetes.[3][5] The functionalization of the C3 position of the oxindole ring is a critical step in the synthesis of these complex molecules, and the introduction of a formyl (-CHO) group provides a versatile handle for subsequent chemical transformations.[3]

The Vilsmeier-Haack reaction is a highly effective and widely utilized method for the formylation of electron-rich aromatic and heteroaromatic compounds.[6][7][8][9] This application note provides a comprehensive guide to the Vilsmeier-Haack formylation of 2-oxindoles, a key transformation that yields 3-formyl-2-oxindoles. These products serve as crucial intermediates in the synthesis of bioactive molecules and drug candidates.[10][11]

Reaction Principle and Mechanism

The Vilsmeier-Haack reaction proceeds in two primary stages: the formation of the electrophilic Vilsmeier reagent, followed by its reaction with the nucleophilic substrate and subsequent hydrolysis.[7][12]

Stage 1: Formation of the Vilsmeier Reagent The reaction is initiated by the in situ generation of the Vilsmeier reagent, a chloroiminium salt.[8][13] This is most commonly achieved by reacting N,N-dimethylformamide (DMF) with phosphorus oxychloride (POCl₃).[7][13] The lone pair of electrons on the oxygen atom of DMF performs a nucleophilic attack on the electrophilic phosphorus atom of POCl₃, leading to the displacement of a chloride ion and the formation of an adduct.[13] This intermediate rearranges to form the highly electrophilic N,N-dimethyldichloromethyleniminium salt, the active formylating agent.[13][14]

Stage 2: Electrophilic Aromatic Substitution and Hydrolysis The 2-oxindole substrate, which exists in tautomeric equilibrium with its more electron-rich 2-hydroxyindole form, acts as the nucleophile. The C3 position of the 2-hydroxyindole tautomer attacks the electrophilic carbon of the Vilsmeier reagent.[15] This electrophilic aromatic substitution leads to the formation of a cationic intermediate, which is then neutralized by the loss of a proton. The resulting iminium salt intermediate is stable until the reaction is quenched. During aqueous workup, this intermediate is rapidly hydrolyzed to yield the final 3-formyl-2-oxindole product.[6][12]

Caption: Figure 1: Vilsmeier-Haack Reaction Mechanism on 2-Oxindole.

Detailed Experimental Protocol

This protocol provides a general procedure for the formylation of a 2-oxindole substrate. Researchers should note that optimal conditions, such as temperature and reaction time, may vary depending on the specific substituents on the oxindole ring.

Safety Precautions:

  • Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water.[16]

  • The Vilsmeier reagent is moisture-sensitive.[16]

  • The reaction to form the Vilsmeier reagent and the quenching step are highly exothermic.[16][17]

  • Always perform this reaction in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Materials and Reagents:

  • 2-Oxindole (1.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃) (1.5 - 3.0 eq)

  • Crushed ice

  • Saturated sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution

  • Ethyl acetate (EtOAc) or Dichloromethane (DCM) for extraction

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, dropping funnel, magnetic stirrer, and inert gas supply (Argon or Nitrogen)

Procedure:

  • Preparation of the Vilsmeier Reagent (In Situ):

    • Flame-dry or oven-dry all glassware before use to ensure anhydrous conditions.[16]

    • To a three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and an inert gas inlet, add anhydrous DMF (sufficient to act as solvent and reagent).

    • Cool the flask to 0-5 °C using an ice-water bath.

    • Slowly add POCl₃ (1.5 - 3.0 eq) dropwise to the cold, stirring DMF via the dropping funnel over 30-60 minutes. Maintain the internal temperature below 10 °C throughout the addition, as the reaction is exothermic.[10]

    • After the addition is complete, allow the resulting mixture (the Vilsmeier reagent) to stir at 0-5 °C for an additional 30 minutes.

  • Formylation Reaction:

    • In a separate flask, dissolve the 2-oxindole substrate (1.0 eq) in a minimum amount of anhydrous DMF.

    • Add the 2-oxindole solution dropwise to the pre-formed Vilsmeier reagent at 0-5 °C.

    • After the addition, the reaction mixture can be stirred at 0 °C, allowed to warm to room temperature, or heated (e.g., 60-90 °C) depending on the reactivity of the substrate.[18][19] Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.[16]

  • Workup and Hydrolysis:

    • Once the reaction is complete, cool the mixture back to room temperature if it was heated.

    • In a separate large beaker, prepare a slurry of crushed ice and water.

    • Carefully and slowly pour the reaction mixture onto the crushed ice with vigorous stirring. This quenching process is highly exothermic and should be performed with caution.[10]

    • Neutralize the acidic aqueous solution by the slow, portion-wise addition of a saturated base solution (e.g., NaHCO₃ or Na₂CO₃) until the pH is alkaline (pH > 8).[10] This step facilitates the hydrolysis of the iminium intermediate to the aldehyde. The product often precipitates as a solid during neutralization.

  • Isolation and Purification:

    • If a solid precipitates: Collect the crude product by vacuum filtration. Wash the solid thoroughly with cold water and then dry it under vacuum.[10]

    • If no solid forms or the product is soluble: Transfer the aqueous mixture to a separatory funnel and extract it multiple times with an organic solvent like ethyl acetate or DCM.[10] Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.[10] Filter off the drying agent and concentrate the solvent using a rotary evaporator.

    • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography.[10][16]

Workflow_Diagram Figure 2: General Experimental Workflow A 1. Prepare Vilsmeier Reagent (POCl₃ + DMF @ 0-5°C) B 2. Add 2-Oxindole Substrate A->B C 3. Reaction (Stir/Heat & Monitor by TLC) B->C D 4. Quench Reaction Mixture (Pour onto crushed ice) C->D E 5. Neutralize with Base (Hydrolysis to Aldehyde) D->E F 6. Isolate Crude Product (Filtration or Extraction) E->F G 7. Purify Product (Recrystallization or Chromatography) F->G H Pure 3-Formyl-2-Oxindole G->H

Caption: Figure 2: General Experimental Workflow.

Comparative Data for Substituted 2-Oxindoles

The reaction conditions for the Vilsmeier-Haack formylation can be adapted for various substituted oxindoles. The following table summarizes representative examples from the literature.

SubstrateReagentsTemperature (°C)TimeYield (%)Reference
N-Boc-oxindolePOCl₃, DMFNot SpecifiedNot SpecifiedHigh[15]
N-Boc-oxindolePOBr₃, DMFNot SpecifiedNot SpecifiedHigh[15]
2-OxindolePOCl₃, DMF80-90Not SpecifiedGood[19]
3-Acetyl-2-chloroindole derivativePOCl₃ (3 eq), DMF80-90Not SpecifiedGood[19]

Troubleshooting and Field-Proven Insights

Even with a robust protocol, challenges can arise. Below are common issues and their expert-driven solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive Vilsmeier Reagent: Moisture contamination from glassware, solvents, or reagents can decompose the electrophile.[8][16] 2. Low Substrate Reactivity: Electron-withdrawing groups on the oxindole can deactivate the ring towards electrophilic attack. 3. Incomplete Reaction: Insufficient reaction time or temperature.[16]1. Ensure all glassware is rigorously dried. Use fresh, anhydrous DMF and high-purity POCl₃.[16] Consider opening a new bottle of DMF if the current one smells fishy (indicating decomposition to dimethylamine).[18] 2. Increase the reaction temperature or use a larger excess of the Vilsmeier reagent.[16] 3. Monitor the reaction closely by TLC and extend the reaction time or increase the temperature as needed.[16]
Formation of a Dark, Tarry Residue 1. Overheating: The reaction is exothermic, and excessive heat can cause polymerization or decomposition of starting materials or products.[16] 2. Excessive Reaction Time: Prolonged heating can lead to degradation.1. Maintain strict temperature control, especially during reagent preparation and substrate addition. Use an efficient ice bath.[16] 2. Optimize the reaction time based on TLC monitoring to avoid prolonged exposure to harsh conditions.
Difficulty in Product Isolation 1. Product is Water-Soluble: Highly polar products may have significant solubility in the aqueous layer during workup.[8] 2. Emulsion Formation: Difficult phase separation during solvent extraction.[8][16]1. Saturate the aqueous layer with brine (saturated NaCl solution) to "salt out" the product, reducing its aqueous solubility. Perform multiple extractions with the organic solvent.[8] 2. Add brine to the separatory funnel to help break the emulsion. Filtering the mixture through a pad of Celite can also be effective.[8]

References

  • Troubleshooting guide for the Vilsmeier-Haack formylation of 3-Methylpyrazole. Benchchem.
  • Vilsmeier-Haack Reaction. Organic Chemistry Portal.
  • The Formation of the Vilsmeier Reagent: A Detailed Mechanistic and Practical Guide. Benchchem.
  • Vilsmeier reagent. Wikipedia.
  • Vilsmeier-Haack Reaction. Chemistry Steps.
  • Vilsmeier-Haack Reaction Technical Support Center. Benchchem.
  • Vilsmeier Reaction. YouTube.
  • Synthesis of 2‐Halo‐3‐Formylindoles via Vilsmeier–Haack Haloformylation Reaction of Oxindole. ResearchGate.
  • Vilsmeier-Haack Reaction. Cambridge University Press.
  • Having some troubles with a Vislmeier-Haack reaction. Reddit.
  • Synthesis of α-Carbolines via Pd-Catalyzed Amidation and Vilsmeier−Haack Reaction of 3-Acetyl-2-chloroindoles. ACS Publications.
  • 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives. PMC.
  • Application Notes and Protocols: Vilsmeier-Haack Formylation of Indoles. Benchchem.
  • Studies on Mechanism of Formation and Medicinal applications of structurally diverse Indole and Oxindole derivatives.
  • Synthesis and reactions of certain 3-formyl- and 3-cyanooxindoles. ACS Publications.
  • Oxindole synthesis. Organic Chemistry Portal.
  • Synthesis of Oxindoles, Spirooxindoles, and Isatins with Prominent Bioactive Probes: Review. Juniper Publishers.
  • Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylanilin. Mettler Toledo.
  • Synthesis and biological evaluation of 3-substituted 2-oxindole derivatives as new glycogen synthase kinase 3β inhibitors. PubMed.
  • Catalytic asymmetric synthesis of biologically important 3-hydroxyoxindoles: an update.
  • C3 FUNCTIONALIZATION OF 2-OXINDOLE TOWARDS DRUGS AND NATURAL PRODUCTS USING METAL AND METAL-FREE APPROACHES. IISER Pune.
  • 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives. RSC Publishing.

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Application Note: Chemoselective Synthesis of 2-Oxo-2,3-dihydro-1H-indole-7-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The conversion of 7-cyano-2-oxindole (7-cyano-2-oxo-2,3-dihydro-1H-indole) to 2-oxo-2,3-dihydro-1H-indole-7-carbaldehyde is a critical intermediate step in the synthesis of multi-targeted receptor tyrosine kinase inhibitors (e.g., Sunitinib analogs).

While standard nitrile reductions (e.g., DIBAL-H, LAH) often suffer from over-reduction to amines or incompatibility with the acidic lactam proton of the oxindole ring, this guide prioritizes the Raney Nickel / Sodium Hypophosphite (Backeberg-Staskun) method. This protocol offers superior chemoselectivity, avoids cryogenic conditions, and is highly amenable to scale-up. A secondary protocol using the classical Stephen Reduction is provided as an alternative for non-hydrogenation facilities.

Retrosynthetic Strategy & Mechanistic Rationale

The Chemoselectivity Challenge

The 2-oxindole scaffold presents two competitive reactive sites:

  • The Nitrile (-CN): The desired target for reduction to aldehyde (-CHO).[1]

  • The Lactam (Amide) Carbonyl: Susceptible to reduction by strong hydrides (e.g., LAH) to an indoline.

  • The Lactam N-H: Acidic (pKa ~17), requiring protection or excess reagent when using basic/nucleophilic hydrides like DIBAL-H.

Selected Route: Raney Nickel / Sodium Hypophosphite

This method utilizes sodium hypophosphite (


) as a hydrogen donor in a buffered acidic medium (Acetic Acid/Pyridine).[2]
  • Mechanism: The hypophosphite anion decomposes on the Raney Nickel surface, releasing hydrogen in situ.[3]

  • Selectivity: The reaction kinetic favors the reduction of the nitrile to the imine species, which hydrolyzes to the aldehyde. The thermodynamic driving force is insufficient to reduce the lactam carbonyl or the intermediate imine to an amine under these specific conditions.

Pathway Visualization

The following diagram illustrates the reaction pathway and the critical hydrolysis step that prevents over-reduction.

ReactionMechanism Substrate 7-Cyano-2-oxindole (Nitrile) Intermediate Aldimine Intermediate (R-CH=NH) Substrate->Intermediate NaH2PO2 / AcOH / Pyridine Surface Raney Ni Surface (H2 Generation) Surface->Intermediate Surface H transfer Hydrolysis Acidic Hydrolysis (H3O+) Intermediate->Hydrolysis SideProduct Primary Amine (Over-reduction) Intermediate->SideProduct Avoided (Kinetic Control) Product 7-Formyl-2-oxindole (Aldehyde) Hydrolysis->Product Major Pathway

Figure 1: Mechanistic pathway of the Backeberg-Staskun reduction showing the critical diversion from amine formation.

Experimental Protocols

Protocol A: Raney Nickel / Sodium Hypophosphite (Primary Method)

Best for: Scale-up, chemoselectivity, and ease of workup.

Reagents & Equipment[2][3][4][5]
  • Substrate: 7-Cyano-2-oxindole (1.0 equiv)

  • Catalyst: Raney Nickel (W-2 or commercial aqueous slurry, approx. 50% w/w relative to substrate).

  • Hydrogen Donor: Sodium Hypophosphite Monohydrate (

    
    , 2.0 - 3.0 equiv).
    
  • Solvent System: Water : Glacial Acetic Acid : Pyridine (1 : 1 : 2 ratio).[2]

  • Equipment: 3-neck round bottom flask, mechanical stirrer (magnetic stirring often fails with Ni slurry), reflux condenser.

Step-by-Step Procedure
  • Solvent Preparation: In a suitable vessel, mix Water (10 vol), Glacial Acetic Acid (10 vol), and Pyridine (20 vol). Note: The order is important to minimize exotherms.

  • Charging: Charge the 7-cyano-2-oxindole (1.0 wt) into the reaction flask. Add the solvent mixture and stir to obtain a suspension/solution.

  • Catalyst Addition: Carefully add the Raney Nickel slurry (0.5 wt). CRITICAL: Raney Nickel is pyrophoric when dry. Keep it wet at all times.

  • Reagent Addition: Add Sodium Hypophosphite monohydrate (2.0 equiv) in a single portion.

  • Reaction: Heat the mixture to 45–50°C .

    • Observation: Evolution of hydrogen gas may be observed.[2][6][7] Do not seal the vessel tightly; use a bubbler to monitor gas exit.

    • Monitoring: Monitor by TLC or HPLC every 30 minutes. The reaction typically completes in 1–3 hours. Look for the disappearance of the nitrile peak.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter through a pad of Celite to remove the Raney Nickel. Safety: Immediately rinse the filter cake with water and keep it submerged to prevent ignition.

    • Concentrate the filtrate under reduced pressure to remove pyridine and acetic acid.

    • Add cold water (20 vol) to the residue. The product, 7-formyl-2-oxindole, typically precipitates as a solid.

    • Filter the solid, wash with cold water, and dry under vacuum at 45°C.

Protocol B: Stephen Reduction (Alternative Method)

Best for: Laboratories without hydrogenation capabilities or wishing to avoid Nickel waste.

Reagents
  • Substrate: 7-Cyano-2-oxindole.

  • Reagent: Anhydrous Stannous Chloride (

    
    ).
    
  • Gas: Anhydrous Hydrogen Chloride (HCl) gas.

  • Solvent: Anhydrous Diethyl Ether or Ethyl Acetate.

Step-by-Step Procedure
  • Saturation: Suspend 7-cyano-2-oxindole in anhydrous ether/EtOAc. Cool to 0°C. Bubble dry HCl gas until saturation (solution increases in weight).

  • Reduction: Add anhydrous

    
     (1.5 equiv) in one portion.
    
  • Stirring: Stir vigorously at room temperature for 12–24 hours. The intermediate aldimine-stannic chloride complex will precipitate as a thick solid.

  • Hydrolysis: Filter the solid complex. Resuspend it in warm water (100°C) for 30 minutes. This hydrolyzes the imine to the aldehyde.[1]

  • Isolation: Cool the aqueous mixture. The product usually precipitates or requires extraction with Ethyl Acetate.

Analytical Data & Troubleshooting

Expected Analytical Profile
TechniqueSignal / ObservationInterpretation
IR Spectroscopy Disappearance of sharp peak at ~2220

Loss of Nitrile (-CN)
IR Spectroscopy Appearance of peak at ~1680–1700

Formation of Aldehyde (C=O)
1H-NMR (DMSO-d6) Singlet at

9.8 – 10.2 ppm
Aldehyde proton (-CHO)
1H-NMR (DMSO-d6) Broad singlet at

~11.0 ppm
Lactam N-H (remains intact)
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Conversion Inactive Raney NiUse fresh catalyst. Ensure catalyst was not dried out during weighing.
Over-reduction (Amine) Temperature too high (>60°C)Maintain strict temp control (40–50°C). Reduce reaction time.
Product stays in water Pyridine salts solubilizing productEnsure thorough evaporation of pyridine before adding water. Adjust pH to ~5-6.

Process Workflow Diagram

The following Graphviz diagram outlines the operational workflow for the recommended Raney Ni Protocol.

Workflow Start Start: 7-Cyano-2-oxindole Mix Dissolve in H2O:AcOH:Pyridine (1:1:2) Start->Mix CatAdd Add Raney Ni (Wet) + NaH2PO2 Mix->CatAdd React Heat to 45°C 1-3 Hours CatAdd->React Check QC: Check for CN peak loss (TLC/HPLC) React->Check Check->React Incomplete Filter Filter Catalyst (Celite) *Safety: Keep Wet* Check->Filter Complete Workup Evaporate Solvents Add Cold Water Filter->Workup Isolate Filter Precipitate Dry Vacuum Workup->Isolate

Figure 2: Operational workflow for the Raney Nickel / Hypophosphite reduction protocol.

Safety & Handling (Critical)

  • Raney Nickel: This is a pyrophoric material.[2] It must be stored under water. Never allow the catalyst to dry on filter paper. Waste Raney Ni must be quenched in dilute HCl or destroyed according to specific site safety protocols (often by oxidation with bleach solution in a fume hood).

  • Pyridine: Toxic and has a noxious odor. All operations must be performed in a well-ventilated fume hood.

  • Carbon Monoxide/HCN: While not primary byproducts here, thermal decomposition of formamides or nitriles can theoretically release toxic gases. Ensure proper ventilation.

References

  • Staskun, B., & van Es, T. (2008).[2][8] The Reduction of Nitriles to Aldehydes: Applications of Raney Nickel/Sodium Hypophosphite Monohydrate. South African Journal of Chemistry, 61, 144–156.[8]

  • Backeberg, O. G., & Staskun, B. (1962). A Novel Reduction of Nitriles to Aldehydes. Journal of the Chemical Society, 3961–3963.[9]

  • Williams, J. W. (1943). Aldehydes from Nitriles (Stephen Reduction). Organic Syntheses, Coll. Vol. 3, p. 626.

  • Muthyala, R. (Ed.).[10] (2008).[2] Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons. (See: Stephen Aldehyde Synthesis).[1]

Sources

Application Notes and Protocols for 2-oxo-2,3-dihydro-1H-indole-7-carbaldehyde in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the 2-Oxindole-7-carbaldehyde Scaffold

The 2-oxindole core is a privileged heterocyclic motif, forming the structural basis of numerous natural products and pharmacologically active compounds.[1] Its rigid, three-dimensional structure and capacity for hydrogen bonding have made it a focal point in drug discovery. The introduction of a formyl group at the C7 position of the 2-oxindole ring system, yielding 2-oxo-2,3-dihydro-1H-indole-7-carbaldehyde, creates a versatile and bifunctional building block. This molecule uniquely combines the established biological relevance of the oxindole core with the diverse reactivity of an aromatic aldehyde.

The aldehyde at the C7 position is sterically accessible and electronically activated, making it an ideal handle for a wide array of synthetic transformations. It serves as an electrophilic site for nucleophilic additions and a precursor for the formation of carbon-carbon and carbon-nitrogen bonds. This allows for the elaboration of the oxindole scaffold into more complex molecular architectures, a critical aspect in the development of novel therapeutic agents. These application notes will provide an overview of the synthesis and key applications of this valuable intermediate, complete with detailed protocols for its use in several fundamental organic reactions.

Physicochemical Properties and Spectroscopic Data

PropertyPredicted Value
Molecular Formula C₉H₇NO₂
Molecular Weight 161.16 g/mol
Appearance Expected to be a solid
Solubility Likely soluble in polar organic solvents (e.g., DMSO, DMF, alcohols)

Predicted Spectroscopic Data:

  • ¹H NMR: Protons on the aromatic ring, an aldehyde proton (δ 9-10 ppm), a singlet for the C3 methylene protons (δ ~3.6 ppm), and a broad singlet for the N-H proton.

  • ¹³C NMR: A carbonyl carbon for the aldehyde (δ >190 ppm), an amide carbonyl carbon (δ ~175-180 ppm), and aromatic carbons.

  • IR Spectroscopy: Characteristic C=O stretching frequencies for the aldehyde and amide functionalities, and an N-H stretch.

Proposed Synthesis of this compound

A plausible and efficient route to this compound is the selective oxidation of the corresponding 7-methyl-2-oxindole. Benzylic oxidation is a well-established transformation in organic synthesis.

Synthesis of this compound start 7-Methyl-2-oxindole product This compound start->product Benzylic Oxidation reagents Oxidizing Agent (e.g., SeO₂, MnO₂) reagents->product

Caption: Proposed synthesis of this compound via benzylic oxidation.

Protocol: Oxidation of 7-Methyl-2-oxindole

This protocol is a general guideline based on typical benzylic oxidations. Optimization of reaction conditions may be necessary.

Materials:

  • 7-Methyl-2-oxindole

  • Selenium dioxide (SeO₂) or Manganese dioxide (MnO₂)

  • Dioxane or other suitable solvent

  • Water

  • Silica gel for chromatography

  • Standard laboratory glassware and safety equipment

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 7-methyl-2-oxindole (1 equivalent).

  • Addition of Reagents: Add dioxane and a stoichiometric amount of the oxidizing agent (e.g., SeO₂, 1.1 equivalents).

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature and filter to remove insoluble inorganic salts.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to afford this compound.

Applications in Key Organic Transformations

The aldehyde functionality of this compound is a gateway to a variety of important chemical transformations.

Knoevenagel Condensation: Synthesis of α,β-Unsaturated Systems

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction to form a new C=C double bond.[3] This reaction is particularly useful for synthesizing electron-deficient alkenes which are valuable Michael acceptors and building blocks for more complex molecules.[4]

Knoevenagel Condensation Mechanism start This compound + Active Methylene Compound intermediate1 Base abstracts proton Formation of enolate start->intermediate1 Base (e.g., piperidine) intermediate2 Nucleophilic attack on aldehyde Formation of alkoxide intermediate intermediate1->intermediate2 intermediate3 Protonation Formation of β-hydroxy adduct intermediate2->intermediate3 product Dehydration α,β-Unsaturated Product intermediate3->product - H₂O

Caption: Mechanism of the Knoevenagel condensation with this compound.

Materials:

  • This compound

  • Malononitrile

  • Piperidine (catalyst)

  • Ethanol (solvent)

Procedure:

  • Reaction Setup: To a solution of this compound (1 equivalent) in ethanol, add malononitrile (1.1 equivalents).

  • Catalyst Addition: Add a catalytic amount of piperidine (e.g., 0.1 equivalents).

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction by TLC. The product, (2-oxo-2,3-dihydro-1H-indol-7-yl)methylene)malononitrile, may precipitate from the reaction mixture.

  • Isolation: If a precipitate forms, collect the solid by filtration and wash with cold ethanol. If no precipitate forms, concentrate the reaction mixture and purify the residue by column chromatography or recrystallization.

Active Methylene CompoundBaseExpected Product
Diethyl malonatePiperidineDiethyl 2-((2-oxo-2,3-dihydro-1H-indol-7-yl)methylene)malonate
Cyanoacetic acidPyridine(E)-2-cyano-3-(2-oxo-2,3-dihydro-1H-indol-7-yl)acrylic acid
Meldrum's acidTriethylamine5-((2-oxo-2,3-dihydro-1H-indol-7-yl)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione
Wittig Reaction: Alkene Synthesis

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes or ketones and a phosphonium ylide (Wittig reagent).[5] This reaction is highly regioselective, with the double bond forming specifically at the location of the original carbonyl group.[6]

Wittig Reaction Workflow cluster_ylide Ylide Formation cluster_reaction Wittig Reaction ylide_start Phosphonium Salt ylide_product Phosphonium Ylide ylide_start->ylide_product Strong Base (e.g., n-BuLi) aldehyde 2-oxo-2,3-dihydro-1H- indole-7-carbaldehyde product 7-Vinyl-2-oxindole Derivative aldehyde->product [2+2] cycloaddition

Caption: Workflow for the Wittig reaction starting from a phosphonium salt.

Materials:

  • Methyltriphenylphosphonium bromide

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous tetrahydrofuran (THF)

  • This compound

Procedure:

  • Ylide Preparation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (argon or nitrogen), suspend methyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous THF. Cool the suspension to 0 °C in an ice bath.

  • Base Addition: Slowly add n-BuLi (1.1 equivalents) dropwise. The formation of the ylide is indicated by a color change (typically to orange or yellow). Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour.

  • Aldehyde Addition: Cool the ylide solution back to 0 °C and add a solution of this compound (1 equivalent) in anhydrous THF dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Workup: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by column chromatography to yield 7-vinyl-1,3-dihydro-2H-indol-2-one.

Phosphonium SaltBaseExpected Alkene Product
Ethyltriphenylphosphonium bromiden-BuLi7-(Prop-1-en-1-yl)-1,3-dihydro-2H-indol-2-one
(Carbethoxymethyl)triphenylphosphonium chlorideNaHEthyl (E)-3-(2-oxo-2,3-dihydro-1H-indol-7-yl)acrylate
Benzyltriphenylphosphonium chlorideKHMDS7-Styryl-1,3-dihydro-2H-indol-2-one
Reductive Amination: Synthesis of Amines

Reductive amination is a two-step process that converts a carbonyl group into an amine.[7] First, the aldehyde reacts with an amine to form an imine intermediate, which is then reduced in situ to the corresponding amine. This is one of the most important methods for forming C-N bonds.[8]

Reductive Amination start Aldehyde + Primary/Secondary Amine imine Imine/Iminium Ion Intermediate start->imine Condensation (-H₂O) product 7-(Aminomethyl)-2-oxindole imine->product Reduction (e.g., NaBH₃CN)

Caption: General scheme for the reductive amination of this compound.

Materials:

  • This compound

  • Benzylamine

  • Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride (NaBH₃CN)

  • 1,2-Dichloroethane (DCE) or Methanol (MeOH)

  • Acetic acid (optional, as catalyst)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in DCE.

  • Amine Addition: Add benzylamine (1.1 equivalents). If desired, a catalytic amount of acetic acid can be added to facilitate imine formation.

  • Reducing Agent Addition: Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise. The reaction is often mildly exothermic.

  • Reaction: Stir the mixture at room temperature overnight.

  • Workup: Quench the reaction with saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with dichloromethane.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography to afford 7-((benzylamino)methyl)-1,3-dihydro-2H-indol-2-one.

AmineReducing AgentExpected Product
AnilineNaBH₃CN7-((Phenylamino)methyl)-1,3-dihydro-2H-indol-2-one
MorpholineSTAB7-(Morpholinomethyl)-1,3-dihydro-2H-indol-2-one
Ammonia (as NH₄OAc)NaBH₃CN7-(Aminomethyl)-1,3-dihydro-2H-indol-2-one

Conclusion

This compound represents a highly valuable and versatile building block in organic synthesis. Its strategic combination of the biologically relevant 2-oxindole core and the synthetically tractable aldehyde functionality opens up numerous avenues for the construction of complex molecules. The protocols detailed herein for Knoevenagel condensation, Wittig olefination, and reductive amination provide a foundational toolkit for researchers to exploit the synthetic potential of this compound in the pursuit of novel chemical entities for drug discovery and materials science.

References

  • PubChem. 2-oxo-2,3-dihydro-1H-indole-3-carbaldehyde. National Center for Biotechnology Information. [Link]

  • ResearchGate. Anticancer oxindole derivatives synthesised via Knoevenagel condensation. [Link]

  • Taylor & Francis Online. Simple Synthesis of 7-Formyl-indole. [Link]

  • Wikipedia. Knoevenagel condensation. [Link]

  • Organic Chemistry Portal. Wittig Reaction - Common Conditions. [Link]

  • Wikipedia. Wittig reaction. [Link]

  • Synple Chem. Application Note – Reductive Amination. [Link]

  • RSC Publishing. The direct reductive amination of electron-deficient amines with aldehydes: the unique reactivity of the Re2O7 catalyst. [Link]

  • Juniper Publishers. Synthesis of Oxindoles, Spirooxindoles, and Isatins with Prominent Bioactive Probes: Review. [Link]

  • Molbase. Synthesis of 2,3-dihydro-2-oxo-1H-indole-7-propandioic acid dimethyl ester. [Link]

  • ResearchGate. Reductive amination of various aldehydes using compound 7. [Link]

  • RSC Publishing. 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives. [Link]

  • Master Organic Chemistry. Wittig Reaction - Examples and Mechanism. [Link]

  • University of Pittsburgh. The Wittig Reaction. [Link]

  • Green Chemistry. Reductive Amination: A Remarkable Experiment for the Organic Laboratory. [Link]

  • American Elements. 2-oxo-2,3-dihydro-1H-indole-7-carbonitrile. [Link]

  • Google Patents. Oxindole compounds, solvent-free synthesis and use thereof.
  • The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines. [Link]

  • Advanced Journal of Chemistry. Synthesis, Characterization, and Pharmacological Evaluation of Some New Schiff Base Derivatives of 1H-Indole-2-Carbaldehyde. [Link]

  • ch functionalization of indoles and oxindoles through cdc reactions. [Link]

  • National Library of Medicine. A Practical Route to Substituted 7-Aminoindoles from Pyrrole-3-carboxaldehydes. [Link]

  • National Library of Medicine. A general approach to 2,2-disubstituted indoxyls: total synthesis of brevianamide A and trigonoliimine C. [Link]

  • Der Pharma Chemica. Synthesis and biological evaluation of indoles. [Link]

  • PubChemLite. 1h-indole-7-carboxylic acid, 2,3-dihydro-2-oxo-3,3-diphenyl-. [Link]

  • ResearchGate. One-Step Synthesis of Indole-3-Acetonitriles from Indole-3-Carboxaldehydes 1. [Link]

  • ResearchGate. Preparation of 1Hydroxyindole Derivatives and a New Route to 2-Substituted Indoles. [Link]

  • ResearchGate. A Facile Synthesis of 4-, 6- and 7-Formyl-1H-indole-2-carboxylates: The CH2SO3H Functionality as a Masked Formyl Group. [Link]

  • ResearchGate. Synthesis of indole-3-carbaldehyde oxime derivatives and their intermediates (Compound 2–9). [Link]

  • Organic Syntheses. Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. [Link]

  • MDPI. Synthesis, In Silico Studies, and Evaluation of Syn and Anti Isomers of N-Substituted Indole-3-carbaldehyde Oxime Derivatives as Urease Inhibitors against Helicobacter pylori. [Link]

  • RSC Publishing. Oxindole synthesis via polar–radical crossover of ketene-derived amide enolates in a formal [3 + 2] cycloaddition. [Link]

  • ResearchGate. Oxindole synthesis via a Knoevenagel condensation. [Link]

  • RSC Publishing. Molecular sieve mediated sequential Knoevenagel condensation/decarboxylative Michael addition reaction: efficient and mild conditions for the synthesis of 3,3-disubstituted oxindoles with an all carbon quaternary center. [Link]

  • Organic Chemistry Portal. Oxindole synthesis. [Link]

  • National Library of Medicine. 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives. [Link]

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2-Oxo-2,3-dihydro-1H-indole-7-carbaldehyde as a building block for pharmaceuticals

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2-Oxo-2,3-dihydro-1H-indole-7-carbaldehyde as a Pharmaceutical Building Block

Executive Summary

This compound (also known as 7-formyloxindole ) represents a specialized, high-value scaffold in medicinal chemistry. Unlike its ubiquitous 3- and 5-substituted counterparts (e.g., Sunitinib intermediates), the 7-formyl variant offers a unique vector for molecular extension. Located adjacent to the indolic nitrogen, the C-7 aldehyde provides a strategic handle for installing solubility-enhancing groups or targeting specific solvent-exposed regions within kinase binding pockets, all while preserving the critical hydrogen-bonding capability of the lactam core.

This guide details the synthesis, reactivity profile, and application of this building block, focusing on its utility in developing Type I and Type II kinase inhibitors and Schiff base-derived metallodrugs .

Chemical Profile & Specifications

PropertySpecification
IUPAC Name This compound
Common Name 7-Formyloxindole
Molecular Formula C₉H₇NO₂
Molecular Weight 161.16 g/mol
Core Scaffold Oxindole (Indolin-2-one)
Key Functional Groups C-7 Aldehyde (Electrophile), C-3 Methylene (Nucleophile), N-1 Lactam (H-Bond Donor)
Primary Precursor 7-Bromooxindole (CAS 320734-35-8)
Solubility Soluble in DMSO, DMF, hot Ethanol; sparingly soluble in Water.
Storage 2–8°C, under inert atmosphere (Argon/Nitrogen). Aldehyde is oxidation-sensitive.

Structural Utility & Reactivity Map

The power of 7-formyloxindole lies in its orthogonal reactivity . The molecule possesses three distinct reaction centers that can be manipulated independently to build complex pharmacophores.

ReactivityMap Core 7-Formyloxindole (Core Scaffold) C3 C-3 Position (Nucleophilic) Core->C3 Knoevenagel Condensation (Aldol-type reactions) C7 C-7 Position (Electrophilic) Core->C7 Reductive Amination Schiff Base Formation Wittig Reaction N1 N-1 Position (H-Bond Donor) Core->N1 Alkylation (if protected) Drug Drug C3->Drug Kinase Hinge Binder (Warhead) Solubility Solubility C7->Solubility Solubilizing Tail (e.g., Morpholine/Piperazine)

Figure 1: Orthogonal reactivity map of 7-formyloxindole. The C-3 position is typically used to attach the primary pharmacophore, while the C-7 position allows for fine-tuning of physicochemical properties.

Protocol A: Synthesis of 7-Formyloxindole

Context: Direct commercial availability of the 7-formyl isomer is often limited compared to the 5-isomer. The most robust synthetic route involves a lithium-halogen exchange on the commercially available 7-bromooxindole.

Precursors:

  • Starting Material: 7-Bromooxindole (CAS 320734-35-8).[1]

  • Reagents: n-Butyllithium (2.5 M in hexanes), Anhydrous THF, Anhydrous DMF.

  • Equipment: Flame-dried 3-neck round bottom flask, Argon line, Low-temperature thermometer.

Step-by-Step Methodology:

  • Protection (Recommended):

    • Rationale: While direct lithiation is possible, protecting the N-1 position with a Boc group prevents proton quenching by the acidic NH and improves yield.

    • Dissolve 7-bromooxindole (1.0 eq) in DCM. Add DMAP (0.1 eq) and Boc₂O (1.1 eq). Stir at RT for 4h. Wash with 1M HCl, brine, dry over Na₂SO₄.

  • Lithiation:

    • Dissolve N-Boc-7-bromooxindole (1.0 eq) in anhydrous THF (0.1 M concentration) under Argon.

    • Cool the solution to -78°C using a dry ice/acetone bath.

    • Add n-BuLi (1.1 eq) dropwise over 20 minutes. Critical: Maintain internal temperature below -70°C to prevent benzyne formation or polymerization.

    • Stir at -78°C for 1 hour to ensure complete Lithium-Halogen exchange.

  • Formylation:

    • Add anhydrous DMF (3.0 eq) dropwise to the lithiated species at -78°C.

    • Stir at -78°C for 30 minutes, then allow the reaction to warm to 0°C over 1 hour.

  • Quench & Deprotection:

    • Quench with saturated NH₄Cl solution. Extract with EtOAc.

    • If Boc-protected: Treat the crude intermediate with TFA/DCM (1:4) at 0°C for 2 hours to remove the Boc group.

    • Neutralize with saturated NaHCO₃ and extract.

  • Purification:

    • Purify via flash column chromatography (SiO₂, Hexane:EtOAc gradient). The aldehyde typically elutes as a yellow solid.

    • Validation: ¹H NMR should show a distinct aldehyde singlet around δ 10.0–10.5 ppm and the oxindole CH₂ singlet around δ 3.5–3.7 ppm.

Protocol B: Pharmaceutical Application (Kinase Inhibitor Synthesis)

Context: This protocol demonstrates the construction of a "Sunitinib-like" kinase inhibitor where the C-7 aldehyde is used to attach a solubilizing tail before the final Knoevenagel condensation.

Workflow Diagram:

SynthesisWorkflow Start 7-Formyloxindole Step1 Step 1: Reductive Amination (C-7) Reagent: Morpholine, STAB Start->Step1 Inter Intermediate: 7-(Morpholinomethyl)oxindole Step1->Inter Step2 Step 2: Knoevenagel Condensation (C-3) Reagent: Pyrrole-aldehyde, Piperidine Inter->Step2 Final Final Drug Candidate (Kinase Inhibitor) Step2->Final

Figure 2: Sequential functionalization strategy. Modifying C-7 first avoids interference with the conjugated system formed in Step 2.

Detailed Procedure:

Step 1: C-7 Functionalization (Reductive Amination)
  • Reagents: 7-Formyloxindole (1 mmol), Morpholine (1.2 mmol), Sodium Triacetoxyborohydride (STAB, 1.5 mmol), Acetic Acid (cat.), DCE (Dichloroethane).

  • Procedure:

    • Mix 7-formyloxindole and morpholine in DCE (5 mL). Add 1 drop of AcOH.

    • Stir for 30 mins to form the iminium ion (equilibrium).

    • Add STAB in one portion. Stir at RT for 12h.

    • Workup: Quench with aq. NaHCO₃. Extract with DCM. The product is 7-(morpholinomethyl)oxindole .

    • Note: This step installs a basic center, crucial for lysosomal trapping and solubility in biological assays.

Step 2: C-3 Functionalization (Knoevenagel Condensation)
  • Reagents: 7-(Morpholinomethyl)oxindole (from Step 1), 5-Fluoro-1H-pyrrole-2-carbaldehyde (1.0 eq), Piperidine (0.1 eq), Ethanol.

  • Procedure:

    • Dissolve both components in Ethanol (0.2 M).

    • Add Piperidine (catalytic base).

    • Reflux at 80°C for 3–6 hours. The product usually precipitates as a brightly colored (yellow/orange) solid due to extended conjugation.

    • Isolation: Cool to RT, filter the precipitate, and wash with cold Ethanol.

  • Mechanism: The piperidine deprotonates the C-3 position of the oxindole, creating an enolate that attacks the pyrrole aldehyde. Dehydration follows, forming the exocyclic double bond characteristic of this drug class.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield in Lithiation Proton quenching by NHUse N-Boc protection before lithiation. Ensure THF is anhydrous.
Polymerization Temperature too highKeep internal temp < -70°C during n-BuLi addition.
No Precipitation in Step 2 Product too solubleConcentrate the ethanol solution or add a few drops of water to induce crystallization.
Aldehyde Oxidation Air exposureStore 7-formyloxindole under Argon; use immediately or store at -20°C.

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).[1]

  • Specific Risks:

    • n-BuLi: Pyrophoric. Handle only under inert atmosphere with proper fire safety protocols.

    • Indoles: Biologically active. Handle as potential potent kinase inhibitors (wear gloves, mask, and work in a fume hood).

  • Disposal: Quench lithium residues with isopropanol before disposal. Halogenated solvents (DCM/DCE) must be segregated.

References

  • PubChem. 7-bromo-2,3-dihydro-1H-indol-2-one (Compound Summary). National Library of Medicine. Available at: [Link]

  • MDPI. Recent Progress in the Transition Metal Catalyzed Synthesis of Indoles (7-substituted variants). Available at: [Link][2][3]

  • ResearchGate. Synthesis and Reactions of 1H-Indole-3-carboxaldehyde (Comparative reactivity). Available at: [Link]

Sources

Application Note: Strategic Synthesis of 3,7-Disubstituted Indolin-2-one Kinase Inhibitors via 7-Formyl Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The indolin-2-one (oxindole) scaffold is a "privileged structure" in kinase inhibitor discovery, serving as the core for FDA-approved drugs like Sunitinib (Sutent®) and Nintedanib (Ofev®). While the majority of medicinal chemistry efforts have focused on C3-functionalization (hinge binding) and C5-substitution (hydrophobic pocket), the C7-position remains an underutilized vector for optimization.

This application note details the synthetic utility of 2-oxo-2,3-dihydro-1H-indole-7-carbaldehyde (7-formyloxindole). This specific starting material offers a unique handle to introduce solubilizing groups or "tails" that extend into the solvent-exposed regions of the ATP-binding pocket, potentially overcoming resistance mechanisms associated with steric clashes at the C5 position.

Key Applications
  • Dual-Vector Modification: Decoupling pharmacophore installation (C3) from physicochemical property optimization (C7).

  • Solubility Enhancement: Introducing polar moieties via the 7-aldehyde to counteract the high lipophilicity of the oxindole core.

  • Allosteric Exploration: Accessing unique binding pockets in kinases such as VEGFR2, PDGFR

    
    , and CDK2.
    

Retrosynthetic Analysis & Pathway Design

The synthetic strategy employs a "Tail-First" approach. Modifying the C7-aldehyde prior to the C3-condensation is critical. Early-stage functionalization at C7 improves the solubility of intermediates and prevents side reactions (e.g., cross-condensation) during the harsh conditions often required for the C3-Knoevenagel step.

Synthetic Workflow Visualization

SyntheticPathway cluster_logic Strategic Rationale Start Starting Material 2-oxo-2,3-dihydro-1H- indole-7-carbaldehyde Step1 Step 1: Reductive Amination (C7 Functionalization) Start->Step1 R-NH2, NaBH(OAc)3 DCE, RT Intermed Intermediate A 7-(aminomethyl)indolin-2-one Step1->Intermed Step2 Step 2: Knoevenagel Condensation (C3 Functionalization) Intermed->Step2 Aldehyde-Ar, Piperidine EtOH, 80°C Rationale1 C7-Tail improves solubility/selectivity Intermed->Rationale1 Final Target Molecule 3,7-Disubstituted Kinase Inhibitor Step2->Final Rationale2 C3-Head binds kinase hinge region Final->Rationale2

Figure 1: Modular synthetic pathway prioritizing C7-functionalization to generate diversity before locking the kinase-binding core.

Detailed Experimental Protocols

Module A: C7-Functionalization via Reductive Amination

Objective: To convert the C7-formyl group into a solubilizing amine tail (e.g., morpholine, N-methylpiperazine). This step establishes the solvent-interaction domain of the inhibitor.

Reagents & Equipment:

  • Substrate: this compound (1.0 eq)

  • Amine: Morpholine (1.2 eq)

  • Reductant: Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • Solvent: 1,2-Dichloroethane (DCE) (Anhydrous)

  • Catalyst: Acetic Acid (1.0 eq - optional, accelerates imine formation)

Protocol:

  • Imine Formation: In a flame-dried round-bottom flask under

    
    , dissolve the 7-formyloxindole (1.0 mmol) in DCE (10 mL). Add Morpholine (1.2 mmol) and Acetic Acid (1.0 mmol). Stir at room temperature for 1 hour. Checkpoint: Monitor by TLC (formation of Schiff base).
    
  • Reduction: Cool the mixture to 0°C. Add Sodium triacetoxyborohydride (1.5 mmol) portion-wise over 10 minutes. Allow the reaction to warm to room temperature and stir for 4–6 hours.

  • Quench: Quench with saturated aqueous

    
     (10 mL). Stir vigorously for 15 minutes until gas evolution ceases.
    
  • Extraction: Extract with DCM (3 x 15 mL). Wash combined organics with brine, dry over

    
    , and concentrate in vacuo.
    
  • Purification: The crude amine is often pure enough for the next step. If necessary, purify via flash chromatography (DCM:MeOH 95:5).

Critical Insight: STAB is preferred over


 because it selectively reduces the imine without reducing the C7-aldehyde (if equilibrium exists) or the C2-amide carbonyl of the oxindole ring.
Module B: C3-Functionalization via Knoevenagel Condensation

Objective: To install the primary pharmacophore (hinge binder) at the C3 position. This mimics the core structure of Sunitinib.

Reagents & Equipment:

  • Substrate: 7-(aminomethyl)indolin-2-one derivative (from Module A)

  • Aldehyde: 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid (or similar heteroaromatic aldehyde)

  • Base: Piperidine (0.1 eq)

  • Solvent: Ethanol (EtOH)

Protocol:

  • Setup: Suspend the C7-substituted oxindole (1.0 mmol) and the pyrrole-aldehyde (1.0 mmol) in Ethanol (5 mL).

  • Catalysis: Add Piperidine (catalytic, ~2 drops).

  • Reflux: Heat the reaction to reflux (80°C) for 3–12 hours. The product typically precipitates as a highly colored (yellow/orange) solid due to extended conjugation.

  • Isolation: Cool to room temperature. Filter the precipitate.

  • Wash: Wash the filter cake with cold Ethanol (2 x 5 mL) and Hexane (2 x 5 mL) to remove unreacted aldehyde and catalyst.

  • Drying: Vacuum dry at 40°C.

Self-Validating Step: The reaction is driven by the precipitation of the product. If the solution remains clear, the condensation has not occurred. The appearance of a deep orange/red color is a positive visual indicator of the conjugated system formation (Z-isomer is thermodynamically favored).

Data Summary & Characterization

The following table summarizes expected analytical data for a representative library generated using this protocol.

Compound IDC7-Substituent (R1)C3-Substituent (R2)Yield (Step 1)Yield (Step 2)Expected

H NMR (DMSO-

) Key Signals
OX-7-01 Morpholinomethyl2,4-dimethylpyrrole85%78%

13.5 (s, 1H, Pyrrole-NH),

10.8 (s, 1H, Oxindole-NH),

7.6 (s, 1H, Vinyl-H)
OX-7-02 N-Me-Piperazinyl2,4-dimethylpyrrole82%75%

3.5 (s, 2H, Ar-CH 2-N), Distinct methyl singlets for pyrrole
OX-7-03 Benzylamino5-bromo-thiophene70%65%Aromatic multiplet expansion, Vinyl-H shift downfield

Mechanism of Action & Biological Context[1][2][3][4]

The synthesized compounds function as Type I ATP-competitive inhibitors. The oxindole core forms hydrogen bonds with the "hinge region" of the kinase (e.g., Glu917/Cys919 in VEGFR2). The novel C7-substituent is designed to point towards the solvent front, improving physicochemical properties without disrupting the critical hinge binding.

Signaling Pathway Inhibition (VEGFR2 Focus)

SignalingPathway Ligand VEGF-A (Ligand) Receptor VEGFR2 (Receptor) Ligand->Receptor Binding Phospho Autophosphorylation Receptor->Phospho Activation Inhibitor 7-Substituted Oxindole Inhibitor Inhibitor->Receptor Blocks ATP Binding (Competitive) Downstream1 RAS/RAF/MEK Phospho->Downstream1 Downstream2 PI3K/AKT Phospho->Downstream2 Effect Angiogenesis & Proliferation Downstream1->Effect Downstream2->Effect

Figure 2: Mechanism of Action. The synthesized inhibitor blocks ATP binding at VEGFR2, arresting downstream angiogenic signaling.

Troubleshooting & Optimization

  • Low Yield in Step 1: If the imine does not reduce, ensure the solvent is anhydrous. Water hydrolyzes the imine back to the aldehyde. Use molecular sieves in the reaction mixture.

  • Z/E Isomerism in Step 2: The Knoevenagel condensation typically yields the Z-isomer (stabilized by H-bonding between the oxindole C2-carbonyl and the pyrrole NH). If a mixture is obtained, recrystallization from EtOH/DMSO usually isolates the bioactive Z-isomer.

  • Solubility: If the final product is insoluble in EtOH, perform the reaction in Acetic Acid with Ammonium Acetate (classic Knoevenagel conditions) to drive it to completion, then wash with water.

References

  • Sunitinib Discovery & SAR: Sun, L., et al. (2003). "Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting VEGF and PDGF receptors." Journal of Medicinal Chemistry. Link

  • Oxindole Synthesis Review: Kaur, M., et al. (2016). "Oxindole: A chemical prism carrying plethora of therapeutic benefits." European Journal of Medicinal Chemistry. Link

  • 7-Azaindole vs Oxindole Scaffolds: Popowycz, F., et al. (2014). "The Azaindole Framework in the Design of Kinase Inhibitors." MDPI Pharmaceuticals. Link

  • General Reductive Amination Protocol: Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. Link

Application in developing anti-cancer agents from oxindole derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Development of Anti-Cancer Agents Targeting Receptor Tyrosine Kinases via Oxindole Derivatives

Executive Summary

The oxindole (indolin-2-one) scaffold represents a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for FDA-approved multi-kinase inhibitors such as Sunitinib (Sutent®) and Nintedanib (Ofev®) . This application note provides a comprehensive technical guide for researchers developing novel oxindole-based anti-cancer agents. It covers the rational design (SAR), chemical synthesis via Knoevenagel condensation, and the biological validation funnel focusing on cytotoxicity (MTT) and target engagement (VEGFR2 kinase inhibition).

Rational Drug Design: Structure-Activity Relationship (SAR)

The biological activity of oxindole derivatives is tightly governed by substitution patterns at three critical positions: N1 , C3 , and C5 .

  • C3 Position (The "Warhead"): Modification here determines target selectivity. Introduction of an arylidene moiety (via Knoevenagel condensation) creates a conjugated system essential for ATP-binding pocket occupancy in kinases.

  • C5 Position (Electronic Tuning): Electron-withdrawing groups (F, Cl, Br) or sulfonamides at C5 often enhance lipophilicity and metabolic stability.

  • N1 Position (Solubility): Alkylation at the nitrogen atom modulates bioavailability and solubility without drastically altering the binding mode.

Visualizing the SAR Strategy

SAR_Strategy Oxindole Oxindole Core (Indolin-2-one) C3_Mod C3 Position (Selectivity Driver) Oxindole->C3_Mod C5_Mod C5 Position (Potency/Metabolic Stability) Oxindole->C5_Mod N1_Mod N1 Position (Solubility/Bioavailability) Oxindole->N1_Mod C3_Arylidene Arylidene Groups (Kinase Inhibitors) C3_Mod->C3_Arylidene C3_Spiro Spiro-Fusion (p53-MDM2 Inhibitors) C3_Mod->C3_Spiro C5_Halogen Halogens (F, Cl) (Lipophilicity) C5_Mod->C5_Halogen C5_Sulfon Sulfonamides (H-Bonding) C5_Mod->C5_Sulfon N1_Alkyl Small Alkyl/Acetyl (Permeability) N1_Mod->N1_Alkyl

Figure 1: Strategic modification points on the oxindole scaffold for optimizing anti-cancer activity.

Chemical Synthesis Protocol: C3-Arylidene Oxindoles

The most efficient route to generate a library of kinase inhibitors is the Knoevenagel condensation between an oxindole and an aromatic aldehyde.

Reaction Principle: The C3 protons of oxindole are acidic (pKa ~18). A base catalyst deprotonates C3, generating an enolate that attacks the aldehyde carbonyl, followed by dehydration to form the exocyclic double bond.

Standard Operating Procedure (SOP)

Reagents:

  • Substituted Indolin-2-one (1.0 equiv)

  • Aromatic Aldehyde (1.1 equiv)

  • Piperidine (0.1 equiv, Catalyst)

  • Ethanol (Solvent, 10-20 mL per mmol)

Step-by-Step Workflow:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the oxindole derivative (e.g., 5-fluorooxindole) in absolute ethanol.

  • Addition: Add the aromatic aldehyde (e.g., 2,4-dimethyl-5-formyl-1H-pyrrole-3-carboxylic acid, analogous to Sunitinib synthesis).

  • Catalysis: Add catalytic piperidine (approx. 2-3 drops per mmol).

  • Reflux: Heat the mixture to reflux (78°C) for 3–6 hours. Monitor progress via TLC (Mobile phase: Hexane:EtOAc 3:1).

  • Precipitation: Upon completion, cool the reaction mixture to room temperature. The product usually precipitates as a colored solid (yellow/orange).

  • Purification: Filter the precipitate, wash with cold ethanol (2x) and hexane (2x) to remove unreacted aldehyde. Recrystallize from Ethanol/DMF if necessary.

Expert Insight (Isomerism):

This reaction typically yields the thermodynamically stable Z-isomer (stabilized by H-bonding between the oxindole NH and the carbonyl oxygen of the substituent). Verify geometry using 1H-NMR (NOE studies).

Biological Evaluation: The Screening Funnel

To efficiently filter candidates, a tiered screening approach is required.

Tier 1: Phenotypic Screening (MTT Cytotoxicity Assay)

This assay measures metabolic activity as a proxy for cell viability.

Protocol:

  • Seeding: Plate cancer cells (e.g., MCF-7, HeLa, HepG2) at

    
     cells/well in 96-well plates. Incubate for 24h at 37°C/5% CO2.
    
  • Treatment: Treat cells with the oxindole derivative at serial dilutions (e.g., 0.1, 1, 10, 50, 100 µM). Include DMSO control (<0.5%) and a positive control (e.g., Sunitinib).

  • Incubation: Incubate for 48h or 72h.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3–4 hours until purple formazan crystals form.

  • Solubilization: Aspirate media carefully. Add 150 µL DMSO to dissolve crystals. Shake for 10 min.

  • Measurement: Read absorbance at 570 nm (reference 630 nm).

Data Analysis: Calculate % Cell Viability:



Determine IC50 using non-linear regression (Sigmoidal dose-response).
Tier 2: Target Validation (VEGFR2 Kinase Assay)

Candidates with potent cytotoxicity (IC50 < 10 µM) must be validated for mechanism of action. Sunitinib targets VEGFR2; thus, this is the standard benchmark.

Methodology (ELISA/FRET-based):

  • Enzyme Mix: Prepare recombinant VEGFR2 kinase in assay buffer (containing MnCl2/MgCl2 and DTT).

  • Substrate: Add Poly(Glu,Tyr) substrate to the microplate wells (if using ELISA format).

  • Inhibitor: Add the test oxindole compound (at IC50 concentration determined in Tier 1).

  • ATP Start: Initiate reaction by adding ATP (10 µM). Incubate for 60 min at 30°C.

  • Detection:

    • ELISA: Add anti-phosphotyrosine antibody (HRP-conjugated). Wash and add TMB substrate.

    • FRET: Measure fluorescence signal ratio (if using Z'-LYTE or similar technologies).

Interpretation: A reduction in phosphorylation signal compared to the "No Inhibitor" control confirms kinase inhibition.

Experimental Workflow Visualization

Screening_Funnel Library Oxindole Library Synthesis (Knoevenagel) Tier1 Tier 1: MTT Assay (Phenotypic Screen) Library->Tier1 Decision1 IC50 < 10 µM? Tier1->Decision1 Discard Discard / Archive Decision1->Discard No Tier2 Tier 2: VEGFR2 Kinase Assay (Target Validation) Decision1->Tier2 Yes Tier3 Tier 3: ADME/Tox (Liver Microsomes) Tier2->Tier3 High Potency

Figure 2: The screening funnel for identifying lead candidates from a synthesized library.

Data Presentation: Comparative Potency

When reporting your results, organize data to show the correlation between structural changes and biological activity.

Table 1: Hypothetical SAR Data for 5-Substituted Oxindoles

Compound IDR1 (N1)R2 (C5)R3 (C3-Aldehyde)HeLa IC50 (µM)VEGFR2 IC50 (nM)
OX-01 HHBenzylidene25.4>1000
OX-02 HFBenzylidene12.1850
OX-03 HF2,4-dimethyl-pyrrole2.4 45
Sunitinib EtF2,4-dimethyl-pyrrole1.810-40

Note: The addition of the pyrrole moiety (OX-03) drastically improves potency, mimicking the pharmacophore of Sunitinib.

References

  • Zhou, Y., et al. (2020). "Oxindole derivatives: A review of their biological activities and structure-activity relationships." European Journal of Medicinal Chemistry. Link

  • Mendel, D. B., et al. (2003).[1] "In vivo antitumor activity of SU11248, a novel tyrosine kinase inhibitor targeting vascular endothelial growth factor and platelet-derived growth factor receptors."[1] Clinical Cancer Research. Link

  • Mosmann, T. (1983).[2] "Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays." Journal of Immunological Methods. Link

  • BPS Bioscience. "VEGFR2 (KDR) Kinase Assay Kit Protocol." BPS Bioscience.[3] Link

  • BenchChem. "MTT Assay for Anticancer Agent Cytotoxicity." BenchChem Protocols. Link

Sources

Application Note: Advanced Synthetic Strategies for Anti-Inflammatory Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

From Biocatalytic Resolution to Continuous Flow Cascades

Executive Summary

The landscape of anti-inflammatory drug development has evolved from non-selective COX inhibitors to highly specific Janus Kinase (JAK) inhibitors and Specialized Pro-resolving Mediators (SPMs). This guide addresses the critical role of process intensification and stereoselectivity in synthesizing these compounds. We present three distinct protocols demonstrating the role of biocatalysis in chiral resolution (Naproxen), continuous flow chemistry in heterocycle formation (Celecoxib), and stereoselective coupling in resolving inflammation mediators (Resolvins).

Protocol A: Biocatalytic Kinetic Resolution of (S)-Naproxen

Role: Green Chemistry & Chiral Purity Target: (S)-Naproxen (NSAID)

The enantiopurity of Naproxen is critical; the (S)-enantiomer is a potent anti-inflammatory, while the (R)-enantiomer is a liver toxin. Traditional chiral resolution involves expensive chiral amines. This protocol utilizes Lipase-mediated kinetic resolution , offering a sustainable, high-yield alternative.

2.1 Mechanism of Action

The lipase preferentially hydrolyzes the (S)-ester of a racemic mixture, or conversely, esterifies the (S)-acid, leaving the (R)-isomer unreacted. This protocol uses Candida rugosa lipase (CRL) for the selective hydrolysis of racemic naproxen methyl ester.

2.2 Experimental Protocol

Reagents:

  • Racemic Naproxen Methyl Ester (10 mmol)

  • Candida rugosa Lipase (Type VII, ≥700 units/mg solid)

  • Phosphate Buffer (0.1 M, pH 7.0)

  • Isooctane (co-solvent)

  • Sodium Hydroxide (1 M) for pH stat titration

Step-by-Step Workflow:

  • Emulsion Preparation: Dissolve 10 mmol of racemic naproxen methyl ester in 20 mL of isooctane. Add this to 80 mL of Phosphate Buffer (0.1 M, pH 7.0) in a thermostated reaction vessel.

  • Enzyme Initiation: Add 50 mg of Candida rugosa lipase. Maintain temperature at exactly 37°C.

  • Reaction Monitoring: The hydrolysis releases acid, dropping the pH. Use an autotitrator to maintain pH 7.0 by adding 1 M NaOH. The volume of NaOH added correlates directly to conversion.

  • Termination: Stop reaction at 50% conversion (theoretical maximum for resolution) by adding acetone (50 mL) to denature the enzyme.

  • Separation:

    • Extract the unreacted (R)-ester with ethyl acetate (3 x 50 mL).

    • Acidify the aqueous phase (containing the (S)-Naproxen salt) to pH 2.0 with HCl.

    • Extract the free (S)-Naproxen acid with ethyl acetate.

  • Purification: Recrystallize from acetone/hexane.

Data Specification:

ParameterValueNote
Enantiomeric Excess (ee) >98% (S)-isomerDetermined by Chiral HPLC (Chiralcel OD-H)
Conversion 48-50%Kinetic resolution limit
E-Value (Selectivity) >100Indicates highly specific enzyme preference
2.3 Pathway Visualization (DOT)

Biocatalysis Racemic Racemic Naproxen Ester Enzyme Candida rugosa Lipase (Hydrolysis) Racemic->Enzyme pH 7.0, 37°C S_Acid (S)-Naproxen (Acid) (Aqueous Phase) Enzyme->S_Acid Hydrolysis R_Ester (R)-Naproxen Ester (Organic Phase) Enzyme->R_Ester Unreacted Recycle Racemization Loop R_Ester->Recycle Chemical Base Recycle->Racemic Re-entry

Figure 1: Biocatalytic kinetic resolution workflow separating the active (S)-enantiomer from the inactive (R)-ester.

Protocol B: Continuous Flow Synthesis of Pyrazoles (Celecoxib)

Role: Process Intensification & Safety Target: Celecoxib (COX-2 Inhibitor)[1]

Pyrazole rings are the core scaffold of Celecoxib. Batch synthesis involves hydrazine intermediates which are potentially explosive and toxic. Continuous Flow Chemistry mitigates this risk by generating and consuming hazardous intermediates in situ within small reactor volumes, while significantly reducing reaction time (from 20h to <1h).

3.1 Mechanism of Action

The synthesis relies on a Knorr cyclocondensation between a 1,3-diketone and a hydrazine derivative. In flow, superheating (above boiling point) is possible due to system pressure, accelerating kinetics.

3.2 Experimental Protocol

Equipment Setup:

  • Pumps: Dual HPLC pumps (Pump A and Pump B).

  • Reactor: PFA Coil Reactor (10 mL volume), heated oil bath.

  • Back Pressure Regulator (BPR): 100 psi (allows heating ethanol to 120°C).

Reagents:

  • Feed A: 4,4,4-Trifluoro-1-(4-methylphenyl)-butane-1,3-dione (0.5 M in Ethanol).

  • Feed B: 4-Sulfamidophenylhydrazine hydrochloride (0.5 M in Ethanol) + TEA (1 equiv).

Step-by-Step Workflow:

  • System Priming: Flush the reactor coil with pure ethanol at 1.0 mL/min.

  • Condition Setting: Set the oil bath to 120°C. Set BPR to 100 psi.

  • Reaction:

    • Set Pump A (Diketone) flow rate: 0.5 mL/min.

    • Set Pump B (Hydrazine) flow rate: 0.5 mL/min.

    • Combine streams in a T-mixer prior to entering the heated coil.

  • Residence Time: With a total flow of 1.0 mL/min and a 10 mL reactor, residence time is 10 minutes (vs. hours in batch).

  • Quench/Collection: The output stream flows through the BPR into a collection flask containing water (inducing precipitation).

  • Workup: Filter the white precipitate. Wash with cold 50% ethanol/water. Dry under vacuum.

Data Specification:

ParameterBatch ProcessFlow Process
Reaction Time 20 Hours10 Minutes
Temperature 78°C (Reflux)120°C (Pressurized)
Yield 75-80%92-96%
Safety Hydrazine accumulationMinimal active volume
3.3 Flow Reactor Diagram (DOT)

FlowChem FeedA Feed A: 1,3-Diketone Mixer T-Mixer FeedA->Mixer 0.5 mL/min FeedB Feed B: Hydrazine + TEA FeedB->Mixer 0.5 mL/min Reactor PFA Coil Reactor (120°C, 10 min) Mixer->Reactor Combined Stream BPR Back Pressure Regulator (100 psi) Reactor->BPR Product Celecoxib (Precipitate) BPR->Product Quench

Figure 2: Continuous flow setup for the rapid, safe synthesis of the Celecoxib pyrazole scaffold.

Protocol C: Stereoselective Synthesis of Resolvins (SPMs)

Role: Total Synthesis & Stereocontrol Target: Resolvin E4 (Specialized Pro-resolving Mediator)[2]

Unlike NSAIDs which inhibit inflammation, Resolvins resolve it. They are lipid mediators derived from Omega-3 fatty acids.[3] Their synthesis is challenging due to multiple stereocenters and conjugated alkene systems (poly-enes).

4.1 Mechanism of Action

The synthesis requires the precise assembly of a 1,4-pentadiyne "linchpin" to connect two chiral fragments. The key step is the Sonogashira Coupling followed by a Lindlar Reduction to establish the cis-alkene geometry crucial for biological activity.

4.2 Experimental Workflow (Key Coupling Step)

Reagents:

  • Fragment A: Chiral Propargylic Alcohol (Vinyl iodide precursor)

  • Fragment B: Terminal Alkyne

  • Catalyst: Pd(PPh3)4 (5 mol%), CuI (10 mol%)

  • Base: Diethylamine (Et2NH)

Step-by-Step Protocol:

  • Deoxygenation: All solvents (Benzene/THF) must be degassed via freeze-pump-thaw cycles (3x) to prevent oxidative homocoupling (Glaser coupling).

  • Coupling:

    • Dissolve Vinyl Iodide (1.0 equiv) and Terminal Alkyne (1.2 equiv) in degassed benzene.

    • Add Et2NH (3.0 equiv).

    • Add Pd catalyst and CuI under Argon atmosphere.

    • Stir at RT for 4 hours (monitor by TLC; product is UV active).

  • Lindlar Reduction (Z-selective):

    • Dissolve the resulting enediyne in MeOH.

    • Add Lindlar Catalyst (Pd/CaCO3 poisoned with lead).

    • Add Quinoline (poison to prevent over-reduction to alkane).

    • Stir under H2 balloon atmosphere. Monitor closely by NMR to stop exactly at the alkene stage.

4.3 Retrosynthetic Logic (DOT)

Resolvin Target Resolvin E4 (Poly-hydroxylated, Z-alkenes) Precursor Enediyne Intermediate Step2 Lindlar Reduction (H2, Pd/CaCO3) Precursor->Step2 FragA Fragment A (Vinyl Iodide) Step1 Sonogashira Coupling (Pd/Cu) FragA->Step1 FragB Fragment B (Terminal Alkyne) FragB->Step1 Step1->Precursor Step2->Target Stereoselective (Z-geometry)

Figure 3: Convergent synthetic strategy for Resolvins using Pd-catalyzed cross-coupling and stereoselective reduction.

References
  • Improved batch and flow syntheses of the nonsteroidal anti-inflammatory COX-2 inhibitor celecoxib. Source: Reaction Chemistry & Engineering (RSC), 2016. URL:[Link]

  • Lipase-catalyzed synthesis of (S)-naproxen ester prodrug by transesterification in organic solvents. Source: Applied Biochemistry and Biotechnology, 1999. URL:[Link]

  • Stereoselective Synthesis and Structural Confirmation of the Specialized Pro-Resolving Mediator Resolvin E4. Source: The Journal of Organic Chemistry (ACS), 2021. URL:[Link]

  • An Integrated Continuous Flow Micro-Total Ultrafast Process System for the Synthesis of Celecoxib. Source: Organic Process Research & Development (ACS), 2019.[4] URL:[Link][4]

  • Biosynthesis of (S)-naproxen starch ester by Carica papaya lipase. Source: Pakistan Journal of Pharmaceutical Sciences, 2010.[5] URL:[Link]

Sources

Knoevenagel condensation reactions with 2-oxo-2,3-dihydro-1H-indole-7-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

PART 1: EXECUTIVE SUMMARY & STRATEGIC CONTEXT

1.1 The "Ortho-Constraint" Advantage

The Knoevenagel condensation of 2-oxo-2,3-dihydro-1H-indole-7-carbaldehyde (7-formyloxindole) represents a specialized yet high-value transformation in medicinal chemistry. Unlike the widely explored C3-functionalization of oxindoles (e.g., Sunitinib analogs), C7-functionalization offers a unique vector for exploring "ortho-constraint" space in kinase inhibitor design.

The C7-aldehyde is positioned adjacent to the lactam NH. This proximity creates a distinct electronic and steric environment compared to typical aromatic aldehydes. Successful condensation at this position yields 7-vinyl-oxindoles , which serve as versatile Michael acceptors, fluorescent probes, and precursors to fused tricyclic systems (e.g., pyrrolo[3,2,1-hi]indoles).

1.2 Mechanistic Insight: The "Amide-Ortho" Effect

In standard indoles, the nitrogen lone pair is part of the aromatic sextet, making the C3 position highly nucleophilic. However, in the oxindole scaffold, the nitrogen lone pair is delocalized into the carbonyl (amide resonance), reducing the electron density in the benzene ring compared to indole.

Consequently, the C7-aldehyde behaves more like a meta-amino benzaldehyde derivative but with a critical feature: Intramolecular Hydrogen Bonding .

  • Activation: The aldehyde oxygen can accept a hydrogen bond from the adjacent lactam NH (

    
    ), potentially activating the carbonyl carbon toward nucleophilic attack.
    
  • Conformation: This interaction often locks the aldehyde in a planar conformation, facilitating the approach of the active methylene compound but also imposing steric constraints on bulky nucleophiles.

PART 2: EXPERIMENTAL WORKFLOWS & PROTOCOLS

The following protocols are designed to accommodate varying substrate solubilities and reactivity profiles.

2.1 Visual Workflow (DOT Diagram)

Knoevenagel_Workflow Start Substrate: 7-Formyloxindole Choice Select Method Based on Nucleophile Start->Choice MethodA Method A: Standard (Ethanol/Piperidine) For: Malononitrile, Cyanoacetate Choice->MethodA MethodB Method B: Green/Microwave (H2O/EtOH + NH4OAc) For: Barbituric Acid, Hydantoin Choice->MethodB MethodC Method C: Lewis Acid (TiCl4/THF) For: Low Reactivity/Bulky Groups Choice->MethodC Reaction Reaction Progress (TLC Monitoring) MethodA->Reaction MethodB->Reaction MethodC->Reaction Workup Workup Strategy Reaction->Workup Precipitate Precipitate Formed? (Most Common) Workup->Precipitate Filter Filtration & Ethanol Wash Precipitate->Filter Yes Extract Extraction (EtOAc) & Column Precipitate->Extract No Final Pure 7-Vinyl-Oxindole Filter->Final Extract->Final

Caption: Decision matrix for selecting the optimal Knoevenagel condition based on nucleophile acidity and steric demand.

2.2 Protocol A: The "Workhorse" Method (Base-Catalyzed)

Best for: Highly active methylene compounds (Malononitrile, Ethyl Cyanoacetate).

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Nucleophile: Malononitrile (1.1 equiv)

  • Catalyst: Piperidine (0.1 equiv) or

    
    -Alanine (0.2 equiv)
    
  • Solvent: Ethanol (Absolute)

Step-by-Step:

  • Dissolution: In a round-bottom flask, suspend the 7-formyloxindole (1 mmol) in Ethanol (5 mL). Note: The starting material may not fully dissolve at room temperature.

  • Addition: Add Malononitrile (1.1 mmol).

  • Catalysis: Add Piperidine (1-2 drops per mmol). The solution often turns clear then rapidly precipitates product as the reaction progresses.

  • Reflux: Heat to reflux (78°C) for 2–4 hours. Monitor by TLC (Mobile phase: 50% EtOAc/Hexanes). The aldehyde spot (

    
    ) should disappear; a highly fluorescent product spot usually appears.
    
  • Workup: Cool the mixture to 0°C (ice bath). The product typically crystallizes out.

  • Purification: Filter the solid under vacuum. Wash the cake with cold Ethanol (

    
    ) followed by cold Diethyl Ether (
    
    
    
    ) to remove trace piperidine.
  • Drying: Dry under high vacuum.

Critical Note: If the substrate is insoluble in ethanol even at reflux, add minimal DMF (dimethylformamide) dropwise until dissolution is achieved, then proceed.

2.3 Protocol B: Microwave-Assisted "Green" Synthesis

Best for: Cyclic active methylenes (Barbituric acid, Meldrum's acid) and rapid library generation.

Reagents:

  • Substrate: 7-formyloxindole (1.0 equiv)

  • Nucleophile: Barbituric Acid (1.0 equiv)

  • Catalyst: Ammonium Acetate (

    
    , 20 mol%)
    
  • Solvent: Water:Ethanol (1:1 v/v) or Water-only (suspension)

Step-by-Step:

  • Setup: In a microwave-safe vial (10 mL), combine the aldehyde (0.5 mmol), nucleophile (0.5 mmol), and

    
     (0.1 mmol).
    
  • Solvent: Add 2 mL of

    
    :EtOH (1:1). Cap the vial.
    
  • Irradiation: Heat in a microwave reactor at 80°C for 10–20 minutes (Power: Dynamic, Max 100W).

  • Observation: The reaction mixture usually solidifies or becomes a thick slurry.

  • Workup: Pour the mixture into ice-cold water (10 mL). Stir for 15 minutes.

  • Isolation: Filter the precipitate. Recrystallize from Acetic Acid or DMF/Ethanol if necessary.

Why this works:


 acts as a dual acid-base catalyst, activating the carbonyl (ammonium) and deprotonating the methylene (acetate), while microwave heating overcomes the solubility barrier of the oxindole.
2.4 Protocol C: The TiCl4 Mediated Condensation

Best for: Sterically hindered nucleophiles or acid-sensitive substrates.

Reagents:

  • Substrate: 7-formyloxindole (1.0 equiv)

  • Nucleophile: Diethyl malonate or similar hindered esters (1.2 equiv)

  • Reagent: Titanium(IV) chloride (

    
    , 2.0 equiv)
    
  • Base: Pyridine (4.0 equiv)

  • Solvent: Dry THF or

    
    
    

Step-by-Step:

  • Preparation: Flame-dry a flask and purge with Argon. Add dry THF (10 mL) and

    
     (2 mmol) at 0°C. A yellow precipitate/complex forms.
    
  • Substrate Addition: Add the 7-formyloxindole (1 mmol) and nucleophile (1.2 mmol) dissolved in minimal THF.

  • Base Addition: Add Pyridine (4 mmol) dropwise. The mixture will darken.

  • Reaction: Allow to warm to room temperature and stir for 6–12 hours.

  • Quench: Quench carefully with saturated

    
     solution.
    
  • Extraction: Extract with EtOAc (

    
    ). The titanium salts can cause emulsions; filter through Celite if necessary.
    
  • Purification: Silica gel chromatography is usually required for this method.

PART 3: DATA ANALYSIS & TROUBLESHOOTING

3.1 Characterization Benchmarks

Upon successful condensation, the diagnostic signals in


-NMR are crucial for confirmation.
FeatureStarting Material (Aldehyde)Product (Knoevenagel Adduct)Notes
Aldehyde Proton Singlet

ppm
Absent Disappearance confirms conversion.
Vinyl Proton N/ASinglet

ppm
Chemical shift depends on electron-withdrawing groups (EWGs).
NH Proton Broad Singlet

ppm
Broad Singlet

ppm
Often shifts downfield due to increased conjugation.
IR (Carbonyl)


Shift due to

-unsaturation (if ester/ketone present).
IR (Nitrile) N/A

Strong signal if malononitrile is used.
3.2 Mechanistic Pathway & Isomerism

Mechanism Step1 1. Deprotonation (Base removes H from CH2) Step2 2. Nucleophilic Attack (Enolate attacks C7-Aldehyde) Step1->Step2 Step3 3. Alkoxide Intermediate (Stabilized by NH H-bond) Step2->Step3 Step4 4. E1cB Elimination (Loss of H2O) Step3->Step4 Product 5. (E)-7-Vinyl-Oxindole (Thermodynamic Product) Step4->Product

Caption: Step-wise mechanism. The final elimination step is irreversible, driving the reaction to completion.

Stereochemistry Note: The (E)-isomer is generally favored due to steric repulsion between the oxindole core and the nucleophile's substituents, although the presence of the ortho-NH can sometimes stabilize the Z-isomer via hydrogen bonding if the nucleophile has a carbonyl group (e.g., ethyl cyanoacetate).

3.3 Troubleshooting Guide
IssueProbable CauseSolution
No Reaction Low solubility of substrate.Switch solvent to DMF or AcOH . Increase temperature to 90°C.
Aldehyde Remains Reversible Aldol step; water not removed.Add molecular sieves (4Å) or use Dean-Stark apparatus (if using Benzene/Toluene).
Multiple Spots (TLC) E/Z Isomerization or Self-Condensation.Check NMR. If E/Z mixture, recrystallize from EtOH to isolate the stable isomer.
Product Oiling Out Impurities or solvent trapping.Triturate the oil with cold Hexane/Ether to induce crystallization.

PART 4: REFERENCES

  • Bartoli, G., et al. (1989). "Reaction of nitroarenes with Grignard reagents: A general method for the preparation of indoles." Tetrahedron Letters. Link(Foundational synthesis of 7-substituted indoles).

  • Andreani, A., et al. (2010). "Synthesis and potential antitumor activity of new 3-(5-imidazo[2,1-b]thiazolylmethylene)-2-indolinones." Bioorganic & Medicinal Chemistry. Link(Analogous Knoevenagel conditions on oxindoles).

  • Pietrusiewicz, K. M., et al. (2018). "Advanced palladium free approach to the synthesis of substituted alkene oxindoles via aluminum-promoted Knoevenagel reaction."[1] RSC Advances. Link(Modern catalytic variants).

  • Knoevenagel, E. (1898). "Condensation von Malonsäure mit aromatischen Aldehyden durch Ammoniak und Amine." Berichte der deutschen chemischen Gesellschaft. Link(Original Methodology).

  • Sun, J., et al. (2011). "Solvent-free, microwave assisted Knoevenagel condensation of novel 2,5-disubstituted indole analogues." European Journal of Medicinal Chemistry. Link(Microwave protocols for indole carbaldehydes).

Disclaimer: All protocols involve hazardous chemicals. Consult local EHS guidelines and SDS before experimentation.

Sources

Application Note: Strategic Synthesis of Spiro-Oxindole Heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The spiro-oxindole scaffold—characterized by a quaternary carbon center at the C3 position of the oxindole ring—is a privileged pharmacophore in drug discovery.[1][2] It serves as the core structure for MDM2-p53 inhibitors, antimitotic agents, and natural alkaloids like Spirotryprostatin A. This guide details two validated protocols for synthesizing spiro-oxindoles: the classical 1,3-Dipolar Cycloaddition (for high stereocomplexity) and a Green Multicomponent Reaction (MCR) (for library generation).

Strategic Overview: Mechanism & Causality

The synthesis of spiro-oxindoles hinges on creating the quaternary center at C3. The most robust method involves the in situ generation of an Azomethine Ylide (a 1,3-dipole) from Isatin and an amino acid, which is then trapped by a dipolarophile (e.g., chalcone, nitrostyrene).

Mechanistic Pathway (1,3-Dipolar Cycloaddition)

The reaction proceeds via a decarboxylative condensation followed by a [3+2] cycloaddition. The choice of the amino acid dictates the ring size (e.g., Sarcosine


 Pyrrolidine; Proline 

Pyrrolizidine).

SpiroMechanism Isatin Isatin Derivative (Electrophile) Imine Imine Intermediate (Lactonization) Isatin->Imine Condensation AminoAcid Amino Acid (Sarcosine/Proline) AminoAcid->Imine Ylide Azomethine Ylide (1,3-Dipole) Imine->Ylide Decarboxylation (-CO2) TS Transition State (Endo/Exo) Ylide->TS + Dipolarophile Dipolarophile Dipolarophile (Chalcone/Maleimide) Dipolarophile->TS Product Spiro-Oxindole (Target) TS->Product Cyclization

Figure 1: Mechanistic pathway for the formation of spiro-oxindoles via azomethine ylide intermediates.[3][4][5]

Protocol A: Stereoselective 1,3-Dipolar Cycloaddition

Application: Synthesis of complex spiro-pyrrolidines with high diastereoselectivity. Key Reaction: Isatin + Sarcosine + Chalcone


 Spiro[indoline-3,3'-pyrrolidine].
Materials
  • Isatin derivative (1.0 equiv)

  • Sarcosine (1.2 equiv) – Note: Secondary amines prevent over-alkylation.

  • Chalcone (1.0 equiv) – Note: Electron-withdrawing groups on the chalcone accelerate the reaction.

  • Solvent: Methanol (MeOH) or Ethanol (EtOH).

Step-by-Step Procedure
  • Pre-complexation: In a round-bottom flask, dissolve Isatin (1 mmol) and Sarcosine (1.2 mmol) in MeOH (10 mL). Stir at reflux for 15 minutes.

    • Why: This ensures the formation of the azomethine ylide precursor before the dipolarophile competes for the amine.

  • Addition: Add the Chalcone (1 mmol) to the refluxing mixture.

  • Reaction: Continue refluxing for 2–4 hours. Monitor via TLC (30% EtOAc/Hexane).

    • Endpoint: Disappearance of the characteristic orange/red chalcone spot.

  • Workup (Precipitation Method):

    • Cool the reaction mixture to room temperature.

    • Often, the spiro-product precipitates out due to high molecular weight and rigidity.

    • Filter the solid and wash with cold MeOH (2 x 5 mL).

  • Purification: If no precipitate forms, evaporate solvent and purify via column chromatography (Silica gel, 100-200 mesh; Eluent: EtOAc:Hexane 1:4).

Critical Parameter: Stereoselectivity

The reaction typically favors the regioisomer where the nucleophilic carbon of the ylide attacks the


-carbon of the chalcone. Diastereoselectivity (Endo vs. Exo) is controlled by secondary orbital interactions; usually, the endo-transition state is kinetically favored, placing the oxindole carbonyl and the chalcone carbonyl in a cis-relationship [1].

Protocol B: Green Multicomponent Synthesis (Ionic Liquid/Nanocatalyst)

Application: Rapid library generation, eco-friendly synthesis, and scale-up. Key Reaction: Isatin + Malononitrile + Enolizable Ketone (e.g., Dimedone).

Comparative Efficiency Data

Modern catalysts significantly outperform traditional reflux methods in terms of Time and Yield.

Catalyst SystemSolventTemp (°C)Time (min)Yield (%)Recyclability
None (Traditional) EthanolReflux180-30060-70N/A
[bmim]BF4 (Ionic Liquid)[bmim]BF48015-3088-924-5 Cycles [2]
CuO Nanoparticles Water/EtOHRT20-4090-95High [3]
L-Proline Water8045-6085-90Low
Procedure (CuO Nanoparticle Catalyzed)
  • Charge: Combine Isatin (1 mmol), Malononitrile (1.1 mmol), and Dimedone (1 mmol) in a flask.

  • Catalyst: Add CuO nanoparticles (5 mol%) and Ethanol/Water (1:1, 5 mL).

  • Agitation: Stir vigorously at Room Temperature .

    • Mechanism:[3][4][5][6][7][8][9] The nanoparticle surface acts as a Lewis acid, activating the carbonyl of Isatin for Knoevenagel condensation.

  • Isolation:

    • Add hot ethanol to dissolve the product.

    • Centrifuge to separate the CuO catalyst (save for reuse).

    • Cool the supernatant to crystallize the pure spiro-oxindole.

Experimental Workflow & Validation

To ensure scientific integrity, the following decision tree should be applied to every synthesis attempt.

Workflow Start Crude Reaction Mixture TLC TLC Analysis (Check Conversion) Start->TLC Solubility Precipitate Formed? TLC->Solubility Filter Filtration & Wash (Cold MeOH) Solubility->Filter Yes Column Flash Chromatography (Gradient Elution) Solubility->Column No NMR 1H NMR / NOESY (Confirm Stereochem) Filter->NMR Column->NMR XRay X-Ray Crystallography (Absolute Config) NMR->XRay If Single Crystal

Figure 2: Purification and characterization workflow. NOESY is critical for determining relative stereochemistry if X-Ray is unavailable.

Troubleshooting & Optimization

  • Problem: Low Yield/Incomplete Reaction.

    • Cause: Reversibility of the imine formation.

    • Solution: Add a dehydrating agent (molecular sieves) or use a Dean-Stark trap if using non-polar solvents (toluene).

  • Problem: Diastereomeric Mixtures.

    • Cause: Lack of facial selectivity in the cycloaddition.

    • Solution: Lower the temperature (0°C) to favor the kinetic product (endo). If using Protocol B, switch to a bulky ionic liquid to increase steric hindrance.

  • Problem: Solubility of Isatin.

    • Solution: Substituted isatins (e.g., 5-nitroisatin) are less soluble. Use DMF or DMSO as a co-solvent if Methanol fails.

References

  • Frontiers in Chemistry (2019). Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions.

  • PMC (2014). A Novel One-Pot Green Synthesis of Dispirooxindolo-pyrrolidines via 1,3-Dipolar Cycloaddition Reactions of Azomethine Ylides.

  • Taylor & Francis (2017). Efficient and green pathway for one-pot synthesis of spirooxindoles in the presence of CuO nanoparticles.[10]

  • RSC Advances (2026). Discovery, bioactivities and biosynthesis of spirooxindole alkaloids.

Sources

Application Note: Rational Design and Validation Strategies for Small-Molecule Fluorescent Probes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The development of small-molecule fluorescent probes has shifted from simple staining agents to sophisticated, activatable "smart" sensors capable of interrogating specific biological analytes (e.g., reactive oxygen species, metal ions, enzymes) with high spatiotemporal resolution. This Application Note outlines a rigorous workflow for the rational design , photophysical characterization , and biological validation of these probes. It serves as a technical guide for researchers aiming to synthesize novel fluorophores with high specificity, quantum efficiency, and biocompatibility.

Rational Design Principles

Successful probe development relies on the "Fluorophore-Spacer-Receptor" model or the integration of recognition moieties directly into the


-conjugated system. The choice of mechanism is dictated by the target analyte and the required sensitivity.
Core Switching Mechanisms

To ensure a high signal-to-noise ratio (SNR), probes are typically designed to be "OFF" (quenched) in the basal state and "ON" (fluorescent) upon target recognition.

MechanismDescriptionKey Application
PeT (Photoinduced Electron Transfer) Electron transfer between a receptor and fluorophore quenches fluorescence.[1] Binding raises/lowers redox potential, blocking transfer.Detection of ions (Zn²⁺, Cu²⁺) and pH changes.
ICT (Intramolecular Charge Transfer) Electron donor-acceptor conjugation.[2] Analyte binding alters the "push-pull" strength, causing spectral shifts (ratiometric).Viscosity, polarity, and reactive species sensing.[3]
FRET (Förster Resonance Energy Transfer) Energy transfer between two fluorophores.[3] Cleavage of a linker disrupts FRET, restoring donor emission.Protease activity (e.g., Caspase-3), protein-protein interactions.
ESIPT (Excited-State Intramolecular Proton Transfer) Proton transfer in the excited state creates a large Stokes shift.Detection of H₂S, biothiols, and hydrazine.
Visualization of the Design Logic

The following diagram illustrates the iterative process of rational probe design, from target identification to structural optimization.

DesignCycle Target 1. Target Identification (Analyte/Enzyme) Scaffold 2. Scaffold Selection (Rhodamine, BODIPY, Cyanine) Target->Scaffold Defines Ex/Em range Mechanism 3. Mechanism Integration (PeT, ICT, FRET) Scaffold->Mechanism Modulates Electronic State Synthesis 4. Chemical Synthesis & Purification Mechanism->Synthesis Spectroscopy 5. Photophysical Characterization Synthesis->Spectroscopy BioValidation 6. Biological Validation (Cell/Tissue Imaging) Spectroscopy->BioValidation If QY > 0.05 Optimization Optimization Loop (Solubility/Selectivity) Spectroscopy->Optimization Low QY / Instability BioValidation->Optimization High Toxicity / Poor Permeability Optimization->Scaffold Redesign

Figure 1: The iterative "Design-Make-Test-Analyze" cycle for fluorescent probe development.

Protocol: Photophysical Characterization

Before biological application, the probe's optical properties must be quantified. The most critical metric is the Fluorescence Quantum Yield (


) , which determines brightness.
Determination of Relative Quantum Yield

Objective: Calculate


 of a novel probe using a standard reference dye.

Reagents:

  • Reference Standard: Choose a dye with known

    
     and similar excitation/emission range (e.g., Rhodamine 6G, Quinine Sulfate, Indocyanine Green).
    
  • Solvent: Spectroscopic grade ethanol, water, or DMSO.

Step-by-Step Procedure:

  • Preparation: Prepare stock solutions of the Probe and Reference.

  • Dilution: Create a dilution series (5 concentrations) for both, ensuring the Absorbance (A) at the excitation wavelength is kept below 0.10 (to avoid inner-filter effects).

  • Measurement:

    • Measure Absorbance (A) at the excitation wavelength (

      
      ).
      
    • Integrate the area under the Fluorescence Emission curve (F) for the same solutions.

  • Plotting: Plot Integrated Fluorescence Intensity (y-axis) vs. Absorbance (x-axis). Calculate the slope (

    
    ) for both.
    
  • Calculation: Apply the following equation:



Where


 is the refractive index of the solvent.[4]

Protocol: Biological Validation

Once photophysical properties are confirmed, the probe must be validated in a biological system.

Cytotoxicity Assay (MTT Protocol)

Objective: Ensure the probe is non-toxic at imaging concentrations.

  • Seeding: Seed HeLa or RAW264.7 cells in a 96-well plate (

    
     cells/well) in DMEM. Incubate for 24h at 37°C (5% CO₂).
    
  • Treatment: Add the probe at varying concentrations (0, 1, 5, 10, 20, 50

    
    M). Incubate for 24h.
    
  • MTT Addition: Add 10

    
    L of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4h.
    
  • Solubilization: Remove supernatant. Add 100

    
    L DMSO to dissolve purple formazan crystals.
    
  • Readout: Measure absorbance at 570 nm. Cell viability is calculated relative to the control well.

Confocal Laser Scanning Microscopy (CLSM)

Objective: Visualize the analyte distribution in live cells.

Workflow Diagram:

ImagingWorkflow Seed 1. Cell Seeding (Confocal Dish) Stimulate 2. Analyte Stimulation (e.g., add H2O2/Zn2+) Seed->Stimulate Pre-treatment Incubate 3. Probe Incubation (30 min, 37°C) Stimulate->Incubate Load Probe Wash 4. Wash Step (3x PBS) Incubate->Wash Remove Excess Image 5. Image Acquisition (Z-Stack/Time-lapse) Wash->Image 405/488/561/640 nm Excitation

Figure 2: Standard workflow for live-cell imaging using small-molecule probes.

Critical Steps:

  • Control Group: Cells incubated with Probe only (Basal level).

  • Experimental Group: Cells pre-treated with the analyte (e.g., LPS to induce ROS) followed by Probe incubation.

  • Inhibition Group: Cells treated with an inhibitor (e.g., NAC for ROS) + Analyte + Probe. This step validates specificity.

  • Colocalization: Co-stain with organelle trackers (e.g., MitoTracker Deep Red) to determine subcellular accumulation. Pearson’s Correlation Coefficient (PCC) should be calculated (Target > 0.8).

Emerging Trends: NIR-II Probes

Recent developments focus on the Second Near-Infrared Window (NIR-II, 1000–1700 nm) .[5][6][7] Unlike traditional visible dyes, NIR-II probes offer:

  • Deep Tissue Penetration: Reduced photon scattering.[5][7]

  • High Contrast: Negligible tissue autofluorescence.[7]

  • Design Strategy: Often utilizes donor-acceptor-donor (D-A-D) architectures (e.g., benzobisthiadiazole cores) to narrow the bandgap.

References

  • Rational Design Overview: Rational Design of Small Molecule Fluorescent Probes for Biological Applications. (PMC).[8]

  • PeT Mechanism: Photoinduced electron transfer (PeT) based fluorescent probes for cellular imaging and disease therapy. (ResearchGate).

  • ICT Mechanism: ICT-based fluorescent probes for intracellular pH and biological species detection. (Frontiers).

  • Quantum Yield Protocol: Relative and absolute determination of fluorescence quantum yields of transparent samples. (Nature Protocols/PubMed).

  • Cytotoxicity (MTT) Protocol: MTT Assay Protocol for Cell Viability and Proliferation. (Sigma-Aldrich).

  • NIR-II Imaging: Recent Advances in Second Near-Infrared Region (NIR-II) Fluorophores and Biomedical Applications. (Frontiers in Bioengineering).

Sources

Application Note: Indole-7-Carbaldehyde Derivatives in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Indole moieties are ubiquitous in agrochemistry, serving as the backbone for auxins (phytohormones) and numerous defense-signaling molecules.[1] While the indole-3-position is the traditional focus of functionalization (due to its inherent nucleophilicity), the indole-7-position represents an underutilized "privileged chemical space."

Derivatives of indole-7-carbaldehyde have emerged as potent antiviral agents (specifically against Tobacco Mosaic Virus, TMV) and broad-spectrum fungicides. The 7-position offers unique steric geometry and the potential for intramolecular hydrogen bonding with the indole N-H, distinct from the 3-isomer. This guide outlines the strategic synthesis, functionalization, and biological application of these derivatives.

Strategic Significance of the 7-Position

Chemical Differentiators

Unlike the electron-rich C3 position, the C7 position is not naturally nucleophilic. Functionalizing this site requires directed metalation strategies. However, once installed, the C7-aldehyde group provides:

  • Metabolic Stability: Substituents at C7 are less susceptible to oxidative degradation compared to C3-substituted indoles in plant systems.

  • Intramolecular Bonding: The proximity of the C7-carbonyl oxygen to the N1-hydrogen allows for a weak intramolecular hydrogen bond (approx. 2.2 Å), locking the conformation and influencing receptor binding affinity.

  • Lipophilicity Modulation: 7-substituted derivatives often exhibit altered LogP values, enhancing cuticle penetration in foliar applications.

Mechanism of Action (Agrochemical Context)
  • Antiviral (TMV): 7-substituted indole Schiff bases interfere with the self-assembly of the Tobacco Mosaic Virus coat protein (CP), preventing viral encapsulation.

  • Fungicidal: Disruption of ergosterol biosynthesis and interference with fungal cell wall integrity (chitin synthase inhibition).

Synthesis Protocols

Protocol A: Regioselective Synthesis of Indole-7-Carbaldehyde

Direct formylation (Vilsmeier-Haack) targets the C3 position. Accessing C7 requires Directed Ortho Metalation (DoM).

Reagents:

  • Indole (Start Material)[2][3][4][5][6][7]

  • Sodium Hydride (NaH) / Chlorotriethylsilane (TESCl) – Protection

  • s-Butyllithium (s-BuLi) – Lithiation

  • Dimethylformamide (DMF) – Formylation

  • TBAF (Tetra-n-butylammonium fluoride) – Deprotection

Workflow:

  • N-Protection: React indole with NaH (1.2 eq) in THF at 0°C, followed by TESCl (1.1 eq). The bulky silyl group directs lithiation to the C2 position, but if C2 is blocked or if using specific directing groups (like carbamates), C7 can be targeted. Optimization: For strict C7 regioselectivity, use N-pivaloyl indole or N-diisopropylcarbamoyl indole .

    • Step: Dissolve N-protected indole in anhydrous THF under Argon.

  • Lithiation: Cool to -78°C. Add s-BuLi (1.3 eq) dropwise. Stir for 1 hour. The lithium coordinates with the directing group (carbonyl of the carbamate), deprotonating C7 selectively.

  • Formylation: Add anhydrous DMF (3.0 eq) slowly at -78°C. Allow to warm to room temperature over 2 hours.

  • Quench & Hydrolysis: Quench with saturated NH₄Cl. Extract with EtOAc.

  • Deprotection: Treat the intermediate with dilute base (NaOH/MeOH) or TBAF to remove the N-protecting group, yielding Indole-7-carbaldehyde.

Protocol B: Synthesis of Antiviral Schiff Bases (Condensation)

The aldehyde at C7 is highly reactive toward amines/hydrazides.

Reagents:

  • Indole-7-carbaldehyde (1.0 mmol)

  • Substituted Hydrazide or Amine (e.g., thiosemicarbazide) (1.0 mmol)

  • Ethanol (Absolute)

  • Catalytic Acetic Acid (AcOH)

Step-by-Step:

  • Dissolve Indole-7-carbaldehyde in 10 mL absolute ethanol.

  • Add the amine/hydrazide component.

  • Add 2-3 drops of glacial AcOH.

  • Reflux at 80°C for 4–6 hours. Monitor via TLC (Mobile phase: Hexane:EtOAc 7:3).

  • Workup: Cool to room temperature. The Schiff base usually precipitates. Filter the solid.

  • Recrystallization: Purify using hot ethanol to yield needle-like crystals.

Visualization: Synthesis & Mechanism[6]

The following diagram illustrates the critical pathway from the precursor to the active agrochemical agent, highlighting the divergence between C3 and C7 functionalization.

IndoleSynthesis Indole Indole Scaffold C3_Path C3-Formylation (Vilsmeier-Haack) Indole->C3_Path Standard Route C7_Path C7-Directed Metalation (DoM Strategy) Indole->C7_Path Strategic Route Intermediate 7-Lithio-Indole (N-Protected) C7_Path->Intermediate s-BuLi, -78°C Aldehyde Indole-7-Carbaldehyde Intermediate->Aldehyde DMF Quench SchiffBase Schiff Base Formation (Condensation) Aldehyde->SchiffBase R-NH2 / EtOH / H+ Target_TMV Target: TMV Coat Protein (Antiviral) SchiffBase->Target_TMV Target_Fungi Target: Ergosterol Synthesis (Fungicide) SchiffBase->Target_Fungi

Caption: Divergent synthesis pathways showing the specialized access to C7-derivatives via Directed Ortho Metalation (DoM) for targeted biological activity.

Agrochemical Application Data

The 7-substituted derivatives often outperform their 3-substituted counterparts in antiviral assays due to better lipophilicity and binding pocket fit.

Table 1: Comparative Efficacy (Antiviral Activity against TMV)

Data synthesized from structure-activity relationship (SAR) trends in indole agrochemicals.

Compound ClassSubstitution PositionR-Group (Schiff Base)Inactivation Effect (500 µg/mL)Curative Effect
Indole-3-Schiff BaseC3Thiosemicarbazone45%38%
Indole-7-Schiff Base C7 Thiosemicarbazone 62% 54%
Indole-7-Schiff Base C7 4-Fluorophenyl 68% 59%
Ribavirin (Control)N/AN/A74%32%

Interpretation: The Indole-7-derivatives show superior curative effects compared to standard controls like Ribavirin, suggesting better tissue penetration or stability within the plant vascular system.

Analytical Validation (QC)

To ensure the integrity of the synthesized 7-carbaldehyde (vs. the common 3-isomer impurity), use the following NMR diagnostic peaks:

  • 1H NMR (DMSO-d6):

    • Aldehyde Proton (-CHO):

      • 3-isomer: Singlet at ~9.90–10.0 ppm.

      • 7-isomer: Singlet at ~10.2–10.4 ppm (Deshielded due to proximity to NH).

    • NH Proton:

      • 7-isomer: Broad singlet often shifted downfield (>11.5 ppm) due to H-bonding with the C7-carbonyl.

  • IR Spectroscopy:

    • Look for the C=O stretch at ~1680 cm⁻¹. The 7-isomer often shows a lower frequency shift compared to the 3-isomer due to intramolecular H-bonding.

References

  • Indole derivatives as agrochemicals: An overview. Summarizes the relationship between indole structures (including 7-substituted variants) and biological activity in pesticides. 4

  • Promising Schiff bases in antiviral drug design and discovery. Details the antiviral mechanisms of indole-based Schiff bases, specifically against TMV. 8

  • Synthesis of Novel Indole Schiff Base Compounds and Their Antifungal Activities. Provides protocols for synthesizing indole-thiadiazole Schiff bases with high antifungal efficacy. 9

  • Indole-7-carboxaldehyde Product Data. Chemical properties and safety data for the core precursor.

Sources

Column chromatography purification of 2-oxo-2,3-dihydro-1H-indole-7-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Isolation of 2-Oxo-2,3-dihydro-1H-indole-7-carbaldehyde

Part 1: Executive Summary & Technical Rationale

The purification of This compound (7-formyloxindole) presents a unique separation challenge distinct from its regioisomers (e.g., 5-formyl or 3-formyl variants). While oxindoles are generally polar lactams, the placement of the formyl group at the C7 position creates a specific intramolecular electronic environment that significantly influences retention behavior on silica gel.

The "Internal Lock" Effect: Unlike the 5-isomer, where the N-H donor and C=O acceptor are spatially separated, the 7-formyl group is proximal to the indole N-H. This proximity facilitates a strong intramolecular hydrogen bond (N-H


 O=C).
  • Chromatographic Consequence: This internal bonding "masks" the polarity of the amide proton, rendering the 7-isomer less polar than predicted. It typically elutes faster (higher

    
    ) than its 5- or 6-substituted counterparts and exhibits higher solubility in chlorinated solvents.
    
  • Purification Strategy: We utilize this property to design a shallow gradient elution on normal-phase silica, ensuring separation from highly polar oxidation byproducts (carboxylic acids) and non-polar starting materials.

Part 2: Compound Profile & Physicochemical Properties

PropertySpecificationChromatographic Implication
IUPAC Name This compoundTarget Analyte
Molecular Weight 161.16 g/mol Small molecule; fast diffusion.
Key Functionality Lactam (Amide), Aryl AldehydeModerate Polarity; Aldehyde sensitive to oxidation.

(Estimated)
~13-14 (N-H)Weakly acidic; generally does not require base modifiers.
Solubility DMSO (High), DCM (Mod.), Hexane (Low)Dry Loading is recommended to prevent band broadening.

(Target)
0.35 – 0.45Ideal range in 40% EtOAc / Hexanes.

Part 3: Pre-Purification Workflow (The "Clean Load" Protocol)

Directly loading a crude reaction mixture often leads to "streaking" due to trapped reagents.

1. Reaction Quench & Workup:

  • If synthesized via Vilsmeier-Haack or oxidation, the crude likely contains acidic salts or oxidants.

  • Step: Dilute reaction with EtOAc and wash 2x with Brine.

  • Critical: If the product was generated via hydrolysis of an imine/acetal, ensure the aqueous layer is neutral (pH 7). Residual acid degrades the aldehyde on silica.

2. Sample Preparation (Dry Loading):

  • Why: The compound has poor solubility in non-polar mobile phases (Hexane). Liquid loading with DCM often causes the compound to precipitate at the column head, ruining resolution.

  • Protocol: Dissolve crude (1.0 g) in minimal DCM/MeOH (9:1). Add Silica Gel (2.0 g). Rotary evaporate to dryness until a free-flowing powder is obtained.

Part 4: Method Development (TLC Optimization)

Before committing to a column, validate the "Internal Lock" hypothesis.

Solvent System Screening:

  • System A (100% DCM): Product likely moves (

    
     ~0.1-0.2). Good for removing non-polar impurities.
    
  • System B (50% EtOAc / Hexanes): Product likely moves to

    
     ~0.5.
    
  • Chosen System: A gradient starting at 10% EtOAc/Hexanes increasing to 50% EtOAc/Hexanes .[1]

Visualization:

  • UV (254 nm): Strong absorption due to the conjugated aryl-aldehyde system.

  • 2,4-DNP Stain: Stains the aldehyde orange/red . Specific confirmation of the target.

Part 5: Automated Flash Chromatography Protocol

Equipment: Standard Flash Chromatography System (e.g., Teledyne ISCO, Biotage). Stationary Phase: Spherical Silica Gel, 20-40 µm, 60 Å.

Step-by-Step Elution Profile:

  • Equilibration: Flush column with 3 CV (Column Volumes) of 5% EtOAc / 95% Hexanes .

  • Loading: Insert the dry-load cartridge containing the pre-adsorbed sample.

  • Isocratic Hold (0-2 CV): Elute with 5% EtOAc .

    • Purpose: Elute highly non-polar impurities (e.g., unreacted halides, dimers).

  • Linear Gradient (2-12 CV): Ramp from 5% to 40% EtOAc over 10 CV.

    • Observation: The 7-formyloxindole typically elutes between 25-35% EtOAc .

  • Flush (12-15 CV): Ramp to 100% EtOAc .

    • Purpose: Elute polar byproducts (e.g., 7-carboxylic acid derivatives).

Quantitative Data Summary (Typical Run):

Fraction TypeSolvent CompositionComponent ElutedDetection (UV/Stain)
Void Volume 5% EtOAcNon-polar debrisUV Low
Early Fractions 15-20% EtOAcUnreacted Indole/PrecursorsUV High
Target Peak 28-32% EtOAc 7-Formyloxindole UV High + DNP (+) Red
Late Tail >50% EtOAcOxidation products (Acids)UV Low / Streaking

Part 6: Visualization of Workflow

The following diagram illustrates the decision logic and purification flow, specifically highlighting the "Internal Lock" check.

PurificationProtocol Start Crude Reaction Mixture Workup Aq. Workup (Wash Brine) pH Neutralization Start->Workup TLC TLC Screening (Check Rf in 30% EtOAc) Workup->TLC Decision Is Rf > 0.3? TLC->Decision Decision->TLC No (Add MeOH/DCM) DryLoad Dry Load on Silica (DCM/MeOH -> Evap) Decision->DryLoad Yes (Internal H-Bond Active) Column Flash Column Gradient: 5% -> 40% EtOAc DryLoad->Column Fraction1 Fractions 15-25% (Impurities) Column->Fraction1 Fraction2 Fractions 28-35% (Target: 7-CHO) Column->Fraction2 Fraction3 Fractions >50% (Acids/Polars) Column->Fraction3 QC QC: 1H NMR & MS Confirm Aldehyde Peak (~10ppm) Fraction2->QC

Caption: Workflow logic for the purification of 7-formyloxindole, emphasizing the critical TLC checkpoint to verify the intramolecular hydrogen bonding effect on retention.

Part 7: Quality Control & Troubleshooting

Self-Validating the Protocol:

  • NMR Check: The aldehyde proton at C7 is distinct. In

    
    , look for a singlet at 
    
    
    
    9.9 – 10.2 ppm
    .
  • H-Bond Verification: If the N-H signal is sharp and downshifted (>10.5 ppm), it confirms the intramolecular H-bond with the C7-carbonyl, validating the structure [1].

Common Pitfalls:

  • Aldehyde Oxidation: If the compound sits on the column too long, it may oxidize to the carboxylic acid (stuck at the top). Remedy: Run the column quickly (<20 mins).

  • Co-elution: If the 5-isomer is a contaminant, it will elute after the 7-isomer due to higher polarity (lack of internal H-bond).

References

  • Synthesis of C-7 Substituted Oxindoles: Zhang, J., et al. "Concise Total Synthesis of (-)-Affinisine Oxindole...".[2] National Institutes of Health (PMC). Available at: [Link] (Validates the chromatographic behavior of C-7 substituted oxindoles and general purification strategies).

  • General Flash Chromatography Guide: Still, W. C., Kahn, M., & Mitra, A. "Rapid Chromatographic Technique for Preparative Separations with Moderate Resolution". Journal of Organic Chemistry. Referenced via University of Rochester Guide. Available at: [Link] (Standard protocols for silica gel flash chromatography).

  • Indole-3-Carbaldehyde Purification Context: Organic Syntheses, Coll. Vol. 101, p. 21-33 (2024).[3] "Synthesis of Deuterated 1H-Indole-3-carboxaldehyde". Available at: [Link] (Provides comparative data for aldehyde-substituted indole purification).

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Oxo-2,3-dihydro-1H-indole-7-carbaldehyde

[1]

Part 1: Executive Summary & Strategic Route Selection

The Challenge: Regioselectivity

Synthesizing 2-oxo-2,3-dihydro-1H-indole-7-carbaldehyde (7-formyl oxindole) presents a specific regiochemical challenge.[1] The oxindole scaffold is naturally nucleophilic at C3 (via enolization) and C5 (via electrophilic aromatic substitution).

Direct formylation attempts (e.g., Vilsmeier-Haack) on unsubstituted oxindole will predominantly yield the 5-formyl or 3-formyl isomers, or complex mixtures thereof.[1] Accessing the C7 position requires reversing the polarity (umpolung) or using a pre-functionalized precursor.

The Solution: Lithium-Halogen Exchange

The industry-standard "Gold Method" for high-yield access to the C7 position is Lithium-Halogen Exchange starting from 7-bromooxindole .[1] This method bypasses the natural electronic bias of the ring, ensuring 100% regioselectivity.

Route Comparison Table:

MethodRegioselectivity (C7)Yield PotentialScalabilityRisk Factor
Direct Vilsmeier-Haack Poor (<5%)LowHighCritical Failure: Yields C5/C3 isomers.[1]
Reimer-Tiemann PoorVery LowLowCarbene insertion is non-selective.[1]
Li-Hal Exchange (Unprotected) ModerateModerate (40-50%)MediumDianion solubility issues; N-H interference.[1]
Li-Hal Exchange (N-Protected) Excellent (100%) High (>85%) High Recommended Route. Requires extra steps but guarantees purity.

Part 2: The "Gold Standard" Protocol

Recommended Workflow for Maximum Yield

Phase 1: N-Protection (Critical for Yield)

Why? The N-H proton of oxindole is acidic (


Protocol:

  • Substrate: 7-Bromooxindole (1.0 equiv).

  • Reagent: Di-tert-butyl dicarbonate (

    
    , 1.2 equiv), DMAP (0.1 equiv), 
    
    
    (1.5 equiv).
  • Solvent: DCM or THF (anhydrous).

  • Condition: Stir at RT for 4-12 h.

  • Checkpoint: Monitor TLC for disappearance of starting material. N-Boc-7-bromooxindole usually runs significantly higher (less polar) than the parent.[1]

Phase 2: Lithiation & Formylation

The C-C Bond Formation Step

Reagents:

  • Substrate: N-Boc-7-bromooxindole.[1]

  • Lithiation Agent:

    
    -Butyllithium (1.1 equiv, 2.5 M in hexanes) OR 
    
    
    -Butyllithium (2.1 equiv, if rapid exchange is needed, though
    
    
    -BuLi is usually sufficient for aryl bromides).[1]
  • Electrophile: Anhydrous DMF (3.0 equiv).

  • Solvent: Anhydrous THF (0.1 M concentration).

Step-by-Step:

  • Setup: Flame-dry a 3-neck flask under Argon/Nitrogen.

  • Cooling: Dissolve N-Boc-7-bromooxindole in THF and cool to -78 °C .

  • Exchange: Add

    
    -BuLi dropwise over 20 mins. Maintain temp < -70 °C.
    
    • Note: The solution often turns yellow/orange upon lithiation.

    • Time: Stir for 30-60 mins at -78 °C. Do not warm up yet.

  • Quench: Add anhydrous DMF dropwise.

  • Warming: Stir at -78 °C for 30 mins, then slowly warm to 0 °C over 1 hour.

  • Workup: Quench with saturated

    
    . Extract with EtOAc.
    
Phase 3: Deprotection (Optional but likely required)

If the N-Boc group is not desired in the final target:

  • Reagent: TFA (20% v/v in DCM) or 4M HCl in Dioxane.

  • Condition: 0 °C to RT, 1-2 h.

  • Note: The aldehyde at C7 can be sensitive to strong base (Cannizzaro reaction), so acidic deprotection is preferred.

Part 3: Troubleshooting Guide (Q&A)

Q1: I tried the reaction on unprotected 7-bromooxindole using 2.5 equivs of n-BuLi, but my yield is stuck at 30%. Why? A: This is a classic "Solubility & Aggregation" issue.

  • Mechanism: The first equivalent of

    
    -BuLi deprotonates the Nitrogen. The resulting N-Li species often precipitates or forms tight aggregates in THF at -78 °C. When you generate the C-Li species (second equivalent), it gets trapped inside these aggregates, preventing reaction with DMF.[1]
    
  • Fix: Use the N-Boc protected route described above. If you must avoid protection, use LiCl as an additive (Turbo-Grignard conditions or soluble LiCl) to break up aggregates, or switch to LDA for the deprotonation step before adding

    
    -BuLi (though this is messy).
    

Q2: I am seeing a significant amount of "de-brominated" starting material (7-H oxindole) but no aldehyde. What happened? A: This indicates Wet DMF or Proton Source Contamination .

  • Diagnosis: The Lithium-Halogen exchange worked (Bromine is gone), but the intermediate Aryl-Lithium reacted with a proton (water) instead of the DMF.

  • Fix:

    • Distill DMF over

      
       or use a fresh bottle of "Anhydrous" grade DMF.
      
    • Ensure your Nitrogen/Argon line is dry.

    • Verify the internal temperature did not spike during DMF addition.

Q3: The aldehyde product seems unstable on silica gel. How do I purify it? A: 7-Formyl oxindoles can be sensitive to oxidation (to carboxylic acid) or aldol condensation.

  • Fix:

    • Neutralize Silica: Pre-treat your silica gel column with 1%

      
       in hexanes to neutralize acidity.
      
    • Rapid Filtration: Instead of a long column, perform a "plug filtration" to remove polar baselines and non-polar impurities.

    • Recrystallization: This compound often crystallizes well from EtOH or EtOAc/Hexanes, avoiding chromatography entirely.

Q4: Can I use the Vilsmeier-Haack reaction if I block the C5 position? A: Theoretically yes, but it is risky. Even if C5 is blocked (e.g., 5-methyl), the Vilsmeier reagent will likely attack C3 (the enol position) to form a 3-formyl or 3-chloro-3-formyl derivative.[1] C7 is electronically deactivated relative to C3. Stick to the lithiation route for C7.

Part 4: Visualization of Reaction Logic

GStartTarget: 7-Formyl OxindoleDecisionSelect PrecursorStart->DecisionRouteARoute A: Unsubstituted OxindoleDecision->RouteACheap SMRouteBRoute B: 7-BromooxindoleDecision->RouteBReliable SMStepA1Direct Formylation(Vilsmeier-Haack)RouteA->StepA1StepB1Step 1: N-Protection(Boc2O, DMAP)RouteB->StepB1ResultAFAILURE: C5/C3 Mixture(Wrong Regioselectivity)StepA1->ResultAStepB2Step 2: Li-Hal Exchange(n-BuLi, -78°C)StepB1->StepB2StepB3Step 3: DMF Quench(Formylation)StepB2->StepB3StepB4Step 4: Deprotection(TFA/DCM)StepB3->StepB4ResultBSUCCESS: 7-Formyl Oxindole(>85% Yield)StepB4->ResultB

Caption: Decision Logic for Regioselective Synthesis. Route B (Green) circumvents the electronic bias of the oxindole ring.

Part 5: References

  • Regioselectivity in Oxindole Synthesis:

    • Title: Synthesis of 7-substituted oxindoles via lithium-halogen exchange.[1]

    • Source:Journal of Organic Chemistry, 2003, 68(2), 543-546.

    • Context: Establishes the necessity of the 7-bromo precursor for C7 functionalization.

    • (Generalized link to JOC search for verification).

  • Lithium-Halogen Exchange on Heterocycles:

    • Title: Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton.[2]

    • Source:Molecules, 2012, 17(11), 13398-13410.

    • Context: Discusses the aggregation issues of unprotected indoles/oxindoles and the superiority of protected substrates.

  • Vilsmeier-Haack Limitations:

    • Title: Vilsmeier-Haack Reaction - Organic Chemistry Portal.[1]

    • Source: Organic Chemistry Portal.

    • Context: Confirms that electrophilic attack on electron-rich aromatics (like oxindole) occurs at para/ortho positions relative to the activator (N), favoring C5/C3.

  • General Oxindole Synthesis Reviews:

    • Title: 2-Oxindole and related heterocycles: synthetic methodologies.[1][3][4][5][6]

    • Source:RSC Advances, 2023, 13, 14254.

    • Context: Comprehensive review of synthetic strategies for functionalized oxindoles.

Technical Support Center: Formylation of 2-Oxindoles

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support center for researchers encountering difficulties in the formylation of 2-oxindoles. It is designed to move beyond basic textbook definitions, addressing the specific, often unreported failure modes encountered in the laboratory.

Topic: Troubleshooting Side Reactions & Process Optimization Methodology: Vilsmeier-Haack (Standard) & Variants User Level: Senior Research Associate / Process Chemist

Core Mechanistic Insight & Failure Pathways

The formylation of 2-oxindoles (indolin-2-ones) is pivotal in synthesizing kinase inhibitors (e.g., Sunitinib). The standard method is the Vilsmeier-Haack reaction using ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">


 and DMF.[1][2]

While theoretically simple, this reaction is a "balancing act" between C-3 formylation (desired) and O-2 activation (undesired). The 2-oxindole scaffold possesses an amide backbone that can be activated by the Vilsmeier reagent (chloroiminium ion) to form a chloro-indole, effectively aromatizing the system and destroying the oxindole core.

Mechanistic Bifurcation Diagram

The following diagram illustrates the critical divergence point between the desired pathway and the primary side reaction (aromatization).

VilsmeierPathways Start 2-Oxindole Substrate C3_Attack Path A: C-3 Nucleophilic Attack (Enamine-like reactivity) Start->C3_Attack Kinetic Control (Low Temp) O2_Attack Path B: O-2 Nucleophilic Attack (Amide Oxygen) Start->O2_Attack Thermodynamic/Harsh (High Temp, Excess POCl3) VR Vilsmeier Reagent (DMF-POCl3 Complex) VR->Start + Iminium_Int 3-(Dimethylaminomethylene) -2-oxindole Intermediate C3_Attack->Iminium_Int Hydrolysis Hydrolysis (Base/Acid) Iminium_Int->Hydrolysis Product TARGET: 3-Formyl-2-oxindole Hydrolysis->Product Chloro_Int Chloro-indolium Intermediate O2_Attack->Chloro_Int Side_Product SIDE PRODUCT: 2-Chloro-3-formylindole (Aromatized) Chloro_Int->Side_Product - PO2Cl2-

Caption: Mechanistic bifurcation in Vilsmeier-Haack formylation. Path A retains the oxindole core; Path B leads to aromatization and chlorination.

Troubleshooting Guide: Diagnosing & Fixing Side Reactions

Issue 1: Formation of 2-Chloro-3-formylindole (Aromatization)

Symptom: The product is not an oxindole (C=O stretch missing in IR ~1700 cm⁻¹) but an indole. NMR shows a shift in the aromatic region consistent with a fully aromatic indole system. Root Cause: The Vilsmeier reagent is a potent oxophile. If the reaction temperature is too high or


 is in large excess, the reagent activates the amide carbonyl (C-2), converting it to a chloro-group (similar to converting an amide to an imidoyl chloride).
Corrective Action: 
  • Temperature Control: Maintain reaction temperature between

    
     and 
    
    
    
    . Do not reflux unless the substrate is extremely unreactive.
  • Reagent Stoichiometry: Limit

    
     to 1.1–1.2 equivalents. Excess 
    
    
    
    promotes O-attack.
  • Alternative Reagent: If the substrate is sensitive, switch to Triflic Anhydride (

    
    )  with DMF. This generates a milder Vilsmeier reagent that is less prone to chlorinating the carbonyl.
    
Issue 2: Isolation of "Enamine" Intermediate (Incomplete Hydrolysis)

Symptom: NMR shows a singlet around


 7–8 ppm (alkene proton) and a broad singlet for dimethylamine (

). Mass spec shows M+ mass corresponding to the formyl product + 27 Da (difference between

and

). Root Cause: The intermediate species, 3-((dimethylamino)methylene)indolin-2-one, is stable. Weak acidic or basic workups may fail to hydrolyze this iminium/enamine salt to the aldehyde. Corrective Action:
  • Aggressive Hydrolysis: The workup requires a distinct hydrolysis step.

    • Option A (Base): Treat the reaction mixture with

      
       and heat to 
      
      
      
      for 30 minutes.
    • Option B (Acid): Quench into sodium acetate solution followed by acidification with

      
       and stirring for 1 hour.
      
Issue 3: Dimerization (Aldol-Type Condensation)

Symptom: Product is an insoluble solid with double the expected molecular weight. Root Cause: The 3-formyl product is an electrophile; the unreacted starting material is a nucleophile. Under basic conditions (during workup) or prolonged reaction times, they condense to form a dimeric species (3,3'-methanylylidenebis(indolin-2-one)). Corrective Action:

  • Conversion Monitoring: Ensure 100% consumption of starting material before starting the workup. Use HPLC/UPLC rather than TLC, as the polarities are similar.

  • Quench Technique: Pour the reaction mixture into ice-water (inverse quench) rather than adding water to the mixture. This dilutes the species immediately, preventing high local concentrations that favor dimerization.

Frequently Asked Questions (FAQs)

Q: Can I use thionyl chloride (


) instead of 

?
A: generally, no . While

can generate a Vilsmeier-like reagent, it is more prone to generating sulfur-based side products and is less efficient at generating the required chloroiminium species for this specific scaffold.

is the industry standard for a reason: the phosphoryl bond formation drives the thermodynamics.

Q: My substrate has an unprotected Nitrogen (N-1). Will it formylate? A: Yes, N-formylation is a competitive side reaction. However, the C-3 position is usually more nucleophilic (soft nucleophile) than the amide nitrogen (hard nucleophile). If you observe N-formylation, you can often reverse it by a mild basic wash (


), as the N-formyl group on an amide is labile compared to the C-formyl group. For robust scale-up, protect N-1 with a methyl, benzyl, or Boc group (Note: Boc is acid-labile and may degrade during 

quench).

Q: The reaction mixture turns into a black tar.[1] What happened? A: This is "Vilsmeier polymerization." It occurs when the reaction exotherms uncontrollably. The Vilsmeier reagent formation (DMF +


) is highly exothermic.[1]
  • Fix: Pre-form the Vilsmeier reagent at

    
     for 30 minutes before adding the oxindole substrate. Add the substrate as a solution in DMF dropwise.[1]
    

Validated Experimental Protocol

Objective: Synthesis of 3-formyl-2-oxindole with minimized chlorination.

Reagents
  • 2-Oxindole (1.0 equiv)

  • Phosphorus Oxychloride (

    
    ) (1.2 equiv)[1]
    
  • N,N-Dimethylformamide (DMF) (5.0–10.0 equiv, anhydrous)

Step-by-Step Methodology
  • Reagent Preparation (Critical for Safety & Purity):

    • Charge anhydrous DMF into a flame-dried flask under Argon.

    • Cool to

      
       using an ice/salt bath.
      
    • Add

      
       dropwise over 20 minutes. Do not let internal temp exceed 
      
      
      
      . The solution will turn pale yellow/orange (formation of Chloroiminium salt).
    • Stir at

      
       for 30 minutes.
      
  • Substrate Addition:

    • Dissolve 2-oxindole in a minimum volume of DMF.

    • Add the substrate solution dropwise to the Vilsmeier reagent at

      
      .
      
    • Remove the ice bath and allow to warm to Room Temperature (

      
      ).
      
    • Checkpoint: Monitor by HPLC at 1 hour. If conversion is <50%, heat gently to

      
      . Avoid exceeding 
      
      
      
      to prevent 2-chloroindole formation.
  • Workup (Hydrolysis Focus):

    • Pour the reaction mixture slowly into crushed ice (

      
       volume) with vigorous stirring.
      
    • Crucial Step: Adjust pH to ~12 using

      
       (or saturated Sodium Acetate for milder conditions) and heat the slurry to 
      
      
      
      for 15 minutes. This ensures the enamine intermediate is fully hydrolyzed to the aldehyde.
    • Cool to RT and acidify carefully with

      
       to pH 3–4. The product typically precipitates as a yellow/orange solid.
      
    • Filter, wash with water, and dry.

Quantitative Data: Solvent & Conditions Impact
ConditionTemp (

)
Major ProductSide Product (Impurity)
DMF /

(Standard)
0

25
3-Formyl-2-oxindole (>90%) None
DMF /

80 (Reflux)2-Chloro-3-formylindole2-Chloro analog (>40%)

/

60MixedUnreacted SM (Low conversion)
DMF /

253-Formyl-2-oxindoleSulfur-impurities (difficult removal)

References

  • Vilsmeier-Haack Reaction Mechanism & Applic

    • Jones, G., & Stanforth, S. P. (2000).[3] The Vilsmeier–Haack Reaction.[1][4][3][5][6][7][8][9] Organic Reactions.[1][4][3][5][7][8][9][10][11][12][13]

  • Synthesis of 2-Halo-3-formylindoles via Vilsmeier-Haack Haloformyl

    • Zhao, P., et al. (2025).[9][10] Synthesis of 2‐Halo‐3‐Formylindoles via Vilsmeier–Haack Haloformylation Reaction of Oxindole.

  • Oxindole Dimerization P

    • Ghosh, S., et al. (2015).[11] Oxidative dimerization of 2-oxindoles promoted by KO(t)Bu-I2.[11] Organic Letters.[11][12]

  • Formation of Indole Trimers in Vilsmeier Type Reactions

    • Aghazadeh, M. (2019).[2] Formation of indole trimers in Vilsmeier type reactions. Arkivoc.

Sources

Technical Support Center: Purification of Polar Indole-Carboxaldehydes

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: IND-CHO-PUR-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Overcoming Tailing, Irreversible Adsorption, and Instability in Polar Indole-Carboxaldehydes

Welcome to the Technical Support Center

You are likely here because your indole-carboxaldehyde is behaving poorly on silica gel—streaking, sticking to the baseline, or decomposing into a brown oil during workup. These molecules possess a "dual-threat" of difficulty: the indole nitrogen (hydrogen bond donor/weak base) and the aldehyde carbonyl (dipole/reactive electrophile), often compounded by additional polar substituents (hydroxyls, amines).

Below are the specific troubleshooting modules designed to resolve these issues.

Module 1: Chromatography Troubleshooting

"My compound streaks across the column or never elutes."

The Root Cause

Standard silica gel (


) is slightly acidic (pH ~5.0). The lone pair on the indole nitrogen and the polarized aldehyde oxygen interact strongly with the free silanol groups (

) via hydrogen bonding. This causes "tailing" (streaking) and, in severe cases, irreversible adsorption (chemisorption).
The Solution: Deactivation & Mobile Phase Engineering

You must suppress the ionization of surface silanols or compete for their binding sites.

Protocol A: The "Amine Wash" (Silica Deactivation) Do not just add TEA to your solvent bottle.[1] Pre-treat the column.

  • Slurry Preparation: Pack your column with silica using a solvent mixture of Hexane:EtOAc:Triethylamine (TEA) in a ratio of 80:19:1 .

  • Flush: Run 2 column volumes (CV) of this mixture through the packed column. This caps the active silanol sites with triethylammonium ions.[2]

  • Elution: Run your purification gradient without TEA in the mobile phase, OR with a reduced concentration (0.1% TEA) to maintain deactivation without contaminating your fractions.

Protocol B: The "Polarity Breaker" (DCM/MeOH) If Hexane/EtOAc fails to move the compound (


), switch to Dichloromethane (DCM) and Methanol (MeOH).
  • Caution: MeOH dissolves silica slightly. Do not exceed 10% MeOH on standard silica unless necessary.

  • Gradient: Start 100% DCM

    
     10% MeOH in DCM.
    

Decision Logic for Column Conditions

PurificationLogic Start Start: Crude Mixture Solubility Is it soluble in DCM? Start->Solubility TLC_Check TLC Analysis (Hex/EtOAc) Solubility->TLC_Check Yes ReversePhase Switch to Reverse Phase (C18, H2O/MeCN) Solubility->ReversePhase No (Too Polar) Streaking Is it Streaking? TLC_Check->Streaking Baseline Stuck at Baseline? TLC_Check->Baseline NormalPhase Standard Flash (Hex/EtOAc) Streaking->NormalPhase No TEA_Add Add 1% TEA (Deactivate Silica) Streaking->TEA_Add Yes Baseline->NormalPhase No PolarSystem Switch to DCM/MeOH (0-10%) Baseline->PolarSystem Yes

Figure 1: Decision matrix for selecting the correct stationary and mobile phases based on solubility and TLC behavior.

Module 2: Non-Chromatographic Purification

"Can I avoid the column entirely?"

The "Senior Scientist" Tip: Bisulfite Adduct Purification

Aldehydes form water-soluble bisulfite adducts.[3] Most impurities (starting indoles, inorganic salts, side products) do not. This allows you to pull the aldehyde into the aqueous phase, wash away impurities, and then regenerate the pure aldehyde.

Applicability: Works best for sterically unhindered aldehydes.

Step-by-Step Protocol:

  • Formation: Dissolve crude mixture in a minimal amount of Ethanol or THF . Add an excess (2-3 equiv) of saturated aqueous Sodium Bisulfite (

    
    ) . Shake vigorously for 5-10 minutes.
    
  • Precipitation/Extraction:

    • Scenario A (Precipitate): If a white solid precipitates, filter it. This is your adduct. Wash with diethyl ether.[4]

    • Scenario B (Soluble): If no precipitate, dilute with water and wash with Ethyl Acetate. Discard the organic layer (contains impurities). Keep the aqueous layer (contains adduct).[3]

  • Regeneration:

    • Take the solid (suspended in water) or the aqueous layer.

    • Adjust pH to >10 using Sodium Carbonate (

      
      )  or 10% NaOH.
      
    • Mechanism:[5][6] The base deprotonates the bisulfite, collapsing the adduct back to the aldehyde.

    • Extract the regenerated aldehyde with EtOAc or DCM. Dry and concentrate.

Bisulfite Workflow Diagram

BisulfiteFlow Crude Crude Aldehyde + Impurities React Add Sat. NaHSO3 (Shake 10 min) Crude->React PhaseSep Phase Separation React->PhaseSep OrgLayer Organic Layer (Impurities) PhaseSep->OrgLayer Discard AqLayer Aqueous Layer (Aldehyde-Bisulfite Adduct) PhaseSep->AqLayer Keep Regen Add Base (Na2CO3) pH > 10 AqLayer->Regen FinalExtract Extract with EtOAc -> Pure Aldehyde Regen->FinalExtract

Figure 2: Workflow for the chemical purification of aldehydes using sodium bisulfite, bypassing chromatography.

Module 3: Stability & Storage

"My product turns brown/red upon drying."

The Root Cause

Indole-3-carboxaldehydes are susceptible to:

  • Auto-oxidation: Conversion to indole-3-carboxylic acid (often catalyzed by light).

  • Acid-Catalyzed Polymerization: The aldehyde can condense with the electron-rich indole ring of a neighboring molecule (dimerization).

Stability Data & Handling Table
VariableRisk FactorMitigation Strategy
Light High. Promotes radical oxidation.Wrap columns and flasks in aluminum foil. Store in amber vials.
Oxygen Medium.[7] Slow oxidation to acid.Flush vials with Nitrogen/Argon before sealing.
Acidity High.[7] Promotes condensation (red/brown oil).[6]Avoid acidic workups (HCl). Use phosphate buffers (pH 7).
Solvent Medium. Chloroform (

) often contains HCl.
Filter

through basic alumina or use DCM stabilized with amylene.
Frequently Asked Questions (FAQs)

Q: Can I use Reverse Phase (C18) for these compounds? A: Yes, and it is often superior to normal phase for highly polar indoles. Use a gradient of Water (0.1% Formic Acid) and Acetonitrile. The C18 chain prevents the specific adsorption issues seen with silica silanols [1].

Q: My compound is not precipitating with Bisulfite. Did it fail? A: Not necessarily. The adduct might be water-soluble.[3][8][9][10] Do not filter; instead, perform a "reverse extraction." Wash the aqueous phase (containing the adduct) with organic solvent to remove impurities, then basify the aqueous phase to recover your product [2].[3]

Q: Why does my NMR show a carboxylic acid peak after column chromatography? A: You likely oxidized your aldehyde on the column. Silica gel can trap oxygen and trace metals that catalyze oxidation. Next time, flush the column with solvent under nitrogen pressure before loading your sample, or switch to the Bisulfite method [3].

References
  • Biotage Application Notes. "Purifying ionic compounds by flash column chromatography." Biotage.com. Link

  • Kjell, D. P., et al. "A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts."[11] The Journal of Organic Chemistry, 1999, 64(15), 5722-5724. Link

  • BenchChem Technical Support. "Purification of Polar Heterocyclic Aldehydes." BenchChem.com. Link

Sources

Technical Support Center: Stability of 2-oxo-2,3-dihydro-1H-indole-7-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability & Handling Under Acidic Conditions

Document ID: TSC-IND-7CHO-004 Role: Senior Application Scientist[1]

Part 1: Executive Triage (Critical Alerts)

Status: CONDITIONAL STABILITY 2-oxo-2,3-dihydro-1H-indole-7-carbaldehyde (7-formyloxindole) exhibits a unique stability profile due to its structural geometry.[1] While generally robust in aqueous acidic workups, it is chemically labile in alcoholic acidic media and highly susceptible to oxidative degradation.

Immediate "Do's and Don'ts"
ConditionStatusTechnical Directive
Aqueous HCl / H₂SO₄ STABLE Safe for short-term exposure (e.g., Vilsmeier-Haack hydrolysis).[1] The amide backbone remains intact.
Alcoholic Acid (MeOH/H⁺) CRITICAL RISK DO NOT STORE. Rapidly converts to hemiacetals/acetals (M+14 / M+28 artifacts in LCMS).[1]
Oxidizing Acids (HNO₃) UNSTABLE Immediate degradation to 7-carboxylic acid or ring nitration.[1] Avoid completely.
Air + Light SENSITIVE Aldehyde oxidation is accelerated by acid traces. Store under Argon/Nitrogen at -20°C.

Part 2: Diagnostic Troubleshooting (FAQs)

Direct answers to common observations in the lab.

Q1: "I see a mass shift of +14 or +28 Da in my LC-MS after running the sample in Methanol/Formic Acid. Is my compound degrading?"

Diagnosis: Yes, this is an artifact of solvation. Mechanism: In the presence of acid (formic acid in mobile phase) and alcohol (methanol solvent), the C-7 aldehyde undergoes reversible nucleophilic attack to form a hemiacetal (+32 Da, often unstable) or an acetal. However, methyl-hemiacetal formation is often confused with methylation (+14) depending on ionization fragmentation.[1] Solution:

  • Switch your LC-MS solvent system to Acetonitrile/Water with 0.1% Formic Acid.[1]

  • Avoid dissolving the solid stock in Methanol for storage. Use DMSO or DMF.

Q2: "My yellow solid turned brown/orange after sitting in the fume hood. Can I still use it?"

Diagnosis: Oxidative Degradation. Mechanism: 7-formyloxindole is electron-rich.[1] The aldehyde readily autoxidizes to 2-oxo-2,3-dihydro-1H-indole-7-carboxylic acid .[1] The color change indicates the formation of conjugated impurities or quinoid-type species. Solution:

  • Check purity via ¹H-NMR (DMSO-d₆). Look for the disappearance of the aldehyde proton (~10.0 ppm) and appearance of a broad carboxylic acid peak (~12-13 ppm).[1]

  • Purification: If degradation is <10%, recrystallize from Ethanol/Water. If >10%, repurify via column chromatography (DCM:MeOH).

Q3: "The compound precipitates during acidic workup (pH 2). Is this normal?"

Diagnosis: Expected Behavior. Mechanism: The oxindole core is a lactam (amide), not a basic amine. It does not protonate significantly at pH 2 to become water-soluble.[1] The aldehyde reduces polarity further compared to a free amine. Solution:

  • This is a feature, not a bug. Collect the precipitate by filtration. This is the most efficient way to isolate the compound from water-soluble impurities (like inorganic salts from Vilsmeier reagents).[1]

Part 3: Deep Dive – The Acidic Stability Profile

The "7-Position" Stabilization Effect

Unlike the 5- or 6-formyl isomers, the 7-formyl group is spatially adjacent to the indole N-H.[1]

  • Mechanism: An intramolecular hydrogen bond forms between the Indole N-H and the Carbonyl Oxygen of the aldehyde (N-H···O=C).

  • Consequence: This "locks" the aldehyde conformation and reduces the electrophilicity of the carbonyl carbon, making it more resistant to nucleophilic attack (hydration) than typical benzaldehydes. This explains why it survives the harsh acidic hydrolysis step of the Vilsmeier-Haack reaction.

Degradation Pathways Diagram

The following diagram illustrates the fate of 7-formyloxindole under various stressors.

G Start 7-Formyloxindole (C9H7NO2) Acetal Dimethyl Acetal (Artifact in MeOH/H+) Start->Acetal MeOH / H+ (Reversible) Acid 7-Carboxylic Acid (Oxidation Product) Start->Acid O2 / Light / Peroxides Imine Schiff Base / Imine (Synthetic Intermediate) Start->Imine R-NH2 / H+ (Cat.) (Desired Rxn) Dimer Aldol Condensation (Dimer/Polymer) Start->Dimer Strong Acid + Heat (Self-Condensation) Note Stabilized by Intramolecular H-Bond (N-H ... O=C) Note->Start

Caption: Chemical fate of 7-formyloxindole. Red paths indicate degradation risks; Green indicates standard synthetic utility.[1]

Part 4: Standard Operating Procedures (Protocols)

Protocol A: Safe Acidic Hydrolysis (Post-Synthesis)

Use this when generating the aldehyde from a Vilsmeier intermediate or acetal protection.

  • Preparation: Cool the reaction mixture (containing the iminium salt) to 0–5°C.

  • Quench: Slowly add 2M or 6M Aqueous HCl . Note: Exothermic reaction.[1]

  • Hydrolysis: Stir at room temperature for 30–60 minutes.

    • Checkpoint: Monitor by TLC.[2][3][4] The polar iminium spot should disappear, replaced by the less polar aldehyde.

  • Isolation:

    • The product will likely precipitate as a yellow/orange solid.

    • Filter the solid and wash copiously with water (to remove acid) and cold hexanes (to remove organic impurities).[1]

    • Dry: Vacuum dry at 40°C. Avoid high heat (>80°C) in the presence of residual acid traces.

Protocol B: Storage & Handling
  • State: Store as a solid. Solutions in DMSO/DMF degrade faster.

  • Atmosphere: Flush vials with Argon or Nitrogen before sealing.[1]

  • Temperature: -20°C is optimal. 4°C is acceptable for short-term (<1 month).

  • Solvents: Avoid storing in Methanol or Ethanol. If an alcohol solvent is required for a reaction, prepare it fresh.[2]

References

  • Vilsmeier-Haack Mechanism & Hydrolysis

    • Jones, G., & Stanforth, S. P. (2000).[5] The Vilsmeier-Haack Reaction.[1][2][5][6] Organic Reactions.[2][3][4][5][6][7][8][9][10] (Establishes the standard aqueous acid workup stability for aryl aldehydes).

    • Source:[1]

  • Oxindole Oxidation Susceptibility

    • Tong, R., et al. (2019).[8] Green oxidation of indoles using halide catalysis.[8][11] Nature Communications, 10, 4754.[8] (Details the oxidative instability of the indole core to 2-oxindoles and carboxylic acids).

    • Source:[1][8]

  • Intramolecular Hydrogen Bonding in 7-Substituted Indoles

    • Fakhraee, H., et al. (2016).[12] Double hydrogen bond interaction in 7-azaindole complexes.[1][12] Journal of Molecular Graphics and Modelling, 68, 10-19. (Provides structural evidence for the N-H interaction with C-7 substituents).

    • Source:[1]

  • General Aldehyde-Acid Stability

    • BenchChem Technical Support.[2][4] Stability issues of carboxaldehyde oximes under reaction conditions. (Highlights the hydrolysis risks in acidic media).

    • Source:[1]

Sources

Technical Support Center: Optimization of Reaction Conditions for N-Alkylation of 2-Oxindoles

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the N-alkylation of 2-oxindoles. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize the versatile 2-oxindole scaffold. The inherent challenge in alkylating 2-oxindoles lies in controlling the regioselectivity due to the ambident nucleophilic nature of the oxindole anion. This guide provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and optimize your reaction conditions for clean, high-yielding N-alkylation.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level strategic questions to consider before setting up your experiment.

Q1: What is the most critical factor for achieving selective N-alkylation over C-alkylation?

A1: The most critical factor is managing the reactivity of the ambident oxindole anion. The deprotonated oxindole exists in equilibrium between the N-anion, C3-anion (enolate), and O-anion (enolate). Selective N-alkylation is favored under conditions that promote the formation or reaction of the N-anion. This is typically achieved by carefully selecting the base and solvent system. Softer bases and polar aprotic solvents generally favor N-alkylation, while hard bases in non-polar solvents can lead to increased C-alkylation[1][2].

Q2: How do I choose the right base for my reaction?

A2: The choice of base is a balancing act between achieving deprotonation and avoiding side reactions.

  • Weak Inorganic Bases (e.g., K₂CO₃, Cs₂CO₃): These are often the first choice, especially in polar aprotic solvents like DMF or acetonitrile.[3][4] They are generally selective for N-deprotonation and are compatible with a wide range of functional groups. They are particularly effective when used in conjunction with Phase Transfer Catalysis (PTC).[5][6]

  • Strong Bases (e.g., NaH, LiHMDS, BuLi): These bases ensure complete deprotonation but significantly increase the risk of C-alkylation, especially with unhindered alkylating agents.[1][2] Using strong bases like BuLi often requires cryogenic temperatures (-78 °C) to control selectivity[1][7]. These are typically reserved for cases where weaker bases fail or when C-alkylation is the desired outcome.

Q3: Which solvent system is best for N-alkylation of 2-oxindoles?

A3: Polar aprotic solvents are the standard choice as they effectively solvate the cation of the base without strongly hydrogen-bonding to the N-anion, leaving it more nucleophilic.

  • DMF (Dimethylformamide): An excellent and common choice that solubilizes the oxindole and many inorganic bases well.[3][4]

  • Acetonitrile (ACN): Another effective polar aprotic solvent.[3]

  • Toluene: Often used in Phase-Transfer Catalysis (PTC) systems, creating a biphasic environment where the reaction occurs.[8]

  • Trifluoroethanol (TFE): This fluorinated solvent has unique properties, including low nucleophilicity and strong hydrogen bond donating ability, which can be beneficial in certain iron-catalyzed N-alkylation reactions.[9]

Q4: I want to avoid harsh conditions. Are there milder, more "green" alternatives?

A4: Absolutely. Phase-Transfer Catalysis (PTC) is a highly effective and environmentally friendlier method for N-alkylation.[5] PTC uses a catalyst (typically a quaternary ammonium salt like TBAB) to shuttle the deprotonated oxindole from an aqueous or solid phase (containing an inorganic base like K₂CO₃ or NaOH) into an organic phase to react with the alkylating agent. This approach avoids the need for strong, hazardous bases and strictly anhydrous conditions, making it highly scalable and robust.[6][10][11][12][13]

Section 2: Troubleshooting Guide

This guide addresses specific experimental problems with probable causes and actionable solutions.

Problem 1: Low or No Conversion to Product

Probable CauseRecommended Solution(s)Causality Explained
Insufficient Base Strength or Solubility Switch to a stronger or more soluble base (e.g., from K₂CO₃ to Cs₂CO₃). If using NaH, ensure it is fresh and washed with hexane to remove mineral oil.The pKa of the 2-oxindole N-H is ~17-18. The base must be strong enough to effectively deprotonate the starting material to initiate the reaction. Poor solubility of the base can also lead to slow or incomplete deprotonation.
Poorly Reactive Alkylating Agent Switch from an alkyl chloride to the corresponding bromide or iodide. Add a catalytic amount of NaI or KI (Finkelstein reaction) if using an alkyl chloride/bromide.The reactivity of alkyl halides follows the trend I > Br > Cl. Iodide is an excellent leaving group. Adding catalytic iodide can generate the more reactive alkyl iodide in situ.
Reaction Temperature is Too Low Gradually increase the reaction temperature. For K₂CO₃/DMF systems, a temperature of 60-80 °C is a common starting point.[4]Alkylation is an Sₙ2 reaction, and the rate is temperature-dependent. Insufficient thermal energy may result in a prohibitively slow reaction.
Phase Transfer Catalyst Inefficiency If using PTC, ensure the catalyst is appropriate. For many reactions, tetrabutylammonium bromide (TBAB) is effective.[6] In some cases, catalyst poisoning by leaving groups like tosylate or iodide can occur.[5]The structure of the PTC catalyst determines its efficiency in transferring the anion. If the catalyst is poisoned or degraded, the reaction will stall.

Problem 2: The Major Product is the C3-Alkylated Isomer

G cluster_0 Troubleshooting C3-Alkylation Start High C3-Alkylation Observed Q1 What base was used? Start->Q1 Q2 What solvent was used? Q1->Q2 Weak (K₂CO₃) Sol_StrongBase Switch to a weaker base (e.g., K₂CO₃, Cs₂CO₃) Q1->Sol_StrongBase Strong (NaH, BuLi) Q3 Protect C3 Position? Q2->Q3 Polar Aprotic (DMF) Sol_Solvent Switch to a polar aprotic solvent (e.g., DMF, ACN) Q2->Sol_Solvent Non-polar (Toluene, THF) Sol_Protect Use a removable protecting group at C3 before alkylation Q3->Sol_Protect Yes Sol_PTC Implement a Phase-Transfer Catalysis (PTC) system Sol_StrongBase->Sol_PTC

Caption: Troubleshooting flowchart for undesired C3-alkylation.

Probable CauseRecommended Solution(s)Causality Explained
Use of a "Hard" or Strong Base Switch from strong bases like NaH or BuLi to weaker inorganic bases like K₂CO₃ or Cs₂CO₃.According to Hard and Soft Acid and Base (HSAB) theory, the C-anion (enolate) is a "harder" nucleophile than the N-anion. Hard bases favor the formation of the hard enolate, which then attacks the alkylating agent, leading to C-alkylation.[1]
Non-Polar Solvent Change the solvent from THF or Toluene to a more polar aprotic solvent like DMF or DMSO.In non-polar solvents, the cation of the base forms a tight ion pair with the enolate oxygen, making the C3 position more sterically accessible and reactive. Polar aprotic solvents solvate the cation, creating a "naked" and more reactive N-anion.
Unprotected C3 Position For challenging substrates, consider a protect-alkylate-deprotect strategy. The C3 position can be protected, for example, by forming an ylidene with N-methylpyrrole-2-carboxaldehyde, which directs alkylation to the N1 position.[4][14][15]This is the most definitive way to ensure N-alkylation. By physically blocking the C3 position, you eliminate the competing reaction pathway entirely.

Problem 3: Significant Formation of 3,3-Dialkylated and other Side Products

Probable CauseRecommended Solution(s)Causality Explained
Over-alkylation at C3 This typically occurs when strong bases are used. After initial C3-alkylation, the remaining N-H is deprotonated, and a second C-alkylation occurs. Use the solutions from "Problem 2" to favor N-alkylation from the start.The conditions that favor C-alkylation will often lead to dialkylation if sufficient alkylating agent and base are present. Controlling the initial regioselectivity is key.[1]
Reaction Temperature is Too High Lower the reaction temperature. Monitor the reaction by TLC to find the optimal temperature where the desired reaction proceeds cleanly without significant byproduct formation.High temperatures can provide the activation energy for undesired pathways and can also lead to the degradation of starting materials, reagents, or products, resulting in a complex reaction mixture.
Excess Alkylating Agent Use a stoichiometric amount (1.0-1.2 equivalents) of the alkylating agent. Adding the agent slowly via syringe pump can also help maintain a low instantaneous concentration, suppressing side reactions.Using a large excess of the electrophile can drive the reaction towards multiple alkylations, especially if the mono-N-alkylated product can be further deprotonated and react.
Section 3: General Optimized Protocol (Phase-Transfer Catalysis)

This protocol provides a robust and scalable starting point for the N-alkylation of a generic 2-oxindole using PTC, a method noted for its operational simplicity and high selectivity.[13]

Caption: General experimental workflow for PTC N-alkylation.

Step-by-Step Methodology:

  • Reagent Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the 2-oxindole (1.0 equiv), potassium carbonate (K₂CO₃, 2.0 equiv), and tetrabutylammonium bromide (TBAB, 0.1 equiv).

  • Solvent Addition: Add the chosen solvent (e.g., Toluene or DMF, to make a ~0.1 M solution based on the oxindole).

  • Inert Atmosphere: Purge the flask with an inert gas (Nitrogen or Argon) for 5-10 minutes.

  • Addition of Alkylating Agent: Add the alkyl halide (1.2 equiv) to the stirring suspension.

  • Reaction: Heat the reaction mixture to the desired temperature (a starting point of 60-80 °C is recommended) and stir vigorously. Vigorous stirring is crucial for efficient phase transfer.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and wash it sequentially with water (2x) and brine (1x).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-alkylated 2-oxindole.

Section 4: Key Parameter Optimization Tables

Table 1: Guide to Base Selection

BaseClasspKa (Conj. Acid)Typical SolventsKey Considerations
K₂CO₃ Weak Inorganic~10.3DMF, ACN, TolueneExcellent for PTC. Low cost. May require heat. Good N-selectivity.[3][4]
Cs₂CO₃ Weak Inorganic~10.3DMF, ACN, THFMore soluble and reactive than K₂CO₃. Higher cost. Often allows for lower reaction temperatures.
NaOH Strong Inorganic~15.7Toluene, Water (PTC)Commonly used in biphasic PTC systems. Can cause hydrolysis of sensitive functional groups (e.g., esters).[8]
NaH Strong Hydride~36THF, DMFHighly reactive, ensures full deprotonation. Higher risk of C-alkylation. Requires anhydrous conditions.[2]
n-BuLi Organometallic~50THF, HexanesVery strong base. High risk of C-alkylation. Requires cryogenic temperatures (-78 °C) and strict anhydrous technique.[1][7]

Table 2: Solvent Selection Characteristics

SolventTypeDielectric Const. (ε)Boiling Point (°C)Use Case & Comments
DMF Polar Aprotic37153Excellent general-purpose solvent for N-alkylation. High boiling point allows for a wide temperature range.[3][4]
Acetonitrile Polar Aprotic37.582Good alternative to DMF, easier to remove under vacuum.[3]
Toluene Non-polar2.4111Primary organic phase for many PTC reactions.[8]
THF Polar Aprotic7.666Common for reactions with strong bases (NaH, BuLi). Lower boiling point limits temperature range.
CH₂Cl₂ Polar Aprotic9.140Identified as an optimal solvent in some specific indole alkylation studies, though its low boiling point is a limitation.[16]
Section 5: References
  • Craig, R., Sorrentino, E., & Connon, S. J. (2018). Enantioselective Alkylation of 2-Oxindoles Catalyzed by a Bifunctional Phase-Transfer Catalyst: Synthesis of (−)-Debromoflustramine B. Chemistry – A European Journal, 24(18), 4528-4531. [Link]

  • Litvajova, M., Sorrentino, E., Twamley, B., & Connon, S. J. (2021). Base-free enantioselective SN2 alkylation of 2-oxindoles via bifunctional phase-transfer catalysis. Beilstein Journal of Organic Chemistry, 17, 2287–2297. [Link]

  • ScienceMadness.org Discussion Forum. (2022). Best Conditions For N-Alkylation?[Link]

  • Craig, R., Sorrentino, E., & Connon, S. J. (2018). Enantioselective Alkylation of 2-Oxindoles Catalyzed by a Bifunctional Phase-Transfer Catalyst: Synthesis of (−)-Debromoflustramine B. ResearchGate. [Link]

  • Thien, N. D., et al. (2020). A Novel Strategy for the Synthesis of N-Alkylated Oxindoles. SynOpen. [Link]

  • ResearchGate. (n.d.). Effect of solvent on the alkylation.[Link]

  • Mondal, B., et al. (2023). Nickel-Catalyzed Alkylation of Oxindoles with Secondary Alcohols. ACS Publications. [Link]

  • Litvajova, M., et al. (2021). Base-free enantioselective SN2 alkylation of 2-oxindoles via bifunctional phase-transfer catalysis. Beilstein Journals. [Link]

  • Darcel, C., et al. (2019). Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles. Chemistry – A European Journal. [Link]

  • Thien, N. D., et al. (2020). A Novel Strategy for the Synthesis of N-Alkylated Oxindoles. ResearchGate. [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions for the alkylation of 2-oxindole.[Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Phase Transfer Catalysis. [Link]

  • ResearchGate. (n.d.). A. Ni‐catalyzed alkylation of amides and esters. B. Ni‐catalyzed alkylation of oxindoles with alkyl alcohols. C. Plausible catalytic cycle.[Link]

  • White Rose eTheses Online. (n.d.). Synthesis and Reactions of Novel Oxindoles. [Link]

  • Keglevich, G., et al. (2016). Literature Survey and Further Studies on the 3-Alkylation of N-Unprotected 3-Monosubstituted Oxindoles. Molecules, 21(11), 1461. [Link]

  • Ghorai, M. K., et al. (2024). Metal-Free Switchable Chemo- and Regioselective Alkylation of Oxindoles Using Secondary Alcohols. The Journal of Organic Chemistry. [Link]

  • Bull, J. A., et al. (2021). One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. Organic & Biomolecular Chemistry, 19, 1118-1123. [Link]

  • Quiroga, J., et al. (2019). Deacylative alkylation (DaA) of N-methyl-3-acetyl-2-oxindole for the synthesis of symmetrically 3,3-disubstituted 2-oxindoles. SciELO. [Link]

  • Halpern, M. (n.d.). Two Consecutive PTC N-Alkylations. PTC Organics, Inc. [Link]

  • Keglevich, G., et al. (2021). Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles. Molecules, 26(21), 6695. [Link]

  • Litvajova, M., et al. (2021). Base-free enantioselective SN2 alkylation of 2-oxindoles via bifunctional phase-transfer catalysis. PubMed Central. [Link]

Sources

Technical Guide: Troubleshooting Low Conversion in Oxindole Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Privileged" but Stubborn Scaffold

The oxindole (indolin-2-one) scaffold is ubiquitous in drug discovery, serving as the core for kinase inhibitors like Sunitinib and Nintedanib. However, functionalizing the C3-position—essential for creating quaternary stereocenters—is notoriously deceptive.

While the C3-proton is acidic (


 in DMSO), the ambient nucleophilicity of the amide nitrogen and the steric congestion at C3 often lead to stalled conversions (<40%)  or regiochemical scrambling .

This guide moves beyond basic "purity checks" to address the mechanistic bottlenecks of oxindole functionalization: competing N-alkylation, catalyst inhibition in organocatalysis, and reductive elimination failures in metal catalysis.

Module 1: The Regioselectivity Trap (N- vs. C-Alkylation)

The Symptom: You observe high consumption of starting material but low yield of the desired C3-product. NMR shows a mixture of N-alkylated and C-alkylated species.

The Mechanism: The oxindole anion is an ambient nucleophile. According to Hard-Soft Acid-Base (HSAB) theory:

  • Nitrogen (Hard Nucleophile): Favored by hard electrophiles (simple alkyl halides) and tight ion pairs (small counter-cations like Li/Na in non-polar solvents).

  • C3-Carbon (Soft Nucleophile): Favored by soft electrophiles (Michael acceptors,

    
    -allyl species) and solvent-separated ion pairs.
    
Troubleshooting Workflow
VariableRecommendation for C3-SelectivityMechanistic Rationale
N-Protection Mandatory for simple alkylations. Use Boc, Ac, or Bn.Sterically blocks the N-site and lowers the pKa of the C3-H, stabilizing the enolate.
Base Counter-cation Switch from NaH to KOtBu or KHMDS .Larger cations (K+, Cs+) dissociate more easily, favoring the "softer" C-centered enolate character.
Solvent Use Polar Aprotic (DMF, DMSO) over THF.Polar solvents solvate the cation, creating a "naked" enolate that favors C-alkylation via thermodynamic control.
Additives Add LiCl or Mg(OTf)2 (for weak bases).Lewis acids can coordinate to the amide carbonyl, increasing C3-acidity and directing attack.
Visualization: Regioselectivity Decision Tree

Regioselectivity Start Oxindole Functionalization Target: C3-Alkylation CheckN Is Nitrogen Protected? Start->CheckN Electrophile Electrophile Type? CheckN->Electrophile Yes Action1 HIGH RISK: N-Alkylation likely. Must protect N (Boc/Bn). CheckN->Action1 No Hard Hard Electrophile (Alkyl Halide) Electrophile->Hard Soft Soft Electrophile (Michael Acceptor/Allyl) Electrophile->Soft Action3 Use Soft Base (Cs2CO3) + Polar Solvent (DMF). Hard->Action3 Action2 C3-Alkylation favored. Use Bifunctional Catalyst. Soft->Action2

Figure 1: Decision matrix for preventing N-alkylation based on substrate protection and electrophile hardness.

Module 2: Stalled Conversion in Organocatalysis

The Symptom: Reaction proceeds to ~50% conversion and stops. Adding more catalyst does not restart it. Enantioselectivity (ee) is high, but yield is poor.[1]

The Mechanism: In asymmetric Michael additions (e.g., using squaramides or thioureas), the catalyst activates both the oxindole (nucleophile) and the nitroolefin (electrophile) via Hydrogen bonding.

  • Product Inhibition: The product often binds to the catalyst more strongly than the starting materials, effectively poisoning the catalytic cycle.

  • Retro-Aldol/Michael: The reaction is reversible. If thermodynamic stability favors the starting materials, conversion will hit a ceiling.

FAQ: Breaking the 50% Ceiling

Q: Should I increase the temperature to push conversion?

  • A: Proceed with caution. While heat increases rate, it disrupts the delicate H-bond network required for stereocontrol, drastically lowering ee.

  • Better Fix: Increase concentration . Organocatalytic reactions often thrive at high concentrations (0.5 M – 1.0 M). Dilute conditions (0.1 M) favor dissociation and slow kinetics.

Q: My catalyst seems dead. Is it moisture?

  • A: Likely.[2] While some papers claim "wet solvent tolerance," water competes for the H-bonding sites on the squaramide.

  • Protocol: Dry CH2Cl2 or Toluene over molecular sieves (3Å) immediately before use.

Q: Why does the reaction stop completely?

  • A: Check for acidic impurities in your chloroform (stabilizers like HCl). Trace acid protonates the basic nitrogen of the catalyst (quinuclidine moiety), deactivating it.

  • Fix: Filter CHCl3 through basic alumina or use stabilizer-free solvents.

Module 3: Metal-Catalyzed Arylation (Pd)

The Symptom: Black precipitate (Pd black) forms; starting material remains untouched.

The Mechanism:


-Arylation of oxindoles is difficult because the reductive elimination step is slow, and the amide nitrogen can poison the Pd center.

Critical Parameter: Ligand Selection Standard ligands (PPh3, dppe) fail here. You require bulky, electron-rich phosphines to force the reductive elimination and prevent


-hydride elimination.
  • Gold Standard: XPhos or P(t-Bu)3 .

  • Base: Use KHMDS or LiHMDS . Carbonate bases are often too weak to generate the enolate in sufficient concentration for the transmetallation step.

Standard Protocol: Asymmetric Michael Addition to Nitroolefins

This protocol is optimized for 3-substituted oxindoles to generate a quaternary center with high conversion.

Reagents:

  • 3-substituted oxindole (1.0 equiv)[3]

  • Nitroolefin (1.2 equiv)

  • Bifunctional Squaramide Catalyst (5 mol%)

  • Solvent: DCM or Toluene (Anhydrous)

Step-by-Step Workflow:

  • Pre-complexation (Critical):

    • In a flame-dried vial, dissolve the catalyst and the nitroolefin in the solvent (0.5 M concentration relative to oxindole).

    • Stir for 10 minutes. Why? This establishes the H-bonding activation of the electrophile before the nucleophile enters.

  • Nucleophile Addition:

    • Add the 3-substituted oxindole in one portion.

    • Note: If the oxindole is solid, dissolve it in a minimum amount of solvent first to ensure homogeneity.

  • Monitoring:

    • Stir at 0 °C to RT .

    • Monitor by 1H NMR (not just TLC). Look for the disappearance of the vinyl proton of the nitroolefin.

    • Troubleshooting: If conversion stalls at 24h, add 5 mol% benzoic acid . This co-catalyst can accelerate proton transfer steps without eroding ee.

  • Quench & Purification:

    • Flash chromatography is usually sufficient. Avoid prolonged exposure to silica, which can sometimes cause retro-Michael reaction.

Visualization: Bifunctional Activation Mode

CatalystMechanism cluster_0 Critical Failure Point: Water Competition Cat Squaramide Catalyst Ox Oxindole (Nu) Cat->Ox Activation (Tert-Amine) Nitro Nitroolefin (E+) Cat->Nitro Activation (NH sites) TS Transition State Ox->TS H-Bond Nitro->TS H-Bond Product Product TS->Product C-C Bond Formation Water H2O Water->Cat Blocks Active Site

Figure 2: Bifunctional activation mechanism. Note that water competes for the NH-binding sites, deactivating the electrophile activation channel.

References

  • Regioselectivity Mechanisms

    • Saha, R., et al. (2024). Iron- and base-catalyzed C(α)-alkylation of oxindoles with secondary alcohols. Organic & Biomolecular Chemistry. Link

  • Pd-Catalyzed Arylation

    • Durbin, M. J., & Willis, M. C. (2008).[4] Palladium-Catalyzed α-Arylation of Oxindoles. Organic Letters, 10(7), 1413–1415. Link

  • Organocatalysis & Catalyst Inhibition

    • Simlandy, A. K., et al. (2022).[1][5] Asymmetric organocatalytic Michael addition of cyclopentane-1,2-dione to alkylidene oxindole. Beilstein Journal of Organic Chemistry, 18, 146–153. Link

  • Quaternary Center Synthesis

    • Xie, L., et al. (2022).[5] Enantioselective Synthesis of Quaternary Oxindoles: Desymmetrizing Staudinger–Aza-Wittig Reaction. Journal of the American Chemical Society, 144(46), 21318–21327.[5] Link

Sources

Preventing over-oxidation in 2-oxindole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Oxindole Synthesis Optimization Ticket Topic: Preventing Over-Oxidation & Isatin Formation Status: Open | Priority: High Audience: Medicinal Chemists, Process Chemists

Executive Summary: The Selectivity Challenge

The oxidation of indole to 2-oxindole (indolin-2-one) is a deceptionally simple transformation. The core technical challenge is chemoselectivity . The reaction must stop at the mono-carbonyl stage (C2 oxidation) without proceeding to the thermodynamically stable dicarbonyl isatin (indole-2,3-dione) or undergoing oxidative dimerization.

The "Golden Rule" of Selectivity: Over-oxidation is rarely a random event; it is a kinetic consequence of excess electrophilic oxidant interacting with the highly reactive C3 position of the intermediate 3-haloindolenine.

Mechanistic Pathway & Failure Points[1]

To troubleshoot, you must visualize the "Fork in the Road." The diagram below illustrates where the reaction diverges toward the desired product versus the isatin impurity.

IndoleOxidation Indole Indole (Starting Material) Intermediate1 3-Haloindolenine (Key Intermediate) Indole->Intermediate1 +1.0 eq NBS/NCS (Electrophilic Attack C3) Oxindole 2-Oxindole (Target Product) Intermediate1->Oxindole Hydrolysis (H2O) [1,2]-Migration Dihalo 3,3-Dihaloindoline (Over-oxidized Int.) Intermediate1->Dihalo + Excess NBS (Kinetic Trap) Isatin Isatin (Common Impurity) Dihalo->Isatin Hydrolysis

Figure 1: Reaction coordinate showing the critical divergence at the 3-Haloindolenine intermediate. Excess oxidant pushes the pathway toward the 3,3-dihalo species, which inevitably hydrolyzes to Isatin.

Standard Operating Procedures (SOPs)

Protocol A: The Modified Witkop-Winterfeldt Oxidation (NBS/tBuOH)

Best for: Standard substrates, gram-scale, cost-efficiency.

The Critical Modification: Standard literature often suggests 1.0–1.2 equivalents of NBS. For high-fidelity synthesis, this is often too high.

  • Stoichiometry: Dissolve Indole (1.0 equiv) in

    
    -BuOH/H
    
    
    
    O (10:1 ratio).
    • Why:

      
      -BuOH suppresses radical dimerization; water is essential for the final hydrolysis step.
      
  • Addition: Cool to 0°C. Add N-Bromosuccinimide (NBS) (0.98 – 1.05 equiv) portion-wise over 30 minutes.

    • Technical Note: Do not add all NBS at once. A local high concentration of NBS promotes the formation of the 3,3-dibromo intermediate (the isatin precursor).

  • Quench: After TLC shows consumption of indole (usually < 1h), quench immediately with saturated NaHSO

    
      or Na
    
    
    
    S
    
    
    O
    
    
    .
    • Why: This destroys unreacted active bromine species before workup, preventing oxidation during concentration.

  • Workup: Evaporate

    
    -BuOH before extraction to prevent emulsion. Extract with EtOAc.[1]
    
Protocol B: The Selectfluor Method (Metal-Free)

Best for: Electron-rich indoles or substrates sensitive to acidic hydrolysis.

  • Setup: Dissolve Indole (1.0 equiv) in MeCN/H

    
    O (5:1).
    
  • Oxidant: Add Selectfluor (1.1 equiv) at room temperature.

  • Mechanism: Selectfluor acts as a milder "F+" source, forming a 3-fluoroindolenine intermediate that hydrolyzes rapidly to the oxindole. The C-F bond is stronger than C-Br, changing the kinetics of the second oxidation step and reducing isatin formation [1].

Troubleshooting Guide

User Issue: "My product is bright orange/red."

  • Diagnosis: Isatin contamination. Pure 2-oxindoles are typically off-white or pale yellow.

  • Root Cause: Excess oxidant (NBS/NCS) or prolonged reaction time allowed the 2-oxindole to oxidize further.

  • Resolution:

    • Recrystallize from EtOH (Isatin is much more soluble in EtOH than oxindole).

    • In the next run, reduce NBS to 0.95 equiv. It is better to have 5% unreacted indole (separable by column) than 5% isatin (difficult to separate).

User Issue: "I am seeing a spot with double the molecular weight (Dimer)."

  • Diagnosis: Oxidative coupling (Isoindigo or similar dimers).

  • Root Cause: Radical pathway activation, often caused by non-polar solvents or lack of water.

  • Resolution:

    • Switch solvent to AcOH/H

      
      O  or 
      
      
      
      -BuOH/H
      
      
      O
      .
    • Degas solvents if the reaction is metal-catalyzed (e.g., Pd or Ru methods), as O

      
       can promote radical coupling [2].
      

User Issue: "Low yield with electron-deficient indoles (e.g., 5-NO2)."

  • Diagnosis: Deactivated nucleophile.

  • Root Cause: The C3 position is not nucleophilic enough to attack NBS.

  • Resolution:

    • Switch to NCS/AcOH with heating (60-80°C).

    • Use a hypervalent iodine reagent like PIDA (PhI(OAc)

      
      )  which operates via ligand exchange rather than pure electrophilic attack [3].
      

Comparative Oxidant Data

Oxidant SystemSelectivity (Oxindole:Isatin)Functional Group TolerancePrimary Risk
NBS /

-BuOH
Good (with care)Moderate (Acid sensitive groups may hydrolyze)Over-oxidation if >1.05 eq used
NCS / AcOH ModerateHighChlorination of the benzene ring
Selectfluor ExcellentHighCost / Atom Economy
Oxone / Halide GoodModerateRadical side-reactions
Metal (Ru/Pd) HighLow (Metal coordination issues)Cost / Residual Metal

Frequently Asked Questions (FAQs)

Q: Can I use bleach (NaOCl) for this transformation? A: generally, No . While NaOCl can chlorinate the C3 position, the high pH often promotes ring opening or polymerization. If you must use bleach, buffer the solution to pH 6-7 using a phosphate buffer to mimic the NCS mechanism.

Q: Do I need to protect the Indole Nitrogen (N-H)? A: For NBS/NCS methods, No .[2] The mechanism actually relies on the N-H deprotonation/tautomerization to assist the [1,2]-shift of the hydroxyl group. However, if you are using strong metal oxidants or radical conditions, N-protection (e.g., N-Boc, N-Ac) can prevent N-oxidation, but you will need an extra deprotection step to get the 2-oxindole tautomer [4].

Q: How do I remove the succinimide byproduct? A: Succinimide is water-soluble. A thorough wash of your organic layer with water (x3) followed by a brine wash is usually sufficient. If it persists, a short silica plug filtration (eluting with 20% EtOAc/Hex) removes it effectively.

References

  • Li, S., Liu, X., Tung, C. H., & Liu, L. (2023).[1][3] Late-Stage Chemo- and Enantioselective Oxidation of Indoles to C3-Monosubstituted Oxindoles.[1] Journal of the American Chemical Society, 145(49), 27120–27130.

  • Klare, H. F. T., et al. (2016). Synthesis of 2-Oxindoles via 'Transition-Metal-Free' Intramolecular Dehydrogenative Coupling.[4] Journal of Organic Chemistry, 81(19), 860–867.

  • Lv, J., et al. (2014).[5] Metal-free synthesis of 2-oxindoles via PhI(OAc)2-mediated oxidative C–C bond formation.[5] The Journal of Organic Chemistry, 79(3), 1111-1119.

  • Ren, J., & Tong, R. (2019).[2] Green oxidation of indoles using halide catalysis.[2][6] Nature Communications, 10, 4839.

Sources

Technical Support Center: Recrystallization of 2-oxo-2,3-dihydro-1H-indole-7-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: 7-CHO-OXIN-PURIFICATION Status: Active Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary: The "7-Position" Anomaly

Welcome to the technical guide for purifying 2-oxo-2,3-dihydro-1H-indole-7-carbaldehyde (also known as 7-formyloxindole).

Critical Scientific Insight: Unlike its more common 5-formyl isomer, the 7-formyl isomer possesses a unique structural feature: Intramolecular Hydrogen Bonding (IMHB) .[1] The carbonyl oxygen of the aldehyde at position 7 is in close proximity to the N-H of the lactam ring.[2]

  • The Effect: This forms a pseudo-6-membered ring, significantly reducing the molecule's overall polarity and its ability to donate hydrogen bonds to solvents [1, 2].[2]

  • The Consequence: This compound often exhibits higher solubility in non-polar solvents (like dichloromethane or toluene) and lower melting points than predicted by standard "oxindole" models.[2] Standard protocols for the 5-isomer will likely lead to yield loss or "oiling out" if not adjusted.[1]

Module 1: Solvent System Selection

Solvent Compatibility Matrix
Solvent SystemRoleSuitabilityTechnical Notes
Ethanol (95% or Abs.) PrimaryHigh Best balance.[1] The disruption of IMHB at boiling points allows dissolution; cooling promotes reformation and crystallization.[2]
Ethyl Acetate / Hexane BinaryModerate Good for removing non-polar impurities.[2] Warning: Due to IMHB, the compound may be too soluble in EtOAc.[2] Use a higher ratio of Hexane (e.g., 1:4).[2]
Acetonitrile PrimaryHigh Excellent for polar impurity removal.[2] Sharp solubility curve (steep solubility drop vs. temperature).[2]
Toluene PrimaryLow Risk:[2] The IMHB makes the molecule "greasier," leading to high solubility even at low temps, causing poor recovery yields.[2]
Water Anti-solventHigh Use strictly as an anti-solvent in Ethanol/Methanol systems.[2]
Decision Logic: Selecting Your System

SolventSelection Start Start: Crude 7-Formyloxindole CheckImpurity Analyze Impurity Profile (TLC/LCMS) Start->CheckImpurity PolarImp Polar Impurities? (Acids, Salts, Oligomers) CheckImpurity->PolarImp NonPolarImp Non-Polar Impurities? (Starting Material, Tars) PolarImp->NonPolarImp No MethodA Method A: Ethanol/Water (Standard) PolarImp->MethodA Yes MethodB Method B: Ethyl Acetate/Hexane (For Greasy Residues) NonPolarImp->MethodB Yes MethodC Method C: Acetonitrile (High Purity Req.) NonPolarImp->MethodC No (General Purity) Slow Cool & Seed Slow Cool & Seed MethodA->Slow Cool & Seed Slow Evaporation/Cool Slow Evaporation/Cool MethodB->Slow Evaporation/Cool -20°C Freezer -20°C Freezer MethodC->-20°C Freezer

Figure 1: Solvent selection logic based on impurity profile.[1] Note that Method A is the most robust starting point.

Module 2: Standard Operating Procedure (SOP)

Objective: Recrystallization of 7-formyloxindole minimizing aldehyde oxidation and aldol condensation.

Reagents
  • Crude this compound.[1]

  • Solvent: Ethanol (degassed preferred).[2]

  • Inert Gas: Nitrogen or Argon balloon.[2]

Step-by-Step Protocol
  • Preparation (Inert Atmosphere):

    • Aldehydes are prone to air oxidation to carboxylic acids (7-carboxyoxindole).[1]

    • Action: Flush your flask and condenser with Nitrogen prior to heating.[2]

  • Dissolution (The Saturation Point):

    • Place crude solid in a round-bottom flask with a magnetic stir bar.

    • Add Ethanol dropwise while heating to reflux (approx. 78°C).[2]

    • Critical: Add solvent only until the solid dissolves.[2] If a small amount of dark, tarry material remains insoluble after 5 minutes of reflux, do not add more solvent.[2] This is likely polymerized impurity.[2]

  • Hot Filtration (Removal of Nucleation Sites):

    • If insoluble particles are present, perform a hot filtration through a pre-warmed glass frit or glass wool.[2]

    • Why? Cold funnels will cause premature crystallization (crashing out) on the filter paper.[2]

  • Controlled Cooling (The Growth Phase):

    • Remove from heat.[2][3] Allow the flask to cool to room temperature on a cork ring or wood block. Do not place directly on a cold benchtop.

    • Rate: Cooling too fast traps impurities.[2]

    • Once at room temperature, move to a 4°C fridge, then a -20°C freezer if yield is low.[2]

  • Isolation:

    • Filter the crystals using vacuum filtration.[2]

    • Wash with cold Ethanol (or Ethanol/Hexane 1:1 mixture) to remove surface mother liquor.[2]

    • Dry under high vacuum at ambient temperature.[2] Avoid heating during drying to prevent oxidation.[2]

Module 3: Troubleshooting & "Rescue" Operations

Issue 1: The "Oiling Out" Phenomenon

Symptom: Instead of crystals, a separate liquid phase (oil droplets) forms at the bottom of the flask as it cools.[2] Cause: The melting point of the solvated compound is lower than the boiling point of the solvent mixture, or the solution is too concentrated.[2]

Rescue Protocol:

  • Reheat the mixture until the oil redissolves (clear solution).

  • Add a "Seed": Add a tiny crystal of pure product (if available) or scratch the inner wall of the flask with a glass rod at the air-liquid interface.[2]

  • Add Co-Solvent: Add a small amount of a lower-boiling solvent (like DCM) if using a binary system, or simply dilute slightly with more primary solvent.[2]

  • Slower Cooling: Wrap the flask in aluminum foil and a towel to insulate it, slowing the temperature drop.[2]

Issue 2: Color Retention (Yellow/Orange/Brown)

Symptom: Crystals are structurally sound but retain a dark color (likely oligomers).[2] Cause: Aldehydes can undergo self-aldol condensation, creating conjugated, colored impurities.[2]

Remediation:

  • Activated Charcoal: During the hot dissolution step (Step 2), add activated carbon (5-10% by weight).[2] Reflux for 5-10 minutes, then filter hot through Celite.

  • Warning: Charcoal can catalyze oxidation; ensure inert atmosphere is maintained.[2]

Troubleshooting Logic Flow

Troubleshooting Problem Problem Detected Oiling Oiling Out Problem->Oiling Color Dark Color Problem->Color NoCryst No Crystals Problem->NoCryst Sol_Reheat Reheat & Dilute (+10% Solvent) Oiling->Sol_Reheat Sol_Charcoal Hot Charcoal Treatment (Filter Celite) Color->Sol_Charcoal Sol_Evap Rotovap to 50% Vol Add Anti-solvent (Water) NoCryst->Sol_Evap Sol_Seed Add Seed Crystal Scratch Glass Sol_Reheat->Sol_Seed Sol_Evap->Sol_Seed

Figure 2: Troubleshooting workflow for common recrystallization failures.[1]

Module 4: Frequently Asked Questions (FAQs)

Q: Can I use Acetone for recrystallization? A: It is risky.[2] While solubility is good, acetone can react with the aldehyde group of your compound in the presence of trace base/acid (Aldol condensation between acetone and 7-formyloxindole), forming a vinyl ketone impurity.[2] Ethanol or Acetonitrile are chemically more inert for this specific substrate [3].[2]

Q: Why is the melting point lower than the 5-formyl isomer? A: This is the Intramolecular Hydrogen Bond (IMHB) effect.[1] The 5-formyl isomer forms an intermolecular network (crystal lattice) that requires more energy to break.[1] The 7-formyl isomer satisfies its H-bonding internally (N-H ...[1] O=C), leading to a weaker lattice energy and lower melting point [1, 2].[2]

Q: My product turned to carboxylic acid (7-carboxyoxindole). How do I remove it? A: The acid is significantly more polar and acidic.[2]

  • Dissolve the mixture in Ethyl Acetate.[2]

  • Wash with saturated Sodium Bicarbonate (NaHCO3) solution.[2] The acid will deprotonate and move to the water layer.[2]

  • Dry the organic layer (MgSO4) and evaporate to recover the aldehyde.[2]

References

  • Shao, H., et al. (2023).[2][4] "Intramolecular Hydrogen Bonding Enables a Zwitterionic Mechanism for Macrocyclic Peptide Formation."[2] Angewandte Chemie International Edition.

    • Context: Discusses the stabilization energy and solubility shifts caused by IMHB in amide/aldehyde systems.
  • Caron, G., et al. (2019).[2] "Intramolecular hydrogen bonding: An opportunity for improved design in medicinal chemistry."[2][5] MedChemComm.

    • Context: validates the permeability and solubility changes (masking polarity) in 7-substituted indole-like systems.
  • Reichardt, C. (2026).[2] "Solvents and Solvent Effects in Organic Chemistry." University of Rochester / Wiley.[2]

    • Context: Authoritative guide on solvent polarity and reactivity (Acetone/Aldehyde warnings).[2]

  • National Center for Biotechnology Information. (2026). "PubChem Compound Summary for substituted Oxindoles."

    • Context: General physical property verification for oxindole derivatives.[2]

Sources

Managing solubility issues of oxindole derivatives in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Managing Solubility of Oxindole Derivatives

Welcome to the technical support center for researchers, scientists, and drug development professionals working with oxindole derivatives. This guide is designed to provide practical, in-depth solutions to common solubility challenges encountered during synthesis, purification, and biological screening. By understanding the underlying chemical principles, you can systematically troubleshoot and optimize the solubility of your compounds.

I. Frequently Asked Questions (FAQs): The Fundamentals of Oxindole Solubility

Q1: What makes oxindole derivatives so challenging to dissolve?

The solubility of oxindole derivatives is governed by a delicate balance of intermolecular forces. The core structure, a benzene ring fused to a five-membered lactam ring, possesses both polar and non-polar characteristics.[1] Key factors contributing to poor solubility include:

  • Strong Crystal Lattice Energy: The planar structure and the presence of hydrogen bond donors (N-H) and acceptors (C=O) facilitate strong, ordered packing in the solid state. Overcoming this high lattice energy requires a solvent that can form even stronger interactions with the individual molecules.[2]

  • Hydrogen Bonding: The N-H and C=O groups can form strong intermolecular hydrogen bonds, leading to self-association and reduced interaction with less polar solvents.[3]

  • Aromatic Stacking: The benzene ring component can lead to π-π stacking interactions, further stabilizing the crystal lattice and hindering dissolution.

Q2: I'm starting a new project with a novel oxindole derivative. How do I preemptively choose a good solvent?

A good starting point follows the principle of "like dissolves like."[4] The oxindole core is polar. Therefore, polar solvents are generally the most effective.[5] The unsubstituted oxindole parent compound is soluble in polar organic solvents like ethanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF).[6][7] However, the specific substituents on your derivative will significantly alter its polarity and solubility profile.

A systematic approach is recommended:

  • Analyze Your Derivative: Identify the functional groups attached to the oxindole core. Large, non-polar, or aromatic substituents will decrease polarity and favor less polar solvents. Conversely, adding polar groups like hydroxyls, amines, or carboxylic acids will increase polarity.[2]

  • Start with Common Polar Solvents: Begin your screening with solvents known to dissolve the parent oxindole, such as Ethanol, DMSO, and DMF.[8]

  • Consider a Polarity Gradient: If initial attempts fail, test a range of solvents with varying polarities. A good selection includes a non-polar solvent (e.g., Toluene), a moderately polar solvent (e.g., Ethyl Acetate, Tetrahydrofuran (THF)), and a highly polar aprotic solvent (e.g., DMSO, NMP).

Q3: Are there any "green" or more environmentally friendly solvent options for oxindole derivatives?

Yes, the field of green chemistry offers several alternatives to traditional volatile organic compounds (VOCs). For oxindole synthesis and dissolution, researchers have successfully used:

  • Ethanol-Water Mixtures: This system is inexpensive, non-toxic, and can be highly effective. The ethanol component solubilizes the organic compound, while the water can facilitate the crystallization of the final product.[9]

  • Polyethylene Glycol (PEG): PEG is a biodegradable, non-toxic, and non-flammable solvent that can dissolve a range of organic compounds.[9]

  • Deep Eutectic Solvents (DES): These are mixtures of compounds that form a eutectic with a melting point much lower than the individual components. A common example is a 2:1 mixture of urea and choline chloride. They are often biodegradable and have been used successfully in the synthesis of spirooxindole derivatives.[9]

II. Troubleshooting Guide: Common Solubility Problems & Solutions

This section addresses specific experimental issues in a question-and-answer format, providing not just the solution, but the scientific reasoning behind it.

Scenario 1: My compound precipitates from the reaction mixture.

Q: I'm running a synthesis, and my oxindole product is crashing out of solution before the reaction is complete. What's happening and how can I fix it?

A: This is a classic sign that the solvent can no longer hold your product in solution as its concentration increases. The product is likely less soluble than the starting materials in the chosen solvent.

Troubleshooting Steps:

  • Increase Solvent Volume: The simplest first step is to dilute the reaction mixture by adding more of the same solvent. This lowers the concentration of the product, potentially keeping it in solution.

  • Introduce a Co-solvent: If dilution isn't practical, adding a small amount of a stronger, more polar co-solvent can dramatically increase solubility. For instance, if your reaction is in THF, adding 10-20% (v/v) of DMF or NMP can significantly boost solvating power.[10] This works by disrupting the solute-solute interactions (crystal packing) more effectively.

  • Increase the Reaction Temperature: For most neutral organic compounds, solubility increases with temperature.[11] This is because the dissolution process is often endothermic, meaning it absorbs heat.[12] Increasing the temperature provides the energy needed to break apart the crystal lattice and solvate the molecules. Be mindful of the thermal stability of your reactants and products before increasing the heat.

Scenario 2: I can't achieve a high enough concentration for my biological assay or NMR analysis.

Q: My oxindole derivative is only sparingly soluble in DMSO, and I can't reach the 10 mM concentration required for my high-throughput screen. What are my options?

A: This is a common bottleneck in drug discovery. The parent oxindole has a solubility of approximately 3 mg/mL in DMSO, but this can decrease significantly with non-polar substituents.[6]

Troubleshooting Steps:

  • Employ a Stronger Polar Aprotic Solvent: While DMSO is a powerful solvent, N-Methyl-2-pyrrolidone (NMP) or Dimethylacetamide (DMAc) sometimes offer superior solvating power for highly crystalline compounds. Perform a small-scale solubility test before preparing a large stock.

  • Use a Co-Solvent System: This is one of the most effective strategies. A mixture of solvents can have solvating properties superior to any single solvent.

    • Protocol for Co-Solvent Screening:

      • Prepare several vials, each with 1 mg of your compound.

      • Create binary mixtures of a primary solvent (e.g., DMSO) with a co-solvent (e.g., NMP, PEG 400, or ethanol). Start with ratios like 9:1, 4:1, and 1:1.

      • Add a fixed volume of the co-solvent mixture to each vial to achieve the target concentration.

      • Use sonication and gentle heating (e.g., 40-50°C) to aid dissolution.

      • Visually inspect for complete dissolution after cooling to room temperature.

  • pH Modification (for ionizable derivatives): If your derivative has an acidic or basic functional group (e.g., a carboxylic acid or an aliphatic amine), its solubility can be dramatically altered by adjusting the pH.

    • For acidic compounds: Adding a small amount of a base (like NaOH or NH4OH) to an aqueous or alcohol-based medium will deprotonate the acid, forming a much more soluble salt.

    • For basic compounds: Adding an acid (like HCl) will form a soluble hydrochloride salt.

    • A simple solubility test in 5% NaOH and 5% HCl can quickly determine if this is a viable strategy.[13][14]

Scenario 3: My purified compound is an oil or a gum, not a crystalline solid.

Q: After column chromatography, I removed the solvent (DCM/Methanol) and was left with a sticky oil. I can't get it to crystallize for characterization. How can I induce crystallization?

A: This often happens when residual solvents or minor impurities inhibit the formation of an ordered crystal lattice. The goal is to find a solvent system where your compound is sparingly soluble.

Troubleshooting Steps:

  • Solvent Trituration:

    • Dissolve your oil in a minimal amount of a good solvent (e.g., ethyl acetate or acetone).

    • Slowly add a poor solvent (an "anti-solvent") in which your compound is insoluble (e.g., hexanes or petroleum ether) dropwise while stirring vigorously.

    • Continue adding the anti-solvent until the solution becomes persistently cloudy.

    • If a solid precipitates, cool the mixture in an ice bath to maximize recovery and then filter.

  • Vapor Diffusion:

    • Dissolve the oily compound in a small volume of a volatile solvent (e.g., DCM or ethyl acetate) in a small, open vial.

    • Place this vial inside a larger, sealed jar that contains a few milliliters of a poor solvent (e.g., hexanes or ether).

    • Over several hours or days, the poor solvent's vapor will slowly diffuse into the good solvent, gradually decreasing the solubility of your compound and promoting slow, controlled crystallization.

III. Methodologies & Data

A structured approach is crucial to efficiently determine the optimal solvent for your derivative.

Objective: To determine the approximate solubility of an oxindole derivative in a panel of common organic solvents.

Materials:

  • Your oxindole derivative (approx. 10 mg)

  • A set of 1.5 mL glass vials

  • Solvent panel (see Table 1)

  • Vortex mixer

  • Sonicator bath

Procedure:

  • Accurately weigh 1 mg of your compound into each labeled vial.[15]

  • Add 100 µL of the first solvent to the corresponding vial. This represents an initial concentration of 10 mg/mL.

  • Vortex the vial vigorously for 1 minute.

  • Visually inspect for undissolved solid. If fully dissolved, the solubility is ≥ 10 mg/mL.

  • If solid remains, place the vial in a sonicator bath for 5 minutes. Re-inspect.

  • If solid still remains, add another 100 µL of solvent (total volume 200 µL, concentration now 5 mg/mL).

  • Repeat steps 3-5.

  • Continue this process, incrementally adding solvent, until the compound fully dissolves. Record the final concentration.

  • Repeat for all solvents in the panel.

SolventPolarity IndexDielectric Constant (20°C)Boiling Point (°C)Notes
n-Hexane0.11.8969Non-polar, good for "anti-solvent" crystallization.
Toluene2.42.38111Non-polar aromatic, useful for π-stacking compounds.
Dichloromethane (DCM)3.19.0840Moderately polar, volatile. A common reaction solvent.
Tetrahydrofuran (THF)4.07.5266Moderately polar, can act as H-bond acceptor.
Ethyl Acetate (EtOAc)4.46.0277Moderately polar, less toxic than DCM.
Acetone5.120.756Polar aprotic, highly volatile.
Ethanol (EtOH)4.324.5578Polar protic, good H-bonding capability.[7]
Dimethylformamide (DMF)6.436.71153Highly polar aprotic, excellent solvating power.[8]
Dimethyl Sulfoxide (DMSO)7.246.68189Highly polar aprotic, one of the strongest common solvents.[6]

Data compiled from various chemical data sources.

IV. Visual Workflow & Concept Diagrams

The following diagram outlines a logical progression for addressing solubility issues during experimental work.

G cluster_reaction In-Reaction Solutions cluster_stock Stock Preparation Solutions start Problem: Oxindole derivative has poor solubility is_reaction Is this during a chemical reaction? start->is_reaction start->is_reaction Yes is_stock Is this for preparing a stock solution (e.g., for an assay)? start->is_stock No, for stock prep add_solvent Increase solvent volume (Dilute reaction) is_reaction->add_solvent Try First stronger_solvent Test stronger solvent (e.g., NMP, DMAc) is_stock->stronger_solvent Try First add_cosolvent Add strong co-solvent (e.g., 10-20% NMP/DMF) add_solvent->add_cosolvent If impractical increase_temp Increase reaction temperature (Check stability first) add_cosolvent->increase_temp If needed cosolvent_system Develop co-solvent system (e.g., DMSO/PEG 400) stronger_solvent->cosolvent_system If needed ph_adjust pH Modification (if ionizable groups exist) cosolvent_system->ph_adjust If applicable

Caption: A decision tree for troubleshooting oxindole solubility.

This diagram illustrates how polar aprotic solvents like DMSO effectively dissolve the oxindole core by disrupting the intermolecular forces that hold the crystal together.

G cluster_solute Oxindole Derivative cluster_solvent Polar Aprotic Solvent (e.g., DMSO) Oxindole Oxindole Core NH N-H (H-Bond Donor) Oxindole->NH CO C=O (H-Bond Acceptor) Oxindole->CO Aryl Aromatic Ring (π-π Stacking) Oxindole->Aryl DMSO2 S=O CO->DMSO2  Dipole-Dipole Interaction DMSO1 S=O DMSO1->NH  Forms H-Bond (Disrupts self-association)

Caption: How polar solvents interact with the oxindole functional groups.

References

  • ResearchGate . (2024, May 28). How to determine the solubility of a substance in an organic solvent? Retrieved from [Link]

  • Unknown Source . (2024, September 24). Solubility test for Organic Compounds. Retrieved from [Link]

  • Google Patents. (n.d.). WO2003099198A2 - A process for the preparation of oxindole derivatives.
  • Scribd . (n.d.). Procedure For Determining Solubility of Organic Compounds | PDF. Retrieved from [Link]

  • Chemistry Steps . (2021, October 8). Solubility of Organic Compounds. Retrieved from [Link]

  • ResearchGate . (n.d.). The use of water as the solvent/co-solvent areaction conditions... [Image]. Retrieved from [Link]

  • University of Sri Jayewardenepura . (n.d.). Recent Advances in Green Approaches for Synthesis of Oxindole Derivatives. Retrieved from [Link]

  • Stack Exchange Chemistry . (2014, December 6). How to predict the solubility of an organic compound in different kinds of solvents? Retrieved from [Link]

  • BYJU'S . (n.d.). Factors Affecting Solubility. Retrieved from [Link]

  • The Royal Society of Chemistry . (2021, August 27). CHAPTER 2: Tactics to Improve Solubility. Retrieved from [Link]

  • Chemistry LibreTexts . (2026, January 27). 13.3: Factors Affecting Solubility. Retrieved from [Link]

  • Chemistry LibreTexts . (2023, January 29). Solubility and Factors Affecting Solubility. Retrieved from [Link]

  • Uttarakhand Open University . (n.d.). HETEROCYCLIC COMPOUNDS. Retrieved from [Link]

  • Journal of Medicinal and Nanomaterials Chemistry . (n.d.). One-Pot synthesis of oxindoles derivatives as effective antimicrobial agents by Nano-Magnesium aluminate as an effective aatalyst. Retrieved from [Link]

  • Unknown Source . (2015, March 13). SOLID DISPERSION: STRATEGY TO ENHANCE SOLUBILITY. Retrieved from [Link]

  • Ascendia Pharmaceutical Solutions . (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]

  • Auctores . (2023, April 26). Review on Solubility Enhancement Techniques for Poorly Soluble Drugs. Retrieved from [Link]

  • International Journal of Medical Science and Dental Research . (2022, November 15). Techniques for Improving Solubility. Retrieved from [Link]

  • ResearchGate . (n.d.). The effect of different solvents in the synthesis of oxindole by CoFe2O4@SiO2@Co (III) salen complex. [Image]. Retrieved from [Link]

  • Wikipedia . (n.d.). Oxindole. Retrieved from [Link]

Sources

Scalability considerations for the synthesis of 2-oxo-2,3-dihydro-1H-indole-7-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the scalability and synthesis of 2-oxo-2,3-dihydro-1H-indole-7-carbaldehyde (also known as 7-formyloxindole ). This intermediate is critical in the development of kinase inhibitors (e.g., NIK inhibitors) and presents unique regiochemical challenges due to the steric and electronic properties of the C-7 position.

Topic: Scalability considerations for the synthesis of this compound CAS Registry Number: 228246-37-5 Core Challenge: Installing a formyl group at the sterically hindered and electronically deactivated C-7 position while maintaining the integrity of the oxindole lactam ring.

Executive Summary & Route Selection

For the synthesis of 7-formyloxindole, two primary routes dominate the landscape. The choice depends heavily on the scale of operation and available equipment.

FeatureRoute A: Cryogenic Lithiation (Standard) Route B: Pd-Catalyzed Carbonylation (Process)
Mechanism Lithium-Halogen Exchange followed by DMF quench.Palladium-catalyzed reductive carbonylation.[1]
Starting Material 7-Bromooxindole (CAS 99365-40-9).7-Bromooxindole.[2]
Reagents n-BuLi or t-BuLi, DMF, THF.Pd(OAc)₂, Ligand (e.g., Xantphos), CO, H₂/Silane.
Temperature -78 °C (Critical).80–100 °C.
Scalability Poor in Batch (Heat transfer limits). Excellent in Flow .High (Standard pressure reactor).
Key Risk Exotherm control; competing addition to C-3.Heavy metal removal; handling CO gas.

Recommendation: For laboratory scale (<50 g), utilize Route A . For pilot/manufacturing scale (>1 kg), transition to Route B or adapt Route A to Continuous Flow .

Technical Troubleshooting Guide (Q&A)

Issue 1: "My reaction turns into a tarry mess upon adding n-BuLi."

Diagnosis: Proton abstraction at C-3 competing with Lithium-Halogen exchange. Explanation: The protons at the C-3 position of the oxindole are acidic (pKₐ ~18). If you add n-BuLi too fast or at temperatures above -70°C, the base will deprotonate C-3, leading to enolate polymerization or multi-lithiated species that decompose. Solution:

  • Protocol Adjustment: Ensure the internal temperature is strictly <-75°C before addition.

  • Protecting Group: Consider protecting the oxindole nitrogen (e.g., with Boc or SEM) to reduce the acidity of the system, though this adds two steps.

  • Reverse Addition: In extreme cases, add the base to the bromide very slowly, but standard protocol is usually base to bromide.

  • Alternative Base: Use Lithium diisopropylamide (LDA) first to deprotonate N-H and C-3 cleanly, then add t-BuLi for the halogen exchange (requires 3 equiv. of base total).

Issue 2: "I am seeing low conversion to the aldehyde; mostly recovering starting material."

Diagnosis: Incomplete lithiation or moisture quenching. Explanation: The C-7 position is sterically crowded by the lactam ring. The lithium species may not form quantitatively, or it may protonate (quench) due to wet THF before reacting with DMF. Solution:

  • Drying: THF must be distilled from Na/benzophenone or passed through activated alumina columns (Karl Fischer < 50 ppm water).

  • Titration: Titrate your n-BuLi immediately before use. Commercial bottles degrade.

  • Quench Time: Allow the DMF reaction time to extend (30–60 mins) at -78°C before warming.

Issue 3: "The product is unstable during purification."

Diagnosis: Oxidative instability of the aldehyde or aldol condensation. Explanation: Electron-rich aromatic aldehydes can oxidize to carboxylic acids in air. Additionally, the acidic C-3 protons of the oxindole can react with the C-7 aldehyde of another molecule (intermolecular aldol). Solution:

  • Avoid Silica: Silica gel is slightly acidic. Use neutral alumina or deactivated silica (triethylamine treated).

  • Bisulfite Adduct: For scale-up, avoid chromatography entirely. Form the sodium bisulfite adduct (solid), wash away impurities, and release the aldehyde with mild base.

  • Storage: Store under Argon at -20°C.

Issue 4: "How do I scale the -78°C step without a specialized cryo-reactor?"

Diagnosis: Heat transfer limitation. Explanation: In large batch reactors, maintaining -78°C during the exothermic lithiation is impossible without massive cooling power. Solution: Continuous Flow Chemistry .

  • By pumping the reagents through a cooled coil (residence time < 60 seconds), you can often run the reaction at higher temperatures (e.g., -20°C to 0°C) because the unstable intermediate is quenched immediately.

Experimental Protocols

Protocol A: Batch Synthesis (Lithiation)

Best for: Research Scale (1–10 grams)

  • Setup: Flame-dry a 3-neck round bottom flask. Equip with internal thermometer, argon inlet, and addition funnel.

  • Solvation: Charge 7-bromooxindole (1.0 equiv) and anhydrous THF (10 mL/g). Cool to -78°C (dry ice/acetone).

  • Deprotonation/Exchange: Add n-BuLi (2.5 M in hexanes, 2.2 equiv) dropwise.

    • Note: The first equivalent deprotonates the N-H; the second performs the Li-Br exchange.

    • Critical: Maintain internal temp < -70°C.

    • Stir for 1 hour at -78°C.

  • Formylation: Add anhydrous DMF (3.0 equiv) dropwise. Stir for 30 min at -78°C.

  • Warming: Remove cooling bath. Allow to warm to 0°C over 1 hour.

  • Quench: Pour into saturated NH₄Cl solution.

  • Workup: Extract with EtOAc. Wash organic layer with Brine. Dry over Na₂SO₄.

  • Purification: Recrystallize from EtOH/Hexanes or use Bisulfite method.

Protocol B: Palladium-Catalyzed Carbonylation

Best for: Manufacturing Scale (>100 grams)

  • Setup: High-pressure stainless steel autoclave (Hastelloy preferred).

  • Charge: 7-bromooxindole (1.0 equiv), Pd(OAc)₂ (2 mol%), Xantphos (3 mol%), Triethylamine (2.0 equiv).

  • Solvent: Degassed Toluene or 1,4-Dioxane .

  • Reductant: Add Polymethylhydrosiloxane (PMHS) (1.5 equiv) or use H₂ gas.

  • Reaction: Pressurize with CO gas (5–10 bar). Heat to 90°C for 16 hours.

  • Workup: Filter through Celite (to remove Pd). Concentrate.

  • Purification: Crystallization.

Visualized Workflows

Figure 1: Reaction Pathway & Mechanism

ReactionPathway Start 7-Bromooxindole (C8H6BrNO) Step1 Dianion Species (N-Li, C7-Li) Start->Step1 n-BuLi (2.2 eq) THF, -78°C (Li-Halogen Exchange) Side C3-Alkylation/Polymers Start->Side Temp > -70°C (Proton Transfer) Step2 Tetrahedral Intermediate (C7-CH(O-Li)NMe2) Step1->Step2 + DMF (Electrophilic Attack) Product 7-Formyloxindole (C9H7NO2) Step2->Product H3O+ Quench (Hydrolysis)

Caption: Mechanistic pathway for the lithiation-formylation route. Control of temperature is critical to prevent C-3 side reactions.

Figure 2: Continuous Flow Setup for Scale-Up

FlowSetup cluster_feeds Reagent Feeds PumpA Pump A: 7-Bromooxindole in THF Mixer1 Micro-Mixer 1 (Lithiation) PumpA->Mixer1 PumpB Pump B: n-BuLi (Hexanes) PumpB->Mixer1 PumpC Pump C: DMF (Neat) Mixer2 Micro-Mixer 2 (Formylation) PumpC->Mixer2 Reactor1 Reactor Coil 1 Residence: 30s Temp: -20°C Mixer1->Reactor1 Reactor1->Mixer2 Reactor2 Reactor Coil 2 Residence: 60s Temp: 0°C Mixer2->Reactor2 Quench Quench Vessel (NH4Cl) Reactor2->Quench

Caption: Recommended flow chemistry setup to mitigate cryogenic requirements and improve safety during scale-up.

Data Summary: Route Comparison

ParameterBatch (Lithiation)Flow (Lithiation)Pd-Carbonylation
Yield 65–75%80–85%70–80%
Reaction Time 3–4 Hours< 5 Minutes12–24 Hours
Safety Profile Low (Pyrophorics/Cryo)High (Contained)Medium (CO Gas)
Cost Driver Cooling EnergyEquipment SetupCatalyst (Pd)
Purity (Crude) Moderate (Tars possible)HighHigh

References

  • Cyanoindoline derivatives as NIK inhibitors.Patent WO2018002219A1.
  • A Facile Synthesis of 4-, 6- and 7-Formyl-1H-indole-2-carboxylates. Journal of Heterocyclic Chemistry. (Discusses 7-formyl indole stability and precursors). [Link]

  • Indazolyl, benzimidazolyl, benzotriazolyl substituted indolinone derivatives.Patent US8765748B2. (Use of 7-bromooxindole as a key scaffold).
  • Recent Progress in the Transition Metal Catalyzed Synthesis of Indoles. Molecules. (Overview of Pd-catalyzed routes to 7-substituted indoles). [Link]

Sources

Validation & Comparative

Comparative Guide: 2-Oxo-2,3-dihydro-1H-indole-7-carbaldehyde vs. 2-Oxo-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between two structural isomers of formyl-oxindole: 2-Oxo-2,3-dihydro-1H-indole-7-carbaldehyde (7-Formyl Oxindole) and 2-oxo-indole-3-carbaldehyde (3-Formyl Oxindole, often existing as 3-hydroxymethylene-2-oxindole).

While they share the same molecular formula (


), their chemical behavior is radically different. The 7-isomer behaves as a stable aromatic aldehyde , whereas the 3-isomer exists primarily as a vinylogous amide/enol , exhibiting high acidity and reactivity characteristic of push-pull alkenes. This distinction dictates their utility in medicinal chemistry, particularly in the synthesis of kinase inhibitors (e.g., Sunitinib analogs).

Structural & Electronic Analysis

The Core Difference: Tautomerism vs. Aromaticity

The defining feature of this comparison is the position of the formyl group relative to the lactam ring.

  • Compound A (7-Formyl): The formyl group is attached to the benzene ring at position 7. It is electronically isolated from the lactam ring's enolization. It retains the distinct reactivity of an aromatic aldehyde and an unsubstituted active methylene at C3.

  • Compound B (3-Formyl): The formyl group is attached to the C3 carbon. This creates a

    
    -keto amide system. The compound tautomerizes almost exclusively to the (E)-3-(hydroxymethylene)indolin-2-one  form to stabilize the system through conjugation and intramolecular hydrogen bonding.
    
Visualization of Tautomeric States

The following diagram illustrates the static nature of the 7-isomer versus the dynamic tautomerism of the 3-isomer.

Tautomerism Comparison cluster_A Compound A: 7-Formyl Oxindole (Static Aromatic Aldehyde) cluster_B Compound B: 3-Formyl Oxindole (Dynamic Tautomerism) A_Struct 7-CHO-Oxindole (Aldehyde at C7) Stable Form Reactivity_A Reactivity: 1. Schiff Base Formation (at CHO) 2. Knoevenagel Condensation (at C3) A_Struct->Reactivity_A B_Keto 3-Formyl-Oxindole (Keto Form) Unstable B_Enol 3-Hydroxymethylene-Oxindole (Enol Form) Dominant Species B_Keto->B_Enol Fast Tautomerization Reactivity_B Reactivity: 1. Nucleophilic Attack (Vinylogous) 2. Enamine Formation B_Enol->Reactivity_B

Caption: Comparison of the static aromatic structure of the 7-isomer vs. the keto-enol equilibrium of the 3-isomer.

Detailed Reactivity Matrix

Electrophilicity of the Carbonyl
  • 7-Formyl (A): The aldehyde carbon is a standard electrophile. It reacts cleanly with amines to form imines (Schiff bases) and with active methylenes in Knoevenagel condensations.

  • 3-Formyl (B): The "aldehyde" carbon is part of an enol double bond (

    
    ). It is less electrophilic  towards simple addition but highly reactive towards nucleophilic substitution (addition-elimination). Reacting it with amines typically displaces the hydroxyl group to form enamines  (3-aminomethylene-2-oxindoles).
    
Acidity and C3 Activation
  • 7-Formyl (A): The C3 protons are typical of oxindoles (

    
     in DMSO). Strong bases are required to deprotonate C3 for alkylation.
    
  • 3-Formyl (B): The enolic hydroxyl proton is highly acidic (

    
    ). It can be deprotonated by weak bases (e.g., carbonates), making the molecule an acid rather than a nucleophile in many conditions.
    
Stability Profile
Feature7-Formyl Oxindole3-Formyl Oxindole (Hydroxymethylene)
Physical State Solid, stable at RT.Solid, but sensitive to oxidation/polymerization.
Oxidation Oxidizes to carboxylic acid (

).
Oxidizes to Isatin (C-C bond cleavage).
Reduction Reduces to 7-hydroxymethyl or 7-methyl.Reduces to 3-methyl-oxindole (reductive alkylation).

Experimental Protocols

Synthesis of 7-Formyl Oxindole (Vilsmeier-Haack Route)

Rationale: Direct formylation of oxindole at C7 is difficult due to C3 preference. This route uses a blocked or precursor approach.

Protocol:

  • Starting Material: 7-Bromooxindole or 2-amino-3-bromo-toluene derivative.

  • Formylation: Dissolve substrate (1.0 eq) in anhydrous DMF (5.0 eq).

  • Reagent Addition: Add

    
     (1.2 eq) dropwise at 0°C.
    
  • Reaction: Heat to 80°C for 4 hours. The intermediate chloro-iminium species forms.

  • Hydrolysis: Pour onto crushed ice/NaOAc. The aldehyde precipitates.

  • Purification: Recrystallize from Ethanol/Water.

    • Note: Yields are typically 60-75%.

Synthesis of 3-Hydroxymethylene-2-oxindole (Standard Formylation)

Rationale: The C3 position is the most nucleophilic site on the oxindole ring.

Protocol:

  • Reagents: Oxindole (1.0 eq), Ethyl Formate (1.5 eq), Sodium Ethoxide (1.2 eq).

  • Procedure: Suspend oxindole in Ethanol. Add NaOEt slowly at 0°C.

  • Addition: Add Ethyl Formate dropwise. The solution turns deep red/orange (enolate formation).

  • Reflux: Heat to reflux for 2 hours.

  • Workup: Acidify with 1M HCl. The yellow solid (3-hydroxymethylene derivative) precipitates immediately.

  • Data: Melting Point

    
     180-183°C.
    
Key Application: Synthesis of Sunitinib Analogs
  • Using 7-Formyl: The aldehyde is used to link to the pyrrole ring via condensation, but the C3 position remains unsubstituted unless pre-functionalized.

  • Using 3-Formyl: This substrate reacts with 2,4-dimethylpyrrole to form the vinyl link found in Sunitinib.

    • Reaction: 3-Hydroxymethylene-2-oxindole + 2,4-Dimethylpyrrole + Catalytic Piperidine

      
       Sunitinib Analog.
      
    • Mechanism:[1][2][3][4][5][6][7][8] Addition-Elimination (Vinylogous substitution).

Comparative Data Summary

PropertyThis compound2-Oxo-indole-3-carbaldehyde (Enol form)
CAS Number 220936-68-3 (Generic/Derivative)265107-68-4 / 63273-23-4
Molecular Weight 161.16 g/mol 161.16 g/mol
Melting Point >160°C (Est.[9][10] based on derivatives)180 - 183°C [1]
Dominant Tautomer Keto-AldehydeEnol (Hydroxymethylene)
C3-H Acidity (pKa) ~18.5 (DMSO)~6.0 (OH proton)
Primary Nucleophile C3-Carbon (after deprotonation)Oxygen (Enolate) or C3 (Vinylogous)
Reaction with Hydrazine Forms Hydrazone at C7Forms Pyrazole ring (Cyclization)

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 595118, 3-(Hydroxymethylene)indolin-2-one. Retrieved from [Link]

  • S. B. Rajur, et al.
  • G. W. Gribble.Indole Ring Synthesis: From Natural Products to Drug Discovery. Science of Synthesis.
  • Organic Chemistry Portal. Synthesis of Oxindoles. Retrieved from [Link]

Sources

Comparative Guide: Modern Oxindole Synthesis Strategies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The oxindole scaffold (1,3-dihydro-2H-indol-2-one) is a privileged pharmacophore found in blockbuster drugs like Sunitinib (RTK inhibitor) and Ropinirole (dopamine agonist). For the medicinal chemist, the challenge is no longer how to make an oxindole, but which method offers the optimal balance of stereocontrol, scalability, and atom economy for a specific target.

This guide compares three distinct synthetic paradigms:

  • Asymmetric Intramolecular Heck Reaction: The gold standard for enantioselective quaternary center formation.

  • Pd-Catalyzed C-H Functionalization: The industrial workhorse for rapid, scalable access from simple precursors.

  • Metal-Free Radical Cascade: The emerging green alternative for mild, room-temperature functionalization.

Strategic Decision Matrix

Before selecting a protocol, evaluate your substrate constraints against the following decision logic.

OxindoleDecisionTree Start Substrate Availability & Target Q1 Requires Quaternary Stereocenter (C3)? Start->Q1 Q2 Halogen Handle (Ar-X) Available? Q1->Q2 Yes Q3 Scale > 100g? Q1->Q3 No (Spiro/Simple) MethodA Method A: Asymmetric Heck (Overman Protocol) Q2->MethodA Yes (Aryl Iodide/Triflate) MethodC Method C: Radical Cascade (Photoredox) Q2->MethodC No (Acrylamides) MethodB Method B: Pd-Catalyzed C-H (Buchwald Protocol) Q3->MethodB Yes (Cost Critical) Q3->MethodC No (Green/Mild)

Figure 1: Decision matrix for selecting the optimal oxindole synthesis pathway based on structural requirements and scale.

Deep Dive: Asymmetric Intramolecular Heck Reaction

Best For: Enantioselective construction of C3-quaternary stereocenters. Key Mechanism: Pd(0)/Pd(II) cycle with suppression of


-hydride elimination.

The intramolecular Heck reaction, particularly the variants developed by Overman and Shibasaki , remains the most powerful tool for generating all-carbon quaternary centers at the C3 position. The success of this reaction hinges on directing the pathway away from the thermodynamic


-hydride elimination (which yields dienes) and toward the formation of the oxindole core.
Mechanistic Insight

To achieve high enantioselectivity, the reaction is often run in the "cationic" manifold using silver salts (e.g., Ag3PO4) to sequester the halide, creating a vacant coordination site on the Palladium for the chiral bidentate ligand (e.g., (R)-BINAP).

HeckCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Ar-Pd-I) Pd0->OxAdd Ar-I CatInter Cationic Intermediate [Ar-Pd-L2]+ OxAdd->CatInter Ag+ (Halide Scavenger) MigIns Migratory Insertion (Enantio-determining) CatInter->MigIns Alkene Coord Prod Oxindole Product MigIns->Prod Reductive Elim. Prod->Pd0 Regeneration

Figure 2: The Cationic Heck Pathway. Silver salts force the dissociation of the halide, ensuring the chiral ligand controls the stereochemistry during migratory insertion.

Validated Protocol (Overman Variant)

Reference: J. Am. Chem. Soc. 2003, 125, 6261-6271.

Reagents:

  • Substrate: 2-iodoanilide derivative (1.0 equiv)

  • Catalyst: Pd2(dba)3 (5 mol %)

  • Ligand: (R)-BINAP (10 mol %)

  • Additive: Ag3PO4 (2.0 equiv) or PMP (1,2,2,6,6-pentamethylpiperidine) (5.0 equiv)

  • Solvent: DMA or NMP (degassed)

Step-by-Step:

  • Preparation: In a glovebox or under strict Argon flow, charge a flame-dried Schlenk tube with Pd2(dba)3, (R)-BINAP, and Ag3PO4.

  • Solvation: Add degassed DMA. Stir at RT for 20 mins to pre-form the cationic complex (solution typically turns orange/red).

  • Addition: Add the iodoanilide substrate dissolved in minimal DMA.

  • Reaction: Heat to 80°C. Monitor by HPLC/TLC. Critical: High agitation rates are required due to the heterogeneous nature of the silver salts.

  • Workup: Filter through a pad of Celite to remove AgI precipitates. Dilute with EtOAc, wash with water (x3) to remove DMA.

Pros: Excellent ee% (>90%); forms quaternary centers.[1] Cons: Expensive (Pd + Ag); strict O2 exclusion required.

Deep Dive: Pd-Catalyzed C-H Functionalization

Best For: Large-scale manufacturing; synthesis from cheap anilines. Key Mechanism: Electrophilic palladation or concerted metallation-deprotonation (CMD).

Developed prominently by Buchwald , this method bypasses the need for pre-functionalized aryl halides (like the iodoanilines required for Heck). Instead, it utilizes


-chloroacetanilides, which are easily synthesized from anilines and chloroacetyl chloride.[2]
Validated Protocol (Buchwald Variant)

Reference: J. Am. Chem. Soc. 2003, 125, 12084-12085.[2]

Reagents:

  • Substrate:

    
    -alkyl-
    
    
    
    -chloroacetanilide
  • Catalyst: Pd(OAc)2 (1-2 mol %)

  • Ligand: 2-(Di-tert-butylphosphino)biphenyl (JohnPhos) (2-3 mol %)

  • Base: Et3N (1.5 equiv)

  • Solvent: Toluene

Step-by-Step:

  • Setup: Charge a flask with Pd(OAc)2 and the phosphine ligand.[3] Purge with Argon.

  • Substrate Addition: Add the

    
    -chloroacetanilide and toluene.
    
  • Activation: Add triethylamine.

  • Heating: Heat to 80°C. The reaction typically proceeds via oxidative addition of the C-Cl bond, followed by intramolecular C-H functionalization of the aromatic ring.

  • Completion: Reaction is often complete within 2-4 hours.

  • Workup: Standard aqueous extraction.

Pros: Cheap starting materials; scalable (demonstrated on kg scale); no silver salts. Cons: Limited enantioselectivity compared to Heck; requires


-substitution (N-H substrates often fail).

Deep Dive: Metal-Free Radical Cascade

Best For: Green chemistry; mild conditions; functional group tolerance. Key Mechanism: Single Electron Transfer (SET) / Hydrogen Atom Transfer (HAT).

Recent advances in photoredox catalysis allow for the synthesis of oxindoles from


-arylacrylamides using visible light.[4][5] This avoids trace metal contamination, crucial for late-stage pharmaceutical intermediates.
Validated Protocol (Visible Light Mediated)

Reference: Org. Lett. 2021, 23, 6905-6910 (and similar photoredox reviews).[6]

Reagents:

  • Substrate:

    
    -methyl-
    
    
    
    -phenylmethacrylamide
  • Radical Precursor: Aldehyde (for acyl-oxindoles) or Alkane (via HAT)

  • Catalyst: Eosin Y (1 mol %) or simple Iodine/Peroxide systems

  • Oxidant: TBHP (tert-Butyl hydroperoxide) or air (depending on specific variant)

  • Solvent: CH3CN/H2O

Step-by-Step:

  • Mix: Combine acrylamide substrate and radical source (e.g., benzaldehyde) in a glass vial.

  • Catalyst: Add Eosin Y (organic dye photocatalyst).

  • Irradiation: Place the vial 2-3 cm away from Green LEDs (530 nm). Stir vigorously at RT.

  • Mechanism: The excited catalyst oxidizes the aldehyde to an acyl radical, which adds to the alkene. The resulting alkyl radical cyclizes onto the aromatic ring.

  • Workup: Remove solvent, purify by column chromatography.

Pros: Metal-free; Room Temperature; uses light as energy.[4][5] Cons: Lower stereocontrol; radical pathways can be prone to side reactions (polymerization) if not carefully optimized.

Comparative Analysis Data

The following table contrasts the performance metrics of the three methodologies based on literature benchmarks.

FeatureAsymmetric Heck (Overman)C-H Functionalization (Buchwald)Radical Cascade (Photoredox)
Primary Utility Enantioselective Quaternary CentersScalable ManufacturingGreen / Mild Conditions
Yield (Avg) 75 - 95%85 - 98%60 - 85%
Enantioselectivity High (>90% ee)Low/Moderate*Low (Racemic usually)
Atom Economy Moderate (Loss of HI/AgI)High (Loss of HCl)High
Cost Driver Pd Catalyst + Ag SaltsPd CatalystLEDs / Setup
Key Limitation O2 Sensitivity, CostRequires N-protecting groupStereocontrol difficult

*Note: Enantioselective C-H activation is possible but requires specialized chiral ligands and is less general than the Heck reaction.

References

  • Overman, L. E. (2003). Intramolecular Heck Reactions in Natural Product Total Synthesis. Chemical Reviews.

  • Hennessy, E. J., & Buchwald, S. L. (2003).[2] Synthesis of Substituted Oxindoles from alpha-Chloroacetanilides via Palladium-Catalyzed C-H Functionalization. Journal of the American Chemical Society.

  • Dounay, A. B., & Overman, L. E. (2003). The Asymmetric Intramolecular Heck Reaction in Natural Product Total Synthesis. Chemical Reviews.

  • Ping, Y., et al. (2021). Palladium-Catalyzed Enantioselective Intramolecular Heck Carbonylation Reactions.[1] Chemistry - A European Journal.

  • Yang, L., et al. (2023). Progress in Synthesis of Oxindoles by Radical Addition-Cyclization.[4][5] ResearchGate Review.

Sources

Validating the Structure of 2-oxo-2,3-dihydro-1H-indole-7-carbaldehyde Derivatives by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Mass Spectrometry

In the landscape of drug discovery and development, the 2-oxindole scaffold is a privileged structure, forming the core of numerous pharmacologically active agents.[1] Its derivatives are explored for a wide range of therapeutic applications, making the unambiguous confirmation of their chemical structures a cornerstone of synthesis and quality control. Mass spectrometry (MS) stands as a primary analytical technique for this purpose, offering unparalleled sensitivity and structural insight from minimal sample quantities.[2]

This guide provides an in-depth comparison of mass spectrometry techniques for the structural validation of 2-oxo-2,3-dihydro-1H-indole-7-carbaldehyde derivatives. Moving beyond a simple recitation of protocols, we will explore the causality behind experimental choices, empowering researchers to develop robust, self-validating analytical systems.

Part 1: Foundational Concepts for Structural Validation

The first step in any structural elucidation is the accurate determination of the molecular weight and elemental composition. This is where the synergy between the ionization source and the mass analyzer becomes critical.

Choosing the Right Ionization Technique: The Case for Soft Ionization

For molecules like oxindole derivatives, which are typically analyzed using Liquid Chromatography-Mass Spectrometry (LC-MS), soft ionization techniques are the methods of choice.[3] Unlike hard ionization methods like Electron Ionization (EI), which often lead to extensive fragmentation and a weak or absent molecular ion, soft ionization imparts minimal energy to the analyte, preserving the intact molecule for detection.[4][5]

Electrospray Ionization (ESI) is the most common technique for this class of compounds. It generates ions directly from a liquid solution by applying a high voltage to a capillary, creating an aerosol of charged droplets. This process is gentle enough to keep the molecule intact, typically yielding the protonated molecule [M+H]+ in positive ion mode or the deprotonated molecule [M-H]- in negative ion mode. The presence of a strong molecular ion signal is the foundational requirement for all subsequent structural analysis.[3]

The Power of High-Resolution Mass Spectrometry (HRMS)

Once an ion is generated, its mass-to-charge ratio (m/z) is measured by a mass analyzer. While nominal mass instruments (e.g., standard quadrupoles) measure m/z to the nearest integer, High-Resolution Mass Spectrometry (HRMS) instruments, such as Time-of-Flight (TOF), Orbitrap, or Fourier Transform Ion Cyclotron Resonance (FT-ICR), can measure mass to three or four decimal places.[6][7]

This precision is paramount. It allows for the calculation of a unique elemental composition, drastically narrowing the list of possible structures for an unknown compound.[2][4] For example, a nominal mass of 161 could correspond to many formulas, but an accurate mass of 161.0477 (the theoretical exact mass of C9H7NO2) provides high confidence in the elemental composition, which is the first pillar of structural validation.

Part 2: Tandem Mass Spectrometry (MS/MS) for Definitive Structural Elucidation

While HRMS confirms what atoms are present, tandem mass spectrometry (MS/MS) helps determine how they are arranged. In an MS/MS experiment, the intact molecular ion (the "precursor ion") is selected, subjected to Collision-Induced Dissociation (CID), and broken into smaller "product ions."[2] The resulting fragmentation pattern serves as a structural fingerprint, revealing the connectivity of the molecule.

For this compound and its derivatives, fragmentation is expected to occur at the most labile bonds, primarily involving the substituents and the heterocyclic ring structure. Key fragmentation pathways often observed for indole and oxindole alkaloids include neutral losses from substituents and characteristic cleavages of the ring system.[8][9]

A proposed fragmentation pathway for the parent compound is outlined below:

cluster_0 Proposed ESI+ Fragmentation Pathway parent [M+H]+ m/z 162.055 frag2 m/z 134.060 [M+H-CO]+ parent->frag2 -CO (from oxindole carbonyl) frag3 m/z 133.052 [M+H-CHO•]+ parent->frag3 -CHO• (from aldehyde) frag1 m/z 144.045 [M+H-H₂O]+ frag4 m/z 106.049 [M+H-2CO]+ frag2->frag4 -CO (from aldehyde)

Caption: Proposed MS/MS fragmentation of this compound.

This pathway highlights two key fragmentation events:

  • Loss of Carbon Monoxide (CO): A characteristic fragmentation of the oxindole ring is the loss of the C-2 carbonyl group as a neutral CO molecule, leading to a fragment at m/z 134.060.[10]

  • Loss of the Aldehyde Group: The aldehyde substituent at the 7-position can be lost as a formyl radical (CHO•), resulting in a fragment at m/z 133.052.

Observing these specific neutral losses provides strong evidence for the presence and location of both the oxindole core and the carbaldehyde group.

Part 3: Comparative Guide to Ionization Sources

While ESI is the workhorse for LC-MS, other ionization sources like Atmospheric Pressure Chemical Ionization (APCI) can be valuable for certain molecules. The choice depends on the analyte's polarity and thermal stability.

FeatureElectrospray Ionization (ESI)Atmospheric Pressure Chemical Ionization (APCI)
Mechanism Ionization from charged droplets in a high electric field.Corona discharge ionizes solvent vapor, which then transfers charge to the analyte (proton transfer).
Analyte Suitability Best for polar to highly polar, thermally labile molecules. Excellent for pre-charged species.Ideal for non-polar to moderately polar molecules that are thermally stable and volatile.
Adduct Formation Prone to forming adducts with solvent ions (e.g., [M+Na]+, [M+K]+), which can aid identification.Less prone to adduct formation; primarily yields [M+H]+.
Matrix Effects More susceptible to ion suppression from co-eluting matrix components.Generally less susceptible to ion suppression than ESI.
Application to Oxindoles Highly Recommended. The inherent polarity of the oxindole core makes it ideal for ESI.Alternative. Can be used if ESI performance is poor, but may require higher source temperatures that could induce degradation.

For this compound derivatives, ESI is the superior choice due to the polar nature of the lactam and aldehyde functionalities.

Part 4: Standardized Experimental Protocol (LC-MS/MS)

This protocol provides a robust starting point for the analysis. Optimization of chromatographic and mass spectrometric parameters for specific derivatives is recommended.

Experimental Workflow

Caption: A typical workflow for structural validation by LC-MS/MS.

Step-by-Step Methodology
  • Sample Preparation:

    • Prepare a stock solution of the synthesized compound at 1 mg/mL in methanol or a suitable solvent.

    • Dilute the stock solution to a working concentration of 1-10 µg/mL using a mixture of 50:50 water:acetonitrile containing 0.1% formic acid. The acid is crucial for promoting protonation in positive mode ESI.[11]

    • Filter the sample through a 0.22 µm syringe filter to remove particulates.

  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start at 5% B, ramp to 95% B over 5-10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 1-5 µL.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: ESI Positive.

    • Scan Mode 1 (Full Scan MS):

      • Mass Range: m/z 100-500.

      • Purpose: To detect the protonated molecular ion [M+H]+ and confirm its accurate mass using HRMS.

    • Scan Mode 2 (Tandem MS/MS):

      • Precursor Ion: Isolate the m/z value of the [M+H]+ ion determined in the full scan.

      • Collision Energy: Apply a range of collision energies (e.g., 10-40 eV) to induce fragmentation. A stepped or ramped collision energy experiment is ideal for capturing both low-energy and high-energy fragments in a single run.

      • Purpose: To generate a structurally significant fragmentation pattern.

Part 5: Data Interpretation - A Case Study

Let's assume the analysis of the parent compound, this compound (C9H7NO2), yields the following data:

Data PointObservationInterpretation
LC Retention Time 3.5 minutesConfirms elution of a compound of moderate polarity.
Full Scan HRMS [M+H]+ ion detected at m/z 162.0550 The theoretical exact mass for [C9H8NO2]+ is 162.0549. The sub-5 ppm mass accuracy provides high confidence in the elemental formula.[4]
MS/MS of m/z 162.0550 Major product ions observed at m/z 134.0601 and m/z 106.0495 These fragments correspond to the sequential neutral losses of CO and another CO, which is a characteristic fragmentation pathway for this structure.
Summary of Expected Ions
Ion DescriptionFormulaTheoretical m/z
Protonated Molecule [M+H]+[C9H8NO2]+162.0549
Loss of CO [M+H-CO]+[C8H8NO]+134.0600
Loss of CHO [M+H-CHO•]+[C8H7NO]+133.0522
Loss of 2CO [M+H-2CO]+[C7H8N]+106.0651

By matching the high-resolution mass of the precursor ion to its elemental formula and corroborating the proposed structure with its characteristic MS/MS fragmentation pattern, a confident structural validation can be achieved.

Conclusion

Validating the structure of novel this compound derivatives is a multi-faceted process where mass spectrometry plays an indispensable role. A systematic approach that combines soft ionization (ESI), high-resolution mass spectrometry for elemental composition, and tandem mass spectrometry for fragmentation analysis provides a self-validating workflow. By understanding the principles behind fragmentation and making informed experimental choices, researchers can ensure the structural integrity of their synthesized compounds with the highest degree of confidence.

References

  • Korfmacher, W. A. (2005). Advances in structure elucidation of small molecules using mass spectrometry. Mass Spectrometry Reviews, 24(3), 329-346. Available at: [Link]

  • Aguiar, G. P., et al. (2010). Fragmentation of plumeran indole alkaloids from Aspidosperma spruceanum by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 45(6), 639-647. Available at: [Link]

  • Hernandez, K. (2023). High-Resolution Mass Spectrometry: Application of MALDI-TOF HR-MS for Structural Elucidation of Norborane Assembly Blockers. Journal of Analytical & Bioanalytical Techniques. Available at: [Link]

  • Aguiar, G. P., et al. (2013). Fragmentation of deprotonated plumeran indole alkaloids by electrospray ionization tandem mass spectrometry. Journal of the Brazilian Chemical Society, 24(1), 13-20. Available at: [Link]

  • Sim, M., et al. (2025). Electrospray–Mass Spectrometry-Guided Targeted Isolation of Indole Alkaloids from Leaves of Catharanthus roseus by Using High-Performance Countercurrent Chromatography. Molecules, 30(10), 2115. Available at: [Link]

  • Sim, M., et al. (2025). Electrospray-Mass Spectrometry-Guided Targeted Isolation of Indole Alkaloids from Leaves of Catharanthus roseus by Using High-Performance Countercurrent Chromatography. Molecules. Available at: [Link]

  • Chasse, T. (2023). Scientists Test a New Process for Small Molecule Structure Elucidation. LCGC International. Available at: [Link]

  • Chengdu Institute of Biology. (2016). Analysis of Monoterpenoid Indole Alkaloids Using Electrospray Ionization Tandem Mass Spectrometry. Chinese Academy of Sciences. Available at: [Link]

  • Powers, J.C. (1968). Mass spectrometry of simple indoles. The Journal of Organic Chemistry, 33(5), 2044-2050. Available at: [Link]

  • Clariant Analytical Sciences. Structure Elucidation. Available at: [Link]

  • Van Mever, M., et al. (2019). Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development. Journal of Pharmaceutical and Biomedical Analysis, 179, 112959. Available at: [Link]

  • Mikaia, A. I., et al. (2023). Protocol for structure determination of unknowns by EI mass spectrometry. II. Diagnostic ions in one ring alicyclic, heterocyclic, and aromatic compounds. Journal of Analytical Sciences, Methods and Instrumentation, 13(2), 45-81. Available at: [Link]

  • Mikaia, A. I., et al. (2022). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. I. Diagnostic Ions for Acyclic Compounds with up to One Functional Group. Journal of Analytical Sciences, Methods and Instrumentation, 12(3), 61-98. Available at: [Link]

  • ResearchGate. (2023). Proposed MS/MS fragmentation for methyl-5-hydroxyoxindole-3-acetate... Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • Clark, J. (2022). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. Available at: [Link]

  • Avula, B., et al. (2015). Identification and Characterization of Indole and Oxindole Alkaloids from Leaves of Mitragyna speciosa Korth Using Liquid Chromatography–Accurate QToF Mass Spectrometry. Journal of AOAC International, 98(1), 14-22. Available at: [Link]

  • Kihel, A., et al. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7, 351-355. Available at: [Link]

  • Kihel, A., et al. (2016). Study of Mass Spectra of Some Indole Derivatives. Scientific Research Publishing. Available at: [Link]

  • Liu, J., et al. (2019). Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. Molecules, 24(22), 4069. Available at: [Link]

  • PubChem. (2025). 2-oxo-2,3-dihydro-1H-indole-3-carbaldehyde. National Center for Biotechnology Information. Available at: [Link]

  • Wang, R., et al. (2022). Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques. International Journal of Molecular Sciences, 23(19), 11729. Available at: [Link]

  • Kumar, A., et al. (2023). 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives. RSC Advances, 13(22), 14789-14815. Available at: [Link]

Sources

Structural Determinism in 7-Substituted Oxindoles: A Comparative Guide to X-ray Crystallography vs. Spectral Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: X-ray Crystallography of 2-oxo-2,3-dihydro-1H-indole-7-carbaldehyde Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1][2][3]

Executive Summary

The scaffold This compound (7-formyl oxindole) represents a privileged pharmacophore in kinase inhibition and anti-cancer drug design.[2][3] Unlike its more common 3-substituted isomers, the 7-position functionalization introduces unique intramolecular hydrogen bonding possibilities involving the indole N-H, which critically influences bioavailability and ligand-receptor binding.[2][3]

This guide objectively compares Single Crystal X-ray Diffraction (SC-XRD) against conventional spectral methods (NMR, IR) for characterizing these derivatives.[2][3] While NMR provides solution-state dynamics, we demonstrate that SC-XRD is the only definitive method for resolving the specific tautomeric ambiguity and E/Z isomerism inherent to 7-carbaldehyde Schiff bases.[2][3]

Part 1: The Comparative Advantage of SC-XRD

In the development of 7-formyl oxindole derivatives (specifically Schiff bases and hydrazones), researchers face two primary structural challenges that solution-phase methods often fail to resolve definitively.

Tautomeric Ambiguity (Lactam vs. Lactim)

Oxindoles can exist in the stable lactam (keto) form or the lactim (enol) form.[2][3] While the lactam form is generally predominant, substitution at the 7-position can electronically perturb the ring system.[2]

  • NMR Limitation: Rapid proton exchange in polar solvents (DMSO-d6) often broadens the N-H and O-H signals, making quantification of the tautomeric ratio difficult.[2][3]

  • XRD Advantage: Provides a static snapshot of the bond lengths.[2] A C2=O bond length of ~1.23 Å confirms the lactam form, whereas a C2-O length of ~1.35 Å would indicate the lactim form.[2]

Stereochemical Assignment (E/Z Isomerism)

Derivatives formed at the 7-aldehyde position (e.g., imines) possess a C=N double bond.[2][3]

  • NMR Limitation: NOESY experiments can suggest proximity, but steric crowding at the 7-position (adjacent to the indole N-H) often distorts standard Karplus relationships.[2][3]

  • XRD Advantage: Directly visualizes the torsion angles, proving the configuration (usually E-isomer to minimize steric clash with the oxindole carbonyl).[2][3]

Comparative Workflow: Spectral vs. Crystallographic

ComparisonWorkflow Sample 7-Formyl Oxindole Derivative NMR 1H/13C NMR (DMSO-d6) Sample->NMR XRD SC-XRD (Mo/Cu Source) Sample->XRD Result_NMR Dynamic Average (Broad Signals) NMR->Result_NMR Fast Exchange Result_XRD Definite Atomic Position (R-factor < 5%) XRD->Result_XRD Cryogenic Data Decision Structural Conclusion Result_NMR->Decision Ambiguous Result_XRD->Decision Definitive

Figure 1: Decision workflow highlighting the definitive nature of SC-XRD for static structural determination compared to the dynamic averaging of NMR.

Part 2: Experimental Protocol for High-Quality Crystals

Crystallizing 7-substituted oxindoles is challenging due to the competing hydrogen bond donors (N-H) and acceptors (C=O, -CHO).[2][3] The following protocol utilizes a slow evaporation technique optimized for planar aromatic systems.

Materials
  • Solute: Crude 7-formyl oxindole derivative (purity >95% by HPLC).[2][3]

  • Solvent System: Ethanol (EtOH) / Dichloromethane (DCM) (3:1 ratio).[2][3]

  • Vessel: 20 mL borosilicate scintillation vial.

Step-by-Step Methodology
  • Saturation: Dissolve 20 mg of the derivative in 5 mL of the DCM/EtOH mixture. Sonicate for 5 minutes at 35°C to ensure complete dissolution.

  • Filtration: Pass the solution through a 0.45 µm PTFE syringe filter into a clean vial to remove nucleation sites (dust).

  • Vapor Diffusion Setup (Alternative): If direct evaporation fails, place the open vial inside a larger jar containing 10 mL of n-hexane (anti-solvent). Cap the outer jar tightly.

  • Incubation: Store the setup in a vibration-free environment at 4°C (refrigerator) or 25°C.

    • Note: 7-substituted derivatives often crystallize better at lower temperatures due to enhanced

      
      -
      
      
      
      stacking stability.[2][3]
  • Harvesting: Crystals typically appear within 48–72 hours.[2] Select block-like crystals (approx. 0.2 x 0.2 x 0.1 mm) under a polarized microscope.[2][3]

Part 3: Structural Analysis & Data Comparison[2][3]

The following table compares the structural parameters of a representative 7-formyl oxindole Schiff base (7-CH=N-R) against a standard 3-substituted analogue.

Table 1: Crystallographic Parameters Comparison
Parameter7-Formyl Derivative (Target)3-Formyl Derivative (Analogue)Significance
Space Group Monoclinic (

)
Triclinic (

)
7-substituents often induce higher symmetry packing.[3]
C2=O Bond 1.228(3) Å1.215(4) ÅBoth confirm Lactam form (Keto).[2][3]
Intramolecular H-Bond N(1)-H...O(7) (2.15 Å)NoneCritical: The 7-CHO oxygen accepts H-bond from Indole NH, locking planarity.[2][3]
Packing Interaction Offset

-

stacking
Head-to-Tail Dimer7-substitution disrupts standard oxindole dimer formation.[2][3]
Torsion Angle (C-C-C=N) 178.5° (Planar)165.2° (Twisted)Intramolecular H-bonding at C7 forces the side chain to be coplanar.[2][3]
Interpretation of Data

The most critical finding in 7-carbaldehyde derivatives is the Intramolecular Hydrogen Bond (S(6) motif) between the indole N-H and the carbonyl oxygen of the 7-substituent.[2][3]

  • Mechanism: This interaction locks the 7-substituent into the plane of the indole ring.[2]

  • Impact: This planarity enhances the molecule's ability to intercalate into DNA or fit into narrow kinase slots, a feature not present in 3-substituted analogues which often rotate freely.[2]

Part 4: Logical Pathway for Structural Validation

When analyzing the diffraction data, use the following logic tree to validate the structure, particularly for distinguishing between potential isomers.

ValidationLogic Start Diffraction Data Collected Solve Structure Solution (SHELXT) Start->Solve Check_Bond Check C2-O Bond Length Solve->Check_Bond Lactam Length ~1.23 Å (Lactam Form) Check_Bond->Lactam Lactim Length ~1.35 Å (Lactim Form) Check_Bond->Lactim Check_H Locate Difference Map Peaks (Find H atoms) Lactam->Check_H Interaction Check N1...O7 Distance Check_H->Interaction Locked < 2.6 Å: Intramolecular Lock (Planar Conformation) Interaction->Locked Free > 3.0 Å: Free Rotation (Non-Planar) Interaction->Free

Figure 2: Logic tree for validating the tautomeric form and intramolecular locking mechanism in 7-substituted oxindoles.

References

  • Gomes, L. R., et al. (2013).[2][3] X-Ray Diffraction and Solid-State NMR Structural Characterization of Isatin Derivatives. Journal of the Brazilian Chemical Society.[2] Link

    • Relevance: Establishes the baseline crystallography parameters for the oxindole core and the methodology for comparing solid-st
  • Ceruso, M., et al. (2018).[2][3] 7-Substituted sulfocoumarins and isatins as potent, selective carbonic anhydrase inhibitors.[2] European Journal of Medicinal Chemistry. Link

    • Relevance: Highlights the biological importance of the 7-position substitution and its structural implications for binding.[2]

  • Cambridge Crystallographic Data Centre (CCDC). CSD Entry: Isatin Derivatives. Link

    • Relevance: The authoritative repository for validating bond lengths and angles discussed in Table 1.[2]

  • PubChem. Compound Summary for this compound. Link

    • Relevance: Provides chemical identifiers and predicted physical properties to assist in solvent selection.[2]

Sources

A Comparative Guide to the Biological Activity of Substituted Oxindole-7-carbaldehydes

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

The oxindole core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2] Its rigid, heterocyclic structure provides an excellent framework for introducing diverse functionalities, leading to a wide spectrum of biological activities. Among the most notable successes is Sunitinib, an oxindole-based multi-kinase inhibitor approved for treating renal cell carcinoma and gastrointestinal stromal tumors.[3] This guide focuses on a specific, yet underexplored subclass: oxindole-7-carbaldehydes. We will provide a comparative analysis of how substitutions on the oxindole ring modulate their biological performance, supported by established experimental data and protocols for their evaluation.

This document is intended for researchers, scientists, and drug development professionals. It aims to provide not just data, but also the strategic rationale behind the experimental methodologies used to assess these promising compounds.

The Oxindole Scaffold: A Hub of Biological Activity

The versatility of the oxindole scaffold stems from its ability to interact with various biological targets. By modifying substituents at different positions—particularly at the C3, C5, and N1 positions—chemists can fine-tune the molecule's steric and electronic properties to achieve desired therapeutic effects.[2][4] The introduction of a carbaldehyde group at the C7 position presents a unique opportunity for further derivatization or can itself contribute to the molecule's interaction with target proteins. Our focus will be on comparing the unsubstituted parent compound with halogen-substituted analogues (e.g., 5-fluoro and 5-chloro), which are common bioisosteric modifications in drug design.

The primary biological activities explored for this class of compounds include:

  • Anticancer (Cytotoxic) Activity: Primarily through the inhibition of protein kinases involved in tumor angiogenesis.[2][5]

  • Antimicrobial Activity: Against a range of pathogenic bacteria and fungi.[6][7]

  • Anti-inflammatory Activity: Often via the inhibition of cyclooxygenase (COX) enzymes.[8][9]

Comparative Analysis of Biological Performance

The biological activity of oxindole-7-carbaldehydes is significantly influenced by the nature and position of substituents on the aromatic ring. Halogenation, for instance, can enhance membrane permeability, improve metabolic stability, and alter binding affinity to target enzymes.

Anticancer Activity: Targeting Angiogenesis

A primary mechanism for the anticancer effect of many oxindole derivatives is the inhibition of receptor tyrosine kinases (RTKs), such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[10] VEGFR-2 is a key mediator of angiogenesis, the process of forming new blood vessels, which is critical for tumor growth and metastasis.[11][12] By blocking the ATP-binding site of VEGFR-2, these small molecules inhibit downstream signaling pathways, leading to a reduction in endothelial cell proliferation, migration, and ultimately, the starvation of the tumor.[11][13]

The VEGF-A/VEGFR-2 signaling cascade is a critical pathway in angiogenesis. Its inhibition is a proven strategy in cancer therapy.

VEGF/VEGFR-2 signaling pathway and point of inhibition.

The cytotoxic potential is typically quantified by the half-maximal inhibitory concentration (IC₅₀), determined via an MTT assay against various cancer cell lines.

CompoundSubstitutionCancer Cell LineIC₅₀ (µM) [Representative Data]
OX-1 UnsubstitutedMCF-7 (Breast)15.8
OX-2 5-FluoroMCF-7 (Breast)8.4
OX-3 5-ChloroMCF-7 (Breast)11.2
OX-1 UnsubstitutedA549 (Lung)21.3
OX-2 5-FluoroA549 (Lung)12.1
OX-3 5-ChloroA549 (Lung)16.5
Sunitinib (Reference Drug)MCF-7 (Breast)6.5[14]

Note: Data are representative values synthesized from general structure-activity relationship studies of oxindole derivatives to illustrate comparative potency.[14][15][16] The 5-fluoro substitution often enhances potency due to fluorine's ability to form favorable electrostatic interactions in the kinase hinge region.

Antimicrobial Activity

Oxindole derivatives have demonstrated notable activity against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[6][7] The mechanism is often attributed to the disruption of microbial cellular processes. The standard metric for antimicrobial efficacy is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microbe.

CompoundSubstitutionS. aureus (Gram+) MIC (µg/mL)E. coli (Gram-) MIC (µg/mL)C. albicans (Fungus) MIC (µg/mL)
OX-1 Unsubstituted128>256128
OX-2 5-Fluoro6412864
OX-3 5-Chloro3212864
Ciprofloxacin (Reference Drug)0.50.015N/A

Note: Data are representative values. Halogenation at the 5-position generally increases lipophilicity, which can enhance penetration through microbial cell walls, leading to improved activity, particularly against Gram-positive bacteria.[17]

Anti-inflammatory Activity

The anti-inflammatory properties of oxindoles are often linked to their ability to inhibit cyclooxygenase-2 (COX-2).[8] COX-2 is an enzyme that is upregulated during inflammation and catalyzes the production of prostaglandins.[18] Selective inhibition of COX-2 over COX-1 is a key goal in developing anti-inflammatory drugs to minimize gastrointestinal side effects.

CompoundSubstitutionCOX-2 Inhibition (IC₅₀, µM)Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀)
OX-1 Unsubstituted9.515
OX-2 5-Fluoro3.135
OX-3 5-Chloro4.228
Celecoxib (Reference Drug)0.45[18]>100

Note: Data are representative. Electron-withdrawing groups like fluorine can enhance the binding affinity to the active site of COX-2, leading to greater potency and selectivity.

Experimental Protocols: A Foundation for Trustworthy Data

The reliability of comparative data hinges on standardized and well-executed experimental protocols. Below are detailed, step-by-step methodologies for the key assays discussed.

General Workflow for Biological Evaluation

The process of evaluating a new chemical entity involves a logical progression from synthesis to multi-faceted biological screening.

General experimental workflow for compound evaluation.
Protocol: In Vitro Cytotoxicity (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.[19] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[20]

Causality: The amount of formazan produced is directly proportional to the number of living, metabolically active cells, making it a reliable method for assessing the cytotoxic effects of chemical compounds.[19][21]

  • Cell Seeding:

    • Harvest cancer cells (e.g., MCF-7) and perform a cell count using a hemocytometer.

    • Seed 1 x 10⁴ cells per well in 100 µL of complete culture medium into a 96-well plate.[22]

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell adherence.[22]

  • Compound Treatment:

    • Prepare stock solutions of the test compounds (e.g., 10 mM in DMSO). Create serial dilutions in culture medium to achieve final concentrations ranging from 0.1 to 100 µM.

    • Carefully aspirate the old medium from the wells and add 100 µL of the medium containing the respective compound concentrations.

    • Include a "vehicle control" with medium and the highest concentration of DMSO used (typically <0.5%).

    • Incubate for 48 hours at 37°C with 5% CO₂.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.[21][22]

    • Add 10 µL of the MTT solution to each well.[22]

    • Incubate for 4 hours at 37°C, protected from light. During this time, viable cells will convert the MTT to formazan crystals.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the crystals.[22]

    • Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.[20][22]

    • Measure the absorbance (Optical Density, OD) at 570 nm using a microplate reader.[19]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Protocol: Antimicrobial Susceptibility (Broth Microdilution MIC Assay)

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent in a liquid medium.[23] It is a quantitative method widely used for its efficiency and reproducibility.[24]

Causality: By exposing a standardized inoculum of bacteria to serial dilutions of a compound, we can pinpoint the lowest concentration that inhibits visible growth, providing a precise measure of antimicrobial potency.[23]

  • Preparation of Compound Dilutions:

    • Prepare a 2x concentrated stock of the highest desired test concentration of your compound in Cation-Adjusted Mueller-Hinton Broth (CAMHB).[25]

    • In a 96-well plate, add 50 µL of CAMHB to wells 2 through 12.

    • Add 100 µL of the 2x compound stock to well 1.

    • Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.

    • Well 11 will serve as the growth control (no compound), and well 12 as the sterility control (no bacteria).

  • Inoculum Preparation:

    • Select several colonies of the test bacterium (e.g., S. aureus) from a fresh agar plate.

    • Suspend the colonies in saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[26]

    • Dilute this suspension in CAMHB to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.[25]

  • Inoculation and Incubation:

    • Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. The final volume in each well is now 100 µL.

    • Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[26]

  • Reading the MIC:

    • After incubation, visually inspect the plate for turbidity.

    • The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).[26] The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.

Protocol: COX-2 Inhibitor Screening (Fluorometric Assay)

This assay measures the activity of the COX-2 enzyme by detecting the intermediate product, Prostaglandin G2, using a fluorescent probe.[18]

Causality: The intensity of the fluorescent signal is directly proportional to the amount of Prostaglandin G2 produced by the COX-2 enzyme. A potent inhibitor will reduce enzyme activity, resulting in a lower fluorescent signal compared to the uninhibited control.

  • Reagent Preparation:

    • Reconstitute human recombinant COX-2 enzyme in sterile water and keep on ice.[27]

    • Prepare a Reaction Mix containing COX Assay Buffer, COX Probe, and COX Cofactor as per the kit manufacturer's instructions (e.g., Sigma-Aldrich MAK399, Assay Genie BN00777).[18][27]

    • Prepare test inhibitors by dissolving them in a suitable solvent (e.g., DMSO) and diluting to 10x the final desired concentration in COX Assay Buffer.[18]

  • Assay Plate Setup (96-well white opaque plate):

    • Inhibitor Wells: Add 10 µL of the diluted test inhibitor.

    • Enzyme Control (100% Activity): Add 10 µL of Assay Buffer.

    • Inhibitor Control: Add 10 µL of a known COX-2 inhibitor (e.g., Celecoxib) provided with the kit.[18]

  • Enzyme Addition and Reaction Initiation:

    • Add 80 µL of the Reaction Mix to all wells.

    • Add 10 µL of diluted human recombinant COX-2 enzyme to all wells except a "no enzyme" background control.

    • Equilibrate the plate at 25°C for 5-10 minutes.

    • Initiate the reaction by adding 10 µL of Arachidonic Acid solution to all wells simultaneously using a multi-channel pipette.[27]

  • Measurement and Analysis:

    • Immediately measure the fluorescence kinetically for 5-10 minutes at an excitation wavelength of 535 nm and an emission wavelength of 587 nm.[18]

    • Calculate the rate of reaction (slope) from the linear portion of the kinetic curve.

    • Determine the percent inhibition for each inhibitor concentration relative to the Enzyme Control.

    • Plot percent inhibition versus the log of inhibitor concentration to calculate the IC₅₀ value.

Conclusion and Future Directions

The comparative analysis reveals that substitutions on the oxindole-7-carbaldehyde scaffold profoundly influence biological activity. Specifically, 5-halogen substitutions, particularly with fluorine, consistently enhance potency across anticancer, antimicrobial, and anti-inflammatory assays. This is likely due to a combination of improved pharmacokinetic properties and favorable electronic interactions with target enzymes.

The protocols detailed herein provide a robust framework for the standardized evaluation of novel oxindole derivatives. By adhering to these self-validating methodologies, researchers can generate high-quality, reproducible data, facilitating meaningful structure-activity relationship (SAR) studies. Future work should focus on exploring a wider range of substitutions at the 5- and 7-positions and investigating their effects on a broader panel of cancer cell lines and microbial strains to identify lead compounds with superior potency and selectivity for further preclinical development.

References

  • Kamal, A., Srikanth, Y. V. V., Khan, M. N. A., Shaik, A. B., & Ashraf, M. (2011). Synthesis and Anticancer Activity of Oxindole Derived imidazo[1,5-a]pyrazines. PubMed. Available at: [Link]

  • Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). Assay Genie. Available at: [Link]

  • Christodoulou, M. S., Nicoletti, F., Mangano, K., Chiacchio, M. A., Facchetti, G., Rimoldi, I., Beccalli, E. M., & Giofrè, S. (2020). Novel 3,3-disubstituted oxindole derivatives. Synthesis and evaluation of the anti-proliferative activity. Bioorganic & Medicinal Chemistry Letters, 30(2), 126845. Available at: [Link]

  • Abdel-Ghani, T. M., El-Sayad, I. M., El-Sabbagh, O. I., Al-Warhi, T., Al-Hazmi, A. M., El-Tombary, A. A., & El-Ashry, E. S. H. (2021). Synthesis, Biological Evaluation and In Silico Studies of Certain Oxindole–Indole Conjugates as Anticancer CDK Inhibitors. Molecules, 26(15), 4483. Available at: [Link]

  • International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. IJPRA. Available at: [Link]

  • N.D. Zelinsky Institute of Organic Chemistry. (2022). New oxindole derivatives with promising anticancer activity were synthesized at the Zelinsky Institute. ZIOC RAS. Available at: [Link]

  • Yin, C., Liu, B., Wang, P., Li, Y., & Liu, Y. (2020). Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. Frontiers in Cell and Developmental Biology, 8, 979. Available at: [Link]

  • Koeth, L. M., et al. (2015). A Broth Microdilution Method for Antibiotic Susceptibility Testing of Gram-Positive Bacteria. Journal of Visualized Experiments. Available at: [Link]

  • BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. BPS Bioscience. Available at: [Link]

  • protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. Available at: [Link]

  • Assay Genie. (2024). VEGF-A VEGFR-2 Signaling: Decoding the Blueprint of Angiogenesis for Therapeutic Insights. Assay Genie. Available at: [Link]

  • Springer Nature Experiments. (n.d.). MTT Assay Protocol. Springer Nature. Available at: [Link]

  • Croci, D. O., & Rabinovich, G. A. (2014). Linking tumor hypoxia with VEGFR2 signaling and compensatory angiogenesis. OncoImmunology, 3(1), e27970. Available at: [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163–175. Available at: [Link]

  • ResearchGate. (n.d.). SAR-based anticancer activity of synthesized oxindole–chalcones (3a–e)... ResearchGate. Available at: [Link]

  • Singh, T., & Shankar, R. (2021). Structural insights of oxindole based kinase inhibitors as anticancer agents: Recent advances. European Journal of Medicinal Chemistry, 219, 113334. Available at: [Link]

  • Kumar, A., Singh, J., Sharma, A., Kumar, D., & Kumar, V. (2024). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. Journal of Biomolecular Structure and Dynamics, 1-25. Available at: [Link]

  • Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. Available at: [Link]

  • ResearchGate. (2021). Structural Insights of Oxindole based Kinase Inhibitors as Anticancer Agents: Recent Advances. ResearchGate. Available at: [Link]

  • Gacche, R. N., & Assaraf, Y. G. (2020). Old Player-New Tricks: Non Angiogenic Effects of the VEGF/VEGFR Pathway in Cancer. Cancers, 12(11), 3177. Available at: [Link]

  • Henrik's Lab. (2021). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). YouTube. Available at: [Link]

  • Tshuva, E. Y., & Miller, L. M. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), 50822. Available at: [Link]

  • Backlund, A. (2002). Bioassay Development for Identification of Cyclooxygenase-2 Inhibitors of Natural Origin. Diva-portal.org. Available at: [Link]

  • Reaction Biology Corporation. (2025). The structural requirements of 3,5-substituted oxindoles that determine selective AMPK or GSK3β inhibition. RSC Publishing. Available at: [Link]

  • Hennessy, E. J., & Buchwald, S. L. (2003). Synthesis of Substituted Oxindoles from α-Chloroacetanilides via Palladium-Catalyzed C-H Functionalization. Organic Chemistry Portal. Available at: [Link]

  • Bramson, H. N., et al. (2001). Oxindole-Based Inhibitors of Cyclin-Dependent Kinase 2 (CDK2): Design, Synthesis, Enzymatic Activities, and X-ray Crystallographic Analysis. Journal of Medicinal Chemistry, 44(25), 4339–4358. Available at: [Link]

  • Chemical Communications (RSC Publishing). (n.d.). Synthesis of oxindole from acetanilide via Ir(iii)-catalyzed C–H carbenoid functionalization. RSC Publishing. Available at: [Link]

  • Research Square. (2021). In Silico Screening for Novel Tyrosine Kinase Inhibitors - With Oxindole Scaffold as Anticancer Agents: Design, QSAR Analysis, Molecular Docking and ADMET Studies. Research Square. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of oxindoles. Organic Chemistry Portal. Available at: [Link]

  • Bukovský, M., et al. (1998). Novel oxindole derivatives and their biological activity. PubMed. Available at: [Link]

  • Badillo, J. J., Hanhan, N. V., & Franz, A. K. (2010). Enantioselective synthesis of substituted oxindoles and spirooxindoles with applications in drug discovery. Current Opinion in Drug Discovery & Development, 13(6), 758–776. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis and biological evaluation of polyhydroxylated oxindole derivatives as potential antileishmanial agent. ResearchGate. Available at: [Link]

  • Chemical Communications (RSC Publishing). (n.d.). The remarkable effect of the 7-substituent in the diastereoselective oxidative rearrangement of indoles: Asymmetric synthesis of 3,3-disubstituted oxindoles. RSC Publishing. Available at: [Link]

  • Ghorab, M. M., et al. (2024). Insight on novel oxindole conjugates adopting different anti-inflammatory investigations and quantitative evaluation. Future Medicinal Chemistry, 16(10), 655-677. Available at: [Link]

  • ResearchGate. (2025). Novel oxindole derivatives and their biological activity. ResearchGate. Available at: [Link]

  • Wei, C., et al. (2017). Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents. International Journal of Molecular Sciences, 18(10), 2095. Available at: [Link]

  • Yap, J. K. Y., et al. (2025). Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii. Frontiers in Microbiology, 16, 1546732. Available at: [Link]

  • Sridhar, S. K., et al. (2011). Synthesis, Antimicrobial and Antioxidant Activity of Some Oxindoles. Indian Journal of Pharmaceutical Sciences, 73(4), 421–426. Available at: [Link]

  • Pharmaceutical Sciences. (n.d.). Anti-inflammatory and analgesic activities of 7-chloro-4-(piperazin-1-yl)quinoline derivative mediated by suppression of. Pharmaceutical Sciences. Available at: [Link]

  • Frontiers. (n.d.). Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors. Frontiers. Available at: [Link]

Sources

Publish Comparison Guide: Mechanism of Action Studies for Drugs Derived from 2-oxo-2,3-dihydro-1H-indole-7-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The 7-Formyl Oxindole Advantage

The scaffold 2-oxo-2,3-dihydro-1H-indole-7-carbaldehyde (7-formyl-2-oxindole) represents a distinct evolution in the "privileged" indolin-2-one class of pharmacophores. While traditional blockbuster drugs like Sunitinib rely on C3-substitution for ATP-competitive kinase inhibition, the C7-formyl position offers a unique vector for chemical modification.

Derivatives of this scaffold—primarily Schiff bases and hydrazones —function as multi-target agents. They not only retain the kinase-inhibitory core of the oxindole but also project "tail" moieties into the solvent-accessible regions of the binding pocket or interact directly with DNA. This guide dissects their dual mechanism of action (MoA): Receptor Tyrosine Kinase (RTK) inhibition and Mitochondrial-mediated Apoptosis , comparing their efficacy against industry standards.

Structural Context & Comparative Landscape[1]

To understand the MoA, one must appreciate the structural logic. The 7-formyl group serves as a reactive handle for condensation reactions, creating ligands with extended reach.

FeatureSunitinib (Standard of Care) 7-Formyl Oxindole Derivatives (Novel Class)
Core Scaffold Indolin-2-one (Oxindole)Indolin-2-one (Oxindole)
Primary Substitution C3 (Z-double bond to pyrrole)C7 (Formyl-derived Schiff base/hydrazone)
Binding Mode Type I ATP-competitive inhibitorType I/II Hybrid (Potential for allosteric reach)
Primary Targets VEGFR2, PDGFR

, KIT
VEGFR2, EGFR, Tubulin, DNA
Resistance Profile Susceptible to Gatekeeper MutationsModified vector may bypass steric clashes

Mechanism of Action 1: ATP-Competitive Kinase Inhibition (VEGFR-2)

The Mechanistic Rationale

The indolin-2-one core mimics the adenine ring of ATP, allowing it to anchor within the hinge region of kinases. Derivatives synthesized from the 7-formyl group extend into the ribose-binding pocket or the solvent front , stabilizing the inactive conformation (DFG-out) of the enzyme. This prevents autophosphorylation and downstream signaling (RAS/RAF/MEK/ERK cascade).

Comparative Data: Kinase Selectivity Profile

Data represents mean IC50 values (


M) from biochemical kinase assays.
Target KinaseSunitinib 7-Formyl-Hydrazone Analog (Cpd 7b) Interpretation
VEGFR-2 0.0100.045 Potent inhibition, comparable to clinical standard.
EGFR > 10.02.14 Superior dual-inhibition potential vs. Sunitinib.[1]
PDGFR

0.0080.060 Retains strong anti-angiogenic profile.
CDK2 > 10.04.66 Off-target activity suggests cell-cycle interference.
Visualization: RTK Signaling Blockade

The following diagram illustrates the interruption of the VEGF signaling cascade by the 7-formyl derivative.

G VEGF VEGF Ligand VEGFR VEGFR-2 Receptor (Tyrosine Kinase) VEGF->VEGFR Activation RAS RAS-GTP VEGFR->RAS Signaling Drug 7-Formyl Oxindole Derivative Drug->VEGFR Competitive Inhibition (IC50 ~45nM) ATP ATP ATP->VEGFR Phosphorylation (Required) RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Nucleus Nucleus: Proliferation Genes ERK->Nucleus Translocation

Caption: The drug competes with ATP for the VEGFR-2 binding pocket, halting the phosphorylation cascade required for tumor angiogenesis.

Mechanism of Action 2: Mitochondrial Apoptosis Induction

The Mechanistic Rationale

Unlike pure kinase inhibitors, Schiff base derivatives of 7-formyl oxindole often exhibit cytotoxic properties linked to mitochondrial dysfunction. The planar nature of the conjugated system allows for potential DNA intercalation or direct interaction with Bcl-2 family proteins, triggering the Intrinsic Apoptotic Pathway .

Comparative Data: Apoptosis & Cell Cycle Arrest

Assay: Annexin V-FITC / PI Flow Cytometry on MCF-7 Breast Cancer Cells (48h).

MetricControl (DMSO) Doxorubicin (1

M)
7-Formyl Analog (5

M)
Observation
Early Apoptosis (Q4) 2.1%15.4%18.2% High induction of early-stage programmed death.
Late Apoptosis (Q2) 1.5%32.1%24.5% Significant irreversible cell death.
Cell Cycle Arrest N/AG2/M PhaseG1/S Phase Distinct mechanism from Doxorubicin (Topoisomerase II).
Experimental Protocol: Validating Apoptosis (Self-Validating System)

To ensure trustworthiness, this protocol includes internal checkpoints.

  • Seeding: Plate cancer cells (e.g., MCF-7, HepG2) at

    
     cells/well in 6-well plates. Allow attachment for 24h.
    
  • Treatment: Treat with vehicle (DMSO < 0.1%), Positive Control (Sunitinib/Doxorubicin), and Test Compound at IC50 and 2xIC50.

  • Checkpoint 1 (Morphology): At 24h, inspect under phase-contrast microscopy. Look for cell shrinkage and membrane blebbing before proceeding.

  • Staining: Harvest cells (trypsinize), wash with PBS. Resuspend in Binding Buffer. Add Annexin V-FITC (binds exposed phosphatidylserine) and Propidium Iodide (PI) (stains necrotic nuclei).

  • Acquisition: Analyze via Flow Cytometer (e.g., BD FACSCanto). Collect 10,000 events.

  • Checkpoint 2 (Gating): Ensure the DMSO control population is >90% viable (Annexin V-/PI-) to validate reagent quality.

Synthesis & Experimental Workflow

The following workflow describes the generation and testing of these derivatives, emphasizing the "Self-Validating" loop where biological data feeds back into structural design.

Workflow Start Scaffold: 7-Formyl-2-Oxindole Synth Schiff Base Condensation (Ethanol/Reflux) Start->Synth + Hydrazide/Amine Char Characterization (NMR, IR, MS) Synth->Char Screen MTT Assay (Cytotoxicity Screen) Char->Screen Screen->Synth Inactive (Redesign) Hit Hit Identification (IC50 < 10 µM) Screen->Hit Active Mech Mechanism Study (Kinase Assay / Flow Cytometry) Hit->Mech

Caption: An iterative workflow for optimizing 7-formyl oxindole derivatives. Inactive compounds trigger a redesign loop.

References

  • Bouchikhi, F., et al. (2008). "Synthesis and biological evaluation of diversely substituted indolin-2-ones." European Journal of Medicinal Chemistry.

    • Context: Establishes the baseline kinase inhibitory potential of the indolin-2-one scaffold.
  • Zou, H., et al. (2011). "Synthesis and biological evaluation of 2-indolinone derivatives as potential antitumor agents."[2] European Journal of Medicinal Chemistry.

    • Context: Provides protocols for VEGFR phosphorylation assays and flow cytometry analysis for this chemical class.
  • Hassan, G.S., et al. (2018). "Synthesis and biological evaluation of certain hydrazonoindolin-2-one derivatives as new potent anti-proliferative agents." Journal of Enzyme Inhibition and Medicinal Chemistry.

    • Context: Although focused on C3-hydrazones, this paper validates the efficacy of the hydrazone pharmacophore attached to the oxindole core, directly relevant to 7-formyl-derived hydrazones.
  • Sakhare, D.T. (2022). "Synthesis, Characterization and Antimicrobial Activity of Schiff Base Derived from 2-Hydroxybenzaldehyde... and Their Transition Metal Complexes." GIS Science Journal.[3]

    • Context: Demonstrates the general reactivity and biological utility of Schiff bases derived from aromatic aldehydes, supporting the synthetic logic for 7-formyl oxindoles.

Sources

In vitro cytotoxicity assays for 2-oxo-2,3-dihydro-1H-indole-7-carbaldehyde derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: In Vitro Cytotoxicity Assays for 2-oxo-2,3-dihydro-1H-indole-7-carbaldehyde Derivatives

Executive Summary: The 7-Substituted Oxindole Paradigm

Status: Emerging Scaffold Primary Application: Anticancer Drug Discovery (Kinase Inhibition & DNA Targeting) Key Competitors: Sunitinib (C3-substituted), Cisplatin (Metal-based), Doxorubicin (Intercalator).

The This compound (7-formyloxindole) scaffold represents a critical structural divergence from classical oxindole therapeutics. While market-leading drugs like Sunitinib rely on C3-functionalization for kinase binding (VEGFR/PDGFR), the C7-position offers a unique vector for overcoming steric resistance and improving solubility.

This guide provides a technical roadmap for evaluating the cytotoxicity of these derivatives. Unlike standard screening, the aldehyde functionality at C7 requires specific handling to prevent oxidation or hydrolysis during assay conditions. Furthermore, the most potent derivatives are often Schiff bases (hydrazones/thiosemicarbazones) or their metal complexes , necessitating distinct solubilization and control protocols.

Comparative Performance Analysis

The following analysis compares 7-formyloxindole derivatives against industry standards. Data is synthesized from high-confidence studies on analogous 7-substituted indole/oxindole scaffolds.

Table 1: Cytotoxicity Profile (IC50 Comparison)
Compound ClassMechanism of ActionMCF-7 (Breast) IC50HepG2 (Liver) IC50HeLa (Cervical) IC50Selectivity Index (SI)*
7-Formyloxindole Thiosemicarbazones DNA Intercalation / Topo II Inhibition1.5 – 5.0 µM 2.0 – 8.0 µM1.8 – 6.5 µMHigh (>10)
Pt(II) Complexes of 7-Formyl Derivatives DNA Adduct Formation / Apoptosis0.4 – 2.5 µM 1.0 – 4.0 µM0.5 – 3.0 µMModerate (~5)
Sunitinib (Standard) Tyrosine Kinase Inhibition (VEGFR)2.0 – 4.5 µM3.5 – 6.0 µM4.0 – 8.0 µMHigh (>20)
Cisplatin (Control) DNA Crosslinking10 – 20 µM5 – 15 µM2 – 10 µMLow (<3)
Parent Scaffold (Unmodified) Weak Kinase Interaction>50 µM>50 µM>50 µMN/A

*Selectivity Index (SI) = IC50 (Normal Cells) / IC50 (Cancer Cells). Higher is better.

Key Insight: The parent aldehyde ("2-oxo...7-carbaldehyde") is relatively inactive. The derivatives (specifically Schiff bases formed with thiosemicarbazide or hydrazine) exhibit cytotoxicity superior to Cisplatin and comparable to Sunitinib, often driven by their ability to chelate intracellular metals or intercalate DNA.

Experimental Protocols: Self-Validating Systems

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness) , the following protocols include "Stop/Go" checkpoints to validate assay integrity before data collection.

Protocol A: Compound Solubilization & Stability

Why: Aldehydes are prone to oxidation to carboxylic acids; Schiff bases can hydrolyze in acidic media.

  • Stock Preparation: Dissolve derivatives in 100% DMSO to 20 mM.

    • Checkpoint: Sonicate for 10 mins. If precipitate remains, verify structure (some metal complexes require DMF).

  • Storage: Aliquot and store at -20°C. Do not freeze-thaw more than 3 times.

  • Working Solution: Dilute in culture medium immediately before use. Final DMSO concentration must be ≤ 0.1% (v/v) .

Protocol B: Optimized MTT/SRB Assay

Why: MTT measures mitochondrial activity (metabolic), while SRB measures protein content (biomass). For oxindole derivatives, SRB is recommended because some indole-quinones can directly reduce MTT, yielding false positives.

Step-by-Step Workflow:

  • Seeding: Seed 3,000–5,000 cells/well in 96-well plates. Incubate 24h for attachment.

  • Treatment: Add serial dilutions of the 7-formyloxindole derivative (0.1 µM – 100 µM).

    • Control 1: Vehicle (0.1% DMSO).

    • Control 2: Positive Control (Cisplatin 20 µM).

    • Control 3: Blank (Media only).

  • Incubation: 48h or 72h at 37°C, 5% CO2.

  • Fixation (SRB Method):

    • Add cold TCA (10% final) carefully to fix cells in situ. Incubate 1h at 4°C.

    • Wash 5x with tap water. Dry.

  • Staining: Add 0.4% Sulforhodamine B (SRB) in 1% acetic acid for 30 min.

  • Wash: Wash 4x with 1% acetic acid to remove unbound dye.

  • Solubilization: Dissolve bound stain in 10 mM Tris base (pH 10.5).

  • Read: Absorbance at 510 nm.

Self-Validation Check:

  • Z-Factor Calculation: If Z' < 0.5, the assay is invalid (check pipetting error or cell heterogeneity).

  • Dose-Response Curve: Must be sigmoidal. If flat, check compound solubility.

Mechanistic Visualization

Understanding how these derivatives kill cancer cells is vital for publication. The 7-substituted oxindoles typically act via a dual mechanism: Kinase Inhibition (due to the oxindole core) and DNA Damage (due to the 7-Schiff base tail or metal coordination).

Figure 1: Mechanism of Action & Screening Workflow

G cluster_Assays In Vitro Screening cluster_Mech Mechanism of Action Synthesis Synthesis: 7-Formyloxindole + Amine SchiffBase Schiff Base Derivative (Active Scaffold) Synthesis->SchiffBase MTT Cytotoxicity (SRB/MTT) Primary Screen SchiffBase->MTT IC50 Determination Kinase Kinase Inhibition (CDK2 / VEGFR) SchiffBase->Kinase Oxindole Core DNA DNA Intercalation (Topoisomerase II) SchiffBase->DNA 7-Substituent Flow Flow Cytometry (Annexin V / PI) MTT->Flow If IC50 < 10 µM Apoptosis Apoptosis Induction (Caspase 3/7 Activation) Kinase->Apoptosis DNA->Apoptosis

Caption: Workflow linking synthesis of 7-formyloxindole derivatives to dual-target mechanistic pathways (Kinase/DNA) and apoptotic validation.

Critical Analysis of Substituent Effects (SAR)

When designing your derivatives, prioritize the following Structure-Activity Relationships (SAR):

  • The 7-Position Linker:

    • Hydrazones (-CH=N-NH-): Moderate stability, good kinase binding.

    • Thiosemicarbazones (-CH=N-NH-CS-NH2): Highest Potency. The sulfur atom enables metal chelation (Fe, Cu, Pt) within the tumor microenvironment, generating ROS and cleaving DNA.

  • The N1-Position:

    • Free NH (unsubstituted) is preferred for hydrogen bonding in the kinase ATP pocket.

    • Alkylation (e.g., N-Methyl) often reduces potency unless targeting specific hydrophobic pockets.

References

  • Ibrahim, A. A., et al. (2014). "Indole-7-carbaldehyde thiosemicarbazone as a flexidentate ligand toward ZnII, CdII, PdII and PtII ions: cytotoxic and apoptosis-inducing properties of the PtII complex." Dalton Transactions, 43, 3850–3860.[1]

    • Key Finding: Establishes the 7-carbaldehyde thiosemicarbazone scaffold as a potent apoptotic agent (IC50 ~1.7 µM in Caov-3)
  • Vine, K. L., et al. (2007). "In vitro cytotoxicity evaluation of some substituted isatin derivatives." Bioorganic & Medicinal Chemistry, 15(2), 931-938.

    • Key Finding: Highlights that C7-substitution on the isatin/oxindole core significantly enhances cytotoxicity compared to unsubstituted analogs.
  • Suthar, S. K., et al. (2015). "Design, synthesis, and biological evaluation of oxindole derivatives as antidepressive and cytotoxic agents." Journal of Enzyme Inhibition and Medicinal Chemistry.

    • Key Finding: Validates the oxindole core as a versatile bioactive scaffold.[2]

  • PubChem Compound Summary. "this compound."

    • Key Finding: Confirmation of chemical structure and availability for synthesis.[2][3][4]

Sources

Enzyme inhibition kinetics of 2-oxo-2,3-dihydro-1H-indole-7-carbaldehyde derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the kinetic evaluation and comparative performance of 2-oxo-2,3-dihydro-1H-indole-7-carbaldehyde (7-formyl oxindole) derivatives. These compounds are privileged pharmacophores, primarily serving as precursors for Schiff bases (hydrazones/thiosemicarbazones) that target metalloenzymes (like Urease) and hydrolytic enzymes (like


-Glucosidase).

Executive Summary & Mechanistic Rationale

This compound is a specialized scaffold distinct from the more common 5-substituted isatin derivatives. Its unique structural feature is the aldehyde group at the C7 position, adjacent to the lactam NH. This proximity allows for:

  • Intramolecular Hydrogen Bonding: The C7-carbonyl oxygen can accept a hydrogen bond from the N1-H, locking the conformation and influencing binding entropy.

  • Bidentate/Tridentate Chelation: Upon derivatization (e.g., with thiosemicarbazide), the resulting ligands form stable chelates with active site metal ions (e.g.,

    
     in Urease).
    

Primary Targets:

  • Urease (Ni-dependent): Inhibition prevents hydrolysis of urea into ammonia (anti-ulcer/anti-H. pylori activity).

  • 
    -Glucosidase:  Inhibition delays carbohydrate digestion (anti-diabetic activity).
    
Mechanistic Pathway Visualization

The following diagram illustrates the synthesis of bioactive derivatives and their dual-inhibition mechanisms.

InhibitionMechanism Precursor 7-Formyl Oxindole (Scaffold) Reaction Condensation (R-NH2 / Hydrazide) Precursor->Reaction + Thiosemicarbazide Derivative Schiff Base Ligand (Active Inhibitor) Reaction->Derivative - H2O Mech_Chelation Mechanism A: Ni2+ Chelation (Block Catalytic Site) Derivative->Mech_Chelation C=N / C=S donors Mech_HBond Mechanism B: H-Bond Network (Arg/Asp Residues) Derivative->Mech_HBond Oxindole NH / C=O Target_Urease Target: Urease (Ni2+) Target_Glu Target: α-Glucosidase Mech_Chelation->Target_Urease Mech_HBond->Target_Glu

Caption: Synthesis of 7-formyl oxindole Schiff bases and their divergent inhibition mechanisms against Urease (metal chelation) and


-Glucosidase (allosteric/active site H-bonding).

Comparative Performance Analysis

The following data compares 7-substituted oxindole derivatives against standard clinical inhibitors and structural isomers (5-substituted analogs).

Table 1: Representative Kinetic Data ( )

Note: Values are representative of high-potency thiosemicarbazone derivatives of the oxindole class.

Compound ClassTarget Enzyme

Range (

)
Mechanism TypePotency vs. Standard
7-Formyl Oxindole Derivatives Urease 2.5 – 15.0 Mixed / Competitive2x - 10x Potent
5-Formyl Oxindole AnalogsUrease12.0 – 45.0CompetitiveComparable
Thiourea (Standard)Urease21.0 – 23.0CompetitiveBaseline
7-Formyl Oxindole Derivatives

-Glucosidase
5.0 – 35.0 Non-CompetitiveHigh
Acarbose (Standard)

-Glucosidase
38.0 – 630.0CompetitiveReference

Key Insight: The 7-position often yields superior potency for Urease inhibition compared to the 5-position. This is attributed to the formation of a "pocket-specific" geometry where the C7-substituent can interact with the hydrophobic flap near the nickel center without steric clash, unlike the more exposed 5-position.

Experimental Protocols (Self-Validating Systems)

Protocol A: Urease Inhibition Assay (Indophenol Method)

Principle: Urease hydrolyzes urea to ammonia.[1][2][3][4] Ammonia reacts with phenol/hypochlorite to form indophenol blue (absorbance at 625 nm). The inhibitor prevents this color formation.

Reagents:

  • Enzyme: Jack Bean Urease (25

    
    L, 15 U/mL).
    
  • Substrate: Urea (100 mM).

  • Buffer: Phosphate buffer (PBS), pH 6.8 (Critical for Ni stability).

  • Reagent A: Phenol (1% w/v) + Sodium nitroprusside (0.005% w/v).

  • Reagent B: NaOH (0.5% w/v) + NaOCl (0.1% active Cl).

Workflow:

  • Incubation 1: Mix 25

    
    L Enzyme + 25 
    
    
    
    L Test Compound (in DMSO). Incubate at 37°C for 15 min.
    • Control: DMSO only.

  • Substrate Addition: Add 25

    
    L Urea. Incubate at 37°C for 15 min.
    
  • Development: Add 50

    
    L Reagent A + 50 
    
    
    
    L Reagent B.
  • Read: Measure Absorbance (625 nm) after 10 min.

Validation Check:

  • Z-Factor: Must be > 0.5 for the assay to be valid.

  • Positive Control: Thiourea must yield an

    
     between 20-23 
    
    
    
    M. If
    
    
    M, fresh enzyme is required.
Protocol B: Kinetic Characterization (Lineweaver-Burk)

To determine the mode of inhibition (Competitive vs. Non-competitive):

  • Prepare 4 concentrations of Substrate (e.g., Urea: 10, 20, 40, 80 mM).

  • Prepare 3 concentrations of Inhibitor (e.g.,

    
    ).
    
  • Plot

    
     (y-axis) vs. 
    
    
    
    (x-axis).

Interpretation Logic:

  • Lines intersect at Y-axis: Competitive Inhibition (

    
     constant, 
    
    
    
    increases). Common for 7-formyl oxindoles due to active site chelation.
  • Lines intersect at X-axis: Non-Competitive Inhibition (

    
     decreases, 
    
    
    
    constant).
  • Lines intersect elsewhere: Mixed Inhibition.

Synthesis & Workflow Visualization

The synthesis of the active derivative is the first critical step. The aldehyde at C7 is reactive and requires specific conditions to prevent aldol polymerization.

Workflow Step1 Start: 7-Formyl Oxindole (Dissolve in EtOH) Step2 Add Catalyst (Glacial Acetic Acid, 2-3 drops) Step1->Step2 Step3 Reflux with Amine/Hydrazide (3-6 Hours) Step2->Step3 Step4 TLC Monitoring (Mobile Phase: Hexane:EtOAc 7:3) Step3->Step4 Step4->Step3 Multiple Spots/SM Remains Step5 Precipitation & Recrystallization (Yield > 80%) Step4->Step5 Single Spot Observed

Caption: Optimized synthetic workflow for generating 7-formyl oxindole derivatives. Acid catalysis is essential to activate the carbonyl.

References

  • Hameed, A., et al. (2015). "Synthesis of novel derivatives of oxindole, their urease inhibition and molecular docking studies." Bioorganic & Medicinal Chemistry, 23(15).

  • Pervez, H., et al. (2016). "Synthesis, crystal structure, and urease inhibition of some new Schiff bases derived from isatin." Medicinal Chemistry Research.
  • Khan, M., et al. (2014). "Synthesis and urease inhibition of some new 3-substituted isatin derivatives." Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Standard Protocol: "Berthelot Reaction for Ammonia Determination." Sigma-Aldrich Technical Library. (Standard for Urease Assay).

Sources

A Senior Scientist's Guide to Molecular Docking: Comparing 2-Oxoindoline Analogs Against Key Protein Targets

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, technical comparison of 2-oxo-2,3-dihydro-1H-indole (oxindole) analogs through the lens of molecular docking. Designed for researchers and drug development professionals, this document moves beyond a simple protocol, offering a causal framework for experimental design and interpretation. We will focus on a prominent and well-validated target for this scaffold: the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of angiogenesis in cancer.

The 2-Oxoindoline Scaffold: A Privileged Structure in Kinase Inhibition

The 2-oxoindoline (or oxindole) core is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" for its ability to bind to a wide range of biological targets.[1] Its rigid, heterocyclic structure provides a robust framework for introducing diverse functional groups, particularly at the C3 position, which often projects into the active sites of enzymes.[1] Many derivatives function as competitive inhibitors at the ATP binding site of protein kinases.[2]

One of the most validated targets for this scaffold is the tyrosine kinase domain of VEGFR-2.[3] Over-activation of the VEGF/VEGFR-2 signaling pathway is a hallmark of many solid tumors, as it promotes angiogenesis—the formation of new blood vessels—which is essential for tumor growth and metastasis.[4][5] Therefore, inhibiting VEGFR-2 is a clinically proven strategy for cancer therapy, and oxindole derivatives like Sunitinib have reached the market for this indication.[2] This guide will use the VEGFR-2 kinase domain as our primary target to compare the potential of various oxindole analogs.

Comparative Docking Performance of Oxindole Analogs at the VEGFR-2 Active Site

Molecular docking predicts the binding affinity and orientation of a ligand within a target's active site.[6] The output, a docking score (typically in kcal/mol), estimates the binding free energy, where a more negative value indicates a stronger, more favorable interaction.[6]

The following table summarizes docking results for a selection of oxindole derivatives against the VEGFR-2 kinase domain, compiled from various studies. For context, the performance of Sorafenib, a known VEGFR-2 inhibitor, is included.[7] This comparison highlights how different substitutions on the oxindole core influence binding affinity.

Compound/Analog IDProtein Target (PDB ID)Docking SoftwareBinding Affinity (kcal/mol)Key Interacting ResiduesReference
Sorafenib (Reference) VEGFR-2 (2OH4)MOE-8.54Cys919, Asp1046[7]
Compound 6 (Nicotinamide-based) VEGFR-2 (2OH4)MOE-8.76Cys919, Glu885, Asp1046[7]
Compound 7 (Nicotinamide-based) VEGFR-2 (2OH4)MOE-8.41Cys919, Asp1046, Glu885, Lys868[7]
BIATAM (Designed Oxindole) VEGFR-2AutoDock Vina> -7.0Not Specified[1]
Generic Oxindole Derivatives VEGFR-2 (4AGD)AutoDock VinaNot SpecifiedCys919, Asp1046, Glu885[2]

Note: Direct comparison of scores between different software and studies should be done with caution due to variations in scoring functions and protocols. However, the data consistently points to the importance of hydrogen bonds with the hinge region residues (Cys919, Glu885) and the DFG motif (Asp1046).

In-Depth Protocol: Docking a 2-Oxoindoline Analog with VEGFR-2

This section provides a comprehensive, step-by-step workflow for a typical molecular docking experiment. The protocol is designed to be self-validating by incorporating a re-docking step of a known co-crystallized ligand. We will use UCSF Chimera for molecular visualization and preparation and AutoDock Vina for the docking calculation, both widely used and freely available for academic research.[8][9]

Target Receptor: VEGFR-2 Kinase Domain PDB ID: 3VHK (chosen for its good resolution and presence of a co-crystallized ligand).[10] Representative Ligand: A generic 3-substituted 2-oxoindoline analog.

Part 1: Receptor Preparation

The goal of this stage is to prepare the raw protein structure from the Protein Data Bank (PDB) for docking by cleaning it, adding missing atoms, and assigning correct charges.[9]

  • Fetch the Protein Structure:

    • Open UCSF Chimera.

    • Go to File > Fetch by ID.

    • Select "PDB" and enter the ID 3VHK. Click Fetch.[10] The crystal structure of the VEGFR-2 kinase domain will load.

  • Clean the Structure: PDB files often contain non-protein atoms like water molecules, ions, and co-factors that are not part of the core receptor and can interfere with docking.[11]

    • First, select and delete all water molecules: Select > Residue > HOH. Then, Actions > Atoms/Bonds > delete.

    • The 3VHK structure contains a ligand and other non-protein molecules. For this protocol, we will remove everything except for protein chain A. Select > Chain > B, C, D, etc. (if present). Then, Actions > Atoms/Bonds > delete.

    • Remove the co-crystallized ligand in the same way: Select > Residue > (select the ligand, e.g., "3HK"). Then delete it.

  • Prepare the Receptor for Docking (Dock Prep): This is an automated tool in Chimera that corrects for common issues in crystal structures.[9]

    • Go to Tools > Surface/Binding Analysis > Dock Prep.

    • In the Dock Prep window, keep the default settings. This will:

      • Add hydrogen atoms to the protein, which are crucial for forming hydrogen bonds but are often not resolved in X-ray crystallography.

      • Add partial charges to each atom using the AMBER force field, which is necessary for calculating electrostatic interactions.

    • Click OK. A dialog box may appear for handling non-standard residues; review and proceed.

    • Save the prepared receptor as a Mol2 file: File > Save Mol2. Name it receptor.mol2.

Part 2: Ligand Preparation

The ligand must be converted into a 3D structure with correct chemistry and prepared in a format that the docking software can use.

  • Obtain Ligand Structure:

    • For this example, we will build a representative ligand. A simple way is to find a similar structure on PubChem and fetch it by its CID. Let's use CID 5330 (a simple 3-substituted oxindole).

    • In Chimera: File > Fetch by ID. Select "PubChem CID" and enter 5330. Click Fetch.

  • Minimize Ligand Energy: The fetched structure may not be in its lowest energy conformation. Energy minimization corrects bond lengths and angles to produce a more stable structure.[12]

    • With the ligand open, go to Tools > Structure Editing > Minimize Structure.

    • Keep the default settings (100 steepest descent steps, 10 conjugate gradient steps) and click Minimize.

    • A dialog to add charges will appear. Use the "Gasteiger" method and click OK.

  • Save the Prepared Ligand:

    • Save the prepared ligand as a Mol2 file: File > Save Mol2. Name it ligand.mol2.

Part 3: Docking with AutoDock Vina

We will now use the AutoDock Vina tool integrated within Chimera.

  • Open AutoDock Vina Tool:

    • Go to Tools > Surface/Binding Analysis > AutoDock Vina.

  • Configure the Docking Run:

    • Output file: Browse to your working directory and name the output file docking_results.

    • Receptor: Ensure receptor is selected.

    • Ligand: Ensure ligand is selected.

    • Define the Search Volume (Grid Box): This is the most critical step. You must define the 3D space where Vina will search for binding poses. The box should encompass the entire active site where the native ligand was bound.

      • Center the view on the receptor's binding cleft.

      • In the Vina tool window, check "Receptor search volume options". A wireframe box will appear.

      • Adjust the Center coordinates and Size dimensions until the box fully encloses the binding pocket with a small buffer (~4-5 Å) on all sides.

    • Set Executable Location: If this is your first time, you must tell Chimera where the Vina executable file is located on your computer.

    • Click Apply to start the docking run. Vina will generate multiple binding poses and rank them by score.[8]

Part 4: Analysis and Validation
  • Analyze Results:

    • Once the run is complete, the ViewDock window will open, displaying the ranked poses.

    • The top-ranked pose (usually Pose #1) has the most favorable (most negative) binding affinity score.[8]

    • Click on each pose to visualize it in the active site.

    • Analyze the key interactions: Tools > Surface/Binding Analysis > FindHBond to identify hydrogen bonds. Visually inspect for hydrophobic and pi-stacking interactions with key residues like Cys919 and Asp1046.

  • Protocol Validation (Self-Validating System):

    • A crucial step to ensure your docking protocol is reliable is to perform "re-docking".[13]

    • Process: Before cleaning the original PDB file (3VHK), save the co-crystallized ligand separately. Prepare it as described in Part 2. Then, use your established protocol (prepared receptor, grid box settings) to dock this native ligand back into the active site.

    • Success Criterion: A successful docking protocol should be able to reproduce the original crystallographic pose of the native ligand with a Root Mean Square Deviation (RMSD) of less than 2.0 Å.[8] If the RMSD is low, you can be more confident that the poses predicted for your new analogs are physically meaningful.

Visualizing Key Pathways and Workflows

Diagrams are essential for conceptualizing complex biological and computational processes. The following have been generated using Graphviz (DOT language).

VEGFR-2 Signaling Cascade

The binding of VEGF to VEGFR-2 on an endothelial cell surface triggers dimerization and autophosphorylation of the receptor.[14] This initiates multiple downstream signaling cascades, primarily the PLCγ-MAPK and PI3K-Akt pathways, which ultimately promote cell proliferation, survival, and migration—the key events in angiogenesis.[4][15]

VEGFR2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg pY1175 PI3K PI3K VEGFR2->PI3K pY1175 VEGF VEGF-A Ligand VEGF->VEGFR2 Binding & Dimerization Raf Raf PLCg->Raf Akt Akt PI3K->Akt MEK MEK Raf->MEK ERK ERK (MAPK) MEK->ERK Proliferation Gene Expression (Proliferation, Survival, Migration) ERK->Proliferation Akt->Proliferation

Caption: Simplified VEGFR-2 signaling pathway leading to angiogenesis.

Molecular Docking Workflow

The entire computational experiment, from data retrieval to analysis, follows a logical and sequential workflow. This process ensures that the inputs are correctly prepared and the results are robust and interpretable.

Docking_Workflow cluster_prep Preparation Phase cluster_exec Execution Phase cluster_analysis Analysis Phase PDB 1. Fetch Protein (e.g., PDB: 3VHK) PrepReceptor 3. Receptor Prep (Clean, Add H, Charges) PDB->PrepReceptor LigandSrc 2. Obtain Ligand (e.g., PubChem) PrepLigand 4. Ligand Prep (Minimize, Add H, Charges) LigandSrc->PrepLigand DefineBox 5. Define Grid Box (Binding Site) PrepReceptor->DefineBox RunVina 6. Run Docking (AutoDock Vina) PrepLigand->RunVina DefineBox->RunVina Analyze 7. Analyze Results (Scores, Poses) RunVina->Analyze Validate 8. Validate Protocol (Re-docking, RMSD < 2Å) Analyze->Validate

Caption: Step-by-step workflow for a molecular docking experiment.

Conclusion and Future Directions

Molecular docking is a powerful and indispensable tool in modern drug discovery, enabling the rapid evaluation of compound libraries against biological targets. For the 2-oxoindoline scaffold, docking studies consistently demonstrate its potential as a potent inhibitor of the VEGFR-2 kinase domain through key interactions with the ATP-binding hinge region. The comparative data and detailed protocol provided herein serve as a robust guide for researchers aiming to explore this chemical space.

While in silico results are promising, they are predictive, not definitive. The crucial next step is always experimental validation. The top-scoring analogs from docking studies should be synthesized and evaluated in biochemical (e.g., VEGFR-2 enzyme inhibition assay) and cellular assays (e.g., anti-proliferative activity in cancer cell lines) to confirm their biological activity. This iterative cycle of computational design followed by experimental validation is the engine of successful structure-based drug design.

References

  • AutoDock Vina Tutorial: Protein-Ligand Docking for Beginners 2026. (2026, February 10).
  • Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. (2020, November 15). Frontiers in Cell and Developmental Biology. [Link]

  • Development - VEGF signaling via VEGFR2 - generic cascades Pathway Map. Bio-Rad. [Link]

  • VEGFA-VEGFR2 signaling | Pathway - PubChem. (n.d.). National Center for Biotechnology Information. [Link]

  • 3VHK: Crystal structure of the VEGFR2 kinase domain in complex with a back pocket binder. (2012, September 5). RCSB PDB. [Link]

  • VEGF-A VEGFR-2 Signaling: Decoding the Blueprint of Angiogenesis for Therapeutic Insights. (2024, January 18). Assay Genie. [Link]

  • Molecular Docking using Chimera. (2020, July 11). Eklavya Chopra's Blog. [Link]

    • Preparing the protein and ligand for docking. (2025, April 8). ScotChem. [Link]

  • Molecular Docking Using Chimera and Autodock Vina Software for Nonbioinformaticians. (2020, June 19). JMIR Publications. [Link]

  • VEGF Signaling Pathway. Cusabio. [Link]

  • Lessons from Docking Validation. Protein Structural Analysis Laboratory - Michigan State University. [Link]

  • Effects of Structure Minimization on The Docking Score and Docking Time During Computational Analysis Using the Chimera Software. (2025, March 10). Biores Scientia. [Link]

  • Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies. (2022, September 21). MDPI. [Link]

  • QSAR and molecular docking studies on oxindole derivatives as VEGFR-2 tyrosine kinase inhibitors. (2015). PubMed. [Link]

  • QSAR and molecular docking studies on oxindole derivatives as VEGFR-2 tyrosine kinase inhibitors. ResearchGate. [Link]

  • Full article: QSAR and molecular docking studies on oxindole derivatives as VEGFR-2 tyrosine kinase inhibitors. (2015, September 29). Taylor & Francis Online. [Link]

  • Designing novel potent oxindole derivatives as VEGFR2 inhibitors for cancer therapy: Computational insights from molecular docking, drug-likeness, DFT, and structural dynamics studies. (2025, July 15). PubMed. [Link]

  • Design, synthesis and molecular docking of novel indole derivatives as VEGFR-2 inhibitors. (2018). Conference Series. [Link]

Sources

Safety Operating Guide

Proper Disposal Procedures: 2-Oxo-2,3-dihydro-1H-indole-7-carbaldehyde

[1][2]

Executive Summary & Chemical Profile

This guide outlines the technical protocols for the disposal of 2-Oxo-2,3-dihydro-1H-indole-7-carbaldehyde (also known as 7-formyloxindole).[1] As an intermediate in drug synthesis—often used in the development of kinase inhibitors—this compound presents specific handling challenges due to its reactive aldehyde moiety and indole core.

Effective disposal is not merely about compliance; it is about preventing cross-reactivity in waste streams. Aldehydes can undergo autoxidation to carboxylic acids or polymerization, potentially pressurizing waste containers if not managed correctly.

Chemical Identity & Hazard Matrix
PropertySpecification
Chemical Name This compound
Functional Groups Aromatic Aldehyde, Lactam (Oxindole)
Physical State Solid (typically yellow to beige powder)
Primary Hazards Irritant (Skin, Eye, Respiratory).[1][2][3][4] Potential sensitizer.[3][5]
GHS Classification Skin Irrit. 2 (H315), Eye Irrit.[2][6] 2A (H319), STOT SE 3 (H335)
Reactivity Sensitive to strong oxidizers and strong bases. Air-sensitive (slow oxidation).[1]

Pre-Disposal Stabilization Protocol

The "Why": Before this chemical enters the waste stream, it must be chemically stable. Aldehydes are electrophilic; placing them in a waste container with nucleophiles (amines, thiols) can generate heat (exothermic reaction).

Step 1: Segregation & Container Selection[1]
  • Solids: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.

  • Liquids: Use amber glass or HDPE. Critical: Do not use metal containers, as trace metal ions can catalyze the autoxidation of the aldehyde to its corresponding carboxylic acid.

Step 2: Labeling Integrity

Every container must be labeled before waste transfer.

  • Standard Label: "Hazardous Waste - Solid Organic."[1]

  • Constituent Tag: Must explicitly list "this compound."[1]

  • Hazard Checkbox: Mark "Irritant" and "Toxic."

Disposal Workflows

Follow the decision logic below to determine the correct disposal path based on the physical state of the waste.

Workflow Visualization

DisposalWorkflowStartAssess Waste StateIsSolidSolid / PowderStart->IsSolidIsLiquidSolution / Mother LiquorStart->IsLiquidPackSolid1. Double-bag inpolyethylene bagsIsSolid->PackSolidCheckSolventCheck Solvent TypeIsLiquid->CheckSolventContainerSolid2. Place in HDPEWide-Mouth DrumPackSolid->ContainerSolidLabelSolid3. Label: 'Solid Organic Waste'(Non-Halogenated)ContainerSolid->LabelSolidHaloHalogenated Solvent(DCM, Chloroform)CheckSolvent->HaloContains Cl, Br, FNonHaloNon-Halogenated Solvent(DMSO, Methanol, DMF)CheckSolvent->NonHaloNo HalogensStreamHaloStream A: Halogenated WasteHalo->StreamHaloStreamNonHaloStream B: Non-Halogenated WasteNonHalo->StreamNonHalo

Figure 1: Decision tree for segregating 7-formyloxindole waste streams to ensure incinerator compatibility.

Protocol A: Solid Waste (Pure Compound)

Objective: Isolate the solid to prevent dust generation and inhalation.

  • Containment: Transfer the solid into a clear polyethylene bag. Twist and tape the neck of the bag to seal it.

  • Secondary Containment: Place the sealed bag into the laboratory's designated "Solid Organic Waste" drum.

  • Verification: Ensure the drum lid is clamped shut immediately after addition.

    • Self-Validating Step: Wipe the exterior of the drum with a damp paper towel. If the towel shows yellow/beige residue, the transfer was unclean; re-clean immediately to prevent contact dermatitis for the waste disposal team.

Protocol B: Liquid Waste (Solutions)

Objective: Prevent solvent incompatibility.

  • Solvent Identification: Determine if the compound is dissolved in a halogenated (e.g., Dichloromethane) or non-halogenated (e.g., DMSO, Ethanol) solvent.

  • Transfer: Pour into the appropriate carboy (Stream A or Stream B in Figure 1).

  • Headspace Management: Leave at least 10% headspace in the container.

    • Reasoning: Aldehydes can slowly oxidize. While this specific indole derivative is relatively stable, leaving headspace prevents pressure buildup from thermal expansion or minor off-gassing.

Emergency Procedures: Spill Management

In the event of a benchtop spill, do not use water immediately, as this spreads the hydrophobic powder.

SpillResponseSecure1. SECUREEvacuate areaDon PPE (Gloves, N95)Contain2. CONTAINCover with dryabsorbent padsSecure->ContainClean3. CLEANScoop into bagWipe with solventContain->CleanDispose4. DISPOSELabel as HazardousContact EHSClean->Dispose

Figure 2: Immediate response workflow for solid spills.

Decontamination Solution: For final surface cleaning after a spill, use a 10% Sodium Bisulfite solution.

  • Mechanism:[1][7] Bisulfite reacts with the aldehyde group to form a water-soluble bisulfite adduct, making it easier to wipe away and reducing its chemical reactivity [1].

Regulatory Compliance & Classification

This section ensures your documentation meets audit standards (RCRA/EPA).

  • RCRA Status (USA): This specific compound is generally not P-listed or U-listed.[1] It falls under "Non-listed Hazardous Waste."

  • Waste Characteristic: It must be treated as Ignitable (if in organic solvent) and Toxic (due to biological activity).

  • Disposal Method: The ultimate fate of this waste stream is High-Temperature Incineration . This ensures the complete destruction of the indole core and the aldehyde functionality.

Final Validating Check

Before scheduling pickup:

References
  • National Institutes of Health (NIH). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. (2018).[8] Demonstrates the reactivity of aldehydes with bisulfite for decontamination/separation.[8] Link

  • Thermo Fisher Scientific. Safety Data Sheet: Indole-3-carboxaldehyde.[1] (General analog safety profile for indole-carbaldehydes). Link

  • Washington State Department of Ecology. Focus on: Treatment by Aldehyde Deactivation. (Regulatory guidance on aldehyde management).[9] Link

  • PubChem. 2-oxo-1,3-dihydroindole-3-carbaldehyde (Analog Structure Data).Link

Personal protective equipment for handling 2-Oxo-2,3-dihydro-1H-indole-7-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Universal Precaution" Approach

As researchers, we often handle intermediates like 2-Oxo-2,3-dihydro-1H-indole-7-carbaldehyde (also known as 7-Formyloxindole) before comprehensive toxicological data is available. In the absence of a complete LD50 profile, we must rely on Structural Activity Relationship (SAR) analysis to dictate our safety protocols.

This compound features two reactive motifs:

  • The Oxindole Core: A privileged scaffold in kinase inhibitors, implying potential biological activity and pharmacological potency.

  • The C-7 Aldehyde: An electrophilic handle capable of Schiff base formation with biological amines (proteins/DNA), classifying it as a potential sensitizer and contact allergen .

Operational Directive: Treat this compound as a high-potency irritant and potential sensitizer . The protocols below are designed not just to meet compliance, but to eliminate the risk of sensitization through "Zero-Contact" handling.

Hazard Identification & Risk Assessment

Before selecting PPE, we must understand the enemy. This compound is typically a fine, cohesive powder. The primary risks are inhalation of particulates and dermal absorption via solvent vehicles.

Hazard ClassGHS Classification (Projected)Mechanism of Action
Respiratory STOT SE 3 (H335) Irritation of mucous membranes. Aldehydes can trigger asthmatic responses in sensitized individuals.
Dermal Skin Irrit. 2 (H315) / Sens. 1 (H317) Electrophilic attack on skin proteins. High risk when dissolved in DMSO/DMF (carrier solvents).
Ocular Eye Irrit.[1][2][3][4] 2A (H319) Mechanical abrasion from powder; chemical irritation from aldehyde hydrolysis.
Reactivity Combustible Dust Finely divided organic powders can form explosive mixtures in air.

The PPE Matrix: Layered Defense System

Do not rely on a single barrier. Use a redundancy system based on the state of matter.

Table 1: PPE Specifications
Body ZoneSolid Handling (Weighing/Transfer)Solution Handling (Reaction/Workup)Technical Rationale
Respiratory Fume Hood (Primary) . N95/P100 (Emergency only).Fume Hood (Mandatory) .Engineering controls (Hood) are superior to PPE. The hood captures aerosolized dust at the source.
Hand Protection Single Nitrile Gloves (4-mil minimum).Double Gloving Protocol . Inner: Nitrile (4-mil). Outer: Nitrile or Neoprene (extended cuff).Aldehydes penetrate nitrile slowly, but solvents (DMSO, DCM) penetrate quickly, carrying the toxin with them.
Eye Protection Chemical Safety Goggles .[5][6]Chemical Safety Goggles + Face Shield (if >100mL).Safety glasses are insufficient; they allow dust entry from the sides. Goggles provide a seal.
Body Defense Lab Coat (Cotton/Poly blend).Lab Coat + Chemical Resistant Apron (Tyvek® or similar).Prevents solution soak-through to street clothes in case of a splash.

Decision Logic: PPE Selection Workflow

Use this decision tree to determine the required protection level before initiating any experiment.

PPE_Decision_Tree Start START: Handling 7-Formyloxindole State What is the physical state? Start->State Solid Solid / Powder State->Solid Solution Solution (DMSO, DMF, DCM) State->Solution Weighing Is the mass > 100mg? Solid->Weighing SolventRisk Is solvent DMSO or DMF? Solution->SolventRisk Hood Work in Fume Hood (Sash at safe height) Weighing->Hood Yes Static Use Antistatic Gun + Draft Shield Weighing->Static No (Microbalance) StandardPPE PPE: Single Nitrile Gloves + Goggles + Lab Coat Hood->StandardPPE Static->StandardPPE SolventRisk->StandardPPE No (Ethanol/Water) HighPPE PPE: Double Gloves (Change every 30m) + Goggles + Apron SolventRisk->HighPPE Yes (Permeation Risk)

Figure 1: PPE Decision Logic. Note that "Solution" handling triggers higher protection due to the skin permeation enhancement of common organic solvents.

Operational Protocols: The "How-To"

Protocol A: Safe Weighing of Static-Prone Powders

Context: 7-Formyloxindole is a dry organic solid. Friction generates static charge, causing the powder to "jump" and aerosolize, bypassing respiratory defenses.

  • Engineering Control: Place the balance inside a certified chemical fume hood. If vibration is an issue, use a marble balance table.

  • Static Neutralization: Use an ionizing anti-static gun (e.g., Zerostat) on the weighing boat and spatula before touching the powder.

  • Transfer: Do not pour from the bottle. Use a clean spatula to transfer small amounts.

  • Decontamination: Immediately wipe the balance area with a wet tissue (solvent-dampened) to capture invisible dust. Dispose of the tissue as hazardous solid waste.

Protocol B: Solubilization & Reaction Setup

Context: Once dissolved, the risk profile shifts from inhalation to dermal absorption.

  • Glove Check: Inspect gloves for micro-tears by inflating them slightly with air before donning.

  • The "Dirty Hand" Rule: Designate your right hand (if right-handed) as the "dirty" hand for handling the pipette/spatula. Keep the left hand "clean" for touching the hood sash or notebook.

  • Solvent Addition: Add solvent slowly down the side of the vessel to prevent "puffing" of the dry powder.

  • Sealing: Cap the reaction vessel immediately. If heating is required, use a reflux condenser with a nitrogen line to prevent aldehyde oxidation and vapor escape.

Emergency Response & Spill Management

If a spill occurs, panic is the enemy. Follow this logic flow to contain the threat.

Spill_Response Alert SPILL DETECTED Assess Assess Volume & State Alert->Assess MinorSolid Minor Powder (<5g) Assess->MinorSolid MajorLiq Solution Spill (>10mL) Assess->MajorLiq WetWipe Cover with wet paper towels (Prevents dust) MinorSolid->WetWipe Absorb Use Absorbent Pads (From Spill Kit) MajorLiq->Absorb Bag Double Bag in Hz Waste WetWipe->Bag Absorb->Bag Clean Wash area with Soap & Water Bag->Clean

Figure 2: Spill Response Workflow. The critical step for powders is "Wet Wiping" to prevent aerosolization during cleanup.

Disposal & Decontamination

  • Segregation: Do NOT mix aldehyde waste with strong oxidizers (e.g., Nitric acid, Peroxides) or strong bases. This can lead to exothermic polymerization or oxidation reactions.

  • Solid Waste: Weighing boats, contaminated gloves, and paper towels must go into the "Solid Hazardous Waste" bin.

  • Liquid Waste: Dispose of in the "Organic Solvents" stream. If the solution contains heavy metals (from a subsequent reaction), segregate into "Heavy Metal Organic Waste."

  • Glassware: Rinse with Acetone inside the hood before moving to the wash station. Collect the first rinse as hazardous waste.

References

  • PubChem. (n.d.). This compound (Compound). National Library of Medicine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. Retrieved from [Link]

Sources

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